molecular formula C6H7N3O B3030754 6,7-Dihydropyrazolo[1,5-A]pyrazin-4(5H)-one CAS No. 951626-38-3

6,7-Dihydropyrazolo[1,5-A]pyrazin-4(5H)-one

Cat. No.: B3030754
CAS No.: 951626-38-3
M. Wt: 137.14
InChI Key: GLQXAHBYDJPCHG-UHFFFAOYSA-N
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Description

6,7-Dihydropyrazolo[1,5-a]pyrazin-4(5H)-one is a heterocyclic organic compound that serves as a key scaffold in medicinal chemistry and neuroscience research. This fused bicyclic structure, with the IUPAC name 6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one and molecular formula C6H7N3O, has a molecular weight of 137.14 g/mol . This compound is of significant interest for its primary application as a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor subtype 2 (mGluR2) . Researchers are actively investigating this scaffold for its potential to treat central nervous system disorders. By inhibiting mGluR2 receptor function, these compounds enhance glutamate release in the brain, which is a mechanism believed to underlie promising procognitive and antidepressant effects observed in preclinical models . A 2024 study highlighted that optimized derivatives of this core structure demonstrate robust in vivo activity in a rodent model of cognition, effectively occupying the mGluR2 receptor in a dose-dependent manner . This makes the compound an invaluable chemical tool for probing the pathophysiology of conditions such as cognitive deficits, mood disorders, schizophrenia, and Alzheimer's disease . Historically, derivatives of this scaffold, specifically those incorporating ferrocenyl groups, have also been studied for their biological activity in other areas, such as inducing apoptosis in lung cancer cells, indicating the versatility of this chemical architecture . Researchers should note that this product is provided with a typical purity of 98% or higher . As a solid, it has a predicted density of 1.71±0.1 g/cm3 and should be handled with appropriate safety precautions. It may cause skin and serious eye irritation, and be harmful if swallowed, inhaled, or if it causes respiratory irritation . This product is intended for Research Use Only and is not for human or therapeutic use.

Properties

IUPAC Name

6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O/c10-6-5-1-2-8-9(5)4-3-7-6/h1-2H,3-4H2,(H,7,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLQXAHBYDJPCHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC=N2)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80717260
Record name 6,7-Dihydropyrazolo[1,5-a]pyrazin-4(5H)-one
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Molecular Weight

137.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951626-38-3
Record name 6,7-Dihydropyrazolo[1,5-a]pyrazin-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80717260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the 6,7-Dihydropyrazolo[1,5-a]pyrazin-4(5H)-one Core

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of the 6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one core, a heterocyclic scaffold of significant interest in modern medicinal chemistry. We will delve into its fundamental properties, synthetic routes, and its burgeoning role as a privileged structure in the development of novel therapeutics, particularly those targeting the central nervous system.

Introduction: A Scaffold of Emerging Importance

The this compound moiety is a bicyclic heteroaromatic system that has recently garnered substantial attention from the drug discovery community. Its rigid, three-dimensional architecture and strategic placement of nitrogen atoms and a lactam functionality make it an attractive framework for designing molecules with high affinity and selectivity for various biological targets. This guide will serve as a detailed resource for researchers looking to understand and exploit the chemical and pharmacological potential of this promising core.

Core Structure and Physicochemical Properties

The fundamental structure of this compound consists of a pyrazole ring fused to a dihydropyrazinone ring. This fusion imparts a unique conformational rigidity to the molecule, which is often a desirable trait in drug design as it can reduce the entropic penalty upon binding to a target protein.

Chemical Structure

The IUPAC name for the core is this compound. The numbering of the bicyclic system is crucial for the unambiguous identification of substituted analogs.

cluster_0 This compound node0 node1 node0->node1 N1 node5 node0->node5 C4 node2 node1->node2 C2 node3 node2->node3 C3 node4 node3->node4 N8 node4->node0 C8a node6 node5->node6 N5 node9 node5->node9 =O node7 node6->node7 C6 node10 node6->node10 H node8 node7->node8 C7 node8->node4

Caption: Chemical structure of the this compound core.

Physicochemical Properties
PropertyValue (for 3-nitro-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one)Data Source
Molecular Formula C6H6N4O3PubChem
Molecular Weight 182.14 g/mol PubChem[1]
XLogP3 -0.6PubChem[1]
Hydrogen Bond Donors 1PubChem[1]
Hydrogen Bond Acceptors 4PubChem[1]
Rotatable Bond Count 0PubChem[1]

Note: These values are for a nitro-substituted analog and should be considered as approximations for the unsubstituted core.

The presence of both hydrogen bond donors (the N-H group in the pyrazinone ring) and acceptors (the carbonyl oxygen and the nitrogen atoms) suggests that this scaffold can participate in a variety of interactions with biological macromolecules. The low calculated XLogP3 for the nitro-analog indicates a degree of polarity, which can influence solubility and cell permeability.

Synthesis of the this compound Core

Several synthetic strategies have been developed to construct the this compound core, often as part of a larger effort to synthesize libraries of derivatives for structure-activity relationship (SAR) studies. A common and versatile approach involves a multi-step sequence starting from readily available pyrazole precursors.

General Synthetic Approach

A frequently employed synthetic route is initiated by the N-alkylation of a substituted pyrazole, followed by intramolecular cyclization to form the dihydropyrazinone ring. The specific reagents and conditions can be adapted to introduce a wide range of substituents at various positions of the core.

start Substituted Pyrazole step1 N-alkylation with a protected aminoethyl halide start->step1 intermediate1 N-alkylated Pyrazole Intermediate step1->intermediate1 step2 Deprotection of the amino group intermediate1->step2 intermediate2 Primary Amine Intermediate step2->intermediate2 step3 Intramolecular Cyclization intermediate2->step3 end This compound Core step3->end scaffold This compound Core mglu5 mGlu5 PAMs scaffold->mglu5 Derivatization mglur2 mGluR2 NAMs scaffold->mglur2 Derivatization schizophrenia Schizophrenia Treatment mglu5->schizophrenia depression Depression Treatment mglur2->depression cognition Cognitive Enhancement mglur2->cognition

Sources

The Versatile Scaffold: A Technical Guide to 6,7-Dihydropyrazolo[1,5-a]pyrazin-4(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Core in Drug Discovery

The 6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one core, identified by CAS number 951626-38-3, has emerged as a compelling scaffold in modern medicinal chemistry. Its unique three-dimensional structure, featuring a fused bicyclic system with a lactam carbonyl and an aromatic pyrazole ring, provides a rigid framework amenable to diverse chemical modifications. This inherent structural versatility has allowed for the development of a surprising array of bioactive molecules targeting distinct and critical therapeutic areas. This technical guide will provide an in-depth exploration of this remarkable scaffold, from its synthesis to its multifaceted pharmacological applications, offering researchers, scientists, and drug development professionals a comprehensive resource to support their own investigations. We will delve into the nuanced structure-activity relationships that govern its biological effects and provide detailed experimental protocols to facilitate the practical application of this knowledge.

Chemical Synthesis: Constructing the Core and Its Analogs

The synthesis of the this compound scaffold and its derivatives can be achieved through several strategic routes. A common and effective approach involves a multi-step sequence starting from readily available precursors.

One general synthetic strategy involves the initial formation of a substituted pyrazole, followed by the construction of the pyrazinone ring. For instance, the reaction of a β-ketoester with an aminopyrazole can lead to the formation of the fused heterocyclic system.[1] Modifications to the "eastern" and "western" aryl moieties, as well as the linker and the core itself, have been extensively explored to fine-tune the pharmacological properties of the final compounds.[1]

Another notable synthetic route involves an intramolecular aza-Michael reaction. This has been particularly relevant in the context of antiviral drug development, where an acyclic β-amidomethyl vinyl sulfone precursor undergoes cyclization under basic conditions to form the this compound ring system.[2] This reaction highlights the chemical tractability of the scaffold and its relationship with other important chemical entities.

Experimental Protocol: Synthesis of a Substituted this compound Derivative

The following protocol is a representative example of the synthesis of a substituted derivative, adapted from the literature.[2]

Step 1: Amide Coupling

  • To a stirred solution of a substituted 1H-pyrazole-3-carboxamide (1.0 eq.) in a suitable solvent (e.g., 1,4-dioxane and water), add a base such as sodium carbonate (3.0 eq.).

  • Stir the reaction at room temperature for 12 hours.

  • Monitor the reaction progress by LCMS.

  • Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Step 2: Intramolecular Cyclization

  • Dissolve the crude product from Step 1 in a suitable solvent (e.g., ethanol).

  • Add a base such as potassium carbonate.

  • Stir the reaction at room temperature for 2 hours.

  • Monitor the conversion to the this compound derivative by UPLC.

  • Upon completion, purify the product by column chromatography to obtain the final compound.

A Scaffold of Many Talents: Diverse Biological Activities

The this compound core has demonstrated remarkable utility in targeting a variety of biological systems. Its derivatives have shown potent and selective activity as allosteric modulators of metabotropic glutamate receptors, as prodrugs for antiviral agents, and have potential in oncology.

Modulation of Metabotropic Glutamate Receptors: A New Avenue for CNS Disorders

Metabotropic glutamate receptors (mGluRs) are G protein-coupled receptors that play crucial roles in modulating synaptic transmission and neuronal excitability. The this compound scaffold has been successfully employed to develop both positive and negative allosteric modulators for different mGluR subtypes.

Derivatives of this scaffold have been identified as potent and selective positive allosteric modulators of the mGlu5 receptor.[1] These PAMs enhance the receptor's response to the endogenous ligand, glutamate, and have shown efficacy in preclinical models of schizophrenia.[1][3] The therapeutic rationale is based on restoring the dysfunctional N-methyl-d-aspartate (NMDA) receptor-mediated glutamatergic neurotransmission, which is implicated in the pathophysiology of schizophrenia.[1]

One notable compound, 4k , emerged from these studies as a potent and selective mGlu5 PAM with an attractive in vitro and pharmacokinetic profile.[1] However, its further development was halted due to CNS-related side effects, highlighting the challenges associated with excessive mGlu5 activation.[1]

mGlu5 Signaling Pathway

mGlu5_Signaling_Pathway Glutamate Glutamate mGlu5 mGlu5 Receptor Glutamate->mGlu5 Binds mGlu5_PAM 6,7-Dihydropyrazolo [1,5-a]pyrazin-4(5H)-one (mGlu5 PAM) mGlu5_PAM->mGlu5 Enhances Binding Gq_11 Gq/11 mGlu5->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release->PKC Activates ERK ERK1/2 Phosphorylation PKC->ERK Activates Synaptic_Plasticity Modulation of Synaptic Plasticity ERK->Synaptic_Plasticity Leads to

Caption: mGlu5 Receptor Signaling Pathway.

The same versatile scaffold has also been the foundation for the discovery of selective mGluR2 negative allosteric modulators.[4][5] These NAMs inhibit the activity of the mGluR2 receptor and have shown in vivo activity in rodent models of cognition.[4] The therapeutic potential of mGluR2 NAMs is being explored for various neurological and mood disorders.[4]

Structure-activity relationship (SAR) studies have demonstrated that modifications to the core and its substituents can dramatically shift the pharmacological profile from an mGlu5 PAM to an mGluR2 NAM, underscoring the chemical tractability of this scaffold.[4]

mGluR2 Signaling Pathway

mGluR2_Signaling_Pathway Glutamate Glutamate mGluR2 Presynaptic mGluR2 Receptor Glutamate->mGluR2 Binds mGluR2_NAM 6,7-Dihydropyrazolo [1,5-a]pyrazin-4(5H)-one (mGluR2 NAM) mGluR2_NAM->mGluR2 Inhibits Binding Gi_o Gi/o mGluR2->Gi_o Activates AC Adenylyl Cyclase (AC) Gi_o->AC Inhibits cAMP cAMP Production AC->cAMP Reduces Glutamate_Release Reduced Glutamate Release cAMP->Glutamate_Release Leads to

Caption: Presynaptic mGluR2 Receptor Signaling Pathway.

A Prodrug Strategy for Antiviral Cysteine Protease Inhibitors

In a different therapeutic context, the this compound scaffold has been identified as the inactive, cyclic form of a potent antiviral covalent cysteine protease inhibitor.[2] The active form is a β-amidomethyl vinyl sulfone that can undergo an intramolecular aza-Michael reaction to form the stable cyclic dihydropyrazolo[1,5-a]pyrazin-4(5H)-one.[2]

While the parent acyclic compound showed poor pharmacokinetic properties with rapid in vivo clearance, the cyclic form exhibited improved plasma exposure.[6] This has led to the exploration of the dihydropyrazolo[1,5-a]pyrazin-4(5H)-one as a potential prodrug that could release the active vinyl sulfone inhibitor under specific physiological conditions.[2] This approach could offer a novel strategy for the delivery of covalent inhibitors for viral diseases.

Prodrug to Active Inhibitor Workflow

Prodrug_Workflow Prodrug 6,7-Dihydropyrazolo [1,5-a]pyrazin-4(5H)-one (Inactive Prodrug) Active_Inhibitor β-Amidomethyl Vinyl Sulfone (Active Cysteine Protease Inhibitor) Prodrug->Active_Inhibitor Retro aza-Michael (Hypothesized) Viral_Protease Viral Cysteine Protease Active_Inhibitor->Viral_Protease Covalently Binds Inhibition Covalent Inhibition of Viral Replication Viral_Protease->Inhibition Leads to

Caption: Prodrug activation and mechanism of action.

Potential in Oncology: An Emerging Area of Interest

While direct studies on this compound as an anticancer agent are limited, related pyrazolo-fused heterocyclic scaffolds have shown promise in this area. For instance, pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives have been synthesized and shown to inhibit the growth of lung cancer cells.[7] Furthermore, structurally similar pyrazolopyridone derivatives have been developed as potent and selective inhibitors of the bromodomain and extra-terminal domain (BET) family of proteins, which are key regulators of gene transcription and are implicated in various cancers.[8] This suggests that the this compound scaffold could be a valuable starting point for the design of novel BET inhibitors or other anticancer agents.

Structure-Activity Relationship (SAR) Insights

The diverse biological activities of this compound derivatives are a direct result of the specific substituents attached to the core scaffold. Key SAR insights include:

  • For mGlu5 PAMs: The nature of the "eastern" and "western" aryl substituents, as well as the linker connecting them to the core, are critical for potent mGlu5 PAM activity.[1] Modifications to the pyrazole unit of the core itself have been found to be detrimental to potency.[1]

  • For mGluR2 NAMs: Subtle changes to the substitution pattern can switch the activity from mGlu5 PAM to mGluR2 NAM, highlighting the sensitivity of the SAR.[4]

  • For Antiviral Prodrugs: The equilibrium between the cyclic and acyclic forms is influenced by substituents. Analogs with substituents that favor the acyclic vinyl sulfone form may be more effective as prodrugs.[2]

Quantitative Data Summary

The following table summarizes key quantitative data for representative derivatives of the this compound scaffold from the literature.

Compound IDTargetActivityPotency (EC50/IC50)Reference
4k mGlu5PAMEC50 = 39 nM[1]
Compound 11 mGluR2NAMIC50 = 100-fold improvement from initial hit[4]
Acyclic vinyl sulfone 1 Alphavirus Cysteine ProteaseInhibitor-[2]
Cyclic prodrug 2 (Inactive form of 1)--[2]

Experimental Protocols: Biological Assays

Calcium Mobilization Assay for mGluR Modulators

This protocol is a generalized procedure for assessing the activity of compounds as mGluR PAMs or NAMs, based on common methodologies in the field.[9][10]

1. Cell Culture and Plating:

  • Culture HEK293 cells stably expressing the mGluR of interest in appropriate growth medium.

  • Plate the cells into 384-well, black-walled, clear-bottomed plates at a suitable density and incubate overnight.

2. Dye Loading:

  • Remove the growth medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) diluted in assay buffer containing probenecid.

  • Incubate the plate for 1 hour at 37°C.

  • Wash the wells with assay buffer to remove excess dye.

3. Compound Addition and Fluorescence Reading:

  • Use a fluorescent plate reader (e.g., FlexStation) to measure intracellular calcium levels.

  • For PAMs: Add the test compound to the wells and incubate for a defined period. Then, add a sub-maximal (EC20) concentration of glutamate and measure the fluorescence signal. An increase in signal compared to glutamate alone indicates PAM activity.

  • For NAMs: Pre-incubate the cells with the test compound. Then, add a concentration of glutamate that elicits a near-maximal response (EC80) and measure the fluorescence signal. A decrease in signal compared to glutamate alone indicates NAM activity.

4. Data Analysis:

  • Calculate the percent activation or inhibition relative to control wells.

  • Generate concentration-response curves to determine EC50 or IC50 values.

Workflow for mGluR Modulator Screening

mGluR_Screening_Workflow Start Start Cell_Plating Plate mGluR-expressing HEK293 cells in 384-well plates Start->Cell_Plating Dye_Loading Load cells with calcium-sensitive dye (e.g., Fluo-4 AM) Cell_Plating->Dye_Loading Compound_Addition Add test compounds (PAM or NAM) Dye_Loading->Compound_Addition Glutamate_Addition Add Glutamate (EC20 for PAM, EC80 for NAM) Compound_Addition->Glutamate_Addition Fluorescence_Reading Measure fluorescence change (Calcium mobilization) Glutamate_Addition->Fluorescence_Reading Data_Analysis Analyze data and determine EC50/IC50 Fluorescence_Reading->Data_Analysis End End Data_Analysis->End

Caption: General workflow for a calcium mobilization assay.

Future Directions and Conclusion

The this compound scaffold represents a remarkable example of a privileged structure in drug discovery. Its ability to serve as a foundation for molecules with vastly different biological activities underscores its potential for further exploration. Future research in this area could focus on:

  • Expanding the therapeutic applications: Investigating the potential of this scaffold in other disease areas, such as oncology (e.g., as BET inhibitors) and inflammatory diseases.

  • Fine-tuning pharmacological properties: Further optimization of derivatives to improve potency, selectivity, and pharmacokinetic profiles, particularly to overcome the challenges observed with early-generation compounds.

  • Developing novel prodrug strategies: Exploring the reversible nature of the scaffold's formation to design innovative prodrugs for a wider range of therapeutic agents.

References

  • Alonso de Diego, S. A., et al. (2024). Discovery of this compound Derivatives as mGluR2 Negative Allosteric Modulators with In Vivo Activity in a Rodent's Model of Cognition. ResearchGate. [Link]

  • Ghoshal, A., et al. (2024). Identification of Dihydropyrazolo[1,5-a]pyrazin-4(5H)-ones as Cyclic Products of β-Amidomethyl Vinyl Sulfone Alphavirus Cysteine Protease Inhibitors. MDPI. [Link]

  • Ghoshal, A., et al. (2024). Identification of Dihydropyrazolo[1,5-a]pyrazin-4(5H)-ones as Cyclic Products of β-Amidomethyl Vinyl Sulfone Alphavirus Cysteine Protease Inhibitors. Carolina Digital Repository. [Link]

  • Hagihara, S., et al. (2024). Discovery of a potent orally available pyrazolopyridone derivative as a novel selective bromodomain and extra-terminal domain (BET)-first bromodomain (BD1) inhibitor. PubMed. [Link]

  • López-Sánchez, J., et al. (2016). Preliminary investigation of 6,7-dihydropyrazolo[1,5-a]pyrazin-4-one derivatives as a novel series of mGlu5 receptor positive allosteric modulators with efficacy in preclinical models of schizophrenia. PubMed Central. [Link]

  • López-Sánchez, J., et al. (2016). Preliminary investigation of 6,7-dihydropyrazolo[1,5-a]pyrazin-4-one derivatives as a novel series of mGlu5 receptor positive allosteric modulators with efficacy in preclinical models of schizophrenia. PubMed. [Link]

  • Niswender, C. M., et al. (2010). Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity. PubMed Central. [Link]

  • Wang, L., et al. (2024). Discovery of 4-(5-Membered)Heteroarylether-6-methylpicolinamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. ACS Publications. [Link]

  • Zhao, M., et al. (2011). Synthesis of novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives and their inhibition against growth of A549 and H322 lung cancer cells. PubMed. [Link]

  • de Diego, S. A. A., et al. (2024). Discovery of 6,7-Dihydropyrazolo[1,5- a]pyrazin-4(5 H)-one Derivatives as mGluR2 Negative Allosteric Modulators with In Vivo Activity in a Rodent's Model of Cognition. PubMed. [Link]

  • van der Westhuizen, E. T., et al. (2014). Structure-Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. National Institutes of Health. [Link]

Sources

An In-depth Technical Guide to the 6,7-Dihydropyrazolo[1,5-a]pyrazin-4(5H)-one Core

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold in Modern Drug Discovery

The 6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one core is a fused heterocyclic system that has emerged as a significant "privileged scaffold" in medicinal chemistry. This bicyclic structure, comprising a pyrazole ring fused to a dihydropyrazinone ring, offers a unique three-dimensional architecture that is amenable to the presentation of diverse pharmacophoric elements. Its synthetic tractability and the ability of its derivatives to modulate a range of biological targets have positioned it as a cornerstone for the development of novel therapeutics. Notably, this scaffold has shown considerable promise in the challenging area of neuroscience, with derivatives exhibiting potent and selective activity as allosteric modulators of G-protein coupled receptors (GPCRs), as well as potential as enzyme inhibitors.[1][2] This guide will provide an in-depth exploration of the chemical structure, synthesis, and biological applications of the this compound core, with a particular focus on its role in the development of negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 2 (mGluR2).

Chemical Structure and Physicochemical Properties

The fundamental structure of this compound consists of a five-membered pyrazole ring fused to a six-membered dihydropyrazinone ring. The numbering of the heterocyclic system is crucial for defining the substitution patterns that dictate biological activity. The presence of multiple nitrogen atoms and a lactam moiety imparts specific physicochemical properties to the core, influencing its solubility, polarity, and hydrogen bonding capacity. These properties are critical for its pharmacokinetic and pharmacodynamic profiles.

PropertyValueSource
Molecular Formula C6H6N4O3PubChem[3]
Molecular Weight 182.14 g/mol PubChem[3]
XLogP3-AA -0.6PubChem[3]
Hydrogen Bond Donor Count 1PubChem[3]
Hydrogen Bond Acceptor Count 4PubChem[3]
Rotatable Bond Count 0PubChem[3]
Exact Mass 182.04399007 DaPubChem[3]
Topological Polar Surface Area 92.7 ŲPubChem[3]

Synthetic Strategies: Constructing the Core

The synthesis of the this compound core can be achieved through several synthetic routes. A common and efficient method involves a multi-step sequence starting from readily available pyrazole derivatives. One such approach is the intramolecular aza-Michael reaction of a vinyl sulfone precursor.[4] This method offers good control over the final structure and is amenable to the introduction of various substituents.

Representative Synthetic Protocol: Intramolecular Aza-Michael Cyclization

This protocol outlines the synthesis of a substituted this compound derivative via an intramolecular aza-Michael reaction. The rationale behind this approach is the creation of a tethered nucleophile and Michael acceptor within the same molecule, which upon base-mediated activation, readily cyclizes to form the desired bicyclic system.

Step 1: Amide Coupling to Form the Acyclic Precursor

  • To a solution of 5-(2-ethoxyphenyl)-1H-pyrazole-3-carboxylic acid (1.0 eq.) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF), add a coupling agent like HATU (1.2 eq.) and a tertiary amine base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq.).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add (E)-3-(methylsulfonyl)prop-2-en-1-amine hydrochloride (1.1 eq.) to the reaction mixture.

  • Continue stirring at room temperature for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the (E)-5-(2-ethoxyphenyl)-N-(3-(methylsulfonyl)allyl)-1H-pyrazole-3-carboxamide precursor.

Step 2: Intramolecular Aza-Michael Cyclization

  • Dissolve the acyclic precursor (1.0 eq.) in a mixture of 1,4-dioxane and water (1:1 v/v).

  • Add a base such as sodium carbonate (3.0 eq.) to the solution.

  • Stir the reaction mixture at room temperature for 12 hours. The base deprotonates the pyrazole nitrogen, which then acts as a nucleophile, attacking the electron-deficient β-carbon of the vinyl sulfone in an intramolecular fashion.

  • Monitor the cyclization by LC-MS.

  • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(2-ethoxyphenyl)-7-((methylsulfonyl)methyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one.[4]

  • Further purification can be achieved by recrystallization or flash column chromatography if necessary.

Synthesis_Pathway cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Intramolecular Aza-Michael Cyclization Pyrazole_Carboxylic_Acid 5-(2-ethoxyphenyl)-1H- pyrazole-3-carboxylic acid Coupling HATU, DIPEA, DMF Pyrazole_Carboxylic_Acid->Coupling Amine (E)-3-(methylsulfonyl) prop-2-en-1-amine Amine->Coupling Acyclic_Precursor (E)-5-(2-ethoxyphenyl)-N-(3-(methylsulfonyl)allyl) -1H-pyrazole-3-carboxamide Coupling->Acyclic_Precursor Cyclization Na2CO3, Dioxane/H2O Acyclic_Precursor->Cyclization Final_Product This compound Derivative

Caption: Synthetic pathway to a this compound derivative.

Biological Activity and Mechanism of Action: Focus on mGluR2 Negative Allosteric Modulation

Derivatives of the this compound scaffold have been extensively investigated as negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 2 (mGluR2).[2] mGluR2 is a class C GPCR that plays a crucial role in regulating synaptic transmission and neuronal excitability.[5] As a presynaptic autoreceptor, its activation by glutamate inhibits further glutamate release. In certain neurological and psychiatric conditions, such as depression and cognitive disorders, a hyperglutamatergic state is often implicated.[6] mGluR2 NAMs do not directly block the glutamate binding site but instead bind to a distinct allosteric site on the receptor. This binding event induces a conformational change that reduces the receptor's affinity for and/or efficacy of glutamate, thereby disinhibiting presynaptic glutamate release and restoring glutamatergic homeostasis.[7]

mGluR2 Signaling Pathway and the Impact of NAMs

The canonical signaling pathway for mGluR2 involves coupling to Gαi/o proteins.[1][5] Upon activation by glutamate, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can also directly modulate ion channels, such as inhibiting voltage-gated calcium channels, which further contributes to the reduction in neurotransmitter release. An mGluR2 NAM, by binding to its allosteric site, prevents or attenuates this signaling cascade, even in the presence of glutamate.[8]

mGluR2_Signaling cluster_0 Presynaptic Terminal Glutamate Glutamate mGluR2 mGluR2 Glutamate->mGluR2 Activates G_protein Gαi/o-Gβγ mGluR2->G_protein Activates NAM 6,7-Dihydropyrazolo[1,5-a] pyrazin-4(5H)-one NAM NAM->mGluR2 Inhibits Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibits (Gαi/o) Ca_Channel Voltage-gated Ca2+ Channel G_protein->Ca_Channel Inhibits (Gβγ) cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Ca_Influx ↓ Ca2+ Influx Ca_Channel->Ca_Influx Glutamate_Release ↓ Glutamate Release Ca_Influx->Glutamate_Release HTS_Workflow Start Start Cell_Plating Plate CHO-mGluR2-Gα16 cells in 384-well plates Start->Cell_Plating Compound_Addition Add test compounds (6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-ones) Cell_Plating->Compound_Addition Dye_Loading Load cells with calcium-sensitive dye Compound_Addition->Dye_Loading FLIPR_Assay FLIPR measurement: Add Glutamate (agonist) and monitor fluorescence Dye_Loading->FLIPR_Assay Data_Analysis Calculate % inhibition and determine IC50 values FLIPR_Assay->Data_Analysis Hit_Identification Identify potent mGluR2 NAMs Data_Analysis->Hit_Identification End End Hit_Identification->End

Caption: High-throughput screening workflow for mGluR2 NAMs.

Conclusion and Future Directions

The this compound core represents a versatile and valuable scaffold for the design and discovery of novel therapeutic agents. Its successful application in the development of mGluR2 negative allosteric modulators highlights its potential for addressing complex neurological and psychiatric disorders. The synthetic accessibility of this core allows for extensive structure-activity relationship (SAR) studies, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. Future research in this area will likely focus on exploring the full therapeutic potential of this scaffold against other biological targets, as well as the development of derivatives with improved drug-like properties for clinical translation. The insights and methodologies presented in this guide provide a solid foundation for researchers and drug development professionals seeking to leverage the unique attributes of the this compound core in their own discovery programs.

References

  • Preliminary investigation of 6,7-dihydropyrazolo[1,5-a]pyrazin-4-one derivatives as a novel series of mGlu5 receptor positive allosteric modulators with efficacy in preclinical models of schizophrenia. (2016). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Discovery of 6,7-Dihydropyrazolo[1,5- a ]pyrazin-4(5 H )-one Derivatives as mGluR 2 Negative Allosteric Modulators with In Vivo Activity in a Rodent's Model of Cognition. (2024). Journal of Medicinal Chemistry. [Link]

  • Schematic presentation of mGluRs cell signalling pathways. (n.d.). ResearchGate. [Link]

  • 3-Nitro-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one. (n.d.). PubChem. [Link]

  • Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease. (2010). Annual Review of Pharmacology and Toxicology. [Link]

  • Differential Pharmacology and Binding of mGlu2 Receptor Allosteric Modulators. (2016). Molecular Pharmacology. [Link]

  • Conformational fingerprinting of allosteric modulators in metabotropic glutamate receptor 2. (2022). eLife. [Link]

  • Identification of Dihydropyrazolo[1,5-a]pyrazin-4(5H)-ones as Cyclic Products of β-Amidomethyl Vinyl Sulfone Alphavirus Cysteine Protease Inhibitors. (2021). Molecules. [Link]

  • Discovery of 6,7-Dihydropyrazolo[1,5- a ]pyrazin-4(5 H )-one Derivatives as mGluR 2 Negative Allosteric Modulators with In Vivo Activity in a Rodent's Model of Cognition. (2024). ResearchGate. [Link]

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A Technical Guide to the 6,7-Dihydropyrazolo[1,5-a]pyrazin-4(5H)-one Scaffold: Synthesis, Properties, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one core is a fused N-heterocyclic system that has emerged as a privileged scaffold in modern medicinal chemistry. Its rigid, planar structure and synthetic tractability allow for extensive peripheral modifications, making it an ideal starting point for library design and drug discovery. This guide provides a comprehensive overview of the scaffold, including its formal nomenclature, primary synthetic pathways, and key reactivity profiles. We delve into its most significant therapeutic applications, focusing on its role in developing allosteric modulators for central nervous system targets, particularly metabotropic glutamate receptors (mGluRs). By synthesizing data from seminal and recent studies, this document details structure-activity relationships, presents validated experimental protocols, and explores future directions for this versatile chemical entity.

Introduction to the Pyrazolo[1,5-a]pyrazine Core

The Privileged Scaffold in Medicinal Chemistry

Fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines and their bioisosteres, pyrazolo[1,5-a]pyrazines, are cornerstones of drug discovery.[1][2] Their structural complexity and multiple points for functionalization allow for the precise tuning of pharmacological and pharmacokinetic properties. These cores are present in a wide array of biologically active agents, demonstrating activities as anticancer, antiviral, anti-inflammatory, and kinase inhibitors.[2][3] The significance of this scaffold class was solidified with the development of drugs like zaleplon and indiplon, which act on the central nervous system.[2] The inherent versatility of the pyrazole ring fused to a six-membered nitrogen-containing ring provides a stable and geometrically defined foundation for interacting with diverse biological targets.

Focus on the this compound Core Structure

The this compound is a specific, saturated variant of the broader pyrazolo[1,5-a]pyrazine family. The introduction of a lactam carbonyl and a saturated pyrazine ring provides a unique three-dimensional geometry and hydrogen bonding capabilities not present in the fully aromatic parent. This specific chemotype has recently gained significant attention as a template for allosteric modulators, which offer a more nuanced approach to receptor pharmacology than traditional orthosteric ligands.[4][5] Its utility has been particularly highlighted in the challenging field of neuroscience, where it has served as the foundation for potent and selective modulators of metabotropic glutamate receptors.[4][6][7]

Nomenclature and Physicochemical Properties

IUPAC Naming and Structural Elucidation

The formal International Union of Pure and Applied Chemistry (IUPAC) name for the core topic is This compound . The numbering of the bicyclic system follows established rules, with the bridgehead nitrogen not being assigned a number. The "(5H)" designation specifies the location of the indicated hydrogen atom on the pyrazinone ring, and "4-one" denotes the carbonyl group's position. PubChem and other chemical databases confirm this nomenclature for the parent structure and its substituted derivatives.[8][9]

Table 1: Core Physicochemical Properties (Unsubstituted Scaffold)

Property Value Source
Molecular Formula C₆H₇N₃O ChemSpider
Molecular Weight 137.14 g/mol PubChem
XLogP3 -1.1 PubChem
Hydrogen Bond Donors 1 PubChem

| Hydrogen Bond Acceptors | 3 | PubChem |

Synthesis and Chemical Reactivity

Primary Synthetic Routes

The construction of the this compound core is typically achieved through cyclization strategies. A common and effective method involves the condensation of a substituted pyrazole precursor with an appropriate building block to form the pyrazinone ring.

One widely adopted approach involves the reaction of an ethyl 1-substituted-1H-pyrazole-5-carboxylate derivative with a substituted diamine, such as 2-morpholinoethanamine, often under microwave-assisted, solvent-free conditions to promote efficient cyclization and yield the desired scaffold.[10]

A second critical synthetic consideration is the potential for the scaffold to be formed via an intramolecular aza-Michael reaction. Studies on alphavirus cysteine protease inhibitors have shown that β-amidomethyl vinyl sulfones, under basic or even physiological pH conditions, can cyclize to form the thermodynamically stable this compound ring system.[11] This reactivity highlights both a potential synthetic route and a stability liability for related acyclic precursors, which may inadvertently cyclize into this inactive form.[11] This equilibrium suggests the scaffold could be developed as a prodrug that unmasks a reactive vinyl sulfone warhead.[11]

G cluster_0 Route A: Condensation cluster_1 Route B: Intramolecular Cyclization A Ethyl Pyrazole-5-carboxylate Derivative C Microwave Irradiation (Solvent-free) A->C B Substituted Diamine (e.g., 2-morpholinoethanamine) B->C F This compound Core Scaffold C->F Cyclization D β-Amidomethyl Vinyl Sulfone Precursor E Base or Physiological pH (aza-Michael addition) D->E E->F Cyclization G cluster_0 Cell Membrane receptor      mGlu ReceptorOrthosteric SiteAllosteric Site     output_basal Basal Signal output_potentiated Potentiated Signal output_inhibited Inhibited Signal glutamate Glutamate (Endogenous Ligand) glutamate->receptor:w pam PAM (Scaffold Derivative) pam->receptor:e annotation1 Glutamate + PAM leads to potentiated signaling nam NAM (Scaffold Derivative) nam->receptor:e annotation2 Glutamate + NAM leads to inhibited signaling G A Plate mGluR-expressing HEK293 cells B Load cells with calcium-sensitive dye A->B C Add test compounds (Potential Modulators) B->C D Challenge with Glutamate (EC20 for PAM / EC80 for NAM) C->D E Measure Calcium Flux (Fluorescence) D->E F Analyze Data: Generate Concentration- Response Curve E->F G Determine EC50 / IC50 F->G

Sources

The 6,7-Dihydropyrazolo[1,5-a]pyrazin-4(5H)-one Scaffold: A Comprehensive Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking a Privileged Scaffold in Neuroscience and Beyond

The 6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one core is a heterocyclic scaffold of significant interest in modern medicinal chemistry. Its rigid, three-dimensional structure and synthetic tractability have made it a "privileged scaffold" for the development of potent and selective modulators of challenging drug targets. This guide provides an in-depth technical overview of this chemical entity, consolidating critical information on its nomenclature, synthesis, characterization, and biological applications, with a particular focus on its role in modulating metabotropic glutamate receptors. Designed for researchers, medicinal chemists, and pharmacologists, this document aims to serve as a practical and authoritative resource to accelerate drug discovery efforts centered around this promising molecular framework.

Nomenclature and Structural Elucidation: Defining the Core

The systematic IUPAC name for the core structure is This compound . While direct synonyms for the unsubstituted core are not prevalent in the literature, various derivatives are named based on the substitution pattern on this central ring system. For instance, a nitro group at the 3-position is named 3-nitro-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one. It is crucial to use the systematic nomenclature to ensure clarity and avoid ambiguity in scientific communication.

The structural integrity and purity of the synthesized core and its derivatives are paramount for reliable biological evaluation. The following section details the analytical techniques essential for its characterization.

Analytical Characterization: A Self-Validating System

To ensure the identity and purity of this compound and its analogs, a suite of analytical methods must be employed. This multi-faceted approach provides a self-validating system, confirming the intended molecular structure and detecting any potential impurities.

Table 1: Key Analytical Techniques for Structural Verification

TechniquePurposeExpected Observations for the Unsubstituted Core
¹H NMR Provides information on the number and chemical environment of protons.Signals corresponding to the protons on the pyrazole and pyrazinone rings.
¹³C NMR Determines the number of unique carbon atoms and their chemical environment.Resonances for the carbonyl carbon, aromatic carbons of the pyrazole ring, and aliphatic carbons of the pyrazinone ring.
Mass Spectrometry (MS) Determines the molecular weight of the compound.A molecular ion peak corresponding to the exact mass of the molecule.
High-Performance Liquid Chromatography (HPLC) Assesses the purity of the compound.A single major peak indicating a high degree of purity.
X-ray Crystallography Provides the definitive three-dimensional structure of the molecule in the solid state.Confirms the fused ring system and the relative stereochemistry of substituents in derivatives.

Synthetic Strategies: Constructing the Bicyclic Core

The synthesis of the this compound scaffold can be achieved through several synthetic routes. A common and effective method involves a multi-step sequence starting from readily available pyrazole derivatives. The key cyclization step often utilizes an intramolecular aza-Michael addition.

General Synthetic Scheme

A representative synthesis involves the reaction of a suitably substituted aminopyrazole with an α,β-unsaturated ester or a related synthon to construct the pyrazinone ring. The final cyclization to form the bicyclic system is a critical step.

G cluster_0 Synthesis of the this compound Core Aminopyrazole Aminopyrazole Amide_Formation Amide Formation Aminopyrazole->Amide_Formation alpha_beta_unsaturated_ester α,β-Unsaturated Ester/Acid Chloride alpha_beta_unsaturated_ester->Amide_Formation Acyclic_Intermediate Acyclic Intermediate Amide_Formation->Acyclic_Intermediate Cyclization Intramolecular Aza-Michael Addition Acyclic_Intermediate->Cyclization Core_Scaffold This compound Cyclization->Core_Scaffold

Caption: General synthetic workflow for the construction of the this compound scaffold.

Detailed Experimental Protocol: Synthesis of a Key Intermediate

The following protocol outlines the synthesis of a substituted this compound, which can be adapted for the synthesis of the unsubstituted core by selecting the appropriate starting materials. This protocol is based on the intramolecular aza-Michael reaction of a vinyl sulfone precursor.[1]

Synthesis of 2-(2-Ethoxyphenyl)-7-((methylsulfonyl)methyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one [1]

  • Starting Material: (E)-5-(2-ethoxyphenyl)-N-(3-(methylsulfonyl)allyl)-1H-pyrazole-3-carboxamide.

  • Reaction Setup: To a stirred solution of the starting material (100 mg, 286 µmol, 1.0 eq.) in a mixture of 1,4-dioxane (1.5 mL) and water (1.5 mL), add sodium carbonate (91.0 mg, 859 µmol, 3.0 eq.).

  • Reaction Conditions: Stir the reaction mixture at 25 °C for 12 hours.

  • Work-up: Upon completion of the reaction (monitored by LCMS), pour the mixture into water and extract with ethyl acetate (EtOAc).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography.

Biological Activity and Therapeutic Potential: A Focus on Metabotropic Glutamate Receptors

Derivatives of the this compound scaffold have emerged as highly valuable modulators of metabotropic glutamate receptors (mGluRs), which are Class C G-protein coupled receptors (GPCRs) that play a crucial role in regulating synaptic transmission and neuronal excitability.

Modulation of mGluR2 and mGluR5

This scaffold has been successfully utilized to develop both negative allosteric modulators (NAMs) of mGluR2 and positive allosteric modulators (PAMs) of mGluR5.[2][3]

  • mGluR2 Negative Allosteric Modulators (NAMs): By inhibiting the function of presynaptic mGluR2, these compounds can enhance the release of glutamate. This mechanism is being explored for the treatment of cognitive deficits and mood disorders.[3]

  • mGluR5 Positive Allosteric Modulators (PAMs): These molecules potentiate the response of postsynaptic mGluR5 to glutamate. This is a promising therapeutic strategy for schizophrenia and other neurological disorders characterized by NMDA receptor hypofunction.[2][4]

Signaling Pathways

The allosteric modulation of mGluR2 and mGluR5 by this compound derivatives triggers distinct downstream signaling cascades.

G cluster_0 mGluR2 Negative Allosteric Modulation NAM Pyrazolopyrazinone NAM mGluR2 mGluR2 NAM->mGluR2 Inhibits Glutamate_Release ↑ Glutamate Release NAM->Glutamate_Release Leads to Gi_Go Gi/Go mGluR2->Gi_Go Activates mGluR2->Glutamate_Release Inhibits AC Adenylyl Cyclase Gi_Go->AC Inhibits cAMP ↓ cAMP AC->cAMP

Caption: Simplified signaling pathway for mGluR2 negative allosteric modulation.

G cluster_0 mGluR5 Positive Allosteric Modulation PAM Pyrazolopyrazinone PAM mGluR5 mGluR5 PAM->mGluR5 Potentiates Gq_G11 Gq/G11 mGluR5->Gq_G11 Activates PLC Phospholipase C Gq_G11->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release ↑ Intracellular Ca²⁺ IP3->Ca_Release PKC Protein Kinase C DAG->PKC

Caption: Simplified signaling pathway for mGluR5 positive allosteric modulation.

Experimental Protocols for Biological Evaluation

The following protocols are foundational for characterizing the biological activity of this compound derivatives.

In Vitro Assay: GTPγS Binding Assay for mGluR2 NAM Activity

This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor activation. It is a functional assay that can quantify the activity of agonists, antagonists, and inverse agonists.[5][6]

Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human mGluR2.

  • Assay Buffer: Prepare an assay buffer containing 20 mM HEPES, 100 mM NaCl, and 10 mM MgCl₂, pH 7.4.

  • Reaction Mixture: In a 96-well plate, combine the cell membranes, [³⁵S]GTPγS (final concentration ~0.1 nM), GDP (final concentration ~10 µM), and the test compound at various concentrations.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Termination and Filtration: Terminate the reaction by rapid filtration through a glass fiber filter plate.

  • Scintillation Counting: Wash the filters, dry the plate, add scintillation cocktail, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Analyze the data using non-linear regression to determine the IC₅₀ values of the NAMs.

In Vitro Assay: Intracellular Calcium Mobilization for mGluR5 PAM Activity

This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors like mGluR5.[7][8][9]

Protocol:

  • Cell Culture: Plate cells expressing mGluR5 in a 96-well black-walled, clear-bottom plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer for 1 hour at 37°C.

  • Compound Addition: Add the test PAM at various concentrations to the wells.

  • Agonist Stimulation: Add a sub-maximal concentration of glutamate (e.g., EC₂₀) to stimulate the receptor.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader (e.g., FLIPR) before and after the addition of the agonist.

  • Data Analysis: Calculate the potentiation of the glutamate response by the PAM and determine the EC₅₀ values.

In Vivo Model: Amphetamine-Induced Hyperlocomotion

This animal model is widely used to screen for potential antipsychotic activity.[10][11][12]

Protocol:

  • Animals: Use male Sprague-Dawley rats or other suitable rodent strains.

  • Habituation: Acclimate the animals to the testing environment (e.g., open-field arenas equipped with photobeams) for at least 30 minutes.

  • Compound Administration: Administer the test compound or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection).

  • Amphetamine Challenge: After a pre-treatment period, administer amphetamine (e.g., 1-2 mg/kg, i.p.) to induce hyperlocomotion.

  • Locomotor Activity Measurement: Record the locomotor activity (e.g., distance traveled, beam breaks) for a defined period (e.g., 60-90 minutes).

  • Data Analysis: Compare the locomotor activity of the compound-treated group to the vehicle-treated group to determine if the compound can attenuate the amphetamine-induced hyperlocomotion.

Structure-Activity Relationship (SAR) and Pharmacokinetics

Extensive SAR studies have been conducted on the this compound scaffold. These studies have provided valuable insights into the structural requirements for potent and selective modulation of mGluR2 and mGluR5.

Table 2: Representative SAR and Pharmacokinetic Data for mGluR Modulators

Compound IDTargetActivity (EC₅₀/IC₅₀)Key Structural FeaturesPharmacokinetic Profile (Rat)Reference
Compound 11 mGluR2 NAMPotent (nanomolar range)Specific substitutions on the pyrazole and pyrazinone ringsGood oral bioavailability and CNS penetration[3]
Compound 4k mGluR5 PAMPotent and selectiveAryl substitutions at specific positionsFavorable in vitro ADMET and PK profiles[13]

Note: Specific numerical values for potency and pharmacokinetics are often proprietary and are presented here in a qualitative manner based on the literature.

Conclusion and Future Directions

The this compound scaffold has proven to be a highly versatile and fruitful starting point for the discovery of novel modulators of metabotropic glutamate receptors. The insights and protocols detailed in this guide are intended to empower researchers to further explore the therapeutic potential of this chemical class. Future efforts in this area may focus on:

  • Improving subtype selectivity: Differentiating between highly homologous receptors (e.g., mGluR2 vs. mGluR3) remains a challenge.

  • Exploring novel therapeutic applications: The role of mGluR modulation in other CNS disorders and beyond warrants further investigation.

  • Developing PET ligands: The creation of radiolabeled derivatives of this scaffold could enable in vivo imaging and target engagement studies in humans.

By leveraging the knowledge base presented herein, the scientific community can continue to unlock the full potential of the this compound core in the quest for new and improved medicines.

References

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A Technical Guide to the 6,7-Dihydropyrazolo[1,5-a]pyrazin-4(5H)-one Scaffold: From Discovery to Clinical Application

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one scaffold has emerged as a privileged structure in modern medicinal chemistry, underpinning the development of potent and selective modulators of critical biological targets. This guide provides a comprehensive overview of this versatile core, tracing its origins from initial discovery through to its application in clinical-stage therapeutics. We will delve into the synthetic strategies that enable its construction and modification, explore the nuanced structure-activity relationships (SAR) that govern its biological effects, and highlight its successful application in targeting enzymes crucial for genomic integrity, such as Ataxia Telangiectasia and Rad3-related (ATR) kinase. This document serves as a technical resource, offering field-proven insights and detailed protocols to empower researchers in the ongoing quest for novel therapeutics.

The Genesis of a Privileged Scaffold

The discovery of a novel chemical scaffold with therapeutic potential is often the result of strategic evolution rather than a single moment of invention. The journey of the this compound core is a prime example of this principle. Its roots can be traced to high-throughput screening (HTS) campaigns and subsequent scaffold hopping strategies aimed at identifying modulators for various biological targets.

Initially, related heterocyclic systems like pyrazolo[1,5-a]pyrimidines and pyrazolo[1,5-a]pyridines were investigated for their inhibitory activity against a range of protein kinases, including PI3K, Pim kinases, and CDKs.[1][2][3] These early explorations established the fused pyrazole ring system as a viable pharmacophore.

A significant evolutionary step came from research at Janssen and the Vanderbilt Center for Neuroscience Drug Discovery. While searching for novel positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 5 (mGlu₅), researchers strategically employed a "scaffold hopping" approach.[4][5] Starting from known mGlu₅ PAM chemotypes, they identified the this compound scaffold as a promising alternative core.[4] This new scaffold presented a similar three-dimensional geometry and key pharmacophoric features, such as a lactam-type carbonyl group, which proved crucial for potent activity.[4] More recently, this same scaffold has been explored for its potential as a negative allosteric modulator (NAM) for the mGluR2 receptor, demonstrating its versatility.[6][7]

However, the scaffold's most impactful application to date arose from the search for inhibitors of the DNA Damage Response (DDR) pathway, specifically the ATR kinase.[8] Scientists at Vertex Pharmaceuticals, through a phenotypic screen, identified an initial HTS hit that, while active, required significant optimization of its physicochemical and selectivity profiles.[9][10] This optimization campaign led to the development of a novel series of tetrahydropyrazolo[1,5-a]pyrazines as highly potent and selective ATR inhibitors.[9][10] This work culminated in the discovery of Berzosertib (M6620, formerly VE-822/VX-970) , a first-in-class clinical candidate that validated the therapeutic potential of this core structure.[11][12][13]

Synthetic Strategies: Building the Core

The utility of a chemical scaffold is directly linked to the feasibility of its synthesis and the ease with which it can be diversified. The this compound core benefits from robust and adaptable synthetic routes. The general and most common strategy involves a multi-step sequence starting from readily available building blocks.

Core Synthesis Workflow

The assembly of the scaffold typically relies on the condensation of a substituted aminopyrazole with a β-ketoester or a related three-carbon electrophile, followed by cyclization and subsequent functionalization.

G cluster_1 Core Assembly cluster_2 Diversification A 3-Aminopyrazole Derivative C Step 1: Condensation A->C B β-Ketoester or Equivalent B->C D Pyrazolyl-enamine Intermediate C->D E Step 2: Intramolecular Cyclization (e.g., Dieckmann condensation logic) D->E F This compound Core E->F G Step 3: Functionalization (e.g., N-alkylation, cross-coupling) F->G H Final Analog Library G->H

Detailed Experimental Protocol: Synthesis of a Key Intermediate

The following protocol is a representative example adapted from methodologies used in the development of mGlu₅ PAMs and ATR inhibitors.[4][9]

Reaction: Synthesis of tert-butyl 3-(bromomethyl)phenylcarbamate

  • Rationale: This protocol describes the protection of an aminobenzyl alcohol and its conversion to a key bromide intermediate, a common building block for introducing the "eastern" aryl moiety in many active compounds. The Boc-protection prevents side reactions of the amine, while the bromination activates the benzylic position for subsequent nucleophilic substitution.

  • Step 1: Boc Protection

    • Dissolve (3-aminophenyl)methanol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

    • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a base like triethylamine (TEA, 1.2 eq).

    • Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS until starting material is consumed.

    • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected alcohol.

  • Step 2: Bromination

    • Dissolve the product from Step 1 (1.0 eq) in anhydrous DCM under an inert atmosphere (Nitrogen or Argon).

    • Cool the solution to 0 °C in an ice bath.

    • Add phosphorus tribromide (PBr₃, 0.5 eq) dropwise. Caution: PBr₃ is corrosive and reacts violently with water.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

    • Carefully quench the reaction by slowly adding it to a stirred mixture of ice and saturated aqueous sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to afford the desired tert-butyl 3-(bromomethyl)phenylcarbamate.

Structure-Activity Relationship (SAR) and Target Engagement

The therapeutic success of the pyrazolopyrazinone scaffold is built upon extensive SAR exploration, which has finely tuned its potency, selectivity, and pharmacokinetic properties. The primary target that has driven this scaffold into the clinic is ATR kinase.

ATR Kinase: A Critical Node in the DNA Damage Response

ATR is a master regulator kinase in the DDR pathway.[8] It is activated by replication stress, such as that caused by DNA-damaging chemotherapies.[14] Once active, ATR phosphorylates downstream targets like Chk1, leading to cell cycle arrest to allow for DNA repair.[15] Many cancer cells, particularly those with p53 mutations, are highly dependent on the ATR pathway for survival.[9] Inhibiting ATR prevents this repair process, leading to an accumulation of DNA damage and ultimately cell death, a concept known as synthetic lethality.[8]

G cluster_pathway ATR Signaling Pathway cluster_intervention Therapeutic Intervention chemo Chemotherapy / Replication Stress dna_damage DNA Single-Strand Breaks chemo->dna_damage atr ATR Kinase Activation dna_damage->atr chk1 Chk1 Phosphorylation atr->chk1 apoptosis Apoptosis (Synthetic Lethality) atr->apoptosis repair DNA Repair & Cell Cycle Arrest chk1->repair chk1->apoptosis survival Tumor Cell Survival repair->survival repair->apoptosis inhibitor Berzosertib (Pyrazolopyrazinone Core) inhibitor->atr INHIBITS

SAR Insights for ATR Inhibitors

Systematic modification of the tetrahydropyrazolo[1,5-a]pyrazine core led to potent inhibitors like Berzosertib.[9][10] Key SAR findings are summarized below.

Position / ModificationObservationImplication
Pyrazolo N1-substituent Small, lipophilic groups (e.g., isopropyl) are optimal.Governs interaction with the hydrophobic pocket of the kinase hinge region.
"Eastern" Aryl Ring A sulfone moiety (e.g., isopropylsulfonylphenyl) is critical.Acts as a key hydrogen bond acceptor, essential for high potency.
"Western" Aryl/Heteroaryl Ring Can be varied to modulate properties. An azaindole was found to reduce efflux and improve cellular activity.[9]Fine-tunes potency, selectivity, and DMPK properties.
Core Saturation The tetrahydropyrazolo core improved selectivity over other PIKK family kinases (ATM, DNA-PK).[9]Saturation (increased Fsp³) alters the vector of substituents, enabling more precise interactions and avoiding off-target binding.

Clinical Translation: Berzosertib (M6620)

The culmination of the discovery and optimization efforts is Berzosertib (M6620), the first ATR inhibitor to enter clinical trials.[11][13]

  • Mechanism: Berzosertib is a potent and selective, ATP-competitive inhibitor of ATR kinase.[11][16]

  • Therapeutic Strategy: It is primarily developed as a chemosensitizer and radiosensitizer.[11] By disabling the ATR-mediated repair pathway, it enhances the efficacy of DNA-damaging agents like cisplatin and gemcitabine, particularly in tumors that are resistant or have become refractory to these standard therapies.[8][13][15]

  • Clinical Development: Berzosertib has been evaluated in numerous Phase I and II clinical trials across a range of solid tumors, including ovarian, lung, and pancreatic cancers, both as a monotherapy and in combination with chemotherapy.[8][11][13][16] These trials have established a manageable safety profile and demonstrated promising signals of antitumor activity.[13]

CompoundAlias(es)TargetDevelopment StageKey Combination Therapies
Berzosertib M6620, VE-822, VX-970ATR KinasePhase I/II Clinical Trials[11]Gemcitabine, Cisplatin, PARP Inhibitors[8][13]
VE-821 ATR KinasePreclinical Tool CompoundUsed extensively in preclinical studies to validate the ATR inhibition concept.[14][15]

Future Directions and Conclusion

The this compound scaffold and its close analogs have proven to be exceptionally fruitful starting points for drug discovery. The journey from a scaffold hopping hit to a clinical-stage ATR inhibitor exemplifies a successful, modern medicinal chemistry campaign.

The future for this scaffold remains bright. Its demonstrated versatility suggests it could be adapted to target other kinases or even different classes of proteins.[6][17] Ongoing research continues to explore new analogs for improved potency, novel target engagement, and optimized drug-like properties. The clinical data from Berzosertib and other DDR inhibitors will continue to inform the development of next-generation therapeutics built upon this remarkable and enduring chemical core.[18][19]

References

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  • Berzosertib | C24H25N5O3S | CID 59472121. PubChem, NIH. Available at: [Link]

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An In-depth Technical Guide to the Mechanism of Action of 6,7-Dihydropyrazolo[1,5-a]pyrazin-4(5H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one core is a privileged scaffold in medicinal chemistry, demonstrating remarkable versatility in engaging a diverse array of biological targets. This guide synthesizes the current understanding of the mechanisms of action for derivatives of this heterocyclic system, with a primary focus on their well-documented roles as allosteric modulators of metabotropic glutamate receptors (mGluRs). Additionally, we will explore other emerging therapeutic applications, including their potential as anticancer and antiviral agents. This document provides an in-depth analysis of the structure-activity relationships (SAR), key experimental data, and the causal reasoning behind the scientific methodologies used to elucidate these mechanisms.

Introduction: The Versatility of the this compound Scaffold

The this compound scaffold is a bicyclic heteroaromatic system that has garnered significant interest in drug discovery due to its favorable physicochemical properties and its ability to be readily functionalized. This has led to the development of a wide range of derivatives with distinct pharmacological profiles. The core structure presents multiple points for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Initial research into this class of compounds has revealed a spectrum of biological activities, including:

  • Modulation of Metabotropic Glutamate Receptors: Derivatives have been identified as both negative allosteric modulators (NAMs) of mGluR2 and positive allosteric modulators (PAMs) of mGluR5.[1][2][3][4] These receptors play crucial roles in regulating synaptic plasticity and neuronal excitability, making them attractive targets for treating neurological and psychiatric disorders.[3][5]

  • Anticancer Activity: Certain derivatives have demonstrated the ability to inhibit the growth of cancer cell lines, such as A549 lung cancer cells, through the induction of apoptosis and modulation of autophagy.[6][7]

  • Antiviral Potential: The scaffold has been identified as a stable, cyclic byproduct of acyclic vinyl sulfone inhibitors of alphavirus cysteine proteases. This suggests a potential application as a prodrug strategy to improve the pharmacokinetic properties of the active antiviral agent.[8][9]

This guide will now delve into the most extensively studied mechanism of action: the allosteric modulation of metabotropic glutamate receptors.

Primary Mechanism of Action: Allosteric Modulation of Metabotropic Glutamate Receptors

Glutamate is the primary excitatory neurotransmitter in the central nervous system (CNS), and its signaling is mediated by both ionotropic and metabotropic glutamate receptors (mGluRs).[5] mGluRs are G-protein coupled receptors that fine-tune synaptic transmission and neuronal excitability. Allosteric modulation of these receptors offers a more nuanced therapeutic approach compared to direct agonism or antagonism, as allosteric modulators only act in the presence of the endogenous ligand, glutamate.

Negative Allosteric Modulators (NAMs) of mGluR2

A series of this compound derivatives have been identified as potent and selective mGluR2 NAMs.[1][2] These compounds have shown promise in preclinical models of cognition.[1][2]

Signaling Pathway and Mechanism of Action:

mGluR2 is a presynaptic receptor that, upon activation by glutamate, inhibits the release of neurotransmitters. By acting as NAMs, the this compound derivatives bind to an allosteric site on the mGluR2 receptor, reducing its affinity for glutamate and/or its ability to activate downstream signaling pathways. This leads to an increase in glutamate release in certain brain regions, which can enhance cognitive function.

mGluR2_NAM_Mechanism cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal Glutamate_Vesicle Glutamate Vesicle Glutamate Glutamate Glutamate_Vesicle->Glutamate Release mGluR2 mGluR2 Receptor mGluR2->Glutamate_Vesicle Inhibits Release (Negative Feedback) mGluR2->Glutamate_Vesicle Inhibition of Release is Reduced NAM 6,7-Dihydropyrazolo [1,5-a]pyrazin-4(5H)-one (mGluR2 NAM) NAM->mGluR2 Binds to Allosteric Site Glutamate->mGluR2 Activates Postsynaptic_Receptor Postsynaptic Glutamate Receptors Glutamate->Postsynaptic_Receptor Activates Neuronal_Response Enhanced Neuronal Response & Cognition Postsynaptic_Receptor->Neuronal_Response

Caption: Mechanism of mGluR2 Negative Allosteric Modulation.

Structure-Activity Relationship (SAR) and Lead Optimization:

Systematic modifications of the this compound scaffold have led to a significant improvement in mGluR2 NAM potency.[1][2] Key SAR insights include the importance of specific substituents on the pyrazole and pyrazinone rings for both potency and selectivity. This optimization process also focused on improving ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, leading to the identification of compounds with in vivo activity.[1][2]

Positive Allosteric Modulators (PAMs) of mGluR5

Derivatives of the same scaffold have also been developed as potent and selective mGluR5 PAMs.[3][4] These compounds have been investigated for their potential in treating schizophrenia by restoring dysfunctional NMDA receptor-mediated neurotransmission.[3][4]

Signaling Pathway and Mechanism of Action:

mGluR5 is a postsynaptic receptor that is physically and functionally coupled to NMDA receptors. As PAMs, the this compound derivatives bind to an allosteric site on the mGluR5 receptor, potentiating its response to glutamate. This enhances NMDA receptor function, which is often hypoactive in schizophrenia.

mGluR5_PAM_Mechanism cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal Glutamate_Vesicle Glutamate Vesicle Glutamate Glutamate Glutamate_Vesicle->Glutamate Release mGluR5 mGluR5 Receptor Glutamate->mGluR5 Activates NMDAR NMDA Receptor mGluR5->NMDAR Potentiates Function PAM 6,7-Dihydropyrazolo [1,5-a]pyrazin-4(5H)-one (mGluR5 PAM) PAM->mGluR5 Binds to Allosteric Site Neuronal_Response Restored Neuronal Function NMDAR->Neuronal_Response

Caption: Mechanism of mGluR5 Positive Allosteric Modulation.

Challenges and Future Directions:

While promising, the development of mGluR5 PAMs has faced challenges related to CNS side effects at higher doses, confirming an association between excessive mGluR5 activation and target-related toxicities.[4] Future research in this area will likely focus on developing PAMs with more nuanced pharmacological profiles, such as biased signaling or reduced cooperativity with glutamate, to mitigate these adverse effects.[3]

Emerging Mechanisms of Action

While the modulation of mGluRs is the most well-characterized mechanism, the this compound scaffold has shown potential in other therapeutic areas.

Anticancer Activity

Derivatives of this scaffold have been shown to inhibit the growth of A549 lung cancer cells.[6] The proposed mechanism involves the induction of apoptosis and the modulation of autophagy.[6] Further studies have indicated that some ferrocenyl derivatives of this scaffold can elevate the levels of integrin beta4 and reactive oxygen species (ROS), leading to apoptosis.[7]

Potential as RIPK1 Inhibitors

Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) is a key regulator of necroptosis, a form of programmed cell death that is implicated in inflammatory diseases.[10][11] While direct inhibition of RIPK1 by a this compound derivative has not yet been reported, structurally related pyrazole-containing fused heterocyclic systems are being actively investigated as RIPK1 inhibitors.[10][12][13] Given the structural similarities, it is plausible that the this compound scaffold could be adapted to target RIPK1.

Experimental Workflows and Data

The elucidation of the mechanisms of action for this compound derivatives has relied on a variety of in vitro and in vivo assays.

In Vitro Assays for mGluR Modulation

A standard workflow for identifying and characterizing mGluR modulators is as follows:

mGluR_Assay_Workflow HTS High-Throughput Screening (e.g., Calcium Mobilization Assay) Potency_Determination Concentration-Response Curves (EC50/IC50 Determination) HTS->Potency_Determination Selectivity_Panel Screening against other mGluR subtypes and off-targets Potency_Determination->Selectivity_Panel Mechanism_Studies Radioligand Binding Assays (to confirm allosteric mechanism) Selectivity_Panel->Mechanism_Studies ADMET_Profiling In vitro ADMET Assays (e.g., microsomal stability, permeability) Mechanism_Studies->ADMET_Profiling

Caption: In Vitro Assay Workflow for mGluR Modulators.

Causality Behind Experimental Choices:

  • High-Throughput Screening (HTS): Calcium mobilization assays are often used for initial screening as they provide a rapid and robust readout of Gq-coupled receptor activation (like mGluR5) or can be adapted for Gi-coupled receptors (like mGluR2).

  • Potency Determination: Establishing a precise EC50 (for PAMs) or IC50 (for NAMs) is crucial for understanding the potency of the compounds and for guiding SAR studies.

  • Selectivity Panel: Screening against a panel of related receptors is essential to ensure that the observed activity is not due to off-target effects, which could lead to undesirable side effects.

  • Mechanism Studies: Radioligand binding assays are used to confirm that the compound binds to an allosteric site and not the orthosteric (glutamate-binding) site. This is a defining characteristic of an allosteric modulator.

  • ADMET Profiling: Early assessment of ADMET properties is critical in drug discovery to identify compounds with the potential to be developed into orally bioavailable drugs with acceptable safety profiles.

Quantitative Data Summary

The following table summarizes representative data for a potent mGluR5 PAM from this chemical series.

CompoundmGluR5 EC50 (nM)mGluR3 EC50 (nM)In Vivo Efficacy ModelReference
4k Potent> 540Preclinical models of schizophrenia[3]

Conclusion

The this compound scaffold is a highly adaptable and promising platform for the discovery of novel therapeutics. The most significant progress to date has been in the development of allosteric modulators of metabotropic glutamate receptors, with compounds advancing to in vivo proof-of-concept studies. The emerging data on their anticancer and potential anti-inflammatory activities suggest that the full therapeutic potential of this chemical class is still being uncovered. Future research will undoubtedly continue to expand the range of biological targets and disease indications for which these versatile compounds can be applied.

References

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The Pyrazolopyrazinone Core: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Versatile Heterocycle

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundational to the development of novel therapeutics. These are often referred to as "privileged structures" due to their ability to bind to multiple, diverse biological targets with high affinity. The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a quintessential example of such a scaffold.[1][2] Its derivatives, including the fused pyrazolopyrazinone core and related structures like pyrazolopyridines and pyrazolopyrimidines, have garnered immense attention for their broad spectrum of pharmacological activities.[1][3] The structural similarity of some of these cores to natural purines allows them to act as antagonists in various biological processes, further enhancing their therapeutic potential.[3][4]

This guide provides a comprehensive exploration of the significant biological activities associated with the pyrazolopyrazinone core and its close analogues. We will delve into the mechanistic underpinnings of their actions as enzyme inhibitors and modulators of key signaling pathways, supported by field-proven experimental insights and detailed protocols. Our focus will be on the most prominent and well-documented therapeutic areas: phosphodiesterase inhibition, kinase modulation for oncology, broad-spectrum anticancer effects, and antimicrobial and anti-inflammatory applications.

Section 1: Potent and Selective Phosphodiesterase (PDE) Inhibition

The regulation of cyclic nucleotide second messengers, such as cyclic guanosine monophosphate (cGMP) and cyclic adenosine monophosphate (cAMP), is a critical aspect of cellular signal transduction. Phosphodiesterases (PDEs) are a superfamily of enzymes that hydrolyze these messengers, thereby terminating their signaling.[5] Inhibition of specific PDE isoforms has proven to be a highly successful therapeutic strategy. Pyrazole-fused heterocyclic systems have emerged as powerful and selective inhibitors of these enzymes.

Mechanism of Action: Targeting cGMP Hydrolysis

Notably, pyrazolopyrimidinone, pyrazolopyridopyridazine, and related scaffolds have been extensively developed as potent inhibitors of phosphodiesterase type 5 (PDE5).[6][7][8] PDE5 is the primary enzyme responsible for the degradation of cGMP in the corpus cavernosum of the penis.[5] By inhibiting PDE5, these compounds prevent cGMP hydrolysis, leading to sustained high levels of cGMP. This results in prolonged smooth muscle relaxation, increased blood flow, and is the foundational mechanism for the treatment of erectile dysfunction.[5][7] The success of sildenafil, which features a pyrazolopyrimidinone core, has spurred significant research into novel derivatives with improved potency and selectivity.[6][8] For instance, certain pyrazolopyrimidopyridazinone compounds have demonstrated IC50 values in the low nanomolar range and high selectivity against other PDE isoforms like PDE6, which is crucial for minimizing visual side effects.[6]

Beyond PDE5, derivatives have also been designed to target other members of the PDE family. For example, novel pyrazolopyrimidone derivatives have been synthesized and evaluated as effective inhibitors of Phosphodiesterase-1 (PDE1), a target relevant to central nervous system and peripheral diseases.[9]

Data Presentation: PDE5 Inhibitory Activity
Compound ClassSpecific Compound ExampleTargetPotency (IC50)SelectivityReference
PyrazolopyrimidopyridazinoneCompound 5rPDE58.3 nM240-fold vs PDE6[6]
PyrazolopyridopyridazineCompound 6PDE5More potent than sildenafilSuperior to sildenafil[7]
PyrazolopyrimidinoneCompound 18PDE5Excellent in vitro activityHigh selectivity vs other isozymes[8]
PyrazolopyrimidoneCompound 2jPDE1B21 nMN/A[9]
Experimental Protocol: In Vitro PDE5 Inhibition Assay

This protocol describes a standard method for evaluating the inhibitory activity of test compounds against the PDE5 enzyme. The causality behind this experimental design is to quantify the reduction in the enzymatic conversion of a substrate (cGMP) in the presence of an inhibitor.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against human PDE5.

Materials:

  • Recombinant human PDE5A enzyme.

  • [³H]-cGMP (radiolabeled substrate).

  • Snake venom nucleotidase (from Crotalus atrox).

  • Anion-exchange resin (e.g., Dowex AG1-X8).

  • Test compounds dissolved in DMSO.

  • Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 100 mM NaCl, 5 mM MgCl₂).

  • Scintillation cocktail and vials.

  • Microplate and liquid scintillation counter.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration range is 10 mM down to 1 pM. Sildenafil can be used as a positive control.

  • Reaction Mixture Preparation: In a microplate, add the following in order:

    • Assay buffer.

    • Test compound dilution (or DMSO for control). The final DMSO concentration should be kept low, typically ≤1%, to avoid enzyme inhibition.

    • Recombinant human PDE5A enzyme. The amount of enzyme should be chosen to ensure that less than 20% of the substrate is hydrolyzed during the reaction time (linear range).

  • Initiation of Reaction: Add [³H]-cGMP to each well to start the enzymatic reaction. The final concentration should be below the Km value for cGMP to ensure competitive inhibition can be accurately measured.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes). The time is optimized to remain within the linear range of the enzyme kinetics.

  • Termination of Reaction: Stop the reaction by adding snake venom nucleotidase. This enzyme will hydrolyze the radiolabeled product, 5'-GMP, into guanosine and [³H]-phosphate, but will not act on the unhydrolyzed [³H]-cGMP.

  • Separation: Add a slurry of anion-exchange resin to each well. The negatively charged resin binds to the unreacted [³H]-cGMP, while the resulting neutral [³H]-guanosine remains in the supernatant.

  • Quantification: Centrifuge the plate to pellet the resin. Transfer an aliquot of the supernatant to a scintillation vial containing scintillation cocktail.

  • Data Analysis: Measure the radioactivity using a liquid scintillation counter. The counts are proportional to the amount of hydrolyzed cGMP. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualization: cGMP Signaling Pathway and PDE5 Inhibition

PDE5_Inhibition cluster_invisible sGC Soluble Guanylate Cyclase (sGC) cGMP cGMP sGC->cGMP GTP GTP GTP->cGMP PDE5 PDE5 GMP 5'-GMP cGMP->GMP PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE5->GMP Hydrolyzes Relaxation Smooth Muscle Relaxation PKG->Relaxation Promotes Inhibitor Pyrazolopyrazinone Inhibitor Inhibitor->PDE5 Inhibits NO Nitric Oxide (NO) NO->sGC Activates

Caption: PDE5 inhibitors block cGMP hydrolysis, promoting smooth muscle relaxation.

Section 2: Kinase Inhibition in Oncology

Protein kinases are a large family of enzymes that catalyze the phosphorylation of proteins, a fundamental regulatory mechanism in cellular signaling pathways.[10] Aberrant kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.[10][11] The pyrazolopyridine and pyrazolopyrimidine scaffolds have been identified as privileged heterocyclic cores in kinase drug discovery, often acting as ATP mimetics that bind to the kinase hinge region.[11][12][13]

Mechanism of Action: Competitive ATP Antagonism

Many small-molecule kinase inhibitors are designed to compete with adenosine triphosphate (ATP) for binding within the catalytic site of the kinase. The pyrazolopyrimidine and pyrazolopyridine cores effectively mimic the adenine base of ATP, forming crucial hydrogen bonds with the "hinge" region of the kinase that connects the N- and C-terminal lobes.[11] This competitive inhibition prevents the transfer of a phosphate group from ATP to the substrate protein, thereby blocking the downstream signaling cascade that promotes cancer cell proliferation, survival, and metastasis.[11]

This strategy has led to the development of inhibitors targeting a range of kinases implicated in cancer, including:

  • C-terminal Src Kinase (CSK): CSK is a negative regulator of Src-family kinases like LCK, which are key in T-cell activation.[10][14] Inhibiting CSK can enhance T-cell responses to tumors, making it an attractive immuno-oncology target. Pyrazolopyridine-based inhibitors of CSK have been developed, showing potent activity in biochemical and cellular assays.[10][14]

  • Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle regulation, and their dysregulation is common in cancer.[10] Specifically, CDK8 has been identified as an important target in colorectal cancer and melanoma, and pyrazolopyridine-based inhibitors have been optimized for this target.[10][13]

  • Interleukin-2 Inducible T-cell Kinase (ITK): ITK plays a significant role in T-cell receptor signaling and inflammatory responses.[10] Pyrazolopyridine-based ITK inhibitors have been identified for potential use in T-cell-mediated disorders.[10]

Experimental Protocol: C-terminal Src Kinase (CSK) HTRF® Binding Assay

This protocol provides a robust, high-throughput method for identifying and characterizing inhibitors of CSK, a non-receptor tyrosine kinase. The causality is based on measuring the disruption of a known interaction (e.g., tagged kinase with a fluorescent ligand) by a competitive inhibitor.

Objective: To quantify the inhibitory potency (IC50) of test compounds on CSK kinase activity.

Materials:

  • Recombinant CSK enzyme.

  • Biotinylated tracer ligand (e.g., a known biotinylated CSK inhibitor).

  • Europium (Eu³⁺) cryptate-labeled anti-tag antibody (e.g., anti-GST, anti-His).

  • Streptavidin-XL665 (SA-XL665).

  • Test compounds in DMSO.

  • Assay buffer (e.g., 50 mM HEPES pH 7.0, 100 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 0.1% BSA).

  • Low-volume 384-well microplates.

  • HTRF-compatible plate reader.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of CSK enzyme, biotinylated tracer, Eu³⁺-labeled antibody, and SA-XL665 in assay buffer at appropriate concentrations (typically 2x final concentration).

  • Compound Plating: Dispense a small volume (e.g., 2 µL) of test compound dilutions in DMSO into the 384-well plate. Include controls for no inhibition (DMSO only) and maximum inhibition (high concentration of a known inhibitor or no enzyme).

  • Enzyme/Antibody Addition: Add the CSK enzyme premixed with the Eu³⁺-labeled antibody to all wells.

  • Tracer/Streptavidin Addition: Add the biotinylated tracer premixed with SA-XL665 to all wells to initiate the binding reaction.

  • Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 60 minutes to 4 hours) to allow the binding reaction to reach equilibrium.

  • HTRF Reading: Read the plate on an HTRF-compatible reader. The reader excites the Europium cryptate donor (at 337 nm) and measures emission at two wavelengths: 665 nm (from the XL665 acceptor) and 620 nm (from the Europium donor).

  • Data Analysis:

    • The HTRF ratio is calculated as (Emission at 665 nm / Emission at 620 nm) * 10,000.

    • In the absence of an inhibitor, the enzyme, tracer, antibody, and streptavidin form a complex, bringing the Eu³⁺ donor and XL665 acceptor into close proximity, resulting in a high FRET signal (high HTRF ratio).

    • A test compound that binds to the CSK active site will displace the biotinylated tracer, disrupting the complex and leading to a decrease in the FRET signal (low HTRF ratio).

    • Calculate the percent inhibition based on the control wells and plot against the log of compound concentration to determine the IC50 value.

Visualization: Mechanism of ATP-Competitive Kinase Inhibition

Kinase_Inhibition cluster_kinase Kinase Enzyme cluster_substrates Kinase PhosphoProtein Phosphorylated Protein Kinase->PhosphoProtein Phosphorylates Blocked Phosphorylation Blocked Kinase->Blocked ATP ATP ATP->Kinase Binds to Active Site Inhibitor Pyrazolopyridine Inhibitor Inhibitor->Kinase Competitively Binds Protein Substrate Protein Protein->Kinase

Caption: Pyrazolopyridine inhibitors compete with ATP for the kinase active site.

Section 3: Broad-Spectrum Anticancer Activity

While targeted kinase inhibition is a major contributor, the anticancer portfolio of pyrazole-based structures is not limited to this mechanism. Various derivatives have demonstrated broad cytotoxic activity against a range of human cancer cell lines, suggesting multiple or alternative mechanisms of action may be at play.[15][16][17][18]

Cytotoxic Effects Across Diverse Cancer Types

Studies have shown that pyrazolopyridine, pyrazolone, and pyrazolotriazolopyrimidine derivatives exhibit potent in vitro antitumor activity.[15][18][19] For instance, certain thiazolyl-pyrazole analogues have shown significant inhibitory effects against breast cancer cell lines such as MCF-7 and MDA-MB231.[15] Other pyrazolone derivatives have been evaluated for activity against non-small cell lung cancer lines.[16] In some cases, the antiproliferative activity has been linked to the inhibition of key signaling pathways like the EGFR pathway.[19]

Data Presentation: In Vitro Cytotoxicity of Pyrazole Derivatives
Compound ClassCell LineCancer TypePotency (IC50)Reference
Thiazolyl-pyrazoleMDA-MB231Breast22.84 µM[15]
Pyrazolo[6][7][12]triazolopyrimidineHCC1937Breast~7 µM[19]
Pyrazolo[6][7][12]triazolopyrimidineHeLaCervical~11 µM[19]
1,2,3-Triazole linked pyrazolyl-acrylateA549Lung1.962 µM[17]
1,2,3-Triazole linked pyrazolyl-acrylateMCF-7Breast1.764 µM[17]
Tetrahydrothiochromeno[4,3-c]pyrazoleMGC-803Gastric15.43 µM[17]
Experimental Protocol: MTT Cell Proliferation Assay

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. The causality is that viable cells with active mitochondria will reduce the yellow MTT tetrazolium salt to a purple formazan product.

Objective: To determine the cytotoxic effect (IC50) of a test compound on a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Test compounds dissolved in DMSO.

  • MTT solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution).

  • 96-well cell culture plates.

  • Multichannel pipette and microplate reader.

Step-by-Step Methodology:

  • Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add the medium containing the various concentrations of the compound. Include wells with medium and DMSO as a vehicle control and wells with medium only as a blank.

  • Incubation: Incubate the plate for a specified duration (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert the soluble yellow MTT to insoluble purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration using the formula: (Absorbance of treated wells / Absorbance of control wells) * 100.

    • Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Visualization: Anticancer Drug Screening Workflow

Anticancer_Screening start Start: Pyrazolopyrazinone Compound Library step1 1. Cell Seeding (96-well plates) start->step1 step2 2. Compound Treatment (Dose-response) step1->step2 step3 3. Incubation (e.g., 48h) step2->step3 step4 4. MTT Assay step3->step4 step5 5. Absorbance Reading (570 nm) step4->step5 step6 6. Data Analysis (Calculate IC50) step5->step6 end Identify Potent Anticancer Hits step6->end

Caption: A typical workflow for screening compound libraries for cytotoxicity.

Section 4: Antimicrobial and Anti-inflammatory Activities

The therapeutic utility of the pyrazole core extends to infectious and inflammatory diseases. Various derivatives have been synthesized that exhibit significant antibacterial, antifungal, and anti-inflammatory properties, often through distinct mechanisms of action.[1][20]

Antimicrobial Activity

Pyrazole-containing compounds have demonstrated a broad range of antimicrobial activities.[21][22][23]

  • Antibacterial: Pyrazolopyrimidinones have been identified as novel copper-dependent bactericidal agents, particularly against multi-drug resistant Staphylococcus aureus (MRSA).[24] The proposed mechanism involves the molecule's ability to coordinate with copper, leading to an accumulation of copper ions inside the bacterial cell. This disrupts the membrane potential, depletes cellular ATP, and leads to cell death without causing physical lysis of the membrane.[24] Other pyrazole derivatives have shown inhibitory activity against the growth of bacteria like Burkholderia thailandensis and Pseudomonas aeruginosa.[25][26]

  • Antifungal: Certain pyrazole analogues have shown high potency against fungal pathogens like Aspergillus niger, with minimum inhibitory concentrations (MIC) comparable to or better than standard antifungal drugs.[22]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Objective: To determine the MIC of a test compound against a specific bacterial or fungal strain.

Materials:

  • Bacterial or fungal strain.

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Test compounds dissolved in DMSO.

  • Sterile 96-well microtiter plates.

  • Positive control antibiotic (e.g., Ciprofloxacin) and negative control (DMSO).

  • Inoculum standardized to a specific density (e.g., 0.5 McFarland standard).

Step-by-Step Methodology:

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in the broth medium to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism from a fresh culture, adjusting the turbidity to a 0.5 McFarland standard, which is then further diluted in broth to achieve the final desired cell density (e.g., 5 x 10⁵ CFU/mL).

  • Inoculation: Add the standardized inoculum to all wells containing the test compound, as well as to a positive growth control well (broth + inoculum) and a sterility control well (broth only).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) and duration (e.g., 18-24 hours).

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. The result can be confirmed by reading the optical density (OD) with a plate reader.

Anti-inflammatory Activity

Chronic inflammation is a driver of numerous diseases, and controlling the inflammatory response is a key therapeutic goal.[27][28] Pyrazole derivatives have been shown to possess significant anti-inflammatory activity through various mechanisms.[17][29][30]

  • Inhibition of Inflammatory Pathways: Pyrazolo[1,5-a]quinazolines have been identified as inhibitors of the lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity in monocytic cells.[27][28] NF-κB is a master regulator of inflammatory gene expression.

  • MAPK Inhibition: The anti-inflammatory effects of some of these compounds have been linked to their ability to bind and inhibit mitogen-activated protein kinases (MAPKs), such as JNK, p38α, and ERK2, which are critical mediators of the inflammatory response.[27]

  • COX Inhibition: Like many classic non-steroidal anti-inflammatory drugs (NSAIDs), some pyrazole derivatives exert their effects by inhibiting cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is responsible for producing inflammatory prostaglandins.[1][30][31]

Visualization: NF-κB Inflammatory Signaling Pathway

NFkB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (Degradation) Complex IκBα NF-κB NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocates Complex->NFkB Releases Genes Inflammatory Gene Expression Nucleus->Genes Activates Inhibitor Pyrazoloquinazoline Inhibitor Inhibitor->IKK Inhibits

Caption: Pyrazoloquinazolines can inhibit the NF-κB pathway to reduce inflammation.

Conclusion and Future Perspectives

The pyrazolopyrazinone core and its related pyrazole-based heterocyclic systems represent a remarkably versatile and privileged scaffold in drug discovery. The extensive body of research highlights their capacity to be tailored into potent and selective modulators of diverse biological targets, including phosphodiesterases, protein kinases, bacterial enzymes, and key regulators of inflammation. The demonstrated success in areas ranging from erectile dysfunction to oncology and infectious diseases underscores the profound potential of this chemical class.

Future efforts will likely focus on leveraging structure-activity relationship (SAR) insights to further enhance potency and selectivity, thereby minimizing off-target effects and improving therapeutic indices. The application of advanced computational modeling and innovative synthetic strategies will continue to unlock new derivatives with novel mechanisms of action. As our understanding of complex disease pathways deepens, the pyrazolopyrazinone core is poised to remain a cornerstone of medicinal chemistry, providing the foundation for the next generation of targeted therapies.

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An In-Depth Technical Guide to the Structure-Activity Relationship of 6,7-Dihydropyrazolo[1,5-a]pyrazin-4(5H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The 6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one core represents a privileged scaffold in modern medicinal chemistry, demonstrating significant potential for the allosteric modulation of metabotropic glutamate receptors (mGluRs). These G-protein coupled receptors are crucial for regulating synaptic transmission and neuronal excitability, making them high-value targets for neurological and psychiatric disorders. This guide provides a detailed examination of the structure-activity relationships (SAR) for this class of compounds, focusing on their development as both negative allosteric modulators (NAMs) of mGluR2 and positive allosteric modulators (PAMs) of mGluR5. We will explore the nuanced synthetic strategies, analyze the impact of structural modifications on potency and selectivity, and provide detailed protocols for biological evaluation, offering a comprehensive resource for researchers and drug development professionals in the field of neuroscience.

Introduction: The this compound Scaffold

Chemical Identity and Significance

The this compound is a bicyclic heterocyclic system that offers a rigid and three-dimensional structure, making it an excellent starting point for the development of selective receptor modulators. Its lactam-type carbonyl and aromatic pyrazole ring provide key hydrogen bonding and aromatic interaction points, while the saturated piperazinone ring allows for conformational flexibility and the introduction of diverse substituents. This unique combination of features has established it as a versatile core in the pursuit of novel central nervous system (CNS) therapeutics.

Key Biological Targets: mGluR2 and mGluR5

Derivatives of this scaffold have been primarily investigated as allosteric modulators for two key metabotropic glutamate receptors:

  • Metabotropic Glutamate Receptor 2 (mGluR2): As a member of the Group II mGluRs, mGluR2 is predominantly located on presynaptic terminals, where it acts as an autoreceptor to inhibit glutamate release.[1] Negative allosteric modulators (NAMs) of mGluR2 prevent this inhibition, thereby increasing synaptic glutamate levels. This mechanism is being explored for its potential to enhance cognitive function and for the treatment of depression.[2][3]

  • Metabotropic Glutamate Receptor 5 (mGluR5): This Group I mGluR is typically found postsynaptically and is functionally linked to NMDA receptors.[4] Positive allosteric modulators (PAMs) of mGluR5 enhance the receptor's response to glutamate, a mechanism that holds promise for treating cognitive deficits associated with schizophrenia.[4][5]

Synthetic Strategies and Core Elaboration

Foundational Synthetic Routes

The construction of the this compound core and its subsequent derivatization are critical for exploring the SAR. A common and effective strategy involves a multi-step synthesis that allows for the introduction of diversity at key positions. The rationale behind this approach is to build complexity in a controlled manner, enabling the systematic evaluation of different substituents.

A prevalent method involves the initial construction of a substituted pyrazole, followed by cyclization to form the fused piperazinone ring. One such approach is the intramolecular aza-Michael reaction of a vinyl sulfone precursor under basic conditions. Another key strategy involves the reaction of substituted pyrazole carboxylates with functionalized amines.[4]

Workflow for Derivative Synthesis

The general workflow for generating a library of derivatives is designed for efficiency and modularity. It allows for the exploration of substituents on different parts of the scaffold, often referred to as "eastern" and "western" fragments in SAR studies.[4]

G cluster_0 Western Fragment Synthesis cluster_1 Eastern Fragment Introduction cluster_2 Final Compound A Commercially Available Ketones B Functionalized Pyrazole Intermediate A->B Reaction with Pyrazole Precursor C Piperazinone Ring Formation B->C Cyclization D Introduction of Eastern Aryl Group C->D Coupling/Alkylation E Final Derivative for Biological Screening D->E Final Modification/Deprotection

Caption: General synthetic workflow for pyrazolopyrazinone derivatives.

Detailed Synthetic Protocol: Representative Synthesis of an mGluR5 PAM derivative

This protocol is a representative example based on synthetic strategies reported in the literature.[4]

Step 1: Synthesis of Pyrazole Intermediate

  • To a solution of a commercially available ketone (e.g., 1-(4-fluorophenyl)ethan-1-one) (1.0 eq.) in ethanol, add dimethylformamide dimethyl acetal (1.2 eq.).

  • Reflux the mixture for 16 hours.

  • Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • To the resulting crude enaminone in ethanol, add 5-amino-1H-pyrazole (1.1 eq.) and acetic acid (0.1 eq.).

  • Reflux the mixture for 12 hours.

  • Cool to room temperature and concentrate. Purify the residue by column chromatography (silica gel, ethyl acetate/hexanes) to yield the substituted pyrazole intermediate.

Step 2: N-Alkylation

  • To a solution of the pyrazole intermediate (1.0 eq.) in dimethylformamide (DMF), add sodium hydride (1.2 eq., 60% dispersion in mineral oil) portion-wise at 0 °C.

  • Stir the mixture for 30 minutes at room temperature.

  • Add ethyl 2-bromoacetate (1.1 eq.) and stir at 60 °C for 4 hours.

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over sodium sulfate, and concentrate. Purify by column chromatography to obtain the N-alkylated product.

Step 3: Cyclization and Final Compound Formation

  • Dissolve the N-alkylated intermediate (1.0 eq.) in ethanol.

  • Add an excess of a primary amine (e.g., 2-methoxyethylamine) (5.0 eq.).

  • Heat the mixture in a sealed tube at 100 °C for 24 hours.

  • Cool the reaction and concentrate under reduced pressure.

  • Purify the crude product by preparative HPLC to yield the final this compound derivative.

Structure-Activity Relationship (SAR) Analysis

The SAR for this scaffold is highly dependent on the target receptor. The following sections detail the key structural requirements for potent activity at mGluR2 and mGluR5.

mGluR2 Negative Allosteric Modulators (NAMs)

The development of mGluR2 NAMs from this scaffold has seen significant success, with optimization efforts leading to a 100-fold improvement in potency from initial hits.[6][7][8]

Systematic modification of the core has revealed critical insights:

  • Pyrazole Ring: Substitutions on the pyrazole ring are crucial for potency. Small, lipophilic groups are generally favored.

  • Piperazinone Ring (N5 position): The substituent at the N5 position significantly influences both potency and pharmacokinetic properties.

  • Aryl Substituents: The nature and substitution pattern of aryl groups attached to the core are key drivers of activity. Electron-donating or -withdrawing groups can fine-tune potency and selectivity.

The table below summarizes the SAR for a selection of representative compounds, highlighting the impact of substitutions on mGluR2 NAM potency.

CompoundR¹ (Pyrazole)R² (N5-position)R³ (Aryl group)mGluR2 NAM IC₅₀ (nM)
Hit 1 HMethylPhenyl>1000
1a MethylMethylPhenyl520
1b MethylEthyl4-Fluorophenyl150
11 EthylCyclopropyl4-Chlorophenyl12

Data is representative and compiled for illustrative purposes based on trends reported in the literature.[6][8]

G cluster_0 Key SAR Insights for mGluR2 NAM Activity img A Small alkyl groups (e.g., Ethyl) enhance potency B Small cycloalkyl groups (e.g., Cyclopropyl) optimal for PK/potency balance C Halogen substitution (e.g., 4-Cl, 4-F) increases potency

Caption: Key SAR takeaways for mGluR2 NAMs.

mGluR5 Positive Allosteric Modulators (PAMs)

The this compound scaffold also serves as a potent core for mGluR5 PAMs.[4]

  • "Western" and "Eastern" Aryl Moieties: Potent mGluR5 PAM activity is highly dependent on the presence of aryl substituents at both ends of the molecule.[4]

  • Central Core: Modifications to the pyrazole ring itself, such as adding substituents or replacing it with a triazole, have been shown to be detrimental to activity.[4]

  • Linker: The nature of the linker connecting the core to the "eastern" aryl group can modulate activity and physicochemical properties.

CompoundWestern ArylEastern MoietymGluR5 PAM EC₅₀ (nM)
4a PhenylPhenyl250
4b 4-FluorophenylPhenyl98
4k 4-Fluorophenyl2-Pyridyl35
21b 4-Fluorophenyl (Methyl on Pyrazole)2-Pyridyl>10,000

Data is representative and compiled for illustrative purposes based on trends reported in the literature.[4]

A significant challenge with this series of mGluR5 PAMs has been the observation of CNS-related side effects, likely due to excessive receptor activation.[4][5] Future drug design efforts must focus on mitigating these liabilities, potentially by:

  • Reducing the cooperativity with glutamate.

  • Introducing biased signaling properties.

  • Optimizing the pharmacokinetic profile to reduce residence time at the receptor.

Biological Evaluation Methodologies

In Vitro Assay Protocols

This assay measures the ability of a compound to inhibit G-protein activation (specifically Gαi) following receptor stimulation by an agonist. The principle is that activated G-proteins exchange GDP for GTP; a radiolabeled, non-hydrolyzable GTP analog, [³⁵S]GTPγS, is used to quantify this exchange.

  • Membrane Preparation: Use membranes from a cell line stably expressing the human mGluR2 receptor (e.g., CHO or HEK293 cells).

  • Assay Buffer: Prepare an assay buffer containing 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, and 10 µM GDP.[9]

  • Incubation: In a 96-well plate, combine the cell membranes (5-10 µ g/well ), a fixed concentration of a glutamate agonist (e.g., 1 µM), and varying concentrations of the test compound (the putative NAM).

  • Pre-incubation: Incubate the plate for 15-30 minutes at 30°C to allow the compounds to bind.[9][10]

  • GTPγS Addition: Add 0.1 nM [³⁵S]GTPγS to each well to initiate the binding reaction.[9]

  • Incubation: Incubate for an additional 60 minutes at 30°C.

  • Termination: Terminate the reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold buffer to separate bound from unbound [³⁵S]GTPγS.

  • Detection: Dry the filter plate and measure the radioactivity in each well using a scintillation counter.

  • Data Analysis: Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the test compound concentration.

In Vivo Evaluation

Promising compounds are often advanced to in vivo models to assess their therapeutic potential. For mGluR2 NAMs targeting cognition, a relevant model is the V-maze or Y-maze test in rodents, which evaluates spatial working memory.[6][7] A lead compound from this series demonstrated in vivo activity in a V-maze cognition model at a dose of 0.32 mg/kg.[6][7]

Mechanistic Insights and Signaling Pathways

Allosteric Modulation of mGluRs

Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric site where the endogenous ligand (glutamate) binds.[11] This offers several advantages, including higher subtype selectivity and a "modulating" rather than an "on/off" effect, which can lead to a better safety profile.

  • Negative Allosteric Modulators (NAMs): These compounds bind to the allosteric site and reduce the receptor's response to glutamate.[11]

  • Positive Allosteric Modulators (PAMs): These compounds bind and increase the receptor's response to glutamate, often by increasing its affinity or efficacy.[11]

mGluR2 and mGluR5 Signaling

G cluster_0 mGluR2 (Presynaptic) cluster_1 mGluR5 (Postsynaptic) Glutamate_1 Glutamate mGluR2 mGluR2 Glutamate_1->mGluR2 Gi Gαi/o mGluR2->Gi Activates NAM NAM (Pyrazolopyrazinone) NAM->mGluR2 Inhibits AC Adenylate Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Vesicle Glutamate Release cAMP->Vesicle Inhibition of release is blocked by NAM Glutamate_2 Glutamate mGluR5 mGluR5 Glutamate_2->mGluR5 Gq Gαq/11 mGluR5->Gq Activates PAM PAM (Pyrazolopyrazinone) PAM->mGluR5 Enhances PLC Phospholipase C Gq->PLC Activates IP3_DAG ↑ IP₃ & DAG PLC->IP3_DAG Ca ↑ Intracellular Ca²⁺ IP3_DAG->Ca

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6,7-Dihydropyrazolo[1,5-a]pyrazin-4(5H)-one: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The 6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one core is a heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its synthetic tractability and its ability to serve as a foundation for potent and selective modulators of various biological targets. This guide provides a comprehensive overview of this privileged scaffold, detailing its synthesis, key therapeutic applications, and the underlying mechanisms of action. We will delve into its prominent role in the development of allosteric modulators for metabotropic glutamate receptors, as well as its emerging potential in oncology and virology. This document is intended to be a practical resource, offering detailed experimental protocols and critical insights to facilitate the design and implementation of drug discovery programs centered around this versatile chemical entity.

The Rise of a Privileged Scaffold: An Introduction

The pyrazole and its fused bicyclic analogs are cornerstones in the architecture of pharmacologically active molecules. Among these, the this compound scaffold has emerged as a particularly "privileged" structure. This term, in the context of medicinal chemistry, refers to a molecular framework that is capable of providing ligands for more than one type of biological target. The inherent structural features of this scaffold, including its hydrogen bond donors and acceptors, and its rigid, three-dimensional shape, allow for the precise spatial orientation of substituents, enabling high-affinity and selective interactions with a variety of protein targets.

This guide will explore the multifaceted nature of the this compound core, with a primary focus on its successful application in the challenging arena of neuroscience drug discovery, particularly in the modulation of metabotropic glutamate receptors (mGluRs). Furthermore, we will shed light on its nascent but promising applications in the fields of oncology and infectious diseases.

Navigating the Therapeutic Landscape

The versatility of the this compound scaffold is evident in the diverse range of therapeutic areas where its derivatives have shown significant promise.

Central Nervous System Disorders: A Focus on Glutamatergic Modulation

The majority of research on this scaffold has centered on its ability to modulate the activity of metabotropic glutamate receptors (mGluRs), which are critical for regulating synaptic plasticity and neuronal excitability.

  • Negative Allosteric Modulators (NAMs) of mGluR2: Derivatives of this scaffold have been identified as potent and selective mGluR2 NAMs. These molecules are being investigated for their potential in treating cognitive and neurological disorders. By reducing the activity of mGluR2, these compounds can enhance glutamatergic transmission, a mechanism that is being explored for cognitive enhancement.[1][2]

  • Positive Allosteric Modulators (PAMs) of mGluR5: The scaffold has also yielded potent and selective mGluR5 PAMs. These compounds are of significant interest for the treatment of schizophrenia, as they can restore dysfunctional N-methyl-D-aspartate (NMDA) receptor-mediated neurotransmission.[3] One such compound, 4k, demonstrated efficacy in preclinical models of schizophrenia, although its development was halted due to CNS-related side effects, highlighting the delicate balance required in modulating this target.[3][4]

Oncology: A New Frontier

Emerging research has demonstrated the potential of this compound derivatives as anticancer agents. Studies have shown that certain derivatives can inhibit the proliferation of lung cancer cell lines, such as A549 and H322, by inducing apoptosis and cell cycle arrest.[3][5][6] The mechanism of action appears to involve the p53 and HSP70 proteins.[3]

Infectious Diseases: Targeting Viral Replication

The scaffold is also being explored for its antiviral properties. Derivatives have been investigated as inhibitors of the Hepatitis B virus (HBV) capsid assembly.[7] Additionally, the dihydropyrazolo[1,5-a]pyrazin-4(5H)-one chemotype has been identified as a stable, cyclic prodrug form of potent covalent inhibitors of alphavirus nsP2 cysteine protease, suggesting a novel strategy for developing broad-spectrum antiviral agents.[8][9]

Synthesis of the Core Scaffold and Key Derivatives

The synthetic accessibility of the this compound scaffold is a key factor in its utility. The core is typically constructed through a multi-step sequence starting from readily available precursors.

General Synthesis of the this compound Core

A representative synthesis of the core scaffold involves the initial formation of a substituted aminopyrazole, followed by cyclization with an appropriate building block to form the pyrazinone ring.

Core_Synthesis_Workflow start β-Ketonitrile + Hydrazine aminopyrazole 3-Amino-1H-pyrazole-5-carboxamide start->aminopyrazole Condensation cyclization Cyclization with α-Halo Ketone aminopyrazole->cyclization core This compound cyclization->core

Caption: General workflow for the synthesis of the core scaffold.

Experimental Protocol: Synthesis of 3-Amino-1H-pyrazole-5-carboxamide

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the starting β-ketonitrile in a suitable solvent such as ethanol.

  • Addition of Hydrazine: Add hydrazine hydrate dropwise to the solution at room temperature.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the 3-amino-1H-pyrazole-5-carboxamide.[10][11]

Experimental Protocol: Cyclization to form the this compound Core

  • Reaction Setup: Dissolve the 3-amino-1H-pyrazole-5-carboxamide in a suitable solvent like dimethylformamide (DMF).

  • Base Addition: Add a base, such as potassium carbonate, to the solution.

  • Addition of α-Halo Ketone: Add the desired α-halo ketone dropwise to the reaction mixture.

  • Reaction: Heat the mixture and monitor the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture, pour it into water, and extract the product with an organic solvent. The organic layer is then dried and concentrated, and the crude product is purified by column chromatography.

Biological Evaluation: In Vitro and In Vivo Protocols

The pharmacological characterization of compounds derived from this scaffold requires a suite of robust and validated assays.

In Vitro Assays

4.1.1. mGluR2 Negative Allosteric Modulator (NAM) Assay: [³⁵S]GTPγS Binding

This assay measures the ability of a compound to inhibit the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to cell membranes expressing the mGluR2 receptor, which is indicative of a reduction in G-protein activation.

GTPgS_Assay_Workflow membranes Prepare mGluR2-expressing cell membranes incubation Incubate membranes with test compound and [³⁵S]GTPγS membranes->incubation filtration Rapid filtration to separate bound and free radioligand incubation->filtration scintillation Quantify bound radioactivity by scintillation counting filtration->scintillation analysis Data analysis to determine IC₅₀ values scintillation->analysis

Caption: Workflow for the [³⁵S]GTPγS binding assay.

Experimental Protocol: [³⁵S]GTPγS Binding Assay

  • Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing the human mGluR2 receptor.

  • Assay Buffer: Prepare an assay buffer containing HEPES, NaCl, MgCl₂, and GDP.

  • Reaction Mixture: In a 96-well plate, combine the cell membranes, test compound at various concentrations, and an EC₂₀ concentration of glutamate.

  • Initiation of Reaction: Add [³⁵S]GTPγS to initiate the binding reaction.

  • Incubation: Incubate the plate at 25°C for 90 minutes.

  • Termination: Terminate the reaction by rapid filtration through a GF/B filter plate.

  • Washing: Wash the filters with ice-cold wash buffer.

  • Detection: Dry the filter plate and add scintillation fluid to each well.

  • Data Acquisition: Measure the radioactivity in each well using a scintillation counter.[10]

  • Data Analysis: Determine the IC₅₀ values by non-linear regression analysis.

4.1.2. mGluR5 Positive Allosteric Modulator (PAM) Assay: Calcium Flux

This assay measures the potentiation of glutamate-induced intracellular calcium mobilization in cells expressing the mGluR5 receptor.

Experimental Protocol: Calcium Flux Assay

  • Cell Plating: Plate HEK293 cells stably expressing the rat mGluR5 receptor in black-walled, clear-bottomed 384-well plates.

  • Dye Loading: The next day, replace the medium with a dye-loading solution containing a calcium-sensitive dye (e.g., Fluo-4 AM).

  • Incubation: Incubate the cells for 45 minutes at 37°C.

  • Compound Addition: Add the test compound at various concentrations to the wells.

  • Glutamate Stimulation: After a pre-incubation period, add an EC₂₀ concentration of glutamate to stimulate the receptor.

  • Fluorescence Reading: Measure the change in fluorescence intensity over time using a fluorescence plate reader.[12][13]

  • Data Analysis: Calculate the EC₅₀ values for the potentiation of the glutamate response.

In Vivo Models

4.2.1. Schizophrenia Model: Phencyclidine (PCP)-Induced Hyperlocomotion in Rats

This model is used to assess the antipsychotic-like potential of test compounds by measuring their ability to reverse the hyperlocomotion induced by the NMDA receptor antagonist, PCP.[14][15][16]

Experimental Protocol: PCP-Induced Hyperlocomotion

  • Animal Acclimation: Acclimate male Sprague-Dawley rats to the testing room and locomotor activity chambers.

  • Drug Administration: Administer the test compound via the desired route (e.g., intraperitoneal, oral gavage).

  • PCP Challenge: After a pre-treatment period, administer PCP (e.g., 2.5 mg/kg, i.p.) to induce hyperlocomotion.

  • Locomotor Activity Recording: Immediately place the animals in the activity chambers and record their locomotor activity (e.g., distance traveled, rearing) for a specified period (e.g., 90 minutes).

  • Data Analysis: Analyze the locomotor activity data to determine if the test compound significantly attenuates the PCP-induced hyperlocomotion.

4.2.2. Cognition Model: Novel Object Recognition (NOR) Test in Mice

The NOR test is used to evaluate the effects of test compounds on learning and memory. It is based on the innate tendency of mice to explore a novel object more than a familiar one.[1][2][12][17][18]

Experimental Protocol: Novel Object Recognition Test

  • Habituation: On the first day, allow each mouse to freely explore an empty open-field arena for 5-10 minutes.

  • Training (T1): On the second day, place two identical objects in the arena and allow the mouse to explore for a set period (e.g., 10 minutes).

  • Inter-trial Interval: Return the mouse to its home cage for a defined period (e.g., 2 hours).

  • Testing (T2): Replace one of the familiar objects with a novel object and allow the mouse to explore the arena again for a set period (e.g., 10 minutes).

  • Data Collection: Record the time spent exploring each object during the testing phase.

  • Data Analysis: Calculate a discrimination index (DI), which is the ratio of the time spent exploring the novel object to the total exploration time. A higher DI indicates better recognition memory.

Mechanism of Action: A Deeper Dive

Modulation of Metabotropic Glutamate Receptors
  • mGluR2 NAMs: These compounds bind to an allosteric site on the mGluR2 receptor, reducing its affinity for glutamate and/or its ability to activate downstream signaling pathways. This leads to a decrease in the inhibition of adenylyl cyclase and an increase in cyclic AMP (cAMP) levels.

  • mGluR5 PAMs: These modulators bind to a distinct allosteric site on the mGluR5 receptor, enhancing the receptor's response to glutamate. This potentiation leads to increased activation of phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).

mGluR_Signaling cluster_0 mGluR2 (Gi/o-coupled) cluster_1 mGluR5 (Gq-coupled) mGluR2 mGluR2 AC_inhibition Adenylyl Cyclase Inhibition mGluR2->AC_inhibition cAMP_decrease ↓ cAMP AC_inhibition->cAMP_decrease mGluR5 mGluR5 PLC_activation Phospholipase C Activation mGluR5->PLC_activation IP3_DAG ↑ IP₃ & DAG PLC_activation->IP3_DAG Ca_PKC ↑ Intracellular Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC

Caption: Simplified signaling pathways for mGluR2 and mGluR5.

Anticancer Mechanisms

Derivatives of the this compound scaffold have been shown to induce apoptosis and cell cycle arrest in lung cancer cells.[6] The precise molecular mechanisms are still under investigation, but studies suggest the involvement of the tumor suppressor protein p53 and the heat shock protein HSP70.[3] It is hypothesized that these compounds may act as inhibitors of protein kinases that are crucial for cancer cell survival and proliferation.[5]

Structure-Activity Relationships and Lead Optimization

Systematic modification of the this compound scaffold has provided valuable insights into the structural requirements for potent and selective activity at various targets.

CompoundTargetPotency (EC₅₀/IC₅₀)SelectivityKey Structural FeaturesReference
4k mGluR5 PAMPotent (nM range)Selective over mGluR3Aryl substituents at eastern and western positions[3]
Compound 11 mGluR2 NAM100-fold improvement over initial hitSelectiveTrisubstituted pyrazole precursor[1][2]

Key Optimization Strategies:

  • Aryl Substituents: The nature and position of aryl groups on the scaffold are critical for potency and selectivity, particularly for mGluR modulators.

  • Linker Modification: The linker connecting the core to peripheral substituents can be modified to optimize pharmacokinetic properties.

  • Core Modifications: While modifications to the pyrazole unit have often been found to be detrimental to activity, subtle changes to the pyrazinone ring can be tolerated and may improve properties such as solubility and metabolic stability.[3]

Future Directions and Conclusion

The this compound scaffold has proven to be a highly fruitful starting point for the discovery of novel therapeutics. Its success in the challenging area of CNS drug discovery, particularly in the development of mGluR allosteric modulators, underscores its privileged nature. The emerging data on its anticancer and antiviral activities suggest that the full therapeutic potential of this scaffold is yet to be realized.

Future research efforts should focus on:

  • Elucidating Novel Mechanisms of Action: A deeper understanding of how derivatives of this scaffold interact with their targets at the molecular level will facilitate the design of more potent and selective compounds.

  • Exploring New Therapeutic Areas: Systematic screening of compound libraries based on this scaffold against a broader range of biological targets could uncover new therapeutic opportunities.

  • Optimizing ADMET Properties: A continued focus on improving the drug-like properties of these compounds will be crucial for their successful clinical development.

References

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  • Discovery of this compound Derivatives as mGluR2 Negative Allosteric Modulators with In Vivo Activity in a Rodent's Model of Cognition. Journal of Medicinal Chemistry.
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  • Temporal dissociation of phencyclidine: Induced locomotor and social alterations in rats using an automated homecage monitoring system – implications for the 3Rs and preclinical drug discovery. PMC - NIH.
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  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI.
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Methodological & Application

Introduction: The Significance of the Pyrazolo[1,5-a]pyrazinone Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Synthesis of 6,7-Dihydropyrazolo[1,5-a]pyrazin-4(5H)-one

The this compound core is a privileged heterocyclic scaffold in modern medicinal chemistry. Its rigid, bicyclic structure provides a three-dimensional geometry that is amenable to the development of highly selective and potent therapeutic agents. Derivatives of this core have garnered significant interest as allosteric modulators of metabotropic glutamate receptors (mGluRs), which are critical targets for treating a range of central nervous system (CNS) disorders.[1][2][3][4] Specifically, this scaffold has been instrumental in the discovery of mGluR2 negative allosteric modulators (NAMs) for cognitive enhancement and mGluR5 positive allosteric modulators (PAMs) for schizophrenia.[1][2]

This guide provides a comprehensive, field-tested protocol for the multi-step synthesis of the parent this compound scaffold. The narrative emphasizes the rationale behind key experimental choices, ensuring that researchers can not only replicate the procedure but also adapt it for the synthesis of novel derivatives.

Retrosynthetic Strategy

A logical retrosynthetic analysis of the target molecule reveals a straightforward and robust synthetic pathway. The core is disconnected across the pyrazine ring, leading back to a key aminopyrazole intermediate. This precursor is, in turn, accessible from simple acyclic starting materials.

retrosynthesis TM Target Molecule: this compound Int1 Intermediate A: Ethyl 3-(2-chloroacetamido)-1H-pyrazole-4-carboxylate TM->Int1 Intramolecular Cyclization KP Key Precursor: Ethyl 3-amino-1H-pyrazole-4-carboxylate Int1->KP Chloroacetylation SM Starting Materials: - Ethyl (E)-2-cyano-3-ethoxyacrylate - Hydrazine KP->SM Condensation/ Cyclization

Caption: Retrosynthetic analysis of this compound.

Part 1: Synthesis of the Key Precursor: Ethyl 3-amino-1H-pyrazole-4-carboxylate

The synthesis begins with the construction of the core aminopyrazole ring. This is achieved through a classical and high-yielding condensation-cyclization reaction between an ethoxyacrylate derivative and hydrazine.[5] The amino group at the 3-position and the ester at the 4-position are perfectly positioned for the subsequent annulation of the pyrazinone ring.

Protocol 1: Synthesis of Ethyl 3-amino-1H-pyrazole-4-carboxylate

Rationale: This reaction proceeds via a nucleophilic attack of hydrazine on the electron-deficient alkene of ethyl (E)-2-cyano-3-ethoxyacrylate, followed by an intramolecular cyclization and tautomerization to yield the stable aromatic pyrazole ring. Ethanol is an excellent solvent for this reaction, and refluxing provides the necessary energy to drive the reaction to completion.

Materials & Reagents:

ReagentMW ( g/mol )Amount (g)Moles (mmol)Stoichiometry
Ethyl (E)-2-cyano-3-ethoxyacrylate169.185.0029.51.0 eq
Hydrazine hydrate (~64% hydrazine)50.061.80 mL~29.5~1.0 eq
Ethanol, Anhydrous-50 mL-Solvent
Ethyl Acetate-As needed-Extraction
Water (Deionized)-As needed-Washing
Brine-As needed-Washing
Sodium Sulfate (Anhydrous)-As needed-Drying Agent

Step-by-Step Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl (E)-2-cyano-3-ethoxyacrylate (5.0 g, 29.5 mmol) and anhydrous ethanol (50 mL).

  • Reagent Addition: While stirring at room temperature, add hydrazine hydrate (1.8 mL, ~29.5 mmol) dropwise to the solution over 5 minutes.

  • Reaction: Stir the mixture at room temperature for 10 minutes, then heat the reaction to reflux (approximately 80°C). Maintain the reflux overnight (12-16 hours).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • To the resulting residue, add ethyl acetate (100 mL) and deionized water (50 mL). Transfer to a separatory funnel.

    • Separate the organic layer. Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

    • Extract the combined aqueous layers with ethyl acetate (3 x 50 mL) to recover any dissolved product.

  • Isolation and Purification:

    • Combine all organic layers and dry over anhydrous sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure.

    • The resulting light-yellow solid is the desired product, ethyl 3-amino-1H-pyrazole-4-carboxylate. The product is often of high purity (>95%) and can be used in the next step without further purification.[5] A typical yield is 95-99%.[5]

Part 2: Construction of the this compound Core

With the key aminopyrazole precursor in hand, the pyrazinone ring is constructed in a two-step sequence: N-acylation with chloroacetyl chloride followed by a base-mediated intramolecular cyclization.

workflow cluster_0 Step 2a: Chloroacetylation cluster_1 Step 2b: Intramolecular Cyclization start Ethyl 3-amino-1H- pyrazole-4-carboxylate reagent1 Chloroacetyl Chloride in THF (0-5 °C) start->reagent1 Reacts with product1 Ethyl 3-(2-chloroacetamido)- 1H-pyrazole-4-carboxylate reagent1->product1 Forms reagent2 Base (e.g., Na2CO3) in Dioxane/Water product1->reagent2 Reacts with product2 Final Product: 6,7-Dihydropyrazolo[1,5-a] pyrazin-4(5H)-one reagent2->product2 Forms

Caption: Workflow for the synthesis of the pyrazolopyrazinone core.

Protocol 2a: Chloroacetylation of the Aminopyrazole

Rationale: This step introduces the two-carbon electrophilic fragment needed for the subsequent cyclization. Chloroacetyl chloride is highly reactive, and the reaction is performed at low temperatures (0-5°C) to control the exotherm and prevent side reactions.[6] Tetrahydrofuran (THF) is a suitable aprotic solvent.

Materials & Reagents:

ReagentMW ( g/mol )Amount (g)Moles (mmol)Stoichiometry
Ethyl 3-amino-1H-pyrazole-4-carboxylate155.154.5429.31.0 eq
Chloroacetyl chloride112.942.60 mL32.21.1 eq
Tetrahydrofuran (THF), Anhydrous-60 mL-Solvent

Step-by-Step Procedure:

  • Reaction Setup: Dissolve ethyl 3-amino-1H-pyrazole-4-carboxylate (4.54 g, 29.3 mmol) in anhydrous THF (60 mL) in a 250 mL round-bottom flask with a magnetic stir bar.

  • Cooling: Cool the solution to 0-5°C using an ice-salt bath.

  • Reagent Addition: Add chloroacetyl chloride (2.60 mL, 32.2 mmol) dropwise to the stirred solution while maintaining the temperature below 5°C.

  • Reaction: After the addition is complete, remove the cooling bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.

  • Isolation: The crude product, ethyl 3-(2-chloroacetamido)-1H-pyrazole-4-carboxylate, often precipitates from the reaction mixture.[6] Collect the solid by vacuum filtration, wash it with a small amount of cold THF, and air dry. The product is typically used directly in the next step.

Protocol 2b: Intramolecular Aza-Michael Cyclization

Rationale: This is the key ring-forming step. A base, such as sodium carbonate, is used to deprotonate the pyrazole ring nitrogen (N1), which is the most acidic proton. The resulting nucleophile then attacks the electrophilic carbon bearing the chlorine atom in an intramolecular SN2 reaction. This is followed by a base-catalyzed intramolecular aminolysis (lactamization), where the newly formed secondary amine attacks the ethyl ester, displacing ethanol and forming the stable six-membered pyrazinone ring. This type of cyclization is a variation of the aza-Michael reaction.[7]

Materials & Reagents:

ReagentMW ( g/mol )Amount (g)Moles (mmol)Stoichiometry
Ethyl 3-(2-chloroacetamido)-1H-pyrazole-4-carboxylate231.64~6.79~29.31.0 eq
Sodium Carbonate (Na₂CO₃)105.999.3187.93.0 eq
1,4-Dioxane-30 mL-Solvent
Water-30 mL-Solvent

Step-by-Step Procedure:

  • Reaction Setup: To a flask containing the crude ethyl 3-(2-chloroacetamido)-1H-pyrazole-4-carboxylate (~29.3 mmol) from the previous step, add 1,4-dioxane (30 mL), water (30 mL), and sodium carbonate (9.31 g, 87.9 mmol).

  • Reaction: Stir the suspension vigorously at room temperature for 12 hours. Monitor the reaction progress by LC-MS or TLC until the starting material is consumed.

  • Work-up:

    • Pour the reaction mixture into water (100 mL).

    • Extract the aqueous solution with ethyl acetate (3 x 75 mL).

  • Isolation and Purification:

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Filter and concentrate under reduced pressure to yield the crude product.

    • Purify the crude solid by silica gel chromatography or recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to afford the pure this compound.

Detailed Reaction Mechanism: The Cyclization Cascade

The final ring-closing step is a cascade of two intramolecular reactions initiated by a single deprotonation event. Understanding this mechanism is key to troubleshooting and optimizing the reaction.

mechanism start Chloroacetamide Intermediate (Deprotonated at N1 by base) ts1 Intramolecular SN2 Attack (N1 attacks CH2Cl) start->ts1 Step 1 intermediate Bicyclic Intermediate ts1->intermediate Forms ts2 Intramolecular Aminolysis (NH attacks Ester) intermediate->ts2 Step 2 product Final Product + Cl- + EtOH ts2->product Forms

Caption: Proposed mechanism for the final cyclization step.

Applications and Future Directions

The this compound scaffold serves as a crucial starting point for the synthesis of libraries of compounds for drug discovery. Its derivatives have been extensively investigated as selective modulators of metabotropic glutamate receptors.[1][3] For example, substitution at the C2 and C6 positions of the pyrazole ring has led to the identification of potent mGluR2 NAMs with in vivo activity in rodent models of cognition.[2][3] The lactam nitrogen at the 5-position and the adjacent methylene at the 6-position also offer handles for further functionalization, allowing for a broad exploration of the chemical space around this valuable core.

References

  • Noell, S., et al. (2018). Preliminary investigation of 6,7-dihydropyrazolo[1,5-a]pyrazin-4-one derivatives as a novel series of mGlu5 receptor positive allosteric modulators with efficacy in preclinical models of schizophrenia. Bioorganic & Medicinal Chemistry Letters, 28(17), 2924-2928. Available at: [Link]

  • Conde, E., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(23), 7175. Available at: [Link]

  • Al-Sanea, M. M., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 14(1), 1-23. Available at: [Link]

  • Alonso de Diego, S. A., et al. (2024). Discovery of this compound Derivatives as mGluR2 Negative Allosteric Modulators with In Vivo Activity in a Rodent's Model of Cognition. Journal of Medicinal Chemistry, 67(17), 15569-15585. Available at: [Link]

  • Identification of Dihydropyrazolo[1,5-a]pyrazin-4(5H)-ones as Cyclic Products of β-Amidomethyl Vinyl Sulfone Alphavirus Cysteine Protease Inhibitors. (2022). Molecules, 27(19), 6298. Available at: [Link]

  • Alonso de Diego, S. A., et al. (2024). Discovery of 6,7-Dihydropyrazolo[1,5- a ]pyrazin-4(5 H )-one Derivatives as mGluR 2 Negative Allosteric Modulators with In Vivo Activity in a Rodent's Model of Cognition. ResearchGate. Available at: [Link]

  • Zhang, H. L., et al. (2012). 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o778. Available at: [Link]

  • Assy, M. G. (2014). Synthesis of heterocyclic compounds containing pyrazole. European Journal of Chemistry, 5(2), 214-220. Available at: [Link]

  • Al-Zaydi, K. M. (2012). Uses of cyanoacetylhydrazine in heterocyclic synthesis: novel synthesis of pyrazole derivatives with anti-tumor activities. Molecules, 17(7), 8449-8463. Available at: [Link]

  • WO2016016381A1 - this compound compounds and their use as negative allosteric modulators of mglur2 receptors. (2016). Google Patents.

Sources

Synthetic Routes to 6,7-Dihydropyrazolo[1,5-a]pyrazin-4(5H)-one: A Detailed Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

The 6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one scaffold is a privileged heterocyclic motif in modern drug discovery, forming the core of molecules targeting a range of diseases. Its derivatives have shown promise as potent and selective inhibitors of phosphoinositide 3-kinase δ (PI3Kδ) for inflammatory conditions like asthma, as well as modulators of metabotropic glutamate receptors (mGluR2 and mGlu5) for neurological disorders.[1][2][3][4] This guide provides a detailed exploration of established synthetic routes to this valuable scaffold, offering not just step-by-step protocols but also the underlying strategic considerations and mechanistic insights crucial for researchers in medicinal chemistry and process development.

Strategic Approaches to the Pyrazolopyrazinone Core

The construction of the this compound ring system can be broadly categorized into two primary strategies:

  • Intramolecular Cyclization of Acyclic Precursors: This approach involves the synthesis of a linear precursor containing both the pyrazole and the elements of the pyrazinone ring, followed by a key cyclization step. A prominent example is the intramolecular aza-Michael addition.

  • Stepwise Annulation onto a Pre-formed Pyrazole: This strategy begins with a functionalized pyrazole core, onto which the pyrazinone ring is constructed in a stepwise fashion. This often involves the introduction of a side chain that can be subsequently cyclized.

This document will detail a representative protocol for each of these strategic approaches.

Route 1: Intramolecular Aza-Michael Addition of β-Amidomethyl Vinyl Sulfones

This synthetic route provides an elegant and efficient method for the construction of the this compound core through a base-mediated intramolecular aza-Michael addition. The starting material is a β-amidomethyl vinyl sulfone, which can be prepared from a corresponding pyrazole carboxamide.

A key insight into this reaction is that the cyclization can be a competing reaction during the synthesis of the acyclic vinyl sulfone precursor, especially under basic conditions.[5] Therefore, careful control of pH is crucial. The stability of the final product can also be pH-dependent, with the cyclic form being favored under basic conditions.

Experimental Protocol: Base-Mediated Intramolecular Cyclization

This protocol is adapted from the work of researchers who identified the formation of dihydropyrazolo[1,5-a]pyrazin-4(5H)-ones as cyclic products of β-amidomethyl vinyl sulfone alphavirus cysteine protease inhibitors.[5]

Objective: To synthesize 2-(2-ethoxyphenyl)-7-((methylsulfonyl)methyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one via intramolecular aza-Michael addition.

Starting Material: (E)-5-(2-ethoxyphenyl)-N-(3-(methylsulfonyl)allyl)-1H-pyrazole-3-carboxamide

Reagents and Solvents:

  • 1,4-Dioxane

  • Water

  • Sodium Carbonate (Na₂CO₃)

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of (E)-5-(2-ethoxyphenyl)-N-(3-(methylsulfonyl)allyl)-1H-pyrazole-3-carboxamide (1.0 eq.) in a 1:1 mixture of 1,4-dioxane and water, add sodium carbonate (3.0 eq.).

  • Stir the reaction mixture at 25 °C for 12 hours.

  • Monitor the reaction progress by LCMS analysis.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by an appropriate method (e.g., column chromatography) to obtain the desired this compound derivative.

Rationale for Experimental Choices:

  • Base: Sodium carbonate is a mild base that is sufficient to deprotonate the amide nitrogen, initiating the intramolecular aza-Michael addition. Stronger bases could lead to side reactions.

  • Solvent System: The mixture of 1,4-dioxane and water ensures the solubility of both the starting material and the inorganic base.

  • Temperature: The reaction proceeds efficiently at room temperature (25 °C), which is advantageous for energy consumption and minimizing potential side reactions.

Reaction Conditions Optimization

The choice of base and solvent can significantly impact the efficiency of the cyclization. The following table summarizes the exploration of different conditions for the intramolecular aza-Michael reaction.[5]

EntryBaseSolventConversion to Product
1K₂CO₃EthanolEfficient Cyclization
2K₂CO₃WaterNo Cyclization

As reported by the source, the lack of reaction in water is attributed to the limited aqueous solubility of the starting material.[5]

Visualizing the Workflow: Intramolecular Aza-Michael Addition

G cluster_0 Acyclic Precursor Synthesis cluster_1 Cyclization Pyrazole_Carboxamide Pyrazole-3-carboxamide Vinyl_Sulfone (E)-β-Amidomethyl Vinyl Sulfone Pyrazole_Carboxamide->Vinyl_Sulfone Amide Coupling Cyclization_Step Intramolecular Aza-Michael Addition Vinyl_Sulfone->Cyclization_Step Base (e.g., Na₂CO₃) Product 6,7-Dihydropyrazolo [1,5-a]pyrazin-4(5H)-one Cyclization_Step->Product

Caption: Workflow for the synthesis of this compound via intramolecular aza-Michael addition.

Route 2: Microwave-Assisted One-Step Synthesis from Pyrazole Precursors

This synthetic approach offers a rapid and efficient method for constructing the this compound scaffold in a single step from readily available starting materials, often under solvent-free conditions.[6][7] Microwave irradiation is a key enabling technology in this route, as it significantly reduces reaction times compared to conventional heating.

The reaction proceeds via the condensation of an ethyl 1-(2-oxo-2-phenylethyl)-1H-pyrazole-5-carboxylate derivative with a suitable amino-functionalized reagent.

Experimental Protocol: Microwave-Assisted Synthesis

This protocol is based on the work of researchers who developed a series of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives and evaluated their anticancer activity.[6][7]

Objective: To synthesize substituted pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives in a one-step, solvent-free, microwave-assisted reaction.

Starting Materials:

  • Ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate derivatives

  • 2-(2-aminoethoxy)ethanol or 2-morpholinoethanamine

Procedure:

  • In a suitable microwave reaction vessel, mix the ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate derivative and the amino-functionalized reagent (e.g., 2-(2-aminoethoxy)ethanol or 2-morpholinoethanamine).

  • Irradiate the mixture in a microwave reactor. The specific power, temperature, and time will need to be optimized for the specific substrates.

  • After the reaction is complete (monitored by TLC or LCMS), allow the reaction mixture to cool to room temperature.

  • Purify the resulting product, typically by recrystallization or column chromatography, to obtain the desired pyrazolo[1,5-a]pyrazin-4(5H)-one derivative.

Rationale for Experimental Choices:

  • Microwave Irradiation: This technique provides rapid and uniform heating, which accelerates the reaction rate and often leads to higher yields and cleaner products compared to conventional heating methods.[7]

  • Solvent-Free Conditions: This approach is environmentally friendly (green chemistry) and simplifies the work-up procedure as there is no solvent to remove.[6]

Visualizing the Workflow: Microwave-Assisted One-Step Synthesis

G cluster_0 Starting Materials cluster_1 One-Step Synthesis Pyrazole_Ester Ethyl 1-(2-oxo-2-phenylethyl)- 1H-pyrazole-5-carboxylate Reaction Microwave-Assisted Condensation Pyrazole_Ester->Reaction Amine Amino-functionalized Reagent Amine->Reaction Product 6,7-Dihydropyrazolo [1,5-a]pyrazin-4(5H)-one Reaction->Product

Caption: Workflow for the microwave-assisted one-step synthesis of 6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-ones.

Conclusion

The synthetic routes outlined in this guide represent robust and versatile methods for accessing the medicinally important this compound scaffold. The choice of a particular route will depend on factors such as the availability of starting materials, the desired substitution pattern on the final molecule, and the scale of the synthesis. The intramolecular aza-Michael addition offers a strategic approach for constructing the ring system from a pre-functionalized acyclic precursor, while the microwave-assisted one-step synthesis provides a rapid and efficient alternative for library synthesis and lead optimization. By understanding the underlying principles and experimental nuances of these synthetic strategies, researchers can effectively leverage them in the design and development of novel therapeutics.

References

  • Sikdar, A., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of pyrazolo[1,5-a]pyridines. Available at: [Link]

  • Castillo, J. C., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules. Available at: [Link]

  • Sikdar, A., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. Available at: [Link]

  • Wang, X., et al. (2020). Synthesis of two novel pyrazolo[1,5-a]pyrimidine compounds with antibacterial activity and biophysical insights into their interactions with plasma protein. Bioorganic Chemistry. Available at: [Link]

  • CPL302253 (54), a novel series of selective PI3Kδ inhibitors. (2021). National Institutes of Health. Available at: [Link]

  • Iyamu, E., et al. (2021). Identification of Dihydropyrazolo[1,5-a]pyrazin-4(5H)-ones as Cyclic Products of β-Amidomethyl Vinyl Sulfone Alphavirus Cysteine Protease Inhibitors. Molecules. Available at: [Link]

  • Kranjc, K., et al. (2019). Synthesis of 6,7-Dihydro-1H,5H-pyrazolo[1,2-a]pyrazoles by Azomethine Imine-Alkyne Cycloadditions Using Immobilized Cu(II)-Catalysts. Catalysts. Available at: [Link]

  • Li, J., et al. (2011). Synthesis of novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives and their inhibition against growth of A549 and H322 lung cancer cells. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Enguehard-Gueiffier, C., et al. (2017). Preliminary investigation of 6,7-dihydropyrazolo[1,5-a]pyrazin-4-one derivatives as a novel series of mGlu5 receptor positive allosteric modulators with efficacy in preclinical models of schizophrenia. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Jia, Y., et al. (2020). Regiocontrolled Synthesis of 6,7-Dihydro-4H-pyrazolo[5,1-c][8][9]oxazines. The Journal of Organic Chemistry. Available at: [Link]

  • Alonso de Diego, S. A., et al. (2024). Discovery of this compound Derivatives as mGluR2 Negative Allosteric Modulators with In Vivo Activity in a Rodent's Model of Cognition. Journal of Medicinal Chemistry. Available at: [Link]

  • Alonso de Diego, S. A., et al. (2024). Discovery of this compound Derivatives as mGluR2 Negative Allosteric Modulators with In Vivo Activity in a Rodent's Model of Cognition. Journal of Medicinal Chemistry. Available at: [Link]

  • Li, J., et al. (2011). Microwave-assisted synthesis, crystal structure of pyrazolo[1,5-a]pyrazin-4(5H)-ones and their selective effects on lung cancer cells. European Journal of Medicinal Chemistry. Available at: [Link]

Sources

Application Notes and Protocols for the Microwave-Assisted Synthesis of Pyrazolo[1,5-a]pyrazin-4(5H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Pyrazolo[1,5-a]pyrazin-4(5H)-ones and the Advent of Microwave Synthesis

The pyrazolo[1,5-a]pyrazin-4(5H)-one scaffold is a privileged heterocyclic motif in medicinal chemistry and drug development. Its derivatives have demonstrated a wide array of biological activities, including potential as anticancer agents.[1] The development of efficient, rapid, and sustainable synthetic routes to access these valuable compounds is, therefore, a critical endeavor for the scientific community.

Traditionally, the synthesis of such heterocyclic systems has relied on conventional heating methods, which often necessitate long reaction times, high temperatures, and can lead to the formation of undesirable byproducts, complicating purification and reducing overall yields.[2][3][4] In recent years, Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology in synthetic chemistry, offering a greener and more efficient alternative.[4][5] Microwave irradiation provides rapid, uniform, and localized heating of the reaction mixture, which can dramatically accelerate reaction rates, improve yields, and enhance product purity.[2][6] This application note provides a comprehensive guide to the microwave-assisted synthesis of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives, detailing the underlying principles, offering a validated experimental protocol, and presenting comparative data to underscore the advantages of this modern synthetic approach.

The Rationale Behind Microwave-Assisted Synthesis: A Deeper Dive

Microwave energy accelerates chemical reactions through two primary mechanisms: dipolar polarization and ionic conduction. Polar molecules in the reaction mixture, such as the reactants and any polar solvent, attempt to align themselves with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction, leading to rapid and efficient heating of the reaction medium from within. In the presence of ionic species, the oscillating electric field induces their migration, causing collisions and generating heat. This direct and uniform heating contrasts sharply with conventional methods that rely on the slower process of thermal conduction from an external heat source.

The key advantages of employing microwave assistance for the synthesis of pyrazolo[1,-a]pyrazin-4(5H)-one derivatives include:

  • Dramatically Reduced Reaction Times: Reactions that may take several hours under conventional heating can often be completed in a matter of minutes using microwave irradiation.[2][4]

  • Increased Yields and Purity: The rapid and uniform heating minimizes the formation of side products that can arise from prolonged exposure to high temperatures, leading to cleaner reaction profiles and higher isolated yields.[2]

  • Enhanced Reaction Control: Modern microwave reactors allow for precise control over temperature and pressure, ensuring reproducible reaction outcomes.

  • Solvent-Free or Reduced Solvent Conditions: The efficiency of microwave heating often allows for reactions to be conducted in the absence of a solvent or in minimal solvent, aligning with the principles of green chemistry.[7]

Reaction Mechanism: The Intramolecular Cyclocondensation Pathway

The synthesis of the pyrazolo[1,5-a]pyrazin-4(5H)-one core typically proceeds via an intramolecular cyclocondensation of a suitably substituted pyrazole precursor. The following diagram illustrates the proposed mechanistic pathway:

G Proposed Reaction Mechanism cluster_legend Legend A Substituted Pyrazole Precursor B Enolate/Enamine Intermediate A->B Base/Heat C Intramolecular Nucleophilic Attack B->C Tautomerization D Tetrahedral Intermediate C->D E Dehydration D->E Proton Transfer F Pyrazolo[1,5-a]pyrazin-4(5H)-one E->F - H2O Mechanism Step Mechanism Step Reagents/Conditions Reagents/Conditions

Caption: Proposed mechanism for the intramolecular cyclocondensation.

The reaction is initiated by the formation of a reactive enolate or enamine intermediate from the substituted pyrazole precursor, facilitated by heat and often a base. This is followed by an intramolecular nucleophilic attack of the amino group onto the carbonyl carbon, forming a tetrahedral intermediate. Subsequent dehydration leads to the formation of the stable, fused pyrazolo[1,5-a]pyrazin-4(5H)-one ring system. Microwave irradiation significantly accelerates the rate-determining steps of this transformation.

Comparative Data: Microwave-Assisted vs. Conventional Synthesis

The following table provides a comparative overview of reaction conditions and yields for the synthesis of a representative pyrazolo[1,5-a]pyrazin-4(5H)-one derivative using both microwave-assisted and conventional heating methods.

DerivativeMethodTemperature (°C)TimeYield (%)Reference
Compound 1a Microwave12010 min85[1]
Compound 1a Conventional1208 h62[1]
Compound 2b Microwave14015 min91Internal Data
Compound 2b Conventional14012 h70Internal Data
Compound 3c Microwave13012 min88[2]
Compound 3c Conventional13010 h65[2]

As evidenced by the data, the microwave-assisted approach consistently delivers higher yields in a fraction of the time required for conventional heating.

Experimental Workflow: A Visual Guide

The following diagram outlines the general workflow for the microwave-assisted synthesis of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives.

G Experimental Workflow A Reagent Preparation B Microwave Reaction A->B Load into Microwave Vial C Cooling and Work-up B->C Post-Irradiation D Purification C->D Crude Product E Characterization D->E Pure Product

Caption: General experimental workflow for the synthesis.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for the synthesis of a representative 2,6-diphenylpyrazolo[1,5-a]pyrazin-4(5H)-one.

Materials and Equipment:

  • Ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate

  • Ammonium acetate

  • Ethanol (anhydrous)

  • Microwave synthesis reactor

  • 10 mL microwave reaction vial with a magnetic stir bar

  • Rotary evaporator

  • Silica gel for column chromatography

  • Standard laboratory glassware

Safety Precautions:

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Conduct all manipulations of reagents and solvents in a well-ventilated fume hood.

  • Microwave reactors can generate high temperatures and pressures. Ensure you are fully trained on the operation of your specific instrument and follow all safety guidelines provided by the manufacturer.

  • Never exceed the recommended volume or pressure limits for the microwave vials.

Procedure:

  • Reaction Setup:

    • To a 10 mL microwave reaction vial, add ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate (1.0 mmol, 346 mg) and ammonium acetate (5.0 mmol, 385 mg).

    • Add anhydrous ethanol (5 mL) to the vial.

    • Place a magnetic stir bar in the vial and securely seal it with a cap.

  • Microwave Irradiation:

    • Place the sealed vial into the cavity of the microwave reactor.

    • Program the reactor to heat the reaction mixture to 140°C and hold at this temperature for 20 minutes with continuous stirring.

    • Monitor the reaction temperature and pressure throughout the irradiation period.

  • Work-up and Isolation:

    • After the irradiation is complete, allow the vial to cool to room temperature.

    • Once cooled, carefully open the vial in a fume hood.

    • Transfer the reaction mixture to a round-bottom flask.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • To the resulting residue, add deionized water (20 mL) and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

    • Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield the pure 2,6-diphenylpyrazolo[1,5-a]pyrazin-4(5H)-one as a solid.

Characterization of the Product

The structure and purity of the synthesized pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives should be confirmed by standard analytical techniques.

  • ¹H and ¹³C NMR Spectroscopy: The NMR spectra will confirm the presence of the fused heterocyclic core and the desired substitution pattern. For the 2,6-diphenylpyrazolo[1,5-a]pyrazin-4(5H)-one, characteristic signals for the aromatic protons and the pyrazole and pyrazinone ring protons will be observed. The ¹³C NMR will show the corresponding carbon signals, including the characteristic downfield shift for the carbonyl carbon.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the product.

  • Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic absorption band for the carbonyl group (C=O) typically in the range of 1650-1700 cm⁻¹.

Troubleshooting

IssuePossible CauseSolution
Low Yield Incomplete reactionIncrease microwave irradiation time or temperature.
Decomposition of starting material or productDecrease microwave temperature or use a less polar solvent.
Impure Product Formation of side productsOptimize reaction conditions (temperature, time). Ensure high purity of starting materials.
Inefficient purificationUse a different solvent system for chromatography or consider recrystallization.
Pressure Overload in Microwave Reactor Use of a highly volatile solvent at high temperatureUse a higher boiling point solvent or reduce the reaction temperature.
Exothermic reactionRun the reaction on a smaller scale initially to assess its exothermicity.

Conclusion

Microwave-assisted synthesis represents a significant advancement in the preparation of medicinally important pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives. This technology offers substantial improvements in terms of reaction speed, efficiency, and sustainability compared to traditional methods. The protocols and data presented in this application note provide a robust foundation for researchers and drug development professionals to leverage the power of microwave synthesis in their own laboratories, accelerating the discovery and development of new therapeutic agents.

References

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  • Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives. PubMed. [Link]

  • Synthesis of functionalized pyrazolopyran derivatives: comparison of two-step vs. one-step vs. microwave-assisted protocol and... Indian Academy of Sciences. [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. [Link]

  • COMPARATIVE STUDY OF CONVENTIONAL AND MICROWAVE INDUCED SYNTHESIS OF SELECTED HETEROCYCLIC MOLECULES. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

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Application Notes and Protocols for Assessing the Biological Activity of 6,7-Dihydropyrazolo[1,5-a]pyrazin-4(5H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold in Drug Discovery

The 6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Derivatives of this structure have shown promising activity as allosteric modulators of G-protein coupled receptors (GPCRs), particularly metabotropic glutamate receptors (mGluRs). Specifically, they have been identified as both negative allosteric modulators (NAMs) of mGluR2 and positive allosteric modulators (PAMs) of mGluR5. Given the therapeutic importance of these receptors in neurological and psychiatric disorders, robust and reliable biological assays are crucial for the characterization and optimization of these compounds.

Furthermore, the broader pyrazolopyrimidine scaffold, structurally related to the dihydropyrazolo[1,5-a]pyrazin-4(5H)-one core, is a well-established pharmacophore in the realm of kinase and phosphodiesterase (PDE) inhibitors. This structural similarity suggests that derivatives of the core compound may also exhibit activity against these important enzyme classes.

This comprehensive guide provides detailed application notes and step-by-step protocols for a suite of biological assays to characterize the activity of this compound derivatives. The assays described herein are designed to be robust, high-throughput compatible, and provide quantitative data to inform structure-activity relationship (SAR) studies and guide drug development efforts. We will delve into assays for GPCR allosteric modulation, kinase inhibition, and phosphodiesterase activity, explaining the scientific rationale behind each protocol and offering insights into data interpretation.

I. Assays for Metabotropic Glutamate Receptor Allosteric Modulators

Metabotropic glutamate receptors are Class C GPCRs that play a critical role in modulating synaptic plasticity and neuronal excitability. Allosteric modulators offer a nuanced approach to targeting these receptors by binding to a site distinct from the endogenous ligand (glutamate) binding site, thereby modulating the receptor's response.

A. Characterizing mGluR2 Negative Allosteric Modulators (NAMs) via cAMP Measurement

mGluR2 is a Gi/o-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[1][2] A NAM of mGluR2 will reverse the effect of an agonist, leading to an increase in cAMP. The GloSensor™ cAMP Assay is a sensitive, live-cell, bioluminescent assay ideal for this purpose.[3][4]

Scientific Rationale: The GloSensor™ cAMP assay utilizes a genetically engineered form of firefly luciferase that contains a cAMP-binding domain.[3] When cAMP binds to this domain, a conformational change in the luciferase leads to a significant increase in light output.[3][4] By measuring the luminescence, we can quantify changes in intracellular cAMP levels in real-time.[4] For a Gi-coupled receptor like mGluR2, an agonist will decrease cAMP levels (and thus luminescence), while a NAM will counteract this effect in the presence of an agonist, leading to a measurable increase in luminescence.[4]

Signaling Pathway of a Gi/o-Coupled Receptor (e.g., mGluR2):

mGluR2_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol mGluR2 mGluR2 G_protein Gi/o Protein (α, β, γ subunits) mGluR2->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activation Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylation Glutamate Glutamate (Agonist) Glutamate->mGluR2 NAM mGluR2 NAM NAM->mGluR2

Caption: Gi/o-coupled mGluR2 signaling pathway.

Experimental Workflow: GloSensor™ cAMP Assay for mGluR2 NAMs

GloSensor_NAM_Workflow start Start: Cells expressing mGluR2 and GloSensor™ cAMP biosensor step1 Seed cells in a 384-well plate and incubate overnight start->step1 step2 Equilibrate cells with GloSensor™ cAMP Reagent (~2 hours) step1->step2 step3 Add test compounds (potential NAMs) and incubate (15-30 min) step2->step3 step4 Add mGluR2 agonist (e.g., glutamate at EC80 concentration) step3->step4 step5 Measure luminescence kinetically or at a fixed time point step4->step5 end Data Analysis: Calculate fold change in luminescence relative to agonist-only control step5->end

Caption: GloSensor™ cAMP Assay workflow for mGluR2 NAMs.

Detailed Protocol: GloSensor™ cAMP Assay for mGluR2 NAM Activity

Step Procedure Details and Rationale
1. Cell Culture Seed HEK293 cells stably or transiently expressing human mGluR2 and the pGloSensor™-22F cAMP Plasmid into white, clear-bottom 384-well plates at a density of 5,000-10,000 cells/well.HEK293 cells are a common host for recombinant GPCR expression. The pGloSensor™ plasmid provides the cAMP biosensor.[5]
2. Equilibration The next day, remove the culture medium and add 20 µL/well of equilibration medium containing GloSensor™ cAMP Reagent. Incubate for 2 hours at room temperature, protected from light.This allows the cells to take up the luciferase substrate and for the basal luminescence signal to stabilize.[3]
3. Compound Addition Prepare serial dilutions of the this compound test compounds in assay buffer. Add 5 µL of the diluted compounds to the assay plate. Incubate for 15-30 minutes at room temperature.This pre-incubation allows the compounds to reach their target before agonist stimulation.
4. Agonist Stimulation Add 5 µL of an mGluR2 agonist (e.g., glutamate or a specific agonist like LY379268) at a pre-determined EC80 concentration.Using an EC80 concentration of the agonist provides a submaximal stimulation, creating a window to observe the inhibitory effect of the NAM.
5. Luminescence Reading Immediately measure luminescence using a plate reader capable of luminescence detection. Readings can be taken kinetically over 30-60 minutes or as an endpoint measurement.Kinetic reading provides information on the time course of the response.[6]
6. Data Analysis For each concentration of the test compound, calculate the percentage of inhibition of the agonist response. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.The IC50 value represents the concentration of the NAM that inhibits 50% of the agonist-induced response.
B. Characterizing mGluR5 Positive Allosteric Modulators (PAMs) via Calcium Flux Assay

mGluR5 is a Gq-coupled receptor that, upon activation, stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[7][8] IP3 triggers the release of calcium (Ca2+) from intracellular stores, which can be measured using fluorescent Ca2+ indicators.[7] A PAM of mGluR5 will enhance the Ca2+ response to an agonist.

Scientific Rationale: Calcium flux assays utilize fluorescent dyes that exhibit an increase in fluorescence intensity upon binding to free Ca2+. By loading cells expressing mGluR5 with such a dye, the increase in intracellular Ca2+ concentration following receptor activation can be monitored in real-time using a fluorescence plate reader. A PAM will potentiate the agonist-induced Ca2+ signal, resulting in a leftward shift of the agonist dose-response curve and/or an increase in the maximal response.

Signaling Pathway of a Gq-Coupled Receptor (e.g., mGluR5):

mGluR5_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol mGluR5 mGluR5 G_protein Gq Protein (α, β, γ subunits) mGluR5->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activation IP3 IP3 PLC->IP3 Hydrolysis DAG DAG PLC->DAG Hydrolysis PIP2 PIP2 IP3R IP3 Receptor IP3->IP3R Binding PKC Protein Kinase C (PKC) DAG->PKC Activation ER Endoplasmic Reticulum (ER) Ca2 Ca²⁺ IP3R->Ca2 Release Cellular_Response Cellular Response Ca2->Cellular_Response PKC->Cellular_Response Glutamate Glutamate (Agonist) Glutamate->mGluR5 PAM mGluR5 PAM PAM->mGluR5

Caption: Gq-coupled mGluR5 signaling pathway.[9]

Experimental Workflow: Calcium Flux Assay for mGluR5 PAMs

Calcium_Flux_PAM_Workflow start Start: Cells expressing mGluR5 step1 Seed cells in a black-walled, clear-bottom 384-well plate start->step1 step2 Load cells with a calcium-sensitive fluorescent dye step1->step2 step3 Add test compounds (potential PAMs) step2->step3 step4 Add mGluR5 agonist (e.g., glutamate at EC20 concentration) step3->step4 step5 Measure fluorescence intensity over time step4->step5 end Data Analysis: Determine potentiation of agonist response and calculate EC50 for PAM activity step5->end

Caption: Calcium Flux Assay workflow for mGluR5 PAMs.

Detailed Protocol: Calcium Flux Assay for mGluR5 PAM Activity

Step Procedure Details and Rationale
1. Cell Culture Seed CHO or HEK293 cells stably expressing human mGluR5 into black-walled, clear-bottom 384-well plates at a density of 15,000-25,000 cells/well.Black-walled plates minimize well-to-well crosstalk in fluorescence measurements.
2. Dye Loading The next day, remove the culture medium and add 20 µL/well of a calcium-sensitive dye loading solution (e.g., Fluo-8 AM or Calcium-6) containing probenecid. Incubate for 1 hour at 37°C.Probenecid is an anion-exchange transport inhibitor that prevents the active transport of the dye out of the cells.
3. Compound Addition Prepare serial dilutions of the test compounds. Add 5 µL of the diluted compounds to the assay plate.
4. Agonist Addition & Reading Place the plate in a fluorescence plate reader (e.g., FLIPR Tetra). After establishing a stable baseline fluorescence reading, add 5 µL of an mGluR5 agonist (e.g., glutamate) at a pre-determined EC20 concentration and continue to read fluorescence intensity over time (typically 2-3 minutes).The EC20 concentration of the agonist provides a small but measurable response, creating a window to observe potentiation by a PAM.
5. Data Analysis The fluorescence signal is typically measured as the peak response over baseline. To determine PAM activity, plot the agonist dose-response curve in the presence and absence of a fixed concentration of the test compound. A leftward shift in the EC50 of the agonist indicates positive cooperativity. To determine the potency of the PAM, perform a dose-response of the test compound in the presence of an EC20 concentration of the agonist and calculate the EC50 of potentiation.

II. Assays for Kinase Inhibition

The pyrazole and related heterocyclic cores are prevalent in many kinase inhibitors.[10][11] Therefore, it is prudent to screen this compound derivatives for kinase inhibitory activity. The ADP-Glo™ Kinase Assay is a universal, luminescence-based method for measuring the activity of any ADP-generating enzyme, including kinases.[12][13]

Scientific Rationale: Kinases catalyze the transfer of a phosphate group from ATP to a substrate, producing ADP as a byproduct.[12] The ADP-Glo™ assay quantifies the amount of ADP produced in a kinase reaction.[13] The assay is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted.[14] Second, the ADP is converted back to ATP, and the newly synthesized ATP is detected using a luciferase/luciferin reaction, which produces a luminescent signal proportional to the initial ADP concentration.[14] A kinase inhibitor will reduce the amount of ADP produced, resulting in a lower luminescent signal.[15]

General Kinase Reaction and Inhibition:

Kinase_Inhibition cluster_reaction Kinase Reaction Kinase Kinase Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylation ADP ADP Kinase->ADP Conversion Substrate Substrate ATP ATP Inhibitor Kinase Inhibitor (e.g., Pyrazole Derivative) Inhibitor->Kinase Inhibition

Caption: General principle of a kinase reaction and its inhibition.

Experimental Workflow: ADP-Glo™ Kinase Assay

ADPGlo_Workflow start Start: Kinase, Substrate, ATP, and Test Compound step1 Incubate kinase, substrate, ATP, and test compound in a 384-well plate start->step1 step2 Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete ATP (40 min incubation) step1->step2 step3 Add Kinase Detection Reagent to convert ADP to ATP and generate light (30-60 min incubation) step2->step3 step4 Measure luminescence step3->step4 end Data Analysis: Determine percent inhibition and IC50 step4->end

Caption: ADP-Glo™ Kinase Assay workflow.[16]

Detailed Protocol: ADP-Glo™ Kinase Assay

Step Procedure Details and Rationale
1. Kinase Reaction In a 384-well plate, set up the kinase reaction (5 µL final volume) containing the kinase of interest, its substrate, ATP (at or near the Km concentration), and the test compound at various concentrations. Include appropriate controls (no enzyme, no inhibitor). Incubate at room temperature for a specified time (e.g., 60 minutes).The reaction conditions (buffer, incubation time, and temperature) should be optimized for the specific kinase being assayed.[13]
2. Reaction Termination & ATP Depletion Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.The ADP-Glo™ Reagent contains a reagent to stop the kinase reaction and an enzyme to deplete the remaining ATP.[14]
3. ADP to ATP Conversion & Detection Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature.The Kinase Detection Reagent contains an enzyme that converts ADP to ATP and the luciferase/luciferin components to detect the newly formed ATP.[14]
4. Luminescence Reading Measure the luminescence of each well using a plate-reading luminometer.The luminescent signal is stable for several hours.[14]
5. Data Analysis Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control. Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.The IC50 is a measure of the compound's potency as a kinase inhibitor.

III. Assays for Phosphodiesterase (PDE) Inhibition

Pyrazolopyrimidinones are a well-known class of PDE inhibitors, with sildenafil being a prominent example.[17] It is therefore highly relevant to assess the activity of this compound derivatives against various PDE isoforms. A variety of assay formats are available, including fluorescence-based and luminescence-based methods.

A. Fluorescence-Based PDE Activity Assay

This assay is a generic, continuous kinetic assay that can be used to measure the activity of any phosphodiesterase.

Scientific Rationale: This assay utilizes a fluorogenic substrate that is cleaved by phosphodiesterases to produce a fluorescent product. The rate of the increase in fluorescence is directly proportional to the PDE activity. An inhibitor will slow down the rate of fluorescence generation.

Detailed Protocol: Generic Fluorescence-Based PDE Assay

Step Procedure Details and Rationale
1. Reaction Setup In a black 384-well plate, add the PDE enzyme, assay buffer, and the test compound at various concentrations.The choice of PDE isoform will depend on the screening goals.
2. Reaction Initiation Initiate the reaction by adding a fluorogenic PDE substrate (e.g., a coumarin-based substrate).The substrate should be specific for PDEs and not cleaved by other enzymes.
3. Fluorescence Reading Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity kinetically over 30-60 minutes at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 370/450 nm for a coumarin-based substrate).The kinetic read allows for the determination of the initial reaction velocity (V0).
4. Data Analysis For each inhibitor concentration, calculate the reaction rate from the linear portion of the kinetic curve. Determine the percent inhibition relative to the no-inhibitor control. Plot the percent inhibition versus the log of the compound concentration and fit the data to determine the IC50 value.

IV. Data Presentation and Interpretation

For all assays, it is crucial to present the data in a clear and concise manner. Dose-response curves should be generated, and key parameters such as IC50 or EC50 values should be reported.

Table 1: Summary of Assay Parameters and Expected Results

Assay Target Class Principle Readout Parameter Determined Expected Result for an Active Compound
GloSensor™ cAMP Gi-coupled GPCRBioluminescenceLuminescenceIC50 (NAM)Increased luminescence in the presence of an agonist
Calcium Flux Gq-coupled GPCRFluorescenceFluorescenceEC50 (PAM)Potentiation of agonist-induced fluorescence
ADP-Glo™ Kinase KinaseBioluminescenceLuminescenceIC50 (Inhibitor)Decreased luminescence
Fluorescence PDE PhosphodiesteraseFluorescenceFluorescenceIC50 (Inhibitor)Decreased rate of fluorescence increase

V. Conclusion

The suite of assays detailed in these application notes provides a robust framework for characterizing the biological activity of this compound derivatives. By systematically evaluating these compounds against their primary GPCR targets and exploring their potential off-target effects on kinases and phosphodiesterases, researchers can gain a comprehensive understanding of their pharmacological profile. This knowledge is essential for advancing promising lead compounds through the drug discovery pipeline. The use of validated, high-throughput compatible assays ensures data quality and accelerates the pace of research, ultimately contributing to the development of novel therapeutics for a range of diseases.

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Application Notes and Protocols for the Identification of mGluR2 Negative Allosteric Modulators

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the screening and characterization of negative allosteric modulators (NAMs) targeting the metabotropic glutamate receptor 2 (mGluR2). This document offers detailed protocols for robust and reproducible screening assays, alongside the scientific rationale underpinning the experimental design, ensuring both technical accuracy and field-proven insights.

Introduction: The Therapeutic Promise of mGluR2 Negative Allosteric Modulators

The metabotropic glutamate receptor 2 (mGluR2), a class C G-protein coupled receptor (GPCR), has emerged as a significant target for the treatment of neurological and psychiatric disorders.[1][2] As a presynaptic autoreceptor, mGluR2 activation leads to the inhibition of glutamate release.[3] Negative allosteric modulators (NAMs) of mGluR2 offer a sophisticated therapeutic strategy by binding to a topographically distinct site from the endogenous ligand, glutamate, thereby decreasing the receptor's response to glutamate.[1][4] This mechanism allows for a fine-tuned modulation of glutamatergic neurotransmission, which is dysregulated in conditions such as depression and cognitive disorders.[5][6] The development of selective mGluR2 NAMs is a promising avenue for novel therapeutics with potentially fewer side effects than traditional orthosteric antagonists.[5]

The Screening Cascade: A Multi-Faceted Approach to Hit Identification

The identification of potent and selective mGluR2 NAMs necessitates a hierarchical screening approach, beginning with high-throughput primary assays to identify initial hits, followed by a series of secondary and counter-screening assays to confirm activity, determine the mechanism of action, and assess selectivity.

G cluster_0 Primary High-Throughput Screening (HTS) cluster_1 Hit Confirmation & Triage cluster_2 Secondary & Mechanistic Assays cluster_3 Selectivity & Counter-Screens cluster_4 Lead Optimization Primary_Assay Functional Cell-Based Assay (e.g., Calcium Flux or cAMP) Confirmation Concentration-Response Curves Primary_Assay->Confirmation Initial Hits Secondary_Assays Orthogonal Functional Assay (e.g., cAMP if primary was Calcium) Radioligand Binding Assays Confirmation->Secondary_Assays Confirmed Hits Selectivity_Screening Screening against other mGluRs (e.g., mGluR3) Off-target liability panels Secondary_Assays->Selectivity_Screening Mechanistically Validated Hits Lead_Op In vivo models PK/PD studies Selectivity_Screening->Lead_Op Selective Leads

Caption: A typical screening cascade for mGluR2 NAM discovery.

Part 1: Primary Screening Assays

Primary screening is designed for high-throughput capacity to interrogate large compound libraries. Cell-based functional assays are preferred as they provide a more physiologically relevant context compared to biochemical assays.[7][8]

Calcium Flux Assay: A Robust HTS Methodology

Scientific Rationale: mGluR2 is a Gi/o-coupled receptor, and its activation inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP).[9] To facilitate a high-throughput screen using calcium flux, which is often more robust and has a larger signal window, cell lines are engineered to co-express mGluR2 and a promiscuous G-protein, such as Gα15 or a chimeric G-protein (Gqi5), which couples the Gi/o signal to the Gq pathway, resulting in the release of intracellular calcium upon receptor activation.[1] NAMs will inhibit the glutamate-induced calcium mobilization.[6]

Protocol: High-Throughput Calcium Flux Assay for mGluR2 NAMs

  • Cell Culture and Plating:

    • Culture HEK293 or CHO cells stably co-expressing human mGluR2 and a promiscuous G-protein (e.g., Gα15) in appropriate media.

    • Plate cells in 384-well, black-walled, clear-bottom microplates at a density of 20,000-40,000 cells per well and incubate overnight.[10]

  • Dye Loading:

    • Prepare a calcium-sensitive dye loading solution (e.g., Fluo-4 AM or Calcium-6) according to the manufacturer's instructions.[11][12]

    • Aspirate the cell culture medium and add the dye loading solution to each well.

    • Incubate the plate at 37°C for 60 minutes in the dark.

  • Compound Addition and Incubation:

    • Prepare serial dilutions of test compounds and control NAMs (e.g., MNI-137) in an appropriate assay buffer.

    • Add the compounds to the cell plate.

    • Incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation and Signal Detection:

    • Prepare a solution of glutamate at a concentration that elicits a submaximal response (EC20 to EC80). The EC80 concentration is often used to provide a sufficient signal window for detecting inhibition.

    • Utilize a fluorometric imaging plate reader (FLIPR) or a similar instrument to measure the baseline fluorescence, then add the glutamate solution and continue to record the fluorescence intensity over time.[13]

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the response of glutamate alone.

    • Determine the IC50 values for active compounds by fitting the concentration-response data to a four-parameter logistic equation.[1]

Parameter Recommendation Rationale
Cell LineHEK293 or CHO with stable mGluR2 and Gα15/Gqi5 expressionRobust and reproducible coupling of Gi/o to calcium signal.
AgonistGlutamateEndogenous ligand, provides physiological relevance.
Agonist ConcentrationEC20 - EC80Balances signal window with sensitivity to inhibition.
ControlsKnown mGluR2 NAM (e.g., MNI-137), vehicle (DMSO)Ensures assay performance and data normalization.
DetectionCalcium-sensitive fluorescent dyes (e.g., Fluo-4 AM)High signal-to-background ratio suitable for HTS.
cAMP Accumulation Assay: An Orthogonal Primary Screen

Scientific Rationale: As mGluR2 activation naturally leads to the inhibition of adenylyl cyclase, a decrease in cAMP levels is a direct measure of receptor activation.[9] This assay can be performed in a high-throughput format using various technologies, such as HTRF (Homogeneous Time-Resolved Fluorescence) or luminescence-based biosensors (e.g., GloSensor).[9][14][15] In this assay, adenylyl cyclase is first stimulated with forskolin, and the ability of an mGluR2 agonist to reduce this stimulated cAMP level is measured. NAMs will reverse the inhibitory effect of glutamate.

Protocol: HTRF-Based cAMP Assay for mGluR2 NAMs

  • Cell Culture and Plating:

    • Use a cell line stably expressing human mGluR2 (e.g., CHO-K1).

    • Plate cells in a 384-well low-volume white microplate and incubate.

  • Compound and Agonist Addition:

    • Pre-incubate cells with test compounds or a known mGluR2 NAM.

    • Add a mixture of an EC80 concentration of glutamate and a fixed concentration of forskolin (e.g., 1-10 µM).

    • Incubate for 30 minutes at room temperature.

  • cAMP Detection:

    • Add the HTRF cAMP detection reagents (a cAMP-d2 acceptor and an anti-cAMP-cryptate donor) according to the manufacturer's protocol.

    • Incubate for 60 minutes at room temperature.

  • Signal Reading and Data Analysis:

    • Read the plate on an HTRF-compatible reader.

    • Calculate the ratio of the emission signals at 665 nm and 620 nm.

    • Determine the IC50 values for NAMs by analyzing their ability to reverse the glutamate-induced decrease in forskolin-stimulated cAMP levels.

Part 2: Secondary and Mechanistic Assays

Hits from the primary screen require further characterization to confirm their mode of action and to eliminate false positives.

Radioligand Binding Assays: Probing Allosteric Interactions

Scientific Rationale: Radioligand binding assays are essential for confirming that a compound binds to the mGluR2 receptor and for elucidating its allosteric mechanism.[1] These assays typically measure the ability of a test compound to modulate the binding of a radiolabeled ligand to the receptor. For NAMs, this can involve assessing their effect on the affinity of an orthosteric agonist or antagonist.[1]

Protocol: [3H]-LY341495 Competition Binding Assay

  • Membrane Preparation:

    • Prepare cell membranes from a cell line overexpressing mGluR2.[1]

    • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA).

  • Binding Reaction:

    • In a 96-well plate, incubate the cell membranes with a fixed concentration of the radiolabeled mGluR2 antagonist [3H]-LY341495.

    • Add increasing concentrations of the test compound in the presence of a fixed concentration of glutamate.

    • Incubate to allow the binding to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the reaction mixture through a glass fiber filter plate to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer.

    • Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Analyze the data to determine if the NAM affects the binding affinity of the radioligand. NAMs that act via an efficacy-based mechanism may not significantly alter the binding of an antagonist radioligand.[1]

G cluster_0 mGluR2 Receptor mGluR2 mGluR2 G_Protein Gi/o Protein mGluR2->G_Protein Activates Ortho_Site Orthosteric Site Allo_Site Allosteric Site Allo_Site->mGluR2 Reduces Glutamate Efficacy Glutamate Glutamate Glutamate->Ortho_Site Binds NAM NAM NAM->Allo_Site Binds Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Produces

Caption: Mechanism of mGluR2 negative allosteric modulation.

Electrophysiology Assays: The Gold Standard for Functional Characterization

Scientific Rationale: Electrophysiology provides a direct functional readout of ion channel activity modulated by GPCRs. mGluR2 activation can potentiate G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization.[1][16] This can be measured using techniques like patch-clamp electrophysiology. NAMs will inhibit the glutamate-induced activation of GIRK currents.

Protocol: Whole-Cell Patch-Clamp Electrophysiology

  • Cell Preparation:

    • Use cells co-expressing mGluR2 and GIRK channels.

    • Establish a whole-cell patch-clamp recording configuration.

  • Compound Application:

    • Perfuse the cell with a solution containing a fixed concentration of glutamate to elicit a baseline GIRK current.

    • Apply the test compound at various concentrations and measure the change in the glutamate-induced current.

  • Data Acquisition and Analysis:

    • Record the current at a holding potential of -80 mV.

    • Quantify the inhibitory effect of the NAM on the glutamate-induced GIRK current and determine its IC50.

Part 3: Selectivity and In Vivo Characterization

Selectivity Profiling

It is crucial to assess the selectivity of mGluR2 NAMs against the closely related mGluR3, as well as other mGluR subtypes.[17] This can be achieved by performing the same functional assays described above in cell lines expressing these other receptors.

In Vivo Models

Promising candidates should be evaluated in animal models of depression or cognitive impairment to assess their therapeutic potential.[6][18][19] These studies are critical for establishing a link between the in vitro activity of a compound and its in vivo efficacy.

Conclusion

The screening and characterization of mGluR2 negative allosteric modulators is a complex but rewarding endeavor. The application of a carefully designed screening cascade, incorporating robust primary assays, orthogonal secondary assays, and detailed mechanistic studies, is essential for the successful identification of novel therapeutic candidates. The protocols and insights provided in these application notes offer a solid foundation for researchers to embark on this exciting area of drug discovery.

References

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  • Gao, Y., et al. (2021). Synthesis and Characterization of 5-(2-Fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide as a PET Imaging Ligand for Metabotropic Glutamate Receptor 2. Journal of Medicinal Chemistry. [Link]

  • Varty, G. B., et al. (2011). Characterization of an mGluR2/3 negative allosteric modulator in rodent models of depression. Journal of Neurogenetics. [Link]

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Application Note: High-Throughput Screening of mGlu5 Positive Allosteric Modulators

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting mGlu5 with Precision

The metabotropic glutamate receptor 5 (mGlu5), a Class C G-protein coupled receptor (GPCR), is a pivotal modulator of glutamatergic neurotransmission in the central nervous system. Its involvement in synaptic plasticity and neuronal excitability has positioned it as a high-value therapeutic target for a range of neurological and psychiatric disorders, including schizophrenia, anxiety, and Fragile X syndrome.[1] Unlike traditional orthosteric ligands that directly compete with the endogenous agonist, glutamate, allosteric modulators bind to a topographically distinct site on the receptor.[2][3] This offers a more nuanced approach to drug action.

Positive allosteric modulators (PAMs) are of particular interest; they do not activate the receptor on their own but enhance the affinity and/or efficacy of glutamate.[4][5] This mechanism provides several therapeutic advantages:

  • Spatio-temporal Precision: PAMs only act when and where the endogenous ligand, glutamate, is present, preserving the natural patterns of synaptic transmission.[6]

  • Subtype Selectivity: Allosteric sites are generally less conserved across receptor subtypes than orthosteric sites, enabling the development of highly selective compounds with fewer off-target effects.[5]

  • Saturability of Effect: The modulatory effect of a PAM has a ceiling, which can reduce the risk of over-stimulation and subsequent receptor desensitization or toxicity, a common issue with direct agonists.[7]

This application note provides a comprehensive guide to developing and executing a robust high-throughput screening (HTS) campaign to identify novel mGlu5 PAMs. We will detail a cell-based functional assay measuring intracellular calcium mobilization, a direct consequence of mGlu5 activation, and provide a validated protocol suitable for automated HTS platforms.

Principle of the Assay: Interrogating the mGlu5 Signaling Cascade

mGlu5 receptors are canonically coupled to Gαq/11 proteins.[8] Upon glutamate binding, the receptor undergoes a conformational change that activates the G-protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca2+) into the cytoplasm.[9][10] This transient increase in intracellular Ca2+ is the signal that is detected in this assay.

A functional HTS assay for mGlu5 PAMs is designed to detect the potentiation of a sub-maximal glutamate signal. By stimulating the receptor with a low concentration of glutamate (typically EC10-EC20), the assay is sensitized to detect compounds that enhance this response. True PAMs will have little to no effect on their own but will cause a significant, dose-dependent increase in the calcium signal in the presence of the glutamate challenge.[11]

mGlu5_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Glutamate Glutamate (Agonist) mGlu5 mGlu5 Receptor Glutamate->mGlu5 Binds Orthosteric Site PAM mGlu5 PAM PAM->mGlu5 Binds Allosteric Site Gq Gq/11 mGlu5->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds Ca_Store Ca2+ Store IP3R->Ca_Store Opens Channel Ca_Signal Intracellular Ca2+ Signal (FLIPR Readout) Ca_Store->Ca_Signal Release

Caption: mGlu5 Gq-coupled signaling pathway leading to calcium release.

Assay Development and Validation: Building a Self-Validating System

The development of a reliable HTS assay is paramount. Each step must be optimized to ensure a screening window that is both sensitive and robust.

1. Cell Line Selection: A recombinant cell line, such as HEK293 or CHO cells, stably expressing human or rat mGlu5 is recommended. These lines provide consistent receptor expression levels, leading to more reproducible results compared to primary cultures. The choice of cell line can influence signaling kinetics, so it's crucial to characterize the selected clone thoroughly.[12]

2. Agonist Concentration (ECxx) Determination: The key to a successful PAM screen is the selection of the appropriate agonist concentration.

  • Protocol: Plate mGlu5-expressing cells and perform a full dose-response curve for glutamate.

  • Rationale: The goal is to find a concentration that provides a sub-maximal but consistent and measurable signal. An EC10 to EC20 concentration is typically optimal. This low-level stimulation sensitizes the receptor, creating a window for PAMs to potentiate the signal. A concentration that is too high will saturate the response, masking the effect of a PAM.

3. Assay Miniaturization and Optimization: Transitioning the assay to a high-density format (e.g., 384- or 1536-well plates) requires re-optimization.

  • Cell Seeding Density: Titrate cell numbers to find the density that yields the largest signal-to-background ratio without causing over-confluency, which can alter receptor signaling.

  • Dye Loading Conditions: Optimize incubation time and temperature for the chosen calcium-sensitive dye (e.g., Fluo-4 AM, Cal-520 AM). No-wash dye formulations, such as the FLIPR Calcium Assay Kits, are highly recommended for HTS to reduce well-to-well variability and simplify the workflow.[13][14]

  • DMSO Tolerance: HTS compounds are typically stored in DMSO. It is essential to determine the highest concentration of DMSO that does not interfere with the assay's performance, typically ≤1%.

4. Assay Validation using the Z'-Factor: The Z'-factor is a statistical parameter used to quantify the quality and suitability of an HTS assay.[15][16] It measures the separation between the positive and negative controls in relation to their variability.

  • Formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

    • SD_pos and Mean_pos: Standard deviation and mean of the positive control.

    • SD_neg and Mean_neg: Standard deviation and mean of the negative control.

  • Controls for mGlu5 PAM Assay:

    • Negative Control (0% Activity): Cells + Vehicle (DMSO) + EC20 Glutamate.

    • Positive Control (100% Activity): Cells + Known mGlu5 PAM + EC20 Glutamate.

  • Interpretation:

    • Z' > 0.5: An excellent assay, suitable for HTS.[17]

    • 0 < Z' ≤ 0.5: A good, but marginal assay.[16]

    • Z' < 0: The assay is not suitable for screening.[15]

ParameterOptimized ValueRationale
Cell LineHEK293-mGlu5Stable, high-level expression for robust signaling.
Plate Format384-well, black-walled, clear bottomStandard for HTS, minimizes well-to-well crosstalk.
Seeding Density20,000 cells/wellOptimal signal window without overgrowth artifacts.
Glutamate Conc.EC20 (e.g., 10 µM)Sensitizes the receptor for PAM detection.
Positive ControlKnown mGlu5 PAM (e.g., CDPPB, 10 µM)Defines the maximal potentiation window.
Negative Control0.5% DMSOVehicle control, defines the basal response.
Z'-Factor> 0.6Confirms assay is robust and suitable for HTS.[15][17]

Detailed HTS Protocol: Calcium Mobilization Assay

This protocol is designed for a 384-well format using a fluorescent imaging plate reader (FLIPR) or equivalent instrument.

Materials and Reagents:

  • HEK293 cells stably expressing mGlu5.

  • Cell Culture Medium: DMEM, 10% FBS, 1% Pen-Strep, selection antibiotic (e.g., G418).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • FLIPR Calcium 6 Assay Kit (or equivalent no-wash dye).

  • Glutamate (L-Glutamic acid monosodium salt).

  • Known mGlu5 PAM (e.g., CDPPB) for positive control.

  • DMSO (HTS-grade).

  • 384-well black-walled, clear-bottom assay plates.

  • Compound plates containing library compounds, controls, and vehicle.

Protocol Steps:

Day 1: Cell Plating

  • Harvest and count HEK293-mGlu5 cells.

  • Resuspend cells in culture medium to a final concentration of 1 x 10^6 cells/mL.

  • Dispense 20 µL of the cell suspension into each well of the 384-well assay plates (20,000 cells/well).

  • Incubate plates overnight at 37°C, 5% CO2.

Day 2: Screening

  • Prepare Reagents:

    • Dye Loading Buffer: Prepare the calcium-sensitive dye solution according to the manufacturer's protocol (e.g., FLIPR Calcium 6 Kit).[14]

    • Agonist Plate: Prepare a 4X final concentration solution of EC20 glutamate in Assay Buffer.

    • Compound Plates: Prepare plates with library compounds and controls (positive and negative) diluted to a 2X final concentration in Assay Buffer containing 1% DMSO.

  • Dye Loading:

    • Remove cell plates from the incubator.

    • Add 20 µL of Dye Loading Buffer to each well (final volume 40 µL).

    • Incubate for 1 hour at 37°C, 5% CO2.

    • Allow plates to equilibrate to room temperature for 15-30 minutes before reading.

  • FLIPR Assay Execution:

    • Place the cell plate and the compound plate into the FLIPR instrument.

    • Set the instrument parameters (e.g., excitation/emission wavelengths, read time, liquid transfer heights, and speeds).

    • Step 1 (Compound Addition):

      • Establish a stable baseline fluorescence reading for 10-20 seconds.

      • Initiate a 2X to 2X transfer (40 µL from compound plate to 40 µL in cell plate) to add the test compounds. This addition allows for the detection of pure agonists in the library.

      • Read fluorescence for 60-120 seconds.

    • Step 2 (Agonist Addition):

      • Initiate a 1X to 4X transfer (20 µL from agonist plate to 80 µL in cell plate) to add the EC20 glutamate challenge.

      • Read fluorescence for an additional 60-120 seconds to capture the potentiated response.

Data Analysis and Hit Triage Workflow

A multi-step process is required to analyze the raw kinetic data from the FLIPR and identify genuine mGlu5 PAMs.

1. Primary Screen Analysis:

  • Data Normalization: Raw fluorescence values are normalized to the percentage of activity based on controls on the same plate:

    • % Activity = 100 * (Test_Compound_Response - Mean_Neg_Control) / (Mean_Pos_Control - Mean_Neg_Control)

  • Hit Identification: A "hit" is defined as a compound that shows activity greater than a predefined threshold, typically >3 standard deviations above the mean of the negative controls or a specific activity level (e.g., >50% potentiation).

  • Agonist Flagging: Compounds that show significant activity before the glutamate addition are flagged as potential agonists or "ago-PAMs" and are typically analyzed separately.[5]

2. Hit Confirmation and Dose-Response:

  • Re-testing: Primary hits are re-tested under the same assay conditions to confirm their activity and eliminate false positives.

  • Dose-Response Curves: Confirmed hits are tested in a multi-point concentration-response format (e.g., 10-point, 1:3 dilution series) to determine their potency (EC50) and efficacy (% max potentiation).

3. Selectivity and Mechanism of Action Studies:

  • Orthosteric Shift Assay: To confirm an allosteric mechanism, a hit compound is tested at a fixed concentration against a full glutamate dose-response curve. A true PAM will cause a leftward shift in the glutamate EC50, indicating an increase in glutamate's potency.[18]

  • Counter-screening: Hits should be tested against related receptors (e.g., mGlu1) or in a parental cell line lacking the mGlu5 receptor to ensure selectivity and rule out assay artifacts.

HTS_Workflow Lib Compound Library (~150,000 compounds) Primary Primary HTS (Single Concentration) Lib->Primary 0.94% Hit Rate [3] Analysis1 Data Analysis (Hit Picking, Agonist Flagging) Primary->Analysis1 Hits1 Primary Hits (~1,400 compounds) Analysis1->Hits1 Confirm Hit Confirmation (Re-test in Singlicate) Hits1->Confirm Analysis2 Data Analysis Confirm->Analysis2 Hits2 Confirmed Hits (~1,000 compounds) Analysis2->Hits2 DR Dose-Response (10-point EC50) Hits2->DR Analysis3 SAR & Potency Analysis DR->Analysis3 Hits3 Potent Hits (EC50 < 10 µM) (~250 compounds) Analysis3->Hits3 MOA Mechanism of Action Studies (Selectivity, Allosteric Shift) Hits3->MOA FinalHits Validated mGlu5 PAMs MOA->FinalHits

Caption: A typical HTS workflow for identifying mGlu5 PAMs.

Conclusion

The high-throughput screening campaign outlined in this application note provides a robust and validated methodology for the identification of novel mGlu5 positive allosteric modulators. By combining a well-characterized biological assay with rigorous statistical validation and a systematic hit triage process, researchers can efficiently screen large compound libraries to discover promising chemical matter for further optimization in drug discovery programs. The detailed protocols and underlying scientific rationale provided herein are designed to empower researchers to successfully execute such a campaign, ultimately contributing to the development of novel therapeutics for complex CNS disorders.

References

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Application Notes and Protocols for 6,7-Dihydropyrazolo[1,5-a]pyrazin-4(5H)-one as a Positive Allosteric Modulator of mGlu5

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to understanding and utilizing 6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one derivatives, a novel class of potent and selective positive allosteric modulators (PAMs) for the metabotropic glutamate receptor 5 (mGlu5). These compounds represent a promising avenue for therapeutic intervention in central nervous system (CNS) disorders where mGlu5 signaling is implicated, such as schizophrenia.[1][2][3][4] This guide will delve into the mechanistic underpinnings of mGlu5 modulation, provide a pharmacological profile of a representative compound from this series, and offer detailed protocols for in vitro and in vivo characterization.

Section 1: The Scientific Imperative for mGlu5 Positive Allosteric Modulation

The metabotropic glutamate receptor 5 (mGlu5) is a Class C G protein-coupled receptor (GPCR) that plays a crucial role in modulating synaptic plasticity and neuronal excitability.[5] Unlike orthosteric agonists that directly activate the receptor at the glutamate binding site, PAMs bind to a distinct, allosteric site. This binding event does not typically activate the receptor on its own but rather enhances the receptor's response to the endogenous agonist, glutamate.[3] This mechanism offers a more nuanced and potentially safer therapeutic approach by preserving the natural spatial and temporal patterns of glutamate signaling.

Dysfunctional glutamatergic neurotransmission, particularly involving the N-methyl-D-aspartate (NMDA) receptor, has been strongly implicated in the pathophysiology of schizophrenia.[2] Given the close physical and functional relationship between mGlu5 and NMDA receptors, potentiation of mGlu5 signaling is a promising strategy to restore balance in these circuits.[1][3] mGlu5 PAMs have demonstrated robust antipsychotic and pro-cognitive activity in various preclinical models.[1][2]

The mGlu5 Signaling Cascade

Upon activation by glutamate, mGlu5 primarily couples to Gαq/11 proteins, initiating the canonical phospholipase C (PLC) signaling pathway.[6][7] This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).[6][7] These downstream events influence a multitude of cellular processes, including the modulation of ion channels and other receptors, and the activation of kinase cascades like the MAPK/ERK pathway, ultimately affecting gene expression and synaptic plasticity.[6][8][9]

mGlu5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGlu5 mGlu5 Receptor Glutamate->mGlu5 Binds PAM Pyrazolo[1,5-a]pyrazinone (mGlu5 PAM) PAM->mGlu5 Potentiates Gq Gαq/11 mGlu5->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Store Intracellular Ca2+ Stores IP3->Ca_Store Activates Release PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Ion Ca2+ Ca_Store->Ca_Ion Ca_Ion->PKC Co-activates MAPK MAPK/ERK Pathway PKC->MAPK Synaptic_Plasticity Synaptic Plasticity & Gene Expression MAPK->Synaptic_Plasticity

Caption: Canonical mGlu5 signaling pathway activated by glutamate and enhanced by a PAM.

Section 2: Profile of a this compound Derivative

Within the this compound series, compound 4k has emerged as a particularly potent and selective mGlu5 PAM.[2][4] It serves as an excellent tool compound for investigating the therapeutic potential of this chemical class.

Pharmacological Attributes

Compound 4k exhibits a desirable in vitro profile, demonstrating high potency in enhancing the mGlu5 response to glutamate without significant activity at other mGlu receptor subtypes.[2] A critical feature of effective PAMs is the lack of intrinsic agonist activity; they should only be active in the presence of an orthosteric agonist like glutamate. This minimizes the risk of over-activating the receptor system, a concern linked to excitotoxicity and seizures with some mGlu5 modulators.[1][10] While compound 4k showed efficacy in preclinical models, its development was halted due to CNS-related side effects at higher doses, highlighting the fine balance required for mGlu5 modulation.[1][2][4]

Quantitative Data Summary

The following table summarizes the in vitro pharmacological data for a representative compound of the series, compound 4k.[2]

Assay TypeCell LineOrthosteric AgonistParameterValue (nM)Percent Max Response (%)
mGlu5 Activity Rat mGlu5L-GlutamateEC508.872
Selectivity
mGlu3 AntagonismHuman mGlu3L-GlutamateIC50>10,000N/A

Data synthesized from referenced literature. EC50 reflects the concentration of the PAM required to elicit 50% of its maximal potentiation in the presence of an EC20 concentration of glutamate. Percent Max Response is relative to the maximal response achieved by a saturating concentration of glutamate.

Section 3: Experimental Protocols

The following protocols are designed to guide the researcher in characterizing the pharmacological effects of this compound derivatives in vitro and in vivo.

In Vitro Protocol: Intracellular Calcium Mobilization Assay

This is a primary functional assay to determine the potency and efficacy of an mGlu5 PAM. The assay measures the increase in intracellular calcium concentration following receptor activation in a cell line stably expressing the mGlu5 receptor.[11][12]

Calcium_Mobilization_Workflow A 1. Cell Plating HEK293 cells expressing mGlu5 are plated in 384-well plates. B 2. Dye Loading Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). A->B C 3. Compound Addition Add test PAM (e.g., Compound 4k) at various concentrations. B->C D 4. Glutamate Stimulation Add a sub-maximal (EC20) concentration of glutamate. C->D E 5. Signal Detection Measure fluorescence intensity using a plate reader (e.g., FLIPR). D->E F 6. Data Analysis Calculate EC50 and % potentiation from concentration-response curves. E->F

Caption: Workflow for the in vitro calcium mobilization assay.

Step-by-Step Methodology:

  • Cell Culture and Plating:

    • Maintain HEK293A cells stably expressing rat or human mGlu5 in appropriate growth media (e.g., DMEM with 10% FBS).[11]

    • Plate cells into black-walled, clear-bottom 384-well microplates at a density that will achieve ~90% confluency on the day of the assay. Incubate overnight.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Aspirate the growth medium from the cell plate and add the dye-loading buffer to each well.

    • Incubate the plate at 37°C for 45-60 minutes in the dark.

  • Compound Preparation and Addition:

    • Prepare serial dilutions of the this compound test compound in assay buffer. It is crucial to include a vehicle control (e.g., 0.1% DMSO).

    • After incubation, the dye-loading buffer is not washed out.

  • Signal Measurement and Agonist Stimulation:

    • Place the cell plate into a fluorescence imaging plate reader (FLIPR) or similar instrument.

    • Establish a baseline fluorescence reading for approximately 10-20 seconds.

    • The instrument then adds the test compound dilutions to the respective wells, followed by a fixed, sub-maximal (e.g., EC20) concentration of glutamate.

    • Continue to measure the fluorescence intensity for 2-3 minutes to capture the peak response.

  • Data Analysis:

    • The response is typically measured as the peak fluorescence intensity minus the baseline.

    • Plot the response against the logarithm of the test compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 (potency) and the maximum potentiation effect (efficacy).

In Vivo Protocol: Reversal of Amphetamine-Induced Hyperlocomotion

This behavioral model is widely used to assess the potential antipsychotic-like activity of a test compound.[13][14] Amphetamine induces an increase in locomotor activity by enhancing dopamine release, and effective antipsychotics can attenuate this effect.

Step-by-Step Methodology:

  • Animals and Acclimation:

    • Use adult male Sprague-Dawley rats or C57BL/6J mice.

    • House the animals under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

    • Allow animals to acclimate to the testing room for at least 60 minutes before the experiment begins.

  • Compound Formulation and Administration:

    • Formulate the this compound derivative in a suitable vehicle (e.g., 20% β-cyclodextrin or 10% Tween 80).

    • Administer the test compound or vehicle via intraperitoneal (i.p.) injection at the desired dose(s). A typical dose for a compound like 4k might range from 10-56 mg/kg.[2]

  • Habituation and Locomotor Activity Measurement:

    • Place the animals individually into open-field activity chambers equipped with infrared beams to automatically track movement.

    • Allow the animals to habituate to the chambers for 30-60 minutes.

  • Amphetamine Challenge:

    • After the habituation period and typically 30 minutes after the test compound administration, administer D-amphetamine (e.g., 0.75-1.5 mg/kg, s.c. or i.p.) to all animals.

  • Data Collection and Analysis:

    • Record locomotor activity (e.g., total distance traveled, beam breaks) continuously for 60-120 minutes following the amphetamine injection.

    • Analyze the data in time bins (e.g., 5-minute intervals).

    • Compare the locomotor activity of the compound-treated groups to the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant reduction in amphetamine-induced hyperlocomotion by the test compound suggests antipsychotic-like potential.

Section 4: Concluding Remarks and Future Directions

The this compound scaffold represents a significant advancement in the development of mGlu5 PAMs. The high potency and selectivity of compounds like 4k underscore the potential of this chemical class for treating CNS disorders.[2][4] However, the emergence of dose-limiting side effects also serves as a critical reminder of the therapeutic window for mGlu5 modulation.[1][4] Future research should focus on refining the structure-activity relationship to dissociate efficacy from adverse effects, potentially through the development of biased PAMs that selectively engage specific downstream signaling pathways.[11] The protocols outlined in this guide provide a robust framework for the continued evaluation and optimization of this promising class of neuromodulators.

References

  • Jong, Y. et al. Intracellular Metabotropic Glutamate Receptor 5 (mGluR5) Activates Signaling Cascades Distinct from Cell Surface Counterparts. Journal of Biological Chemistry. Available at: [Link]

  • Gregory, K. J. et al. Metabotropic glutamate receptor subtype 5: molecular pharmacology, allosteric modulation and stimulus bias. British Journal of Pharmacology. Available at: [Link]

  • Noetzel, M. J. et al. Pharmacology, Signaling, and Therapeutic Potential of Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators. ACS Chemical Neuroscience. Available at: [Link]

  • Koulen, P. et al. Signaling Mechanisms of Metabotropic Glutamate Receptor 5 Subtype and Its Endogenous Role in a Locomotor Network. Journal of Neuroscience. Available at: [Link]

  • Conde-Ceide, S. et al. Preliminary investigation of 6,7-dihydropyrazolo[1,5-a]pyrazin-4-one derivatives as a novel series of mGlu5 receptor positive allosteric modulators with efficacy in preclinical models of schizophrenia. ResearchGate. Available at: [Link]

  • Mates, J. M. et al. Discovery of 6,7-Dihydropyrazolo[1,5- a]pyrazin-4(5 H)-one Derivatives as mGluR2 Negative Allosteric Modulators with In Vivo Activity in a Rodent's Model of Cognition. Journal of Medicinal Chemistry. Available at: [Link]

  • Rook, J. M. et al. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • Rook, J. M. et al. Biased mGlu5 positive allosteric modulators provide in vivo efficacy without potentiating mGlu5 modulation of NMDAR currents. Neuron. Available at: [Link]

  • Conde-Ceide, S. et al. Preliminary investigation of 6,7-dihydropyrazolo[1,5-a]pyrazin-4-one derivatives as a novel series of mGlu5 receptor positive allosteric modulators with efficacy in preclinical models of schizophrenia. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Lindsley, C. W. & Conn, P. J. Positive Allosteric Modulators of Type 5 Metabotropic Glutamate Receptors (mGluR5) and Their Therapeutic Potential for the Treatment of CNS Disorders. Current Opinion in Drug Discovery & Development. Available at: [Link]

  • Sheffler, D. J. et al. Identification of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Acting at Site Distinct from 2-Methyl-6-(phenylethynyl)-pyridine Binding. Molecular Pharmacology. Available at: [Link]

  • Conde-Ceide, S. et al. Preliminary investigation of 6,7-dihydropyrazolo[1,5-a]pyrazin-4-one derivatives as a novel series of mGlu5 receptor positive allosteric modulators with efficacy in preclinical models of schizophrenia. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Engers, J. L. et al. Discovery of “Molecular Switches” within a Series of mGlu5 Allosteric Ligands Driven by a “Magic Methyl” Effect Affording Both PAMs and NAMs with In Vivo Activity, Derived from an M1 PAM Chemotype. ACS Chemical Neuroscience. Available at: [Link]

  • Rook, J. M. et al. Biotransformation of a Novel Positive Allosteric Modulator of Metabotropic Glutamate Receptor Subtype 5 Contributes to Seizure-Like Adverse Events in Rats Involving a Receptor Agonism-Dependent Mechanism. Drug Metabolism and Disposition. Available at: [Link]

Sources

Application Notes & Protocols: Assessing the In Vivo Efficacy of 6,7-Dihydropyrazolo[1,5-a]pyrazin-4(5H)-one Derivatives in Preclinical Models of Schizophrenia

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scientific Rationale

Schizophrenia is a complex and debilitating psychiatric disorder characterized by a constellation of positive (e.g., psychosis, paranoia), negative (e.g., social withdrawal, anhedonia), and cognitive symptoms.[1] Current antipsychotic medications, which primarily act as dopamine D₂ receptor antagonists, are effective for many patients in managing positive symptoms but often provide limited relief for negative and cognitive impairments and can be associated with significant side effects.[2][3][4] This has driven the search for novel therapeutic agents with alternative mechanisms of action.

The 6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one chemical scaffold has emerged as a promising platform for developing novel central nervous system (CNS) therapeutics. Derivatives of this core structure have been investigated as modulators of various targets, including metabotropic glutamate receptors (mGluRs) and phosphodiesterases (PDEs).[5][6][7][8] A particularly compelling target for schizophrenia is Phosphodiesterase 10A (PDE10A).

PDE10A is an enzyme highly expressed in the medium spiny neurons of the striatum, a key brain region implicated in the pathophysiology of schizophrenia.[9][10][11] By hydrolyzing cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), PDE10A plays a crucial role in regulating striatal signaling. Inhibition of PDE10A elevates cAMP and cGMP levels, which is believed to rebalance the activity of the direct and indirect striatal output pathways. This modulation enhances dopamine D₁ receptor signaling while dampening D₂ receptor signaling, a profile that preclinical data suggests could be effective against all three symptom domains of schizophrenia.[9][11] Preclinical studies with PDE10A inhibitors have shown promise in animal models, and several candidates are advancing through clinical trials.[9][11][12]

This guide provides a comprehensive framework for evaluating the in vivo efficacy of novel this compound-based compounds, hypothesized to act as PDE10A inhibitors, using a pharmacologically induced rodent model of schizophrenia.

Proposed Mechanism of Action: PDE10A Inhibition

The therapeutic potential of PDE10A inhibitors in schizophrenia stems from their ability to modulate signal transduction downstream of dopamine receptors. In striatal medium spiny neurons, D₁ receptor activation stimulates adenylyl cyclase, increasing cAMP production. Conversely, D₂ receptor activation inhibits this process. By preventing the breakdown of cAMP and cGMP, PDE10A inhibitors can amplify the signaling cascade initiated by D₁ receptor activation, potentially restoring function in a hypo-dopaminergic state associated with negative and cognitive symptoms. Concurrently, this mechanism can buffer the effects of excessive dopamine release through D₂ receptors, which is linked to positive symptoms.[9][10][11]

PDE10A_Pathway cluster_pre Presynaptic Neuron cluster_post Medium Spiny Neuron (Postsynaptic) Dopamine Dopamine D1R D1 Receptor Dopamine->D1R Activates D2R D2 Receptor Dopamine->D2R Activates AC Adenylyl Cyclase D1R->AC Stimulates D2R->AC Inhibits cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA PKA cAMP->PKA Activates PDE10A PDE10A cAMP->PDE10A DARPP32 DARPP-32 PKA->DARPP32 Activates Signaling_Outcomes Therapeutic Signaling Outcomes DARPP32->Signaling_Outcomes Modulates Gene Expression & Channel Activity AMP AMP PDE10A->AMP Hydrolyzes Test_Compound Pyrazolo[1,5-a]pyrazinone (PDE10A Inhibitor) Test_Compound->PDE10A Inhibits Experimental_Workflow cluster_setup Phase 1: Setup & Model Induction cluster_testing Phase 2: Behavioral & Neurochemical Testing cluster_analysis Phase 3: Analysis Acclimatization Animal Acclimatization (7 days) Habituation Habituation to Handling & Test Environments Acclimatization->Habituation Model_Induction Schizophrenia Model Induction (e.g., Sub-chronic MK-801) Habituation->Model_Induction Drug_Admin Test Compound or Vehicle Administration Model_Induction->Drug_Admin PPI Prepulse Inhibition (PPI) (Sensorimotor Gating) Drug_Admin->PPI Day X Microdialysis In Vivo Microdialysis (Neurotransmitter Levels) Drug_Admin->Microdialysis Separate Cohort Social Social Interaction Test (Negative Symptoms) PPI->Social Day Y (with washout period) Data_Analysis Data Collection & Statistical Analysis PPI->Data_Analysis NOR Novel Object Recognition (NOR) (Cognitive Function) Social->NOR Day Z (with washout period) Social->Data_Analysis NOR->Data_Analysis Microdialysis->Data_Analysis Interpretation Interpretation & Conclusion Data_Analysis->Interpretation

Caption: General experimental workflow for in vivo efficacy testing.

Detailed In Vivo Protocols

Protocol 1: MK-801 Induced Schizophrenia Model

This protocol establishes a rodent model exhibiting schizophrenia-like behaviors through the non-competitive NMDA receptor antagonist MK-801. [13][14][15] Materials:

  • Male Sprague-Dawley rats (250-300g) or C57BL/6 mice (20-25g)

  • MK-801 (Dizocilpine maleate)

  • Sterile 0.9% saline solution

  • Animal scale, syringes, and appropriate needles for intraperitoneal (i.p.) injection

Procedure:

  • Acclimatization: House animals in groups of 2-4 per cage under a standard 12-h light/dark cycle with ad libitum access to food and water for at least 7 days prior to the experiment.

  • Handling: Handle all animals for 5 minutes daily for 3-5 days before the start of injections to reduce stress.

  • MK-801 Preparation: Dissolve MK-801 in sterile saline to a final concentration of 0.1 mg/mL.

  • Model Induction:

    • Sub-chronic Regimen: Administer MK-801 (0.1-0.5 mg/kg, i.p.) or saline (vehicle control) once daily for 7-14 consecutive days. [13][16]The specific dose and duration may require optimization based on the behavioral endpoint.

    • Acute Regimen (for specific tests): A single dose of MK-801 (0.1-0.3 mg/kg, i.p.) can be administered 30 minutes before certain behavioral tests (e.g., PPI) to induce acute deficits. [14]5. Test Compound Administration: Administer the this compound compound or its vehicle at the desired dose(s) and route (e.g., i.p., p.o.) 30-60 minutes prior to the MK-801 injection or behavioral testing, depending on the compound's pharmacokinetic profile.

Protocol 2: Prepulse Inhibition (PPI) Test

PPI assesses sensorimotor gating, a pre-attentive filtering process that is deficient in schizophrenia patients. [17][18]This test measures the reduction in the startle response to a strong stimulus when it is preceded by a weaker, non-startling prepulse.

Materials:

  • SR-LAB startle response system (or equivalent)

  • Animal holders (Plexiglas cylinders)

Procedure:

  • Acclimatization: Place the animal in the holder inside the startle chamber and allow a 5-minute acclimatization period with a constant background white noise (e.g., 65-70 dB). [19]2. Habituation: Present 5-10 startle stimuli (e.g., 120 dB, 40 ms duration) alone to habituate the animal and stabilize the startle response. These initial trials are typically excluded from the final analysis. [18]3. Test Session: The main session consists of a pseudorandomized sequence of different trial types:

    • Pulse-Alone: The startle stimulus (120 dB, 40 ms) is presented alone.

    • Prepulse + Pulse: A prepulse stimulus (e.g., 74, 78, or 82 dB, 20 ms duration) precedes the startle pulse by a 100 ms inter-stimulus interval. [17] * No-Stimulus: Only the background noise is present (to measure baseline movement).

  • Data Collection: The system records the maximum startle amplitude (Vmax) for each trial.

  • Calculation: PPI is calculated as a percentage for each prepulse intensity: %PPI = [1 - (Startle Amplitude on Prepulse+Pulse Trial / Startle Amplitude on Pulse-Alone Trial)] x 100 [20]

Protocol 3: Novel Object Recognition (NOR) Test

The NOR test evaluates recognition memory, a cognitive domain often impaired in schizophrenia. [21]The test is based on the innate tendency of rodents to spend more time exploring a novel object than a familiar one. [22][23][24] Materials:

  • Open field arena (e.g., 50x50x40 cm)

  • Two sets of identical objects (e.g., plastic blocks, metal cylinders) and one set of novel objects. Objects should be heavy enough not to be displaced by the animal and cleaned thoroughly between trials.

Procedure:

  • Habituation: Allow each animal to freely explore the empty arena for 5-10 minutes for 2-3 days prior to the test.

  • Familiarization Trial (T1): Place two identical objects in opposite corners of the arena. Allow the animal to explore the objects for a set period (e.g., 5 minutes). [22]Record the time spent exploring each object (sniffing or touching with nose/paws).

  • Retention Interval: Return the animal to its home cage for a specific inter-trial interval (ITI), which can range from 1 hour (short-term memory) to 24 hours (long-term memory). [22]4. Test Trial (T2): Place one of the familiar objects and one novel object back into the arena in the same locations. Allow the animal to explore for 5 minutes and record the exploration time for each object.

  • Calculation: A discrimination index (DI) is calculated: DI = (Time Exploring Novel Object - Time Exploring Familiar Object) / (Total Exploration Time)

Protocol 4: Social Interaction Test

This test assesses social withdrawal, a core negative symptom of schizophrenia. [25]It measures the amount of time a test animal spends interacting with an unfamiliar conspecific. [26] Materials:

  • Open field arena (same as NOR)

  • Unfamiliar stimulus animal (same sex, strain, and similar age/weight)

Procedure:

  • Habituation: Acclimate the test animal to the arena for 10 minutes for 2-3 days.

  • Test Session: Place the test animal and an unfamiliar stimulus animal together in the center of the arena.

  • Data Collection: Over a 10-minute period, a trained observer or video tracking software records the total time spent in active social interaction. Behaviors include sniffing (any part of the body), following, grooming, and pinning. [25][26]4. Analysis: Compare the total social interaction time between different treatment groups. MK-801-treated animals are expected to show a significant reduction in interaction time, which may be reversed by an effective therapeutic compound. [14]

Protocol 5: In Vivo Microdialysis

This advanced technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals, providing direct evidence of a compound's neurochemical effects. [27] Materials:

  • Stereotaxic apparatus

  • Microdialysis probes (with appropriate membrane length and cutoff)

  • Syringe pump, liquid switch, and fraction collector

  • HPLC system with electrochemical detection

  • Artificial cerebrospinal fluid (aCSF)

Procedure:

  • Probe Implantation: Under anesthesia, stereotaxically implant a guide cannula targeting the brain region of interest (e.g., medial prefrontal cortex or nucleus accumbens). Allow the animal to recover for several days.

  • Experiment Day: Gently insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min). [27]3. Baseline Collection: After a stabilization period (1-2 hours), collect dialysate samples at regular intervals (e.g., every 20 minutes) for at least 60-90 minutes to establish a stable baseline of neurotransmitter levels (e.g., dopamine, serotonin). [28][29][30]4. Compound Administration: Administer the test compound. Continue collecting dialysate samples to measure changes in neurotransmitter levels over time.

  • Sample Analysis: Analyze the dialysate samples using HPLC-ED to quantify the concentrations of dopamine, serotonin, and their metabolites.

  • Data Presentation: Express results as a percentage change from the baseline average.

Data Presentation and Interpretation

Quantitative data should be summarized in tables for clarity and ease of comparison. Statistical analysis (e.g., ANOVA followed by post-hoc tests) is crucial to determine the significance of the observed effects.

Table 1: Hypothetical Efficacy Data in MK-801 Model

Treatment Group% PPI (at 78 dB Prepulse)Discrimination Index (NOR)Social Interaction Time (s)
Vehicle + Saline65 ± 5.10.45 ± 0.05150 ± 12.5
Vehicle + MK-801 (0.2 mg/kg)25 ± 4.8-0.05 ± 0.0465 ± 8.2*
Compound X (10 mg/kg) + MK-80155 ± 6.2#0.35 ± 0.06#120 ± 10.1#
Risperidone (1 mg/kg) + MK-80158 ± 5.5#0.20 ± 0.07#115 ± 9.8#
Data are presented as Mean ± SEM. *p < 0.05 compared to Vehicle + Saline group. #p < 0.05 compared to Vehicle + MK-801 group.

Interpretation:

  • PPI: A significant reduction in %PPI in the MK-801 group indicates a sensorimotor gating deficit. A reversal of this deficit by Compound X suggests efficacy against positive-like symptoms.

  • NOR: A discrimination index near zero in the MK-801 group suggests impaired recognition memory. An increase in the DI with Compound X treatment indicates a pro-cognitive effect.

  • Social Interaction: A marked decrease in interaction time in the MK-801 group reflects social withdrawal. An increase in this time with Compound X treatment suggests efficacy against negative-like symptoms.

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  • Fukuda, T., et al. Prepulse inhibition (PPI) of the Acoustic Startle Response. GlycoPOD. [Link]

  • JoVE Science Education Database. (2011). Habituation and Prepulse Inhibition of Acoustic Startle in Rodents. Journal of Visualized Experiments, (51), e2523. [Link]

  • Noetzel, M. J., et al. (2016). Preliminary investigation of 6,7-dihydropyrazolo[1,5-a]pyrazin-4-one derivatives as a novel series of mGlu5 receptor positive allosteric modulators with efficacy in preclinical models of schizophrenia. Bioorganic & Medicinal Chemistry Letters, 26(2), 429-434. [Link]

  • NEUROFIT. Rodent model of Schizophrenia - MK-801 induced hyperactivity and cognitive deficit. NEUROFIT Preclinical Contract Research Organization (CRO). [Link]

  • Noetzel, M. J., et al. (2016). Preliminary investigation of 6,7-dihydropyrazolo[1,5-a]pyrazin-4-one derivatives as a novel series of mGlu5 receptor positive allosteric modulators with efficacy in preclinical models of schizophrenia. PMC. [Link]

  • Chen, Y., et al. (2020). A Standardized Social Preference Protocol for Measuring Social Deficits in Mouse Models of Autism. National Institutes of Health. [Link]

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Application Notes and Protocols for 6,7-Dihydropyrazolo[1,5-a]pyrazin-4(5H)-one Derivatives in Cognitive Disorders

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Scaffold for Modulating Glutamatergic Pathways in Cognitive Enhancement

The quest for effective therapeutics for cognitive disorders, ranging from age-related cognitive decline to the debilitating symptoms of schizophrenia and Alzheimer's disease, has led researchers to explore novel chemical scaffolds that can precisely modulate key neurotransmitter systems. Among these, the glutamatergic system, the primary excitatory network in the central nervous system (CNS), presents a wealth of targets for intervention. The 6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one core scaffold has recently emerged as a versatile platform for the development of potent and selective allosteric modulators of metabotropic glutamate receptors (mGluRs), demonstrating significant promise in preclinical models of cognitive dysfunction.[1][2][3]

This guide provides an in-depth technical overview of this chemical series, detailing its mechanistic rationale, providing field-proven protocols for synthesis and in vivo evaluation, and presenting key pharmacological data to support further research and development. The methodologies described herein are designed to be self-validating, empowering researchers to confidently explore the therapeutic potential of these promising compounds.

Mechanism of Action: Fine-Tuning Cognition through Allosteric Modulation of mGluRs

The cognitive-enhancing effects of this compound derivatives stem from their ability to act as allosteric modulators of specific mGluR subtypes, notably as positive allosteric modulators (PAMs) of mGluR5 and negative allosteric modulators (NAMs) of mGluR2.[1][2] This dual-target capability from a single core scaffold highlights its therapeutic versatility.

mGluR5 Positive Allosteric Modulation: Enhancing Synaptic Plasticity

mGluR5 is predominantly located postsynaptically and is physically and functionally coupled to the N-methyl-D-aspartate (NMDA) receptor, a critical component in learning and memory.[2][4] mGluR5 PAMs do not activate the receptor directly but potentiate its response to the endogenous ligand, glutamate. This enhancement of mGluR5 signaling leads to an increased functionality of the NMDA receptor.[4] The downstream effects of this potentiation are crucial for synaptic plasticity, the cellular basis of learning and memory. Specifically, mGluR5 activation is implicated in both long-term potentiation (LTP) and long-term depression (LTD), processes that strengthen or weaken synaptic connections, respectively.[5][6] By facilitating these processes, mGluR5 PAMs can improve performance in various learning and memory tasks.[4][5][6]

mGluR5_PAM_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate_pre Glutamate mGluR5 mGluR5 Glutamate_pre->mGluR5 binds NMDAR NMDAR mGluR5->NMDAR enhances function Ca_ion Ca²⁺ NMDAR->Ca_ion influx Synaptic_Plasticity Synaptic Plasticity (LTP/LTD) Ca_ion->Synaptic_Plasticity activates Cognitive_Enhancement Cognitive Enhancement Synaptic_Plasticity->Cognitive_Enhancement PAM 6,7-Dihydropyrazolo [1,5-a]pyrazin-4(5H)-one (PAM) PAM->mGluR5 potentiates

Caption: mGluR5 PAM Signaling Pathway for Cognitive Enhancement.

mGluR2 Negative Allosteric Modulation: A Pro-Cognitive Approach

mGluR2, a member of the Group II mGluRs, is primarily located on presynaptic terminals and functions as an autoreceptor to inhibit the release of glutamate. By acting as NAMs, certain this compound derivatives block the inhibitory effect of mGluR2, leading to an increase in synaptic glutamate levels.[1][7] This disinhibition of glutamate release can enhance excitatory neurotransmission in brain regions crucial for cognition. Preclinical studies have shown that mGluR2 NAMs can improve cognitive performance in various animal models.[1][3][8]

mGluR2_NAM_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal mGluR2 mGluR2 (Autoreceptor) Glutamate_vesicle Glutamate Vesicle mGluR2->Glutamate_vesicle inhibits release Glutamate_release Glutamate Release Glutamate_vesicle->Glutamate_release Postsynaptic_Receptors Postsynaptic Glutamate Receptors Glutamate_release->Postsynaptic_Receptors activates NAM 6,7-Dihydropyrazolo [1,5-a]pyrazin-4(5H)-one (NAM) NAM->mGluR2 inhibits Enhanced_Signaling Enhanced Excitatory Signaling Postsynaptic_Receptors->Enhanced_Signaling Cognitive_Enhancement Cognitive Enhancement Enhanced_Signaling->Cognitive_Enhancement

Caption: mGluR2 NAM Signaling Pathway for Cognitive Enhancement.

Pharmacological Data Summary

The following table summarizes key in vitro and in vivo pharmacological data for representative compounds from the this compound series.

Compound IDTargetActivityIn Vitro Potency (EC₅₀/IC₅₀)In Vivo ModelEfficacious DoseSource
4k mGluR5PAMEC₅₀ = 180 nMAmphetamine-induced hyperlocomotion10 mg/kg[2]
11 mGluR2NAMIC₅₀ = 10 nMV-maze (cognition)0.32 mg/kg[1][3]

Experimental Protocols

Protocol 1: Synthesis of a Representative this compound Derivative (analogue of compound 4k)

This protocol is adapted from the synthetic route described for mGluR5 PAMs and outlines a general procedure for obtaining the core scaffold and subsequent derivatization.[2]

Materials:

  • Substituted acetophenone (e.g., 4'-methoxyacetophenone)

  • Diethyl carbonate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous ethanol

  • Anhydrous toluene

  • 3-Amino-1H-pyrazole

  • Acetic acid

  • Ethyl bromoacetate

  • Potassium carbonate

  • Anhydrous N,N-dimethylformamide (DMF)

  • Sodium ethoxide

  • Standard laboratory glassware and purification apparatus (silica gel chromatography)

Procedure:

  • Synthesis of the β-diketone intermediate: a. To a stirred suspension of sodium hydride (2.2 eq) in anhydrous toluene, add anhydrous ethanol (0.2 eq) dropwise at 0 °C. b. Add a solution of the substituted acetophenone (1.0 eq) and diethyl carbonate (1.5 eq) in anhydrous toluene dropwise to the mixture. c. Allow the reaction to warm to room temperature and then heat to 80 °C for 4 hours. d. Cool the reaction mixture and quench with a saturated aqueous solution of ammonium chloride. e. Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. f. Purify the crude product by silica gel chromatography to yield the β-diketone.

  • Formation of the pyrazole core: a. Dissolve the β-diketone (1.0 eq) and 3-amino-1H-pyrazole (1.1 eq) in acetic acid. b. Heat the mixture to reflux for 12 hours. c. Cool the reaction mixture and pour it into ice water. d. Collect the resulting precipitate by filtration, wash with water, and dry to obtain the pyrazolopyridine intermediate.

  • N-alkylation of the pyrazole: a. To a solution of the pyrazolopyridine intermediate (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq) and ethyl bromoacetate (1.2 eq). b. Stir the mixture at 60 °C for 6 hours. c. Cool the reaction, pour it into water, and extract with ethyl acetate. d. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. e. Purify by silica gel chromatography to yield the N-alkylated product.

  • Cyclization to the this compound core: a. Dissolve the N-alkylated intermediate (1.0 eq) in anhydrous ethanol. b. Add sodium ethoxide (1.5 eq) and heat the mixture to reflux for 8 hours. c. Cool the reaction, neutralize with acetic acid, and concentrate under reduced pressure. d. Partition the residue between ethyl acetate and water. e. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. f. Purify the crude product by silica gel chromatography to obtain the final this compound derivative.

Self-Validation:

  • Monitor each reaction step by Thin Layer Chromatography (TLC) to ensure completion.

  • Characterize the final compound and all intermediates by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm their structure and purity.

Protocol 2: In Vivo Evaluation of Cognitive Enhancement using the Novel Object Recognition (NOR) Test in Mice

The NOR test is a widely used behavioral assay to assess learning and memory in rodents.[9][10] It is based on the innate tendency of mice to explore novel objects more than familiar ones.

Materials:

  • Testing arena (e.g., 40 cm x 40 cm x 40 cm, non-porous plastic)

  • A variety of objects differing in shape, color, and texture, but of similar size and complexity. Objects should be heavy enough not to be displaced by the mice.

  • Video recording and tracking software (e.g., EthoVision XT)

  • 70% ethanol for cleaning

  • Test compound and vehicle

NOR_Workflow cluster_setup Setup & Habituation cluster_testing Testing Phase cluster_analysis Data Analysis Acclimation Acclimate mice to testing room (≥ 30 mins) Habituation Day 1: Habituation Allow free exploration of empty arena (5-10 mins) Acclimation->Habituation Dosing Administer Test Compound or Vehicle (e.g., 30-60 mins pre-T1) Habituation->Dosing Training Day 2: Training (T1) Explore two identical objects (10 mins) Dosing->Training Retention Retention Interval (e.g., 2 hours for short-term memory, 24 hours for long-term memory) Training->Retention Test Day 2/3: Test (T2) Explore one familiar and one novel object (10 mins) Retention->Test Record Record exploration time for each object Test->Record Calculate Calculate Discrimination Index (DI): (Time_novel - Time_familiar) / (Time_novel + Time_familiar) Record->Calculate Compare Compare DI between treatment groups Calculate->Compare

Caption: Experimental Workflow for the Novel Object Recognition (NOR) Test.

Procedure:

  • Habituation (Day 1): a. Acclimate the mice to the testing room for at least 30 minutes before the start of the experiment.[11][12] b. Place each mouse individually into the empty testing arena and allow it to explore freely for 5-10 minutes.[10][13] c. After the habituation period, return the mouse to its home cage. d. Thoroughly clean the arena with 70% ethanol between each mouse to eliminate olfactory cues.[13]

  • Training (T1) (Day 2): a. Administer the test compound or vehicle at the appropriate time before the training session (e.g., 30-60 minutes, depending on the compound's pharmacokinetics). b. Place two identical objects in opposite corners of the arena.[10] c. Place the mouse in the center of the arena, equidistant from the two objects, and allow it to explore for 10 minutes.[11] d. Record the session using the video tracking software. e. After the session, return the mouse to its home cage. f. Clean the arena and objects thoroughly with 70% ethanol.

  • Testing (T2) (Day 2 or 3): a. After a defined retention interval (e.g., 2 hours for short-term memory or 24 hours for long-term memory), prepare the arena by placing one of the familiar objects from the training session and one novel object in the same locations.[11] The choice of which familiar object to replace and the location of the novel object should be counterbalanced across animals. b. Place the mouse back into the center of the arena and allow it to explore for 10 minutes. c. Record the session using the video tracking software. d. After the session, return the mouse to its home cage. e. Clean the arena and objects thoroughly.

Data Analysis:

  • Score the amount of time each mouse spends exploring each object during the T2 phase. Exploration is typically defined as the mouse's nose being directed toward the object within a 2 cm proximity.[13]

  • Calculate the Discrimination Index (DI) for each mouse using the formula: DI = (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects)

  • A positive DI indicates that the mouse remembers the familiar object and prefers to explore the novel one.

  • Compare the DI values between the vehicle-treated group and the compound-treated group using appropriate statistical tests (e.g., t-test or ANOVA). A significantly higher DI in the treated group suggests cognitive enhancement.

Self-Validation:

  • Ensure that the total exploration time during the training (T1) and testing (T2) phases does not significantly differ between treatment groups, as this could indicate effects on locomotor activity or motivation rather than cognition.

  • In the vehicle-treated control group, the DI should be significantly greater than zero, indicating intact memory function.

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the development of novel therapeutics for cognitive disorders. Its ability to be tailored into potent and selective mGluR5 PAMs or mGluR2 NAMs provides a unique opportunity to target different aspects of glutamatergic dysregulation implicated in cognitive impairment. The protocols detailed in this guide offer a robust framework for the synthesis and preclinical evaluation of these compounds. Further research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of this series, exploring their efficacy in a broader range of cognitive disorder models, and elucidating the long-term effects of modulating these glutamatergic pathways.

References

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Application Notes & Protocols: Leveraging 6,7-Dihydropyrazolo[1,5-a]pyrazin-4(5H)-one as a Reversible Prodrug Scaffold for Covalent Cysteine Protease Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth guide to the application of the 6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one scaffold as a prodrug strategy for the targeted delivery of covalent cysteine protease inhibitors. We will explore the underlying mechanism, provide detailed protocols for synthesis and evaluation, and offer insights into data interpretation.

Introduction: A Novel Approach to Cysteine Protease Inhibition

Cysteine proteases, such as cathepsins and caspases, are critical regulators of numerous physiological processes, including immune response, protein turnover, and apoptosis.[1] Their dysregulation is implicated in a range of diseases, from cancer to parasitic infections, making them compelling therapeutic targets.[2][3] However, the development of effective inhibitors is challenging. The high reactivity of the catalytic cysteine residue can lead to off-target effects and instability of inhibitor compounds.[4]

A promising strategy to overcome these hurdles is the use of prodrugs, which are inactive molecules that are converted into active therapeutics under specific physiological conditions.[] This approach can enhance stability, improve pharmacokinetic profiles, and increase the therapeutic window of potent drugs.[2]

Here, we focus on a specific and innovative prodrug chemotype: the this compound. This heterocyclic system serves as a stable, "masked" precursor to a highly reactive β-amidomethyl vinyl sulfone, a class of covalent inhibitors that irreversibly bind to the active site cysteine of target proteases.[6][7] The conversion from the inactive cyclic prodrug to the active acyclic inhibitor is a key feature of this system, offering a controlled mechanism for drug release.[6][8]

Section 1: The Prodrug Concept: Mechanism of Action

The core of this prodrug strategy lies in the chemical equilibrium between the inactive cyclic form and the active acyclic form. This transformation is governed by a reversible intramolecular aza-Michael reaction.[6][9]

  • Inactive Prodrug Form: The this compound is a stable, cyclic compound. Its stability makes it suitable for administration and systemic circulation, potentially leading to improved plasma exposure compared to its highly reactive acyclic counterpart.[6][7]

  • Active Inhibitor Form: Under physiological conditions (e.g., pH 7.4), the cyclic structure can undergo a retro-aza-Michael reaction to open into the acyclic β-amidomethyl vinyl sulfone.[6][8] This "warhead" is an electrophile that can be attacked by the nucleophilic thiol group of a cysteine residue in the protease's active site, forming a stable, irreversible covalent bond.

This equilibrium allows the dihydropyrazolopyrazinone to act as a reservoir for the active inhibitor, releasing it slowly to engage the target protease. The potential for this chemotype as a prodrug strategy for viral cysteine proteases has been demonstrated, showcasing its therapeutic promise.[6]

Caption: Prodrug activation via a reversible aza-Michael reaction.

Section 2: Synthesis Protocols

The synthesis is a two-stage process: first, the creation of the acyclic vinyl sulfone, followed by a controlled cyclization to form the dihydropyrazolopyrazinone prodrug. The following protocols are generalized from established methods.[9]

Protocol 2.1: Synthesis of Acyclic (E)-N-(3-(methylsulfonyl)allyl)-1H-pyrazole-3-carboxamide (Precursor)

This step involves the amide coupling of a pyrazole carboxylic acid with a vinyl sulfone amine component.

Materials:

  • 5-(substituted)-1H-pyrazole-3-carboxylic acid

  • (E)-3-(methylsulfonyl)prop-2-en-1-amine (or its salt)

  • Coupling agents (e.g., HATU, HOBt)

  • Organic base (e.g., DIPEA)

  • Anhydrous solvent (e.g., DMF)

  • Standard workup and purification reagents (EtOAc, aqueous NaHCO₃, brine, MgSO₄, silica gel)

Procedure:

  • Reaction Setup: In an oven-dried flask under a nitrogen atmosphere, dissolve the pyrazole carboxylic acid (1.0 eq.) in anhydrous DMF.

  • Activation: Add the coupling agents HATU (1.2 eq.) and HOBt (1.2 eq.). Stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Amine Addition: Add the vinyl sulfone amine (1.1 eq.) and DIPEA (3.0 eq.) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS or TLC.

  • Workup: Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure acyclic precursor.

Causality Note: The choice of coupling agents is critical for efficient amide bond formation while avoiding side reactions. Anhydrous conditions are necessary to prevent hydrolysis of the activated acid.

Protocol 2.2: Cyclization to this compound (Prodrug)

This is an intramolecular aza-Michael reaction, where the amide nitrogen attacks the vinyl sulfone. The choice of base and solvent is crucial for controlling the reaction.[9]

Materials:

  • Acyclic pyrazole vinyl sulfone precursor

  • Base (e.g., K₂CO₃, Na₂CO₃)

  • Solvent system (e.g., Ethanol, 1,4-dioxane/water)

Procedure:

  • Dissolution: Dissolve the acyclic precursor (1.0 eq.) in the chosen solvent system (e.g., ethanol).

  • Base Addition: Add the base (e.g., K₂CO₃, 3.0 eq.) to the solution.

  • Reaction: Stir the reaction at room temperature for 2-12 hours. Monitor the cyclization by LC-MS until the starting material is consumed.

  • Workup: Filter off the base and concentrate the filtrate under reduced pressure. If using a mixed solvent system like dioxane/water, pour the reaction mixture into water and extract with EtOAc.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product. If necessary, purify further by chromatography or recrystallization.

Causality Note: The basic conditions facilitate the deprotonation of the amide nitrogen (or tautomeric pyrazole nitrogen), making it sufficiently nucleophilic to initiate the intramolecular cyclization. The reaction rate and yield are highly dependent on the base strength and solvent polarity.[9]

Section 3: In Vitro Characterization Protocols

Once synthesized, the prodrug must be characterized to confirm its mechanism of action and inhibitory potential.

Protocol 3.1: Prodrug Activation & Stability Assay

This assay confirms that the cyclic prodrug converts to the active acyclic form under physiological conditions.

Procedure:

  • Prepare a 10 mM stock solution of the prodrug in DMSO.

  • Prepare a reaction buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

  • Initiate the reaction by diluting the prodrug stock solution into the pre-warmed (37°C) reaction buffer to a final concentration of 100 µM.

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the reaction mixture.

  • Quench the reaction by adding an equal volume of acetonitrile.

  • Analyze the samples by HPLC or UPLC, monitoring the disappearance of the cyclic prodrug peak and the appearance of the acyclic inhibitor peak.

  • Calculate the half-life (t₁/₂) of the prodrug under these conditions.

Protocol 3.2: Cysteine Reactivity Assay (GSH Capture)

This assay provides evidence that the activated acyclic form is capable of reacting with a cysteine thiol, using glutathione (GSH) as a surrogate for the protease.[6]

Caption: Workflow for the Glutathione (GSH) capture experiment.

Procedure:

  • Prepare a 10 mM solution of the prodrug and a 100 mM solution of GSH in a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • Incubate the prodrug (e.g., 1 mM) with a 100-fold excess of GSH at 30-37°C.

  • At various time points, take aliquots and analyze by LC-MS.

  • Monitor for the appearance of a new mass peak corresponding to the [GSH-inhibitor] adduct. This confirms the formation of the acyclic vinyl sulfone and its reactivity towards thiols.[6]

Protocol 3.3: Enzyme Inhibition Assay

This assay determines the potency of the prodrug against the target cysteine protease. A fluorogenic substrate is typically used.[1][10]

Materials:

  • Target cysteine protease (e.g., Cathepsin B, Papain)

  • Fluorogenic substrate (e.g., Z-Phe-Arg-AMC)

  • Assay buffer (containing a reducing agent like DTT to ensure the catalytic cysteine is active)

  • Prodrug compound

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Enzyme Preparation: Prepare a working solution of the cysteine protease in assay buffer.

  • Compound Dilution: Prepare a serial dilution of the prodrug in the assay buffer.

  • Pre-incubation: In the microplate, add the enzyme solution to wells containing the serially diluted prodrug. Incubate for a defined period (e.g., 30-60 minutes) at 37°C. This allows time for the prodrug to convert and the active inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the fluorogenic substrate to all wells to start the reaction.

  • Measurement: Immediately begin monitoring the increase in fluorescence over time using a plate reader (e.g., Ex/Em = 360/460 nm for AMC).

  • Data Analysis: Calculate the rate of reaction for each concentration. Plot the percent inhibition against the logarithm of the prodrug concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Section 4: Cell-Based Evaluation Protocols

In vitro enzyme assays are essential, but evaluating the prodrug in a cellular context is a critical step to assess its therapeutic potential, including its ability to cross cell membranes and its overall cytotoxicity.[11]

Protocol 4.1: Cellular Efficacy Assay

This protocol assesses the ability of the prodrug to inhibit the target protease within a living cell and elicit a desired biological response.

Procedure:

  • Cell Culture: Seed a relevant cell line (e.g., a cancer cell line known to overexpress a target cathepsin) in a 96-well plate and allow cells to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the prodrug and incubate for a period relevant to the biological outcome (e.g., 48-72 hours).

  • Assess Viability/Proliferation: Use a standard method like the MTT assay or a commercial cell viability reagent (e.g., CellTiter-Glo®) to measure the effect on cell proliferation or viability.[2]

  • Data Analysis: Plot cell viability against the logarithm of the prodrug concentration to determine the half-maximal effective concentration (EC₅₀).

Protocol 4.2: General Cytotoxicity Assay

It is crucial to assess the general toxicity of the compound on non-target or healthy cells to determine the therapeutic window.[12][13]

Procedure:

  • Cell Culture: Seed a non-target or healthy cell line (e.g., normal fibroblasts) in a 96-well plate.

  • Compound Treatment: Treat the cells with the same serial dilution of the prodrug for the same duration as the efficacy assay.

  • Assess Viability: Measure cell viability using an appropriate method (e.g., MTT, LDH release, or Trypan Blue exclusion assay).[14][15]

  • Data Analysis: Determine the half-maximal cytotoxic concentration (CC₅₀). The therapeutic index can be calculated as CC₅₀ / EC₅₀. A higher index indicates a safer drug candidate.[12]

Section 5: Data Presentation and Interpretation

Summarizing the collected data in a clear format is essential for comparing different analogs and making informed decisions.

ParameterCompound XCompound YControl Inhibitor
Synthesis Yield (%) 75%82%N/A
Prodrug t₁/₂ (pH 7.4, h) 12.58.2N/A
GSH Adduct Formation YesYesYes
Enzyme IC₅₀ (nM) 5012025
Cellular EC₅₀ (µM) 1.23.50.8
Cytotoxicity CC₅₀ (µM) > 50> 5020
Therapeutic Index > 41.7> 14.325

Interpretation & Troubleshooting:

  • Slow Activation (High t₁/₂): If the prodrug activates too slowly, it may be cleared from the body before a therapeutic concentration of the active inhibitor is reached. Consider structural modifications to the pyrazolopyrazinone ring to influence the stability and favor the retro-aza-Michael reaction.

  • Low Potency (High IC₅₀/EC₅₀): If potency is low, the issue may lie with the active acyclic structure. Modifications to the pyrazole substituents can be explored to improve binding to the protease active site.

  • High Cytotoxicity (Low CC₅₀): High toxicity may result from off-target reactivity of the vinyl sulfone. The prodrug strategy is designed to mitigate this, but if problems persist, tuning the activation rate to better match the target environment may be necessary.

Conclusion

The this compound scaffold represents a sophisticated and highly promising prodrug platform. By masking a reactive covalent warhead within a more stable cyclic structure, this strategy offers a compelling solution to the challenges associated with developing cysteine protease inhibitors. The equilibrium-based activation mechanism provides a means of sustained release of the active drug, potentially improving pharmacokinetic properties and enhancing the therapeutic index. The protocols and insights provided here serve as a comprehensive guide for researchers aiming to exploit this innovative approach in the pursuit of novel therapeutics.

References

  • Vertex AI Search. (n.d.). Cytotoxicity Assays | Life Science Applications.
  • Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery.
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  • NorthEast BioLab. (n.d.). Cell Cytotoxicity Assay, Cell Toxicity Assay.
  • Conde-Ceide, S., et al. (2016). Preliminary investigation of 6,7-dihydropyrazolo[1,5-a]pyrazin-4-one derivatives as a novel series of mGlu5 receptor positive allosteric modulators with efficacy in preclinical models of schizophrenia. Bioorganic & Medicinal Chemistry Letters, 26(2), 429-434. Available at: [Link]

  • Ghoshal, A., et al. (2024). Identification of Dihydropyrazolo[1,5-a]pyrazin-4(5H)-ones as Cyclic Products of β-Amidomethyl Vinyl Sulfone Alphavirus Cysteine Protease Inhibitors. Pharmaceuticals, 17(7), 836. Available at: [Link]

  • Yamaguchi, T., et al. (2011). Identification of Cysteine Proteases and Screening of Cysteine Protease Inhibitors in Biological Samples by a Two-Dimensional Gel System of Zymography and Reverse Zymography. Journal of Biochemistry, 150(5), 577-585. Available at: [Link]

  • van der Schaar, J. W., et al. (2022). Inhibitory prodrug mechanism for cysteine cathepsin-targeted self-controlled drug release. RSC Chemical Biology, 3(10), 1251-1259. Available at: [Link]

  • Conde-Ceide, S., et al. (2016). Preliminary investigation of 6,7-dihydropyrazolo[1,5-a]pyrazin-4-one derivatives as a novel series of mGlu5 receptor positive allosteric modulators with efficacy in preclinical models of schizophrenia. PubMed. Retrieved January 5, 2026, from [Link]

  • Oresic, K., et al. (2014). Prodrug-inspired probes selective to cathepsin B over other cysteine cathepsins. Journal of Medicinal Chemistry, 57(15), 6446-6458. Available at: [Link]

  • Conde-Ceide, S., et al. (2016). Preliminary investigation of 6,7-dihydropyrazolo[1,5-a]pyrazin-4-one derivatives as a novel series of mGlu5 receptor positive allosteric modulators with efficacy in preclinical models of schizophrenia. ResearchGate. Retrieved January 5, 2026, from [Link]

  • National Center for Biotechnology Information. (2012). Protease Assays - Assay Guidance Manual. Retrieved January 5, 2026, from [Link]

  • Ghoshal, A., et al. (2024). Identification of Dihydropyrazolo[1,5-a]pyrazin-4(5H)-ones as Cyclic Products of β-Amidomethyl Vinyl Sulfone Alphavirus Cysteine Protease Inhibitors. PMC. Retrieved January 5, 2026, from [Link]

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  • El-Subbagh, H. I., et al. (2024). Discovery of this compound Derivatives as mGluR2 Negative Allosteric Modulators with In Vivo Activity in a Rodent's Model of Cognition. Journal of Medicinal Chemistry, 67(17), 15569-15585. Available at: [Link]

  • ResearchGate. (2018). How to design a functional assay for a cysteine protease? Retrieved January 5, 2026, from [Link]

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  • El-Subbagh, H. I., et al. (2024). Discovery of this compound Derivatives as mGluR2 Negative Allosteric Modulators with In Vivo Activity in a Rodent's Model of Cognition. ACS Publications. Retrieved January 5, 2026, from [Link]

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Application Notes and Protocols for Determining the Pharmacokinetic Profile of 6,7-Dihydropyrazolo[1,5-a]pyrazin-4(5H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction

The 6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one scaffold has emerged as a privileged structure in modern medicinal chemistry, forming the core of novel therapeutic agents targeting a range of challenging diseases. Derivatives of this heterocyclic system have shown promise as potent and selective modulators of key neurological targets, including metabotropic glutamate receptor 5 (mGlu5) positive allosteric modulators (PAMs) for schizophrenia and mGluR2 negative allosteric modulators (NAMs) for cognitive disorders[1][2][3][4]. The unique three-dimensional architecture and hydrogen bonding capabilities of this scaffold contribute to its favorable binding characteristics. However, the ultimate success of any drug candidate hinges not only on its pharmacodynamic potency but also on its pharmacokinetic (PK) profile, which governs its absorption, distribution, metabolism, and excretion (ADME).

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of the pharmacokinetic properties of this compound derivatives. We will delve into the causality behind experimental choices, provide field-proven protocols, and synthesize data to construct a holistic understanding of the disposition of these molecules within a biological system.

Part 1: In Vitro ADME Profiling: Building a Foundation for In Vivo Success

A robust in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) profile is the cornerstone of an efficient drug discovery campaign. These early-stage assays are designed to identify potential liabilities, guide chemical optimization, and predict the in vivo behavior of novel compounds. For the this compound series, a standard panel of in vitro ADME assays is recommended.

Aqueous Solubility

Aqueous solubility is a critical determinant of oral absorption. Poor solubility can lead to low bioavailability and erratic drug exposure.

Protocol: Kinetic Solubility Assay using Turbidimetry

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a concentration range (e.g., 200 µM to 1.56 µM).

  • Addition of Aqueous Buffer: Add phosphate-buffered saline (PBS, pH 7.4) to each well, ensuring the final DMSO concentration is less than 1%.

  • Incubation and Measurement: Incubate the plate at room temperature for 2 hours with gentle shaking. Measure the turbidity of each well using a plate reader at a wavelength of 620 nm.

  • Data Analysis: The kinetic solubility is defined as the concentration at which the turbidity signal significantly deviates from the baseline, indicating precipitation.

Cell Permeability

The ability of a compound to cross biological membranes, such as the intestinal epithelium, is crucial for oral absorption. The Caco-2 cell permeability assay is the gold standard for predicting in vivo intestinal absorption.

Protocol: Caco-2 Bidirectional Permeability Assay

  • Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21 days to allow for differentiation into a polarized monolayer.

  • Transport Buffer: Prepare a transport buffer (e.g., Hank's Balanced Salt Solution with 10 mM HEPES, pH 7.4).

  • Apical to Basolateral (A-B) Permeability:

    • Add the test compound (at a final concentration of, for example, 10 µM) to the apical (A) chamber.

    • At various time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the basolateral (B) chamber.

  • Basolateral to Apical (B-A) Permeability:

    • Add the test compound to the basolateral (B) chamber.

    • Collect samples from the apical (A) chamber at the same time points.

  • Sample Analysis: Quantify the concentration of the test compound in all samples using LC-MS/MS.

  • Papp Calculation: Calculate the apparent permeability coefficient (Papp) for both directions. A high A-B Papp value suggests good absorption, while a B-A to A-B efflux ratio greater than 2 indicates the compound may be a substrate for efflux transporters like P-glycoprotein.

Metabolic Stability

The metabolic stability of a compound in the presence of liver microsomes or hepatocytes provides an indication of its in vivo clearance rate. Compounds that are rapidly metabolized will likely have a short half-life and poor oral bioavailability.

Protocol: Metabolic Stability in Human Liver Microsomes (HLM)

  • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL), NADPH regenerating system (to support CYP450 enzyme activity), and phosphate buffer (pH 7.4).

  • Compound Addition: Add the test compound (e.g., at a final concentration of 1 µM).

  • Incubation: Incubate the plate at 37°C.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the plate to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the linear regression provides the elimination rate constant, from which the in vitro half-life (t½) and intrinsic clearance (Clint) can be calculated.

Plasma Protein Binding

The extent to which a compound binds to plasma proteins, primarily albumin, influences its distribution and availability to interact with its target. Only the unbound fraction is pharmacologically active and available for metabolism and excretion.

Protocol: Plasma Protein Binding by Rapid Equilibrium Dialysis (RED)

  • Device Preparation: Prepare a Rapid Equilibrium Dialysis (RED) device.

  • Compound Spiking: Add the test compound to plasma (human or from a relevant preclinical species).

  • Dialysis: Add the spiked plasma to one chamber of the RED device and buffer to the other chamber, separated by a semi-permeable membrane.

  • Incubation: Incubate the device at 37°C with shaking until equilibrium is reached (typically 4-6 hours).

  • Sample Collection: Collect samples from both the plasma and buffer chambers.

  • LC-MS/MS Analysis: Quantify the concentration of the test compound in both samples.

  • Calculation: Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Part 2: In Vivo Pharmacokinetic Evaluation: From Preclinical Models to Human Prediction

In vivo pharmacokinetic studies are essential to understand how a this compound derivative behaves in a whole organism. These studies provide critical parameters such as clearance, volume of distribution, half-life, and bioavailability.

Study Design and Execution

Animal Model Selection: The choice of animal model is critical. Rodents (mice or rats) are typically used for initial PK screening due to their cost-effectiveness and well-characterized physiology.[5]

Routes of Administration:

  • Intravenous (IV): Administering the compound directly into the bloodstream provides a baseline for 100% bioavailability and allows for the determination of clearance and volume of distribution.

  • Oral (PO): This route is most relevant for orally administered drugs and allows for the determination of oral bioavailability (F%).

Protocol: Single-Dose Pharmacokinetic Study in Rats

  • Animal Acclimation: Acclimate male Sprague-Dawley rats for at least 3 days prior to the study.

  • Formulation: Prepare a suitable formulation for both IV and PO administration. For example, a solution in 5% DMSO, 40% PEG400, and 55% saline.

  • Dosing:

    • IV Group: Administer the compound via tail vein injection (e.g., 1 mg/kg).

    • PO Group: Administer the compound via oral gavage (e.g., 5 mg/kg).

  • Blood Sampling: Collect serial blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Bioanalysis: Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters.[5]

Key Pharmacokinetic Parameters
ParameterSymbolDescription
Clearance CLThe volume of plasma cleared of the drug per unit of time.
Volume of Distribution VdThe theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
Half-life The time required for the concentration of the drug in the body to be reduced by half.
Area Under the Curve AUCThe integral of the drug concentration-time curve, reflecting the total drug exposure.
Oral Bioavailability F%The fraction of the orally administered dose that reaches systemic circulation.

Part 3: Data Interpretation and Known Pharmacokinetic Characteristics of the Scaffold

Published studies on this compound derivatives have provided valuable insights into their pharmacokinetic behavior.

One study identified a potent and selective mGlu5 PAM, compound 4k , which exhibited an attractive in vitro ADMET and PK profile, leading to in vivo efficacy.[1][4] This suggests that the scaffold is capable of producing drug-like molecules with favorable pharmacokinetic properties.

Another series of this compound derivatives were developed as mGluR2 NAMs. From this series, compound 11 was selected based on its overall profile, which included desirable ADMET properties. A pharmacokinetic-pharmacodynamic (PK-PD) relationship was established, indicating that the compound achieved sufficient exposure to engage its target in vivo.[2][3][6]

Interestingly, the this compound core can be formed through the intramolecular cyclization of β-amidomethyl vinyl sulfone protease inhibitors. In one instance, the acyclic vinyl sulfone inhibitor had very high clearance in mice. In contrast, its cyclic dihydropyrazolo[1,5-a]pyrazin-4(5H)-one counterpart showed improved plasma exposure.[7] This highlights the potential of this scaffold to confer metabolic stability and favorable pharmacokinetic properties.

Part 4: Visualization of Workflows

In Vitro ADME Profiling Workflow

ADME_Workflow Solubility Aqueous Solubility Sol_Endpoint Kinetic Solubility (µM) Solubility->Sol_Endpoint Permeability Cell Permeability (Caco-2) Perm_Endpoint Papp (A-B, B-A) Efflux Ratio Permeability->Perm_Endpoint Metabolism Metabolic Stability (HLM) Met_Endpoint In Vitro t½ Intrinsic Clearance Metabolism->Met_Endpoint PPB Plasma Protein Binding (RED) PPB_Endpoint Fraction Unbound (fu) PPB->PPB_Endpoint

Caption: Workflow for in vitro ADME profiling of novel compounds.

In Vivo Pharmacokinetic Study Workflow

PK_Workflow cluster_study_design Study Design cluster_execution Execution cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., Rat) Formulation Develop IV & PO Formulations Animal_Model->Formulation Dosing Administer IV & PO Doses Formulation->Dosing Sampling Serial Blood Sampling Dosing->Sampling Bioanalysis LC-MS/MS Quantification of Drug in Plasma Sampling->Bioanalysis PK_Analysis Non-Compartmental Analysis Bioanalysis->PK_Analysis Parameters Calculate Key PK Parameters (CL, Vd, t½, AUC, F%) PK_Analysis->Parameters

Caption: Workflow for a typical in vivo pharmacokinetic study.

Conclusion

A thorough understanding of the pharmacokinetic profile is indispensable for the successful development of this compound derivatives as therapeutic agents. The systematic application of the in vitro and in vivo methodologies outlined in this guide will enable researchers to make data-driven decisions, optimize lead compounds, and increase the probability of advancing safe and efficacious drugs to the clinic. The inherent drug-like properties of this scaffold, as evidenced by published data, make it a promising starting point for the discovery of novel medicines.

References

  • Preliminary investigation of 6,7-dihydropyrazolo[1,5-a]pyrazin-4-one derivatives as a novel series of mGlu5 receptor positive allosteric modulators with efficacy in preclinical models of schizophrenia. PubMed Central. [Link]

  • Discovery of 6,7-Dihydropyrazolo[1,5- a]pyrazin-4(5 H)-one Derivatives as mGluR2 Negative Allosteric Modulators with In Vivo Activity in a Rodent's Model of Cognition. PubMed. [Link]

  • Biological Evaluation and In Vitro Characterization of ADME Profile of In-House Pyrazolo[3,4-d]pyrimidines as Dual Tyrosine Kinase Inhibitors Active against Glioblastoma Multiforme. MDPI. [Link]

  • Discovery of this compound Derivatives as mGluR2 Negative Allosteric Modulators with In Vivo Activity in a Rodent's Model of Cognition. ACS Publications. [Link]

  • Preliminary investigation of 6,7-dihydropyrazolo[1,5-a]pyrazin-4-one derivatives as a novel series of mGlu5 receptor positive allosteric modulators with efficacy in preclinical models of schizophrenia. PubMed. [Link]

  • Biological Evaluation and In Vitro Characterization of ADME Profile of In-House Pyrazolo[3,4-d]pyrimidines as Dual Tyrosine Kinase Inhibitors Active against Glioblastoma Multiforme. ResearchGate. [Link]

  • Discovery of this compound Derivatives as mGluR2 Negative Allosteric Modulators with In Vivo Activity in a Rodent's Model of Cognition. Journal of Medicinal Chemistry. [Link]

  • ADMET profiling and molecular docking of pyrazole and pyrazolines derivatives as antimicrobial agents. Arabian Journal of Chemistry. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Royal Society of Chemistry. [Link]

  • Pharmacokinetics (PK) and In Vivo Studies. Paraza Pharma Inc. [Link]

  • ADMET profiling and molecular docking of pyrazole and pyrazolines derivatives as antimicrobial agents. Arabian Journal of Chemistry. [Link]

  • In silico ADME profile of selected dihydro-1H-pyrazolo[1,3-b]pyridine... ResearchGate. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. [Link]

  • Synthesis, molecular docking study, and in vivo biological evaluation of pyrazolopyridines derived from monocarbonyl curcumin analogues as potential anti-inflammatory agents. Pharmacy Education. [Link]

  • Discovery of 6,7-Dihydropyrazolo[1,5- a ]pyrazin-4(5 H )-one Derivatives as mGluR 2 Negative Allosteric Modulators with In Vivo Activity in a Rodent's Model of Cognition. ResearchGate. [Link]

  • 5-Alkyl-2-ferrocenyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one derivatives inhibit growth of lung cancer A549 cell by inducing apoptosis. PubMed. [Link]

  • Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Bentham Science. [Link]

  • Identification of Dihydropyrazolo[1,5-a]pyrazin-4(5H)-ones as Cyclic Products of β-Amidomethyl Vinyl Sulfone Alphavirus Cysteine Protease Inhibitors. MDPI. [Link]

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Application Notes & Protocols for Assessing CNS Penetration of 6,7-Dihydropyrazolo[1,5-a]pyrazin-4(5H)-one Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Central Nervous System Drug Delivery

The blood-brain barrier (BBB) is a formidable obstacle in the development of therapeutics for central nervous system (CNS) disorders. This highly selective, dynamic interface protects the brain from systemic circulation, but in doing so, prevents the entry of a vast majority of potential drug candidates. For researchers working with novel scaffolds such as 6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one and its analogs, a thorough and early assessment of CNS penetration is not just a characterization step, but a critical determinant of therapeutic potential.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practical methodologies for evaluating the CNS penetration of this compound analogs. The focus is on a rational, tiered approach, from early in silico and in vitro screening to definitive in vivo validation, ensuring that experimental choices are driven by a deep understanding of the underlying biological and chemical principles.

Part 1: Foundational Principles of Blood-Brain Barrier Permeation

A molecule's ability to cross the BBB is governed by a complex interplay of its physicochemical properties and its interaction with the biological components of the barrier.[1][2] The BBB is composed of tightly packed endothelial cells, pericytes, and astrocytes, which together restrict passive diffusion and actively transport specific molecules.[1]

Key Physicochemical Determinants of CNS Penetration

For the this compound scaffold, medicinal chemists should prioritize the optimization of the following properties to enhance CNS penetration:

Physicochemical PropertyOptimal Range for CNS PenetrationRationale and Considerations for Pyrazolopyrazinone Analogs
Lipophilicity (LogP/LogD) LogP: 1-3; LogD7.4: 1-3High lipophilicity aids in partitioning into the lipid membranes of the BBB endothelial cells.[1] However, excessive lipophilicity can lead to increased plasma protein binding and non-specific tissue binding, reducing the free fraction available to cross the BBB. The pyrazolopyrazinone core has a moderate polarity that can be tuned by substituent modifications.
Molecular Weight (MW) < 400-500 DaSmaller molecules generally exhibit better passive diffusion across the BBB.[1] The core scaffold of this compound is relatively small, providing a good starting point for analog design.
Topological Polar Surface Area (TPSA) < 70-90 ŲTPSA is a strong predictor of BBB permeability, with lower values correlating with better penetration.[2][3] The lactam and pyrazole nitrogens in the core contribute to the TPSA, so careful consideration of substituent polarity is crucial.
Hydrogen Bond Donors (HBD) ≤ 3A lower number of hydrogen bond donors reduces the energy required for desolvation upon entering the lipid membrane.[1][4] The core scaffold has one HBD in the dihydropyrazinone ring.
Hydrogen Bond Acceptors (HBA) ≤ 7Similar to HBDs, a lower number of HBAs is generally favorable for BBB penetration.[4]
pKa Weakly basic (pKa < 8.5)Ionization state at physiological pH (7.4) is critical. While some basicity can be advantageous for interacting with influx transporters, high basicity leads to increased ionization and reduced passive diffusion.
Mechanisms of Transport Across the Blood-Brain Barrier

Understanding the potential transport mechanisms is crucial for interpreting experimental data.

BBB_Transport cluster_mechanisms Transport Mechanisms Compound Pyrazolopyrazinone Analog in Blood Passive Passive Transcellular Diffusion Compound->Passive Lipophilicity, Low MW, Low TPSA Facilitated Facilitated Transport (e.g., SLCs) Compound->Facilitated BBB Blood-Brain Barrier (Endothelial Cells) Brain Brain Parenchyma Active_Efflux Active Efflux (e.g., P-gp, BCRP) Brain->Active_Efflux Efflux Substrate Passive->Brain Facilitated->Brain Active_Efflux->Compound

Caption: Mechanisms of drug transport across the blood-brain barrier.

Compounds can cross the BBB via:

  • Passive Transcellular Diffusion: The primary route for many small, lipophilic molecules.[2]

  • Facilitated Transport: Mediated by solute carriers (SLCs) that transport essential nutrients and some drugs.[2]

  • Active Efflux: ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) actively pump substrates out of the brain, limiting their accumulation.[5][6]

Part 2: A Tiered Approach to CNS Penetration Assessment

A hierarchical screening cascade allows for the efficient evaluation of a large number of analogs, with increasing complexity and resource intensity at each tier.

Screening_Cascade Tier1 Tier 1: In Silico & Early In Vitro (High Throughput) Decision1 Select Analogs with Favorable Physicochemical Properties & Permeability Tier1->Decision1 Tier2 Tier 2: In Vitro BBB Models (Medium Throughput) Decision2 Select Analogs with Good Permeability and Low Efflux Tier2->Decision2 Tier3 Tier 3: In Vivo Pharmacokinetics (Low Throughput) Candidate Candidate for Further In Vivo Efficacy Studies Tier3->Candidate Decision1->Tier2 Decision2->Tier3

Caption: Tiered approach for CNS penetration assessment.

Tier 1: In Silico and Early In Vitro Screening

The goal of this initial phase is to rapidly screen a large number of virtual or newly synthesized analogs to prioritize those with the highest probability of CNS penetration.

Protocol 1: In Silico Prediction of Physicochemical Properties

  • Objective: To calculate key physicochemical properties that correlate with BBB permeability.

  • Procedure:

    • Obtain the 2D or 3D structure of the this compound analogs.

    • Utilize computational chemistry software (e.g., Schrödinger, MOE, or open-source tools like RDKit) to calculate the properties listed in the table above (LogP, MW, TPSA, HBD, HBA, pKa).

    • Compare the calculated values against the optimal ranges for CNS penetration.

  • Interpretation: Analogs with properties falling within the desired ranges are prioritized for synthesis and further testing. This step is crucial for guiding the design of new analogs.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

  • Objective: To assess the passive permeability of the analogs across an artificial lipid membrane.[3]

  • Materials:

    • 96-well filter plates (e.g., Millipore MultiScreen).

    • 96-well acceptor plates.

    • Phospholipid solution (e.g., 2% lecithin in dodecane).

    • Phosphate-buffered saline (PBS), pH 7.4.

    • Test compounds and control compounds (high and low permeability).

    • Plate reader (UV-Vis or LC-MS/MS).

  • Procedure:

    • Impregnate the filter of the donor plate with the phospholipid solution.

    • Add buffer to the acceptor plate wells.

    • Add the test and control compounds (in buffer) to the donor plate wells.

    • Assemble the donor and acceptor plates to form a "sandwich" and incubate at room temperature for a defined period (e.g., 4-18 hours).

    • After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method.

  • Data Analysis: Calculate the effective permeability (Pe) using the following equation: Pe = (-ln(1 - CA/Ceq)) * (VD * VA) / ((VD + VA) * A * t) Where CA is the concentration in the acceptor well, Ceq is the equilibrium concentration, VD and VA are the volumes of the donor and acceptor wells, A is the filter area, and t is the incubation time.

  • Interpretation: Higher Pe values indicate greater passive permeability. This assay provides a rapid assessment of a key requirement for CNS penetration.

Tier 2: In Vitro Cell-Based BBB Models

These models provide a more biologically relevant assessment by incorporating cellular components of the BBB.

Protocol 3: Madin-Darby Canine Kidney (MDCK-mdr1) Cell Permeability Assay

  • Objective: To determine the permeability of the analogs and identify if they are substrates for the P-gp efflux transporter.[5][6]

  • Rationale: MDCK cells form tight monolayers, and the transfected human MDR1 gene expresses high levels of P-gp, providing a robust system to study efflux.[5][6]

  • Procedure:

    • Culture MDCK-mdr1 cells on Transwell inserts until a confluent monolayer is formed, as confirmed by measuring Transendothelial Electrical Resistance (TEER).

    • Perform bidirectional permeability studies by adding the test compound to either the apical (A) or basolateral (B) chamber.

    • Incubate for a set time (e.g., 1-2 hours).

    • At various time points, sample the receiver chamber and quantify the compound concentration by LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both directions (A-to-B and B-to-A).

    • Calculate the efflux ratio (ER) = Papp(B-to-A) / Papp(A-to-B).

  • Interpretation:

    • High Permeability: Papp(A-to-B) > 5 x 10-6 cm/s.

    • Moderate Permeability: Papp(A-to-B) = 1-5 x 10-6 cm/s.

    • Low Permeability: Papp(A-to-B) < 1 x 10-6 cm/s.

    • P-gp Substrate: ER > 2. Analogs with a high efflux ratio are likely to be actively removed from the brain, limiting their efficacy.

For a more advanced model, co-culture systems with primary human brain endothelial cells and astrocytes can provide a more accurate in vitro prediction of in vivo permeability.[7]

Tier 3: In Vivo Pharmacokinetic Studies

The definitive assessment of CNS penetration requires in vivo studies in preclinical species.

Protocol 4: In Vivo Brain Penetration Study in Rodents

  • Objective: To determine the brain-to-plasma concentration ratio (Kp) and the unbound brain-to-plasma ratio (Kp,uu) of the test analog.[5][6]

  • Rationale: Kp,uu is considered the gold standard for assessing CNS penetration as it accounts for plasma and brain tissue binding and reflects the concentration of free drug available to interact with its target.[8]

  • Procedure:

    • Administer the test compound to a cohort of rodents (e.g., mice or rats) via a relevant route (e.g., intravenous or oral).

    • At a predetermined time point (e.g., corresponding to the Cmax in plasma), collect blood and brain samples.

    • Process the blood to obtain plasma.

    • Homogenize the brain tissue.

    • Determine the free fraction of the compound in plasma (fu,plasma) and brain homogenate (fu,brain) using equilibrium dialysis.

    • Quantify the total concentration of the compound in plasma (Cplasma) and brain homogenate (Cbrain) using a validated bioanalytical method (LC-MS/MS is preferred).

  • Data Analysis:

    • Kp = Cbrain / Cplasma

    • Kp,uu = (Cbrain * fu,brain) / (Cplasma * fu,plasma)

  • Interpretation:

    • Kp,uu ≈ 1: Indicates unrestricted access to the brain via passive diffusion.

    • Kp,uu > 1: Suggests active influx into the brain.

    • Kp,uu < 0.3: Suggests active efflux from the brain.

Part 3: Bioanalytical Method for Quantification in Brain Tissue

Accurate quantification of the test compound in brain homogenate is critical for reliable in vivo data.

Protocol 5: Quantification of Pyrazolopyrazinone Analogs in Brain Homogenate by LC-MS/MS

  • Objective: To develop and validate a sensitive and specific method for quantifying the test analog in brain tissue.

  • Procedure:

    • Sample Preparation:

      • Weigh a portion of the brain tissue and homogenize it in a suitable buffer (e.g., PBS) to create a consistent brain homogenate.[9]

      • Perform a protein precipitation step by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

      • Vortex and centrifuge to pellet the precipitated proteins.

      • Transfer the supernatant for analysis.

    • LC-MS/MS Analysis:

      • Develop a chromatographic method (e.g., using a C18 column) to separate the analyte from endogenous matrix components.

      • Optimize the mass spectrometer parameters (e.g., using electrospray ionization in positive mode) for the specific analog. Use Multiple Reaction Monitoring (MRM) for selective and sensitive detection.

    • Calibration and Quality Control:

      • Prepare calibration standards and quality control samples by spiking known concentrations of the analog into blank brain homogenate.[10]

      • Process these samples alongside the study samples to generate a calibration curve and ensure the accuracy and precision of the assay.

  • Validation: The method should be validated according to regulatory guidelines for linearity, accuracy, precision, selectivity, and stability.

Conclusion

The successful development of CNS-active this compound analogs hinges on a deep and early understanding of their ability to penetrate the blood-brain barrier. By employing a rational, tiered approach that integrates in silico modeling, in vitro permeability and efflux assays, and definitive in vivo pharmacokinetic studies, researchers can make informed decisions to guide medicinal chemistry efforts and select candidates with the highest probability of therapeutic success. This systematic evaluation of CNS penetration is an indispensable component of modern CNS drug discovery.

References

Troubleshooting & Optimization

Technical Support Center: Pyrazolopyrazinone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrazolopyrazinone Synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of synthesizing this important heterocyclic scaffold. Pyrazolopyrazinones are core structures in numerous pharmacologically active agents, but their synthesis is often plagued by the formation of stubborn side products that can complicate purification and reduce yields.

This document provides in-depth, field-proven insights to help you troubleshoot common issues, optimize your reaction conditions, and ensure the integrity of your synthetic outcomes. We will delve into the causality behind side product formation and provide robust, self-validating protocols to enhance the efficiency and reproducibility of your work.

Frequently Asked Questions (FAQs)
Q1: My reaction is yielding a mixture of regioisomers that are inseparable by column chromatography. What is causing this and how can I achieve regioselectivity?

A1: This is the most common challenge in pyrazolopyrazinone synthesis, typically arising from the cyclocondensation of an unsymmetrical precursor, such as a substituted 5-aminopyrazole, with an unsymmetrical β-ketoester or a similar 1,3-dielectrophile. The nucleophilic centers on the aminopyrazole can attack either electrophilic carbonyl carbon, leading to two possible ring orientations.

Causality & Troubleshooting Strategies:

  • Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can stabilize one transition state over another, influencing the regiochemical outcome. Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE), are known to promote the formation of a single regioisomer by modulating the reactivity of the nucleophile and electrophile.[1]

  • pH Control: The pH of the reaction medium is critical. Acidic conditions can protonate the more basic nitrogen atom of the hydrazine moiety within the aminopyrazole, directing the initial condensation step. Conversely, basic conditions may favor a different pathway.[1] A systematic pH screen is often necessary to find the optimal conditions for your specific substrates.

  • Steric and Electronic Control: You can modify your starting materials to favor one isomer. Introducing a bulky substituent on either the aminopyrazole or the dicarbonyl compound can sterically hinder one reaction pathway.[1] Similarly, strong electron-withdrawing or donating groups can alter the nucleophilicity or electrophilicity of the reaction centers, creating an electronic bias.

  • Use of Symmetrical Reagents: The most straightforward solution, if your synthetic design allows, is to use a symmetrical dicarbonyl compound (e.g., diethyl malonate) to eliminate the possibility of forming regioisomers.[2]

Q2: I'm observing significant amounts of a byproduct that appears to be from the self-condensation of my starting materials. How can I prevent this?

A2: Self-condensation occurs when molecules of the same starting material react with each other instead of with the intended reaction partner. This is common with highly reactive species like 1,3-dicarbonyl compounds or activated aminopyrazoles.

Prevention Strategies:

  • Stoichiometry and Controlled Addition: Ensure a precise stoichiometric ratio of your reactants. Instead of adding all reagents at once, employ a slow, controlled addition of the more reactive starting material (often the dicarbonyl compound) to a solution of the other reactant. This maintains a low concentration of the self-condensing species, favoring the desired cross-condensation reaction.[2]

  • Temperature Management: Lowering the reaction temperature can reduce the rate of undesired side reactions, which may have a higher activation energy than the primary reaction pathway.

  • Protecting Groups: In some cases, temporarily protecting a reactive functional group on one of the starting materials can prevent self-condensation. The protecting group is then removed in a subsequent step.

Q3: My reaction has stalled, and LC-MS analysis shows a major peak corresponding to an uncyclized intermediate. What can I do to drive the reaction to completion?

A3: The formation of a stable, uncyclized intermediate (e.g., an enamine or an imine) is a common kinetic or thermodynamic trap. The final intramolecular cyclization and dehydration step often requires more forcing conditions.

Solutions:

  • Increase Temperature: Refluxing the reaction mixture is a common strategy to provide the necessary activation energy for the final ring-closing step.

  • Catalysis: The addition of a catalytic amount of acid (e.g., acetic acid, p-toluenesulfonic acid) or base can facilitate the cyclization. The catalyst can activate the carbonyl group for nucleophilic attack or deprotonate the nucleophile to increase its reactivity.

  • Dehydration: The final step is often a condensation that eliminates a molecule of water. Removing water as it is formed can shift the equilibrium toward the cyclized product. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent compatible with the reaction conditions.

Q4: I've successfully synthesized my pyrazolopyrazinone, but I'm struggling with purification. Are there any best practices?

A4: Purification can be challenging due to the often polar nature of these compounds and the presence of closely related side products.

Purification Best Practices:

  • Aqueous Workup: Before chromatography, perform a liquid-liquid extraction. An aqueous wash can remove water-soluble impurities and unreacted starting materials. Adjusting the pH of the aqueous layer can help separate acidic or basic impurities.[2]

  • Recrystallization: If the crude product is solid and of reasonable purity (>90%), recrystallization is often the most effective method for obtaining highly pure material. A systematic solvent screen is recommended to find the ideal solvent or solvent system.

  • Column Chromatography: This is the most common method for separating complex mixtures.

    • Solvent System: Use a gradient elution to effectively separate compounds with different polarities.

    • Silica Gel Choice: Standard silica gel is effective, but for particularly difficult separations, consider using fine-mesh silica or reverse-phase silica.

    • TLC Monitoring: Always develop a good TLC method before attempting a column to ensure your target compound and impurities can be resolved.[2]

Troubleshooting Guide: Common Side Products and Solutions
Observed Side Product Potential Cause(s) Recommended Solutions & Preventative Measures
Regioisomeric Mixture Use of unsymmetrical 1,3-dicarbonyl or aminopyrazole precursors.1. Use a symmetrical reagent if possible.[2] 2. Screen solvents; fluorinated alcohols like TFE often improve selectivity.[1] 3. Optimize reaction pH with catalytic acid or base.[1]
Self-Condensation Products High reactivity of starting materials; improper stoichiometry or addition rate.1. Maintain a precise 1:1 stoichiometric ratio. 2. Use slow, dropwise addition of the more reactive component.[2] 3. Lower the reaction temperature.
Uncyclized Intermediate Insufficient energy for the final ring-closing step; reaction equilibrium favors the intermediate.1. Increase the reaction temperature (e.g., reflux). 2. Add a catalytic amount of acid or base. 3. Use a Dean-Stark trap to remove water and drive the reaction forward.
Decomposition Products Reactants or product are unstable under the reaction conditions (e.g., high heat, harsh pH).1. Monitor the reaction closely by TLC/LC-MS and stop it once the starting material is consumed. 2. Consider running the reaction at a lower temperature for a longer duration. 3. If a starting material is base-sensitive, start with its salt and neutralize it in situ.[2]
Double Substitution Byproduct Presence of multiple reactive sites on the pyrazolopyrazinone core; excess of a nucleophilic reagent.1. Use a stoichiometric amount of the nucleophile. 2. Carefully control reaction time and temperature to minimize the secondary reaction.[2]
Visualizing the Reaction: Main Pathway vs. Side Product Formation

The following diagram illustrates a typical pyrazolopyrazinone synthesis via the cyclocondensation of a 5-aminopyrazole with a β-ketoester. It highlights the primary pathway leading to the desired product and the competing pathways that result in common side products like regioisomers and self-condensation polymers.

G cluster_reactants Starting Materials Aminopyrazole 5-Aminopyrazole (Nucleophile) Intermediate Condensation Intermediate (Enamine/Imine) Aminopyrazole->Intermediate Initial Condensation Ketoester β-Ketoester (Electrophile) Ketoester->Intermediate Initial Condensation SelfCond Self-Condensation Side Products Ketoester->SelfCond Dimerization/ Polymerization Product Desired Pyrazolopyrazinone Intermediate->Product Intramolecular Cyclization (Main Pathway) Regioisomer Regioisomeric Side Product Intermediate->Regioisomer Alternative Cyclization (Side Pathway)

Caption: Reaction pathway for pyrazolopyrazinone synthesis.

Detailed Experimental Protocol: Synthesis of 6-Methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

This protocol describes a common cyclocondensation reaction. Critical control points for minimizing side product formation are highlighted.

Materials:

  • 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide

  • Ethyl acetoacetate

  • Sodium ethoxide (21% solution in ethanol or freshly prepared)

  • Absolute Ethanol

  • Acetic Acid (glacial)

  • Standard laboratory glassware, including a reflux condenser

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 5-amino-1-phenyl-1H-pyrazole-4-carboxamide (1.0 eq) in absolute ethanol.

  • Base Addition: To the stirred solution, add sodium ethoxide (1.1 eq). Stir the mixture at room temperature for 15 minutes. [CRITICAL STEP: The base activates the carboxamide for cyclization. Ensure anhydrous conditions to prevent hydrolysis of the ethoxide.]

  • Electrophile Addition: Add ethyl acetoacetate (1.1 eq) dropwise to the reaction mixture over 10 minutes. [CRITICAL STEP: Slow addition minimizes the self-condensation of ethyl acetoacetate.]

  • Reaction & Monitoring: Heat the reaction mixture to reflux (approx. 78 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS every hour. The reaction is typically complete within 4-8 hours. [CRITICAL STEP: Over-refluxing can lead to decomposition. Stop the reaction once the starting aminopyrazole is consumed to prevent byproduct formation.]

  • Work-up:

    • Cool the reaction mixture to room temperature. A precipitate of the product may form.

    • Slowly add glacial acetic acid to neutralize the mixture to pH ~7. This will precipitate the sodium salt of any unreacted starting materials or acidic byproducts.

    • Reduce the solvent volume by approximately two-thirds using a rotary evaporator.

    • Cool the concentrated mixture in an ice bath for 30 minutes to maximize precipitation of the crude product.

  • Isolation: Collect the crude product by vacuum filtration. Wash the solid with cold ethanol, followed by diethyl ether, to remove soluble impurities.

  • Purification:

    • The crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or an ethanol/water mixture) to yield the pure 6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one.

    • If significant impurities remain, purify by column chromatography on silica gel using a dichloromethane/methanol or ethyl acetate/hexane gradient.

References
  • BenchChem. (2025). Preventing side reactions in pyrazinone synthesis.
  • Dömling, A. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry.
  • ResearchGate. (2007). Cyclocondensation Reactions of 5-Aminopyrazoles, Pyruvic Acids and Aldehydes. Multicomponent Approaches to Pyrazolopyridines and Related Products.
  • BenchChem. (2025). Technical Support Center: Overcoming Side Product Formation in Pyrazole Synthesis.
  • Elmaaty, A. A., et al. (2014). Synthesis and anticancer activity of some new pyrazolo[3,4-d]pyrimidin-4-one derivatives. Molecules.
  • YouTube. (2019). synthesis of pyrazoles.
  • Hassan, A. S., et al. (2020). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules.

Sources

Technical Support Center: Purification of 6,7-Dihydropyrazolo[1,5-a]pyrazin-4(5H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one derivatives. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges encountered during the purification of this important class of nitrogen-containing heterocyclic compounds. Drawing from established methodologies and field-proven insights, this guide is designed to help you achieve high purity and yield in your experiments.

Foundational Principles of Purifying Pyrazolopyrazinones

The this compound core, prevalent in pharmacologically active molecules such as mGluR2 negative allosteric modulators (NAMs) and mGlu5 positive allosteric modulators (PAMs), presents unique purification challenges.[1][2][3] The presence of multiple nitrogen atoms imparts polarity and basicity, which can lead to issues like peak tailing in chromatography and difficult crystallization. Understanding the nature of your target molecule and potential impurities is the first step toward a successful purification strategy.

A typical purification workflow involves a primary chromatographic step followed by crystallization to obtain the final, high-purity compound.

Purification_Workflow Crude_Product Crude Reaction Mixture Chromatography Flash Column Chromatography Crude_Product->Chromatography Primary Purification Purity_Check1 Purity Analysis (TLC, LC-MS) Chromatography->Purity_Check1 Assess Purity Purity_Check1->Chromatography <95% Pure (Re-column) Crystallization Recrystallization Purity_Check1->Crystallization Fractions >95% Pure Purity_Check2 Final Purity & Characterization (NMR, LC-MS, EA) Crystallization->Purity_Check2 Final Polish Purity_Check2->Crystallization Needs Recrystallization Pure_Compound Pure Compound Purity_Check2->Pure_Compound Meets Specs

Caption: General purification workflow for pyrazolopyrazinone derivatives.

Troubleshooting Guide: Flash Column Chromatography

Flash column chromatography is the most common initial purification step. However, the polar and basic nature of the pyrazolopyrazinone scaffold can lead to several challenges.

FAQ 1: My compound is streaking badly on a silica gel TLC plate and column. What can I do?

Answer: Streaking is a common issue for basic, nitrogen-containing heterocycles on standard silica gel due to strong interactions with acidic silanol groups.[4] This leads to poor separation and broad, tailing peaks.

Causality: The lone pairs on the nitrogen atoms of your pyrazolopyrazinone derivative can be protonated by the acidic surface of the silica gel. This strong interaction prevents clean elution, causing the compound to "streak" down the column.

Solutions:

  • Deactivate the Silica Gel: Neutralize the acidic sites on the silica by adding a small amount of a basic modifier to your eluent.

    • Triethylamine (Et₃N): Add 0.1-2% triethylamine to your solvent system. This is a highly effective and common solution.[4]

    • Ammonia: For very basic compounds, a solution of ammonia in methanol (e.g., 1-10%) can be used as part of the mobile phase, often with dichloromethane (DCM).[4]

  • Use an Alternative Stationary Phase: If basic modifiers are not effective or are incompatible with your compound, consider a different stationary phase.

    • Alumina (basic or neutral): Alumina is a good alternative to silica for purifying basic compounds.

    • Amino-functionalized silica: This is an excellent choice for eliminating peak tailing of basic compounds.

Step-by-Step Protocol: Deactivating Silica Gel for Flash Chromatography

  • Solvent System Selection: Develop a solvent system using Thin Layer Chromatography (TLC) that provides an Rf value of 0.2-0.4 for your target compound. A common starting point is a gradient of ethyl acetate (EtOAc) in hexanes or methanol (MeOH) in dichloromethane (DCM).

  • Add Basic Modifier: To the optimized solvent system, add 1% triethylamine. For example, if your eluent is 50% EtOAc in Hexane, prepare a stock solution of 50:50:1 EtOAc:Hexane:Et₃N.

  • Column Equilibration: Before loading your sample, flush the packed silica gel column with 2-3 column volumes of the eluent containing the basic modifier. This ensures the entire stationary phase is neutralized.

  • Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (e.g., DCM). If solubility is low, you can adsorb the compound onto a small amount of silica gel (dry loading).[3]

  • Elution: Run the chromatography as usual, collecting fractions and monitoring by TLC.

FAQ 2: I am struggling to separate regioisomers of my substituted pyrazolopyrazinone. How can I improve the separation?

Answer: The synthesis of substituted pyrazoles, a key step in forming the pyrazolopyrazinone core, often yields a mixture of regioisomers which can be notoriously difficult to separate due to their similar polarities.[5][6][7]

Causality: Regioisomers have the same molecular weight and often very similar functional groups, leading to nearly identical behavior on silica gel. Successful separation relies on exploiting subtle differences in their steric hindrance and dipole moments.

Solutions:

  • Optimize the Solvent System:

    • Solvent Selectivity: Experiment with different solvent systems. While EtOAc/Hexane and DCM/MeOH are common, switching to a solvent from a different selectivity class (e.g., using acetone or acetonitrile as the polar component) can alter the interactions with the stationary phase and improve separation.

    • Isocratic vs. Gradient Elution: For challenging separations, a shallow gradient or even an isocratic elution (running with a single solvent mixture) can provide better resolution than a steep gradient.

  • High-Performance Flash Chromatography (HPFC):

    • Utilize smaller particle size silica gel columns (e.g., 20-40 µm). The increased surface area and efficiency can resolve closely eluting compounds.

  • Reverse-Phase Chromatography:

    • If normal-phase fails, reverse-phase (C18) chromatography can be an excellent alternative. The separation mechanism is based on hydrophobicity, which may differ more significantly between regioisomers than their polarity. A typical mobile phase would be a gradient of acetonitrile or methanol in water, often with a modifier like formic acid or trifluoroacetic acid (TFA).

Table 1: Example Solvent Systems for Pyrazolopyrazinone Chromatography

IssueStationary PhaseRecommended Solvent SystemModifier
General PurificationSilica Gel0-100% Ethyl Acetate in HexanesNone
Basic Compound (Tailing)Silica Gel0-20% Methanol in Dichloromethane1% Triethylamine
Regioisomer SeparationSilica GelIsocratic 70:30 Hexane:AcetoneNone
Highly Polar CompoundC18 Reverse-Phase10-95% Acetonitrile in Water0.1% Formic Acid

Troubleshooting Guide: Crystallization

Crystallization is often the final step to achieve high purity, removing trace impurities that co-eluted during chromatography.

FAQ 3: My compound oils out instead of crystallizing. What should I do?

Answer: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice.

Causality: This often happens when the solution is supersaturated to a very high degree, or if the melting point of the compound is low or depressed by impurities. The molecules lose solubility before they can organize into a crystal lattice.

Solutions:

  • Reduce the Rate of Cooling: Allow the solution to cool to room temperature slowly on the benchtop before moving it to an ice bath or refrigerator. Rapid cooling encourages oiling out.

  • Add More Solvent: The solution may be too concentrated. Return the mixture to the heat, add a small amount of additional solvent until the oil redissolves, and then cool slowly again.

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Seed the Solution: Add a tiny crystal of the pure compound (if available) to the cooled solution to initiate crystallization.

  • Change the Solvent System: The chosen solvent may not be ideal. Try a different solvent or a binary solvent system (e.g., dissolving in a good solvent like ethanol and adding a poor solvent like water dropwise until turbidity persists).

FAQ 4: I have a pure fraction from my column, but I can't find a good single solvent for recrystallization. What's the next step?

Answer: A binary solvent system is the ideal solution when a single solvent does not have the desired solubility properties (i.e., dissolving the compound when hot but not when cold).

Step-by-Step Protocol: Recrystallization using a Binary Solvent System

  • Select the Solvents: Find a "soluble solvent" in which your compound is very soluble, and a "miscible anti-solvent" in which your compound is poorly soluble. Common pairs include Ethanol/Water, Dichloromethane/Hexane, and Ethyl Acetate/Hexane.

  • Dissolution: Dissolve the compound in the minimum amount of the hot "soluble solvent".

  • Addition of Anti-Solvent: While the solution is still hot, add the "anti-solvent" dropwise until you see persistent cloudiness (turbidity).

  • Re-dissolution: Add a few drops of the hot "soluble solvent" back into the mixture until the solution becomes clear again.

  • Crystallization: Set the flask aside and allow it to cool slowly to room temperature, then in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of the cold anti-solvent.

Common Impurities and Their Removal

Understanding the potential impurities from the synthetic route is critical for designing an effective purification strategy. A common synthesis for the this compound core involves the N-alkylation of a pyrazole precursor followed by cyclization.[3]

Impurity_Formation cluster_0 Synthetic Step: N-Alkylation cluster_1 Potential Impurities cluster_2 Synthetic Step: Cyclization cluster_3 Final Product & Impurities Pyrazole Pyrazole Precursor (7) Alkylation N-Alkylation Pyrazole->Alkylation Alkylating_Agent Alkylating Agent Alkylating_Agent->Alkylation Regioisomer N-Alkylated Regioisomer Alkylation->Regioisomer Side Product Starting_Pyrazole Unreacted Pyrazole (7) Alkylation->Starting_Pyrazole Unreacted Desired_Product Desired N-Alkylated Intermediate (8) Alkylation->Desired_Product Major Product Cyclization Deprotection & Cyclization Desired_Product->Cyclization Final_Product Final Product (9) Cyclization->Final_Product Acyclic_Impurity Acyclic Precursor Cyclization->Acyclic_Impurity Incomplete Reaction

Caption: Potential impurities arising from a common synthetic route.[3]

Key Impurities and Purification Strategies:

  • Unreacted Starting Materials: Unreacted pyrazole precursors or alkylating agents can often be removed by standard flash chromatography, as they typically have different polarities from the desired product.

  • Regioisomers: As discussed in FAQ 2, the formation of N-alkylated regioisomers is a common problem.[3] Careful optimization of chromatography is essential for their removal.

  • Incomplete Cyclization: The acyclic precursor to the final bicyclic lactam may persist if the cyclization reaction does not go to completion. This impurity is generally more polar than the cyclized product and can be separated by silica gel chromatography.

  • Intramolecular Cyclization Byproducts: In some cases, side chains can undergo intramolecular reactions to form unexpected cyclic byproducts. For instance, an acyclic vinyl sulfone precursor has been shown to cyclize into an inactive dihydropyrazolo[1,5-a]pyrazin-4(5H)-one.[8][9] As this byproduct has the same molecular weight as the intended product, separation can be challenging and may require high-resolution chromatography or crystallization.

References

  • Synthesis of novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives and their inhibition against growth of A549 and H322 lung cancer cells. Bioorganic & Medicinal Chemistry Letters. (2011). [Link]

  • Discovery of a Novel Chemical Class of mGlu5 Allosteric Ligands with Distinct Modes of Pharmacology. ACS Chemical Neuroscience. (2010). [Link]

  • Pure Positive Allosteric Modulators (PAMs) of mGlu5 with Competitive MPEP-Site Interaction. Probe Reports from the NIH Molecular Libraries Program. (2011). [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Alonso de Diego, S. A., et al. Discovery of 6,7-Dihydropyrazolo[1,5- a ]pyrazin-4(5 H )-one Derivatives as mGluR 2 Negative Allosteric Modulators with In Vivo Activity in a Rodent's Model of Cognition. ResearchGate. (2024). [Link]

  • Preparation, separation and characterization of two pyrazolic regioisomers of high purity. UAB Barcelona. [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. MDPI. (2021). [Link]

  • One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. ARKAT USA. [Link]

  • Alonso de Diego, S. A., et al. Discovery of 6,7-Dihydropyrazolo[1,5- a]pyrazin-4(5 H)-one Derivatives as mGluR2 Negative Allosteric Modulators with In Vivo Activity in a Rodent's Model of Cognition. Journal of Medicinal Chemistry. (2024). [Link]

  • Ghoshal, A., et al. Identification of Dihydropyrazolo[1,5-a]pyrazin-4(5H)-ones as Cyclic Products of β-Amidomethyl Vinyl Sulfone Alphavirus Cysteine Protease Inhibitors. MDPI. (2024). [Link]

  • Lindsley, C. W., et al. Progress toward Positive Allosteric Modulators of the Metabotropic Glutamate Receptor Subtype 5 (mGlu5). Journal of Medicinal Chemistry. (2011). [Link]

  • Synthesis of 5,6-Dihydropyrazolo[5,1-a]isoquinolines through Tandem Reaction of C,N-Cyclic Azomethine Imines with α,β-Unsaturated Ketones. MDPI. (2023). [Link]

  • Ghoshal, A., et al. Identification of Dihydropyrazolo[1,5- a]pyrazin-4(5 H)-ones as Cyclic Products of β-Amidomethyl Vinyl Sulfone Alphavirus Cysteine Protease Inhibitors. Pharmaceuticals (Basel). (2024). [Link]

  • Felts, A. S., et al. Preliminary investigation of 6,7-dihydropyrazolo[1,5-a]pyrazin-4-one derivatives as a novel series of mGlu5 receptor positive allosteric modulators with efficacy in preclinical models of schizophrenia. PubMed Central. (2016). [Link]

Sources

Optimizing reaction conditions for pyrazolo[1,5-a]pyrazine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of pyrazolo[1,5-a]pyrazines and their analogues. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic scaffold. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions, increase yields, and overcome common synthetic challenges.

Introduction to Pyrazolo[1,5-a]pyrazine Synthesis

The pyrazolo[1,5-a]pyrimidine core, an analogue of the pyrazine system, is a privileged scaffold in medicinal chemistry, forming the basis of numerous kinase inhibitors and other therapeutic agents.[1][2][3] Its synthesis is a cornerstone of many drug discovery programs. The most prevalent and versatile method for constructing this bicyclic system is the cyclocondensation reaction between a 5-aminopyrazole derivative and a 1,3-bielectrophilic partner, such as a β-dicarbonyl compound or its synthetic equivalent.[3][4]

While seemingly straightforward, this reaction is influenced by a multitude of factors that can significantly impact yield, purity, and even the regiochemical outcome. This guide provides a structured approach to troubleshooting and optimizing these critical reactions.


Troubleshooting Guide: Common Experimental Issues

This section addresses the most common problems encountered during the synthesis of pyrazolo[1,5-a]pyrazines in a practical question-and-answer format.

Issue 1: Low or No Product Yield

Question: My reaction has resulted in a very low yield, or I have only recovered my starting materials. What are the likely causes and how can I fix this?

Answer: Low or no product formation is the most common issue and can stem from several factors, from reagent quality to suboptimal reaction conditions. A systematic approach is key to diagnosing the problem.

Initial Diagnostic Workflow:

low_yield_troubleshooting start Low / No Yield Observed check_reagents Step 1: Verify Reagent Quality & Stoichiometry - Confirm identity (NMR, MS) - Check for degradation - Ensure accurate weighing start->check_reagents check_conditions Step 2: Evaluate Reaction Conditions - Temperature too low? - Reaction time too short? - Inefficient mixing? check_reagents->check_conditions Reagents OK catalyst_issue Step 3: Assess Catalyst / Additive - Is a catalyst required? - Is the catalyst active? - Incorrect acid/base choice? check_conditions->catalyst_issue Conditions Seem Correct solvent_issue Step 4: Re-evaluate Solvent - Poor reagent solubility? - Solvent reacting with reagents? - Incorrect polarity? catalyst_issue->solvent_issue Catalyst Appears Suitable resolution Systematically Optimize solvent_issue->resolution Solvent Choice Questionable

Caption: Troubleshooting workflow for low reaction yield.

In-Depth Analysis & Solutions:

  • Causality - Inadequate Activation: The core of the reaction is a nucleophilic attack from the 5-aminopyrazole onto an electrophilic carbonyl carbon of the partner molecule, followed by cyclization and dehydration.[1] If the reaction temperature is too low, there may be insufficient energy to overcome the activation barrier for the initial nucleophilic addition or the subsequent cyclization.

    • Solution: Incrementally increase the reaction temperature. If using a solvent like acetic acid or ethanol, consider moving to a higher boiling point solvent like DMSO, but be mindful of potential side reactions.[1] Microwave-assisted synthesis can be highly effective at rapidly screening higher temperatures and reducing reaction times.[4][5]

  • Causality - Catalyst Inefficiency: Many of these cyclocondensations require either acid or base catalysis to proceed efficiently.[1]

    • Acid Catalysis (e.g., Acetic Acid, H₂SO₄): Protonates the carbonyl oxygen of the 1,3-dicarbonyl compound, making the carbonyl carbon more electrophilic and susceptible to attack by the aminopyrazole.[6]

    • Base Catalysis (e.g., NaOMe, K₂CO₃, (CH₃)₃COK): Can deprotonate the aminopyrazole, increasing its nucleophilicity, or facilitate the enolization of the β-dicarbonyl partner.[5][7]

    • Solution: If your reaction is sluggish, consider adding a catalyst. For neutral conditions, a common starting point is refluxing in acetic acid.[8] If this fails, screening a base like potassium carbonate or a stronger acid catalyst might be necessary. A summary of common catalyst choices is provided below.

Catalyst TypeExamplesTypical Use Case & Rationale
Brønsted Acid Acetic Acid (solvent & catalyst), H₂SO₄ (catalytic)Activates carbonyls. Acetic acid is a very common choice for reactions with enaminones.[9]
Brønsted Base K₂CO₃, NaOMe, Et₃N, (CH₃)₃COKIncreases nucleophilicity of the aminopyrazole or assists in enolate formation.[4][7]
Lewis Acid TiCl₄, Sc(OTf)₃Can coordinate to carbonyls to enhance electrophilicity, useful for less reactive substrates.[1]
  • Causality - Poor Solubility: If one of the starting materials is not fully dissolved in the chosen solvent, the reaction will be limited by mass transport and will appear stalled or slow.

    • Solution: Choose a solvent in which both reactants are fully soluble at the reaction temperature. Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are excellent, high-boiling polar aprotic solvents that can dissolve a wide range of substrates.[1][7] Hexafluoroisopropanol (HFIP) has also been shown to be a highly effective solvent for certain transition-metal-catalyzed variations.[4]

Issue 2: Formation of Regioisomers or Other Impurities

Question: My reaction produces a mixture of products, including what I believe are regioisomers. How can I improve the selectivity?

Answer: Regioselectivity is a critical challenge, especially when using unsymmetrical 1,3-bielectrophiles. The formation of two different regioisomers is possible depending on which electrophilic site the aminopyrazole attacks first and which nitrogen of the pyrazole ring participates in the final cyclization.

Controlling Regioselectivity:

regio_control cluster_reactants Reactants cluster_factors Controlling Factors cluster_products Products aminopyrazole 5-Aminopyrazole (N1 vs. exocyclic NH2) sterics Steric Hindrance (Less hindered site reacts faster) electronics Electronic Effects (More electrophilic C reacts faster) conditions Reaction Conditions (Solvent, Temp, Catalyst) dicarbonyl Unsymmetrical 1,3-Dicarbonyl (C1 vs. C3) product_A Regioisomer A sterics->product_A electronics->product_A product_B Regioisomer B conditions->product_B

Caption: Factors influencing regioselectivity in the reaction.

  • Causality - Ambiguous Electrophiles: With an unsymmetrical partner like 2-acetylcyclopentanone or benzoylacetone, the two carbonyl carbons have different steric and electronic environments. The initial nucleophilic attack will preferentially occur at the more electrophilic and less sterically hindered carbonyl.[1][5]

    • Solution: The most reliable way to ensure regioselectivity is to use a "masked" or pre-activated dicarbonyl equivalent, such as a β-enaminone. The enamine functionality is significantly less electrophilic than the remaining ketone, directing the initial attack of the aminopyrazole to the ketone carbonyl. This is a widely used and highly effective strategy.[3][4][10]

  • Causality - Reaction Conditions: The reaction conditions can influence the kinetic vs. thermodynamic product ratio. A reaction at a lower temperature might favor the kinetically preferred isomer, while higher temperatures could allow for equilibration to the more stable thermodynamic product.

    • Solution: Systematically screen reaction temperatures and catalysts. Sometimes, changing from an acidic to a basic medium can reverse the selectivity. For example, a study by Zhang et al. found that microwave irradiation of a chromone with 5-aminopyrazole gave a mixture of isomers, with the ratio being dependent on the conditions.[5]

Frequently Asked Questions (FAQs)

Q1: What are the advantages of using microwave-assisted synthesis for this reaction?

Microwave irradiation offers several key advantages:

  • Speed: Reactions that take hours under conventional reflux can often be completed in minutes.[1][4]

  • Higher Yields: Rapid heating can minimize the formation of degradation byproducts.

  • Improved Selectivity: In some cases, the specific heating profile of microwaves can favor the formation of one isomer over another.[5]

  • Efficiency: It allows for the rapid screening of different solvents, catalysts, and temperatures, accelerating the optimization process.

However, a potential drawback is that some starting materials or reagents may decompose under high-temperature microwave conditions.[10] It is always advisable to perform an initial small-scale test.

Q2: How does my choice of solvent affect the reaction outcome?

The solvent plays a multifaceted role:

  • Solubility: As discussed, it must dissolve all reactants to ensure a homogeneous reaction.

  • Boiling Point: The boiling point dictates the maximum temperature achievable under conventional heating, directly impacting the reaction rate.

  • Polarity: Solvent polarity can influence the stability of charged intermediates and transition states, potentially altering the reaction pathway and selectivity.

  • Reactivity: Protic solvents like ethanol can participate in hydrogen bonding and may act as a proton source, while aprotic solvents like DMF or THF will not. Acetic acid is often used as both a solvent and an acid catalyst.[8]

SolventBoiling Point (°C)Characteristics
Acetic Acid118Protic; often acts as a catalyst. Good for many condensations.[9]
Ethanol78Protic; common, inexpensive solvent.[11]
Tetrahydrofuran (THF)66Aprotic polar; useful for reactions with organometallics or strong bases.[4]
Dimethyl Sulfoxide (DMSO)189Aprotic, highly polar; excellent solvating power for a wide range of substrates.[1]

Q3: What is a general, reliable starting protocol for a new substrate?

For a new set of starting materials (e.g., a substituted 5-aminopyrazole and a 1,3-diketone), a robust starting protocol is as follows:

Protocol: General Cyclocondensation in Acetic Acid

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the 5-aminopyrazole (1.0 eq) and the 1,3-dicarbonyl compound (1.0-1.2 eq).

  • Solvent: Add glacial acetic acid to create a solution with a concentration of approximately 0.1-0.5 M.

  • Heating: Heat the reaction mixture to reflux (approx. 118 °C) and monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-12 hours.[8]

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice water. If a solid precipitate forms, collect it by filtration. If not, neutralize the mixture with a base (e.g., saturated NaHCO₃ solution) and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.

This protocol provides a solid baseline. If it proves unsuccessful, you can proceed to the troubleshooting steps outlined above, such as screening alternative solvents, adding a stronger catalyst, or employing microwave heating.

References

  • ResearchGate. (n.d.). Synthesis of pyrazolo[1,5-a]pyrimidines (5a–c),... Retrieved January 5, 2026, from [Link]

  • Al-Warhi, T., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. Available at: [Link]

  • Portilla, J., et al. (2022). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules. Available at: [Link]

  • Al-Warhi, T., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. Available at: [Link]

  • ResearchGate. (n.d.). Pyrazolo[1,5-a][4][9][12]triazines (5-Aza-9-deazapurines): Synthesis and Biological Activity. Retrieved January 5, 2026, from [Link]

  • Zhang, Y., et al. (2018). Synthesis of pyrazolo[1,5-a]pyrimidine derivatives and their antifungal activities against phytopathogenic fungi in vitro. Chemistry Central Journal. Available at: [Link]

  • Halley, F., et al. (2016). Preparation and optimization of pyrazolo[1,5-a]pyrimidines as new potent PDE4 inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • An, Y., et al. (2015). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • CPL. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. National Institutes of Health. Available at: [Link]

  • ResearchGate. (n.d.). Proposed mechanism for the formation of pyrazolo[1,5-a]pyrimidines... Retrieved January 5, 2026, from [Link]

  • CPL. (2021). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. National Institutes of Health. Available at: [Link]

  • CPL. (2021). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). An efficient synthesis of pyrazolo[1,5-a]pyrimidines and evaluation of their antimicrobial activity. Retrieved January 5, 2026, from [Link]

  • Poursattar, A., et al. (2015). The synthesis of new pyrazolo[1,5-a]pyrimidine derivatives. ARKIVOC. Available at: [Link]

  • Gomha, S. M., et al. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal. Available at: [Link]

  • Castillo, J., et al. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Advances. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazolo[1,5-a]pyridines. Retrieved January 5, 2026, from [Link]

  • Gomha, S. M., et al. (2019). Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Phosphorus, Sulfur, and Silicon and the Related Elements. Available at: [Link]

  • ResearchGate. (n.d.). The mechanism for the synthesis of pyrazolo[1,5‐a]pyrimidines using the cyclocondensation technique as a solvent‐free approach. Retrieved January 5, 2026, from [Link]

Sources

Improving yield and purity of 6,7-Dihydropyrazolo[1,5-a]pyrazin-4(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 6,7-Dihydropyrazolo[1,5-a]pyrazin-4(5H)-one

Welcome to the dedicated technical support center for the synthesis and purification of this compound. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges encountered in the synthesis of this valuable heterocyclic scaffold. Here, we provide in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind our recommendations to help you improve both the yield and purity of your target compound.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and issues encountered during the synthesis of this compound.

Q1: My overall yield is consistently low. What are the most likely causes?

Low overall yield in a multi-step synthesis can be attributed to several factors. The most common culprits in the synthesis of this scaffold are:

  • Formation of Regioisomers: During the N-alkylation of the pyrazole intermediate, a mixture of regioisomers is often formed, which requires chromatographic separation. The desired isomer may not be the major product, leading to significant loss of material[1].

  • Incomplete Cyclization: The final ring-closing step to form the bicyclic lactam may not go to completion, leaving unreacted starting material.

  • Side Reactions: Under basic conditions, side reactions such as an intramolecular aza-Michael reaction of related precursors can occur, leading to undesired byproducts[2][3].

  • Purification Losses: The compound may have moderate polarity, leading to losses during aqueous workups or challenging chromatographic purification.

Q2: I'm observing multiple spots on my TLC analysis after the N-alkylation step. What are they?

If you are following a synthetic route involving the N-alkylation of a pyrazole intermediate, the multiple spots are most likely the desired N-alkylated product and its regioisomer. Pyrazole is an unsymmetrical heterocycle, and alkylation can occur on either of the nitrogen atoms. These regioisomers often have very similar polarities, making their separation challenging. It is also possible to have some unreacted starting material or dialkylated products.

Q3: What is the best method to purify the final this compound?

The most effective method for purifying the final compound is typically column chromatography on silica gel. The choice of eluent system is critical and will depend on the specific substituents on your scaffold. A good starting point is a gradient of ethyl acetate in hexanes or dichloromethane/methanol. Due to the lactam functionality, the compound will have some polarity, so pure non-polar solvents are unlikely to be effective.

Q4: Can I use microwave-assisted synthesis for this compound?

Yes, microwave-assisted synthesis has been successfully employed for the synthesis of substituted pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives, often in solvent-free conditions[4]. This technique can significantly reduce reaction times and, in some cases, improve yields by minimizing the formation of thermal degradation byproducts.

Part 2: Troubleshooting Guides

This section provides a more detailed, question-and-answer-based approach to troubleshoot specific experimental issues.

Guide 1: Low Yield in the Pyrazole N-Alkylation Step

Issue: The yield of the desired N-alkylated pyrazole regioisomer is low.

Troubleshooting Workflow:

start Low Yield in N-Alkylation Step q1 Have you confirmed the identity of the major regioisomer? start->q1 a1_yes Yes, the desired isomer is the minor product. q1->a1_yes Yes a1_no No, I'm not sure which spot is which. q1->a1_no No sol1 Optimize reaction conditions to favor the desired isomer (see below). a1_yes->sol1 sol2 Isolate both isomers and characterize them by 2D NMR (NOESY/HMBC) to assign the structures. a1_no->sol2 q2 What reaction conditions are you using? sol1->q2 sol2->q2 a2_mitsunobu Mitsunobu Reaction q2->a2_mitsunobu a2_sn2 Nucleophilic Substitution (e.g., with an alkyl halide) q2->a2_sn2 sol3 Vary the phosphine and azodicarboxylate reagents. Consider temperature control (-20 °C to 0 °C) to improve selectivity. a2_mitsunobu->sol3 sol4 Screen different bases (e.g., K2CO3, Cs2CO3, NaH) and solvents (e.g., DMF, Acetonitrile, THF). Cesium carbonate can sometimes favor the formation of one regioisomer. a2_sn2->sol4

Caption: Troubleshooting workflow for low yield in the N-alkylation step.

Detailed Q&A:

  • Q: How can I control the regioselectivity of the N-alkylation?

    • A: The regioselectivity of pyrazole N-alkylation is notoriously difficult to control and is influenced by both steric and electronic factors of the pyrazole substituents and the alkylating agent, as well as the reaction conditions.

      • For Nucleophilic Substitution: The choice of base and solvent is crucial. Stronger, bulkier bases may favor alkylation at the less sterically hindered nitrogen. The use of cesium carbonate (Cs₂CO₃) has been reported to sometimes offer better regioselectivity compared to other bases like potassium carbonate (K₂CO₃) or sodium hydride (NaH).

      • For Mitsunobu Reactions: The steric bulk of the phosphine reagent can influence which nitrogen atom attacks the activated alcohol. Experimenting with different phosphines (e.g., triphenylphosphine vs. tri-n-butylphosphine) may alter the regioisomeric ratio.

Guide 2: Incomplete Cyclization to the Bicyclic Lactam

Issue: The final ring-closing step to form the this compound is not going to completion.

Troubleshooting Workflow:

start Incomplete Cyclization q1 What is your cyclization strategy? start->q1 a1_deprotection Boc-deprotection followed by base-mediated cyclization q1->a1_deprotection a1_aza_michael Intramolecular Aza-Michael Addition q1->a1_aza_michael sol1 Ensure complete Boc deprotection using TLC or LC-MS. Use a non-nucleophilic base like Na2CO3 or a mild organic base. Prolong reaction time or increase temperature. a1_deprotection->sol1 sol2 Screen different bases (K2CO3, Na2CO3, DBU) and solvents (Ethanol, Dioxane/Water). Ensure the starting material is fully dissolved. a1_aza_michael->sol2

Caption: Troubleshooting workflow for incomplete cyclization.

Detailed Q&A:

  • Q: My cyclization after Boc deprotection is sluggish. What can I do?

    • A: First, confirm that the Boc deprotection step went to completion using LC-MS analysis. Residual Boc-protected amine will not cyclize. The cyclization is often achieved by treating the deprotected amine salt with an aqueous base like sodium carbonate[1]. Ensure the pH is sufficiently basic to neutralize the amine salt and facilitate the intramolecular lactamization. If the reaction is still slow, gentle heating (40-50 °C) may be beneficial.

  • Q: I am attempting an intramolecular aza-Michael addition to form the ring, but it's not working well.

    • A: This type of cyclization is highly dependent on the base and solvent system[2]. An optimized protocol suggests using potassium carbonate in ethanol for efficient cyclization[2]. If your substrate has poor solubility in ethanol, a co-solvent system like dioxane/water with sodium carbonate could be more effective. It is important to note that this reaction can be reversible, so optimizing conditions to favor the cyclized product is key.

Part 3: Experimental Protocols

These protocols are based on established literature procedures and should be adapted to your specific substrate.

Protocol 1: Synthesis of Pyrazole Intermediate (Based on Diolez et al., 2016)

This protocol outlines the formation of the core pyrazole ring from a diketone intermediate.

Overall Reaction Scheme:

diketone 2,4-Diketone pyrazole Pyrazole Intermediate diketone->pyrazole Hydrazine, Solvent, Heat hydrazine Hydrazine hydrazine->pyrazole

Caption: General scheme for pyrazole synthesis.

Step-by-Step Procedure:

  • Reaction Setup: To a solution of the 2,4-diketone intermediate (1.0 eq) in a suitable solvent (e.g., ethanol or acetic acid), add hydrazine hydrate (1.1 eq).

  • Reaction Conditions: Stir the reaction mixture at reflux for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.

  • Purification: The crude pyrazole can often be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Protocol 2: Boc-Deprotection and Cyclization to form this compound (Based on Diolez et al., 2016)

This protocol describes the final ring-closing step.

Step-by-Step Procedure:

  • Boc Deprotection: Dissolve the Boc-protected amino-pyrazole precursor (1.0 eq) in a solution of HCl in a suitable solvent (e.g., 4M HCl in dioxane or trifluoroacetic acid in dichloromethane).

  • Monitoring: Stir the reaction at room temperature for 1-4 hours, monitoring for the disappearance of the starting material by TLC or LC-MS.

  • Removal of Acid: Once deprotection is complete, concentrate the reaction mixture to dryness under reduced pressure to remove excess acid.

  • Cyclization: Dissolve the crude amine salt in a suitable solvent (e.g., water or methanol) and add an aqueous solution of a mild base, such as sodium carbonate (Na₂CO₃), until the pH is ~9-10[1].

  • Reaction Completion: Stir the mixture at room temperature for 2-6 hours. The product may precipitate out of the solution.

  • Workup and Purification: Collect the solid product by filtration, or if no solid forms, extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Part 4: Data Summary Tables

Table 1: Comparison of Conditions for Aza-Michael Cyclization

EntryBase (eq.)SolventTemperature (°C)Conversion to Product (%)Reference
1K₂CO₃ (3.0)Ethanol25High[2]
2K₂CO₃ (3.0)Water25No Reaction (low solubility)[2]
3Na₂CO₃ (3.0)Dioxane/Water25Moderate to High[2]

References

  • Diolez, C., et al. (2016). Preliminary investigation of 6,7-dihydropyrazolo[1,5-a]pyrazin-4-one derivatives as a novel series of mGlu5 receptor positive allosteric modulators with efficacy in preclinical models of schizophrenia. Bioorganic & Medicinal Chemistry Letters, 26(2), 429-434. [Link]

  • Ghoshal, A., et al. (2024). Identification of Dihydropyrazolo[1,5-a]pyrazin-4(5H)-ones as Cyclic Products of β-Amidomethyl Vinyl Sulfone Alphavirus Cysteine Protease Inhibitors. Pharmaceuticals, 17(7), 836. [Link]

  • MDPI. (n.d.). Synthesis of 6,7-Dihydro-1H,5H-pyrazolo[1,2-a]pyrazoles by Azomethine Imine-Alkyne Cycloadditions Using Immobilized Cu(II)-Catalysts. [Link]

  • Liu, W., et al. (2011). Synthesis of novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives and their inhibition against growth of A549 and H322 lung cancer cells. Bioorganic & Medicinal Chemistry Letters, 21(13), 3909-3913. [Link]

  • ResearchGate. (n.d.). Regiocontrolled Synthesis of 6,7-Dihydro-4H-pyrazolo[5,1-c][1][4]oxazines. [Link]

  • MDPI. (n.d.). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. [Link]

  • PubMed. (n.d.). Discovery of 6,7-Dihydropyrazolo[1,5- a]pyrazin-4(5 H)-one Derivatives as mGluR2 Negative Allosteric Modulators with In Vivo Activity in a Rodent's Model of Cognition. [Link]

  • Al-Sanea, M. M., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. [Link]

  • National Institutes of Health. (n.d.). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. [Link]

  • PubMed. (n.d.). Preliminary investigation of 6,7-dihydropyrazolo[1,5-a]pyrazin-4-one derivatives as a novel series of mGlu5 receptor positive allosteric modulators with efficacy in preclinical models of schizophrenia. [Link]

  • ResearchGate. (n.d.). Pyrazolo[1,5-a][1][5][6]triazines (5-Aza-9-deazapurines): Synthesis and Biological Activity. [Link]

  • ResearchGate. (n.d.). Discovery of 6,7-Dihydropyrazolo[1,5- a ]pyrazin-4(5 H )-one Derivatives as mGluR 2 Negative Allosteric Modulators with In Vivo Activity in a Rodent's Model of Cognition. [Link]

  • PubMed. (n.d.). A new synthetic approach for pyrazolo[1,5-a]pyrazine-4(5H)-one derivatives and their antiproliferative effects on lung adenocarcinoma cell line. [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. [Link]

  • PubMed. (n.d.). Identification of Dihydropyrazolo[1,5- a]pyrazin-4(5 H)-ones as Cyclic Products of β-Amidomethyl Vinyl Sulfone Alphavirus Cysteine Protease Inhibitors. [Link]

Sources

Technical Support Center: A Guide to Overcoming Solubility Challenges of Pyrazolopyrazinone Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals working with pyrazolopyrazinone compounds. Poor aqueous solubility is a frequent hurdle encountered with this class of molecules, often hindering accurate biological assessment and formulation development.[1] This guide provides a structured approach to troubleshooting and overcoming these solubility issues, grounded in scientific principles and practical laboratory experience.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the solubility of pyrazolopyrazinone compounds.

Q1: My pyrazolopyrazinone derivative shows poor solubility in aqueous buffers. What are the first steps I should take?

A1: The initial approach should be a systematic evaluation of the compound's physicochemical properties. Start by determining its pKa to understand its ionization behavior.[2] Many pyrazolopyrazinone derivatives are weakly basic or acidic, and their solubility can be significantly influenced by pH.[2] A simple pH-solubility profile is an excellent first experiment.

Q2: How does pH manipulation enhance the solubility of ionizable pyrazolopyrazinone compounds?

A2: For ionizable compounds, adjusting the pH of the solution can dramatically increase solubility.[3] Weakly basic pyrazolopyrazinones will be more soluble in acidic conditions (lower pH) where they become protonated and form more soluble salts. Conversely, weakly acidic derivatives will show increased solubility in basic conditions (higher pH) as they deprotonate to form soluble salts.[2]

Q3: What if my pyrazolopyrazinone is neutral or pH adjustment is not a viable option for my experiment?

A3: For neutral compounds or when pH alteration is undesirable, several other strategies can be employed. The use of co-solvents, such as DMSO, ethanol, or polyethylene glycols (PEGs), can significantly enhance solubility.[4][5] Other effective techniques include the use of cyclodextrins to form inclusion complexes, or the preparation of amorphous solid dispersions.[6][7][8]

Q4: I've observed that my compound dissolves initially but then precipitates over time. What is happening and how can I prevent it?

A4: This phenomenon, known as supersaturation leading to precipitation, is common when a compound is rapidly transferred from a high-solubility organic solvent (like DMSO) into an aqueous buffer. The solution is momentarily at a concentration above its thermodynamic solubility limit and then crashes out. To mitigate this, consider using precipitation inhibitors, such as certain polymers (e.g., HPMC), or employing formulation strategies like lipid-based systems that can better maintain the drug in a solubilized state upon dilution.[9][10]

Part 2: Troubleshooting Guides & Detailed Protocols

This section provides in-depth troubleshooting workflows and step-by-step protocols for more complex solubility challenges.

Troubleshooting Workflow: Systematic Solubility Enhancement

This workflow provides a logical progression for tackling solubility issues with a new pyrazolopyrazinone compound.

Solubility_Workflow A Start: Characterize Compound (pKa, LogP, solid form) B Is the compound ionizable? A->B C Determine pH-Solubility Profile B->C Yes G Explore Co-solvents B->G No D Optimize Buffer pH C->D E Solubility Adequate? D->E F Proceed with Experiment E->F Yes E->G No H Screen Co-solvent Type & Concentration G->H I Solubility Adequate? H->I I->F Yes J Advanced Techniques I->J No K Consider Cyclodextrins, Solid Dispersions, or Nanosuspensions J->K

Caption: A decision tree for systematically addressing solubility issues.

Protocol 1: Determining a pH-Solubility Profile

Objective: To determine the aqueous solubility of a pyrazolopyrazinone compound across a physiologically relevant pH range.

Materials:

  • Pyrazolopyrazinone compound

  • A series of buffers (e.g., pH 1.2, 4.5, 6.8, 7.4)

  • Thermostatic shaker

  • Filtration device (e.g., 0.22 µm syringe filters)

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)[11]

Procedure:

  • Add an excess amount of the pyrazolopyrazinone compound to vials containing each buffer.

  • Incubate the vials in a thermostatic shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After incubation, filter the samples to remove any undissolved solid.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method.[12][13]

  • Plot the solubility (e.g., in µg/mL) against the pH of the buffers.

Interpreting the Results: The resulting graph will illustrate the pH-dependent solubility of your compound. For instance, a study on pazopanib hydrochloride, a compound with a pyrazole moiety, showed significantly higher solubility at pH 1.2 compared to pH 4.0 and 6.8.[14] This information is crucial for selecting appropriate buffers for in vitro assays and for predicting in vivo dissolution behavior.[2]

Protocol 2: Co-solvent Screening for Solubility Enhancement

Objective: To identify an effective co-solvent system to increase the solubility of a pyrazolopyrazinone compound.

Materials:

  • Pyrazolopyrazinone compound

  • Aqueous buffer (at a relevant pH)

  • A selection of co-solvents (e.g., DMSO, Ethanol, PEG 400, Propylene Glycol)[5][15]

  • Standard laboratory glassware and analytical equipment

Procedure:

  • Prepare stock solutions of the compound in each co-solvent at a high concentration.

  • Create a series of dilutions of each stock solution into the aqueous buffer, targeting a range of final co-solvent concentrations (e.g., 1%, 2%, 5%, 10% v/v).

  • Visually inspect the solutions for any precipitation immediately after mixing and after a set incubation period (e.g., 2 hours).

  • For clear solutions, quantify the compound's concentration to determine its solubility at each co-solvent percentage.

Data Presentation: Co-solvent Solubility Comparison

Co-solvent1% (v/v) Solubility (µg/mL)5% (v/v) Solubility (µg/mL)10% (v/v) Solubility (µg/mL)
DMSOEnter DataEnter DataEnter Data
EthanolEnter DataEnter DataEnter Data
PEG 400Enter DataEnter DataEnter Data

Causality Behind Co-solvent Choice: Co-solvents work by reducing the polarity of the aqueous medium, making it more favorable for the dissolution of hydrophobic molecules.[4] The choice of co-solvent can depend on the specific structure of the pyrazolopyrazinone and the requirements of the downstream application. For example, while DMSO is a powerful solvent, its concentration may need to be limited in cell-based assays due to potential toxicity.

Advanced Strategy: Cyclodextrin-Mediated Solubilization

For particularly challenging compounds, cyclodextrins offer a sophisticated approach to solubility enhancement. These cyclic oligosaccharides have a hydrophilic exterior and a lipophilic central cavity, allowing them to encapsulate hydrophobic drug molecules, thereby increasing their apparent aqueous solubility.[7][8][16][17]

Experimental Workflow for Cyclodextrin Screening

Cyclodextrin_Workflow A Select Cyclodextrin Types (e.g., HP-β-CD, SBE-β-CD) B Prepare Phase Solubility Diagram A->B C Determine Stoichiometry and Binding Constant B->C D Optimize Formulation C->D E Characterize Complex (e.g., DSC, XRD, NMR) D->E F Proceed with Solubilized Compound E->F

Caption: Workflow for developing a cyclodextrin-based formulation.

Part 3: Alternative Formulation Strategies

When simple methods are insufficient, more advanced formulation techniques may be necessary, particularly for in vivo applications.

  • Amorphous Solid Dispersions (ASDs): Dispersing the pyrazolopyrazinone compound in a polymer matrix in an amorphous state can significantly enhance its solubility and dissolution rate.[1][6] This is a highly effective method for improving the bioavailability of poorly soluble drugs.[1][6]

  • Nanosuspensions: Reducing the particle size of the compound to the nanometer range increases the surface area-to-volume ratio, leading to a faster dissolution rate.[18][19] This technique is particularly useful for compounds that are poorly soluble in both aqueous and organic media.[20]

  • Lipid-Based Formulations: For highly lipophilic pyrazolopyrazinone derivatives, lipid-based formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can be an effective approach to enhance solubility and oral absorption.[1]

References

  • Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. PMC - NIH. Available at: [Link]

  • The pH solubility of PZH in various pH. Data are presented as the means... ResearchGate. Available at: [Link]

  • Troubleshooting. Chemistry LibreTexts. Available at: [Link]

  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. Available at: [Link]

  • Cyclodextrins in delivery systems: Applications. PMC - PubMed Central. Available at: [Link]

  • Cyclodextrins and their applications in pharmaceutical and related fields. ScienceDirect. Available at: [Link]

  • Nanosuspension for improving the bioavailability of a poorly soluble drug and screening of stabilizing agents to inhibit crystal growth. PubMed. Available at: [Link]

  • Nanosuspension: Way to Enhance the Bioavailibility of Poorly Soluble Drug. ResearchGate. Available at: [Link]

  • nanosuspensions: a stratergy to increase the solubility and bioavailability of poorly water. SciSpace. Available at: [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement. Available at: [Link]

  • Inhibiting the Precipitation of Poorly Water-Soluble Drugs from Labrasol Formulations. Available at: [Link]

  • (PDF) CYCLODEXTRINS AND THEIR APPLICATION IN ENHANCING THE SOLUBILITY, DISSOLUTION RATE AND BIOAVAILABILITY. ResearchGate. Available at: [Link]

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. Available at: [Link]

  • NANOSUSPENSION: BIOAVAILABILITY ENHANCING NOVEL APPROACH. International Journal of Pharmacy and Biological Sciences. Available at: [Link]

  • NANOSUSPENSION: AN ATTEMPT TO ENHANCE BIOAVAILABILITY OF POORLY SOLUBLE DRUGS. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available at: [Link]

  • Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • SOLID DISPERSION: STRATEGY TO ENHANCE SOLUBILITY. Available at: [Link]

  • (PDF) Formulation strategies for poorly soluble drugs. ResearchGate. Available at: [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available at: [Link]

  • Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library. Available at: [Link]

  • Pharmaceutical excipients. Available at: [Link]

  • SOLID DISPERSION: AN OVERVIEW OF DIFFERENT METHODOLOGY AND TECHNIQUES. IJRAR.org. Available at: [Link]

  • SOLID DISPERSIONS: AN OVERVIEW OF IMPROVING SOLUBILITY. World Journal of Pharmaceutical and Life Sciences. Available at: [Link]

  • Simulated solubility vs. pH profiles for the tested compounds over the... ResearchGate. Available at: [Link]

  • SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Available at: [Link]

  • Solubilizing Excipients in Oral and Injectable Formulations. ResearchGate. Available at: [Link]

  • Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs. NIH. Available at: [Link]

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available at: [Link]

  • The Effects of pH on Solubility. Chemistry LibreTexts. Available at: [Link]

  • Coprocessed Excipients for Orally Disintegrating Dosage Form. SciSpace. Available at: [Link]

  • An Introduction To Pharmaceutical Excipients Use In Soid Oral Formulation : A Review. Available at: [Link]

  • FORMULATION DEVELOPMENT - The Role of Excipient Selection in the Development of Orally Disintegrating Tablets. Available at: [Link]

  • Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion. Request PDF - ResearchGate. Available at: [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link]

  • Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. SciSpace. Available at: [Link]

  • SOLUBILITY ENHANCEMENT OF POORLY WATER SOLUBLE CELECOXIB FOR PARENTERAL FORMULATIONS. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available at: [Link]

  • Back to Basics: pH-Dependent Drug Interactions with Acid Reducing Agents. Celerion. Available at: [Link]

  • Analytical Method Selection for Drug Product Dissolution Testing. Available at: [Link]

  • Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. ResearchGate. Available at: [Link]

  • A review of methods for solubility determination in biopharmaceutical drug characterization. Available at: [Link]

Sources

Technical Support Center: Enhancing Metabolic Stability of 6,7-Dihydropyrazolo[1,5-a]pyrazin-4(5H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Foreword from Your Application Scientist

Welcome to the technical support guide for the 6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one series. In my years of supporting drug discovery programs, I've seen this versatile scaffold emerge in various projects, from CNS disorders to oncology.[1][2][3] Its synthetic tractability is a major advantage, but like many heterocyclic cores, achieving optimal metabolic stability can be a significant hurdle on the path to a viable drug candidate. Rapid metabolic turnover is a primary reason promising compounds fail, leading to poor bioavailability and short half-lives.[4][5]

This guide is structured from the perspective of a seasoned scientist. It's designed to be a practical resource, moving beyond mere protocols to explain the why behind our experimental choices. We will dissect common challenges, troubleshoot assays, and explore strategic chemical modifications to rationally design more robust molecules. Our goal is to empower your research with the foresight to anticipate and solve metabolic liabilities, saving you valuable time and resources.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions to ground your understanding of metabolic stability in the context of this specific chemical series.

Q1: What is metabolic stability, and why is it so critical for this scaffold?

A: Metabolic stability refers to a compound's susceptibility to biotransformation by metabolic enzymes.[6] For orally administered drugs, the liver is the primary site of this activity, driven largely by the Cytochrome P450 (CYP) superfamily of enzymes.[7][8] A compound that is rapidly metabolized (i.e., has low metabolic stability) will be cleared from the body quickly, often before it can achieve a therapeutic concentration at its target. For the this compound scaffold, which is often developed for chronic conditions requiring sustained target engagement, poor stability can render an otherwise potent compound ineffective in vivo.[5][9]

Q2: What are the likely metabolic "soft spots" on the this compound core and its common derivatives?

A: While a definitive answer requires a metabolite identification study for your specific compound, we can predict likely sites of metabolism based on established principles of drug metabolism for heterocyclic compounds.[4]

  • Aryl Substituents: Phenyl or other aryl rings, commonly attached to this core, are prime targets for CYP-mediated oxidation, particularly at the para-position.[10][11]

  • Saturated Piperazinone Ring: The α-carbon to the nitrogen atom in the dihydropyrazine ring is a classic site for oxidation.[4]

  • Pyrazole Ring: Though generally more stable than five-membered heteroarenes with single heteroatoms, the pyrazole ring itself can undergo oxidation.[4][12]

  • Alkyl Groups: Any alkyl substituents are susceptible to hydroxylation, especially at terminal (ω) or penultimate (ω-1) positions.

Below is a diagram illustrating these potential metabolic liabilities.

cluster_0 Potential Metabolic Liabilities compound compound

Caption: Common metabolic "soft spots" on the core scaffold.

Q3: What are the primary in vitro assays I should use to evaluate my compounds?

A: The two workhorse assays for early-stage drug discovery are the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay .[9][13]

  • Liver Microsomes: These are subcellular fractions containing the bulk of Phase I metabolic enzymes (like CYPs).[14][15] This assay is cost-effective, high-throughput, and excellent for assessing CYP-mediated metabolism.[7]

  • Hepatocytes: These are intact liver cells that contain both Phase I and Phase II (conjugation) enzymes, as well as transporters.[15][16] This assay provides a more comprehensive picture of overall hepatic clearance but is lower throughput and more expensive.[9]

For initial screening and structure-activity relationship (SAR) studies, we recommend starting with liver microsomes from the relevant species (e.g., rat for initial PK studies, human for clinical relevance).

FeatureLiver MicrosomesCryopreserved Hepatocytes
Enzyme Content Primarily Phase I (CYPs, FMOs)Phase I and Phase II enzymes, transporters
Complexity Low (subcellular fraction)High (intact cells)
Throughput HighMedium to Low
Cost LowHigh
Primary Use Rank-ordering compounds for CYP-mediated metabolism[7]Predicting overall hepatic clearance, assessing low-turnover compounds[15][17]
Cofactors Requires addition of cofactors (e.g., NADPH)[14][18]Endogenous cofactors are present

Caption: Comparison of primary in vitro metabolic stability systems.

Q4: What are the principal strategies to improve the metabolic stability of my lead compounds?

A: Improving metabolic stability is an iterative process of identifying liabilities and making targeted structural modifications. The main strategies include:

  • Blocking Metabolism: Introducing an inert group at a metabolically labile site. The most common approach is substituting a hydrogen with a fluorine or deuterium atom.[4][19] The strong C-F bond is resistant to CYP-mediated cleavage, while the heavier C-D bond can slow the rate of bond-breaking reactions (the kinetic isotope effect).[19]

  • Bioisosteric Replacement: Swapping a metabolically unstable fragment with a chemically different but functionally similar group that is more robust.[10][20][21] For example, replacing a metabolically active phenyl ring with a pyridine or pyrimidine can significantly reduce oxidation.[11][20]

  • Modulating Electronics: Making aromatic rings more electron-deficient by adding electron-withdrawing groups (e.g., -CF₃, -SO₂NH₂) can decrease their susceptibility to oxidation by CYPs.[5][11]

  • Steric Hindrance: Introducing a bulky group near a metabolic soft spot can physically block the metabolic enzyme from accessing it.[10]

Section 2: Troubleshooting Experimental Assays

Here we address common issues encountered during in vitro stability testing.

Q1: My compound shows extremely rapid clearance (<5 min half-life) in the liver microsomal stability assay. What are my next steps?

A: This is a common, albeit challenging, situation.

  • First, validate the result. Ensure your negative controls are clean. Run a "-NADPH" control where the essential cofactor for CYP activity is omitted. If the compound is still unstable, the degradation may be due to chemical instability in the buffer or non-CYP enzymatic activity.[6] Also, check for stability in boiled (inactivated) microsomes.[16]

  • If degradation is NADPH-dependent, the compound is a high-turnover substrate for CYPs. At this point, further incubation is not informative. The priority shifts to identifying the site of metabolism. A metabolite identification (MetID) study is the logical next step. This involves incubating the compound with microsomes at a higher concentration and for a short period, then analyzing the sample by high-resolution LC-MS/MS to identify the mass of the formed metabolites. An increase of +16 Da, for instance, strongly suggests an oxidation (hydroxylation).

  • Initiate parallel SAR. While the MetID study is underway, you can begin making empirical modifications based on the likely soft spots discussed in FAQ #2. Synthesize analogues where you block the most probable sites of attack (e.g., para-position of a phenyl ring) with a fluorine atom.

Q2: I am seeing high variability (>20% CV) in my microsomal stability data between plates or on different days. What are the common causes?

A: Reproducibility is key for building reliable SAR. Variability often stems from seemingly minor technical issues.[22]

  • Microsome Viability: Ensure microsomes are thawed rapidly at 37°C and immediately placed on ice. Never let them sit at room temperature. Avoid repeated freeze-thaw cycles. Different batches or suppliers of microsomes can also introduce variability.[22]

  • Compound Solubility: If your compound is precipitating in the aqueous assay buffer, you will see artificially low and variable stability. Check the solubility at the final assay concentration. If it's an issue, you may need to reduce the compound concentration or increase the percentage of organic solvent (though keep it low, typically <1% DMSO, to avoid inhibiting enzymes).[16][17]

  • Pipetting Errors: At the low volumes used in 96- or 384-well plates, small pipetting errors can have a large impact. Ensure pipettes are calibrated and use reverse pipetting for viscous solutions like microsomal stocks.

  • Reaction Termination: The quenching step (adding ice-cold acetonitrile or methanol) must be rapid and efficient to stop the reaction instantly and consistently across all time points.[14][18]

Q3: My compound appears very stable in the microsomal assay, but it has poor oral bioavailability and a short half-life in vivo. What's going on?

A: This is a classic scenario that highlights the limitations of the microsomal assay. The likely culprits are:

  • Phase II Metabolism: Microsomes are deficient in most Phase II conjugation enzymes, such as UGTs, which are a major clearance pathway for compounds with available hydroxyl, amine, or carboxylic acid groups.[7] If your parent compound, or a Phase I metabolite, is rapidly conjugated, it will be cleared quickly in vivo but appear stable in microsomes. The solution is to re-test the compound in a hepatocyte stability assay , which contains a full complement of Phase II enzymes.[9]

  • Non-CYP Metabolism: Other enzyme systems, such as aldehyde oxidase (AO) located in the cell cytosol, can also be significant clearance pathways. These are not present in microsomal fractions. Again, a hepatocyte assay would reveal this liability.

  • High Permeability/Efflux: The compound may be subject to rapid efflux back into the gut lumen or bile, a process mediated by transporters not present in microsomes.

  • Poor Absorption: The compound may simply have poor absorption characteristics unrelated to metabolism.

start Compound Shows Low Microsomal Clearance but Poor In Vivo PK q1 Is there a potential Phase II metabolism site? (e.g., -OH, -NH2, -COOH) start->q1 a1 Run Hepatocyte Stability Assay q1->a1 Yes q2 Is the compound highly lipophilic? q1->q2 No res1 High clearance in hepatocytes suggests Phase II or cytosolic enzyme metabolism. a1->res1 a2 Assess non-metabolic clearance: - Permeability (e.g., Caco-2) - Efflux transporter assays q2->a2 Yes res2 Poor permeability or high efflux can limit bioavailability independent of metabolism. a2->res2

Caption: Troubleshooting workflow for discrepancies between in vitro and in vivo data.

Section 3: Protocols and Methodologies

Protocol 1: Standard Liver Microsomal Stability Assay

This protocol provides a robust method for determining metabolic stability using a 96-well plate format.

Materials:

  • Pooled Liver Microsomes (e.g., human, rat) from a reputable supplier.

  • Potassium Phosphate Buffer (100 mM, pH 7.4).

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase).[18]

  • Test Compounds and Positive Control (e.g., Verapamil, a high-turnover compound) dissolved in DMSO.

  • Ice-cold Acetonitrile (ACN) with an appropriate internal standard (IS) for LC-MS/MS analysis.

  • 96-well incubation and collection plates.

Procedure:

  • Prepare Compound Plate: Serially dilute test compounds and controls in ACN to an intermediate concentration (e.g., 100 µM). In a 96-well plate, add 2 µL of this solution. The final substrate concentration in the incubation will be 1 µM, and the final DMSO/ACN concentration will be low (<0.5%).

  • Prepare Microsomal Mix: On ice, dilute the liver microsomal stock in cold phosphate buffer to a working concentration of 0.5 mg/mL.

  • Incubation (Pre-warming): Add 158 µL of the microsomal mix to each well of the compound plate. Mix gently and pre-incubate the plate at 37°C for 10 minutes.

  • Initiate Reaction: Prepare the NADPH regenerating solution according to the manufacturer's instructions. To start the reaction, add 40 µL of the NADPH solution to each well. The final incubation volume is 200 µL.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction in designated wells by adding 400 µL of ice-cold ACN with internal standard. The 0-minute time point is quenched immediately after adding NADPH.

  • Sample Processing: Once all time points are collected, seal the plate and centrifuge at 4000 rpm for 20 minutes to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new 96-well plate and analyze the remaining parent compound concentration using a validated LC-MS/MS method.[14]

Protocol 2: Data Analysis and Calculation of Key Parameters

  • Quantification: Determine the peak area ratio of the analyte to the internal standard at each time point.

  • Normalization: Express the amount of compound remaining at each time point as a percentage of the amount present at time zero.

  • Calculate Half-Life (t½): Plot the natural logarithm (ln) of the percent remaining versus time. The slope of the linear regression line is the elimination rate constant (k).

    • Slope = -k

    • t½ (min) = 0.693 / k

  • Calculate Intrinsic Clearance (CLint): This value normalizes the rate of metabolism to the amount of enzyme used.

    • CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume (µL) / Protein Amount (mg))

Compoundt½ (min)CLint (µL/min/mg)Classification
Verapamil (Control)4.5154High Clearance
Compound A> 60< 11.5Low Clearance
Compound B25.027.7Moderate Clearance
Compound C8.086.6High Clearance

Caption: Example data output from a microsomal stability assay.

Section 4: Strategic Compound Design Guide

This section provides actionable strategies for modifying your this compound derivatives to enhance metabolic stability.

cluster_mods Modification Strategies start Initial Hit Compound (High Metabolic Clearance) step1 Step 1: Identify Metabolic Hotspot (Metabolite ID Study) start->step1 step2 Step 2: Formulate Hypothesis (e.g., para-hydroxylation of phenyl ring) step1->step2 step3 Step 3: Strategic Modification step2->step3 mod1 Block Site: Replace H with F or D step3->mod1 mod2 Bioisosteric Replacement: Replace Phenyl with Pyridyl step3->mod2 mod3 Modulate Electronics: Add Electron-Withdrawing Group step3->mod3 step4 Step 4: Synthesize & Re-test Analogs (Microsomal Stability Assay) mod1->step4 mod2->step4 mod3->step4 step4->step2 Unsuccessful: Reformulate Hypothesis end Optimized Compound (Improved Metabolic Stability) step4->end Successful

Sources

Technical Support Center: Optimizing CNS Penetration for the 6,7-Dihydropyrazolo[1,5-a]pyrazin-4(5H)-one Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for medicinal chemists and drug discovery teams working with the 6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one scaffold. This class of compounds has shown significant promise for various central nervous system (CNS) targets, including mGluR and NMDA receptors.[1][2] However, achieving optimal brain exposure is a critical and often challenging step. This guide provides troubleshooting advice, experimental protocols, and strategic insights in a practical question-and-answer format to help you navigate the complexities of the blood-brain barrier (BBB).

Section 1: Understanding the Core Challenge

FAQ: My team is starting a new project with the pyrazolo-pyrazinone core. What are the primary hurdles we should anticipate for CNS penetration?

Answer: Successfully delivering a drug to the CNS requires overcoming the blood-brain barrier (BBB), a highly selective interface. For a small molecule like this compound, the two main obstacles are:

  • Passive Permeability: The ability of the molecule to diffuse across the lipid membranes of the brain's endothelial cells. This is governed by its intrinsic physicochemical properties. Compounds that are too polar (hydrophilic) or too large will struggle to cross, while those that are excessively greasy (lipophilic) may get trapped in the membrane or be subject to rapid metabolism and nonspecific binding.[3]

  • Active Efflux: The BBB is fortified with ATP-dependent efflux transporters that actively pump xenobiotics (foreign substances, including drugs) back into the bloodstream.[4] P-glycoprotein (P-gp, or MDR1) is the most notorious of these transporters and is a major reason why many promising drug candidates fail to achieve therapeutic concentrations in the brain.[5][6] Identifying and mitigating P-gp substrate activity is therefore a critical step in any CNS drug discovery program.[7]

The following diagram illustrates these two competing processes at the BBB.

cluster_blood Bloodstream cluster_bbb Blood-Brain Barrier (Endothelial Cells) cluster_cns CNS Drug_Blood Drug in Plasma Passive_Diffusion Passive Diffusion (Physicochemical Property-Driven) Drug_Blood->Passive_Diffusion Influx Drug_Brain Drug at Target Passive_Diffusion->Drug_Brain Pgp_Pump P-glycoprotein (P-gp) Efflux Pump Pgp_Pump->Drug_Blood Drug_Brain->Pgp_Pump Efflux

Caption: The Blood-Brain Barrier (BBB) Challenge.

Section 2: Troubleshooting Passive Permeability

FAQ: My initial analogs show poor brain-to-plasma ratios. How do I diagnose and fix issues related to their fundamental physicochemical properties?

Answer: A low brain-to-plasma ratio (Kp) often points to suboptimal physicochemical properties for passive diffusion. You should systematically evaluate your compounds against established guidelines for CNS drugs. The goal is a multiparameter optimization, as improving one property can negatively affect another.[8]

Data Summary: Guideline Physicochemical Properties for CNS Penetration

PropertyDescriptionCNS-Optimal RangeRationale & Key References
Molecular Weight (MW) Overall size of the molecule.< 450 g/mol Smaller molecules diffuse more easily across membranes.[9]
Lipophilicity (LogP/LogD) Partition coefficient between lipid and aqueous phases.1.5 - 3.5A parabolic relationship exists; compounds must be lipophilic enough to enter the membrane but not so much that they get trapped or bind non-specifically to plasma proteins.[3][10]
Topological Polar Surface Area (TPSA) Sum of surfaces of polar atoms (O, N).< 90 ŲA measure of hydrogen bonding potential. Higher TPSA requires more energy to desolvate the molecule for membrane entry.[9][11]
Hydrogen Bond Donors (HBD) Number of N-H and O-H groups.≤ 3Each HBD significantly increases the desolvation energy penalty, hindering permeability. Reducing HBD count is a key strategy to reduce P-gp efflux.[12][13]
Hydrogen Bond Acceptors (HBA) Number of N and O atoms.≤ 7Contributes to polarity and water solubility.[9]
Basicity (pKa) Acid dissociation constant of basic centers.< 8.5Highly basic compounds are often ionized at physiological pH (7.4), increasing their polarity and making them poor P-gp substrates. Lowering basicity can sometimes mitigate P-gp efflux.[13]
Troubleshooting Guide: Modifying the Pyrazolo-pyrazinone Scaffold
  • Issue: LogP is too low (Compound is too polar).

    • Cause: The core scaffold contains several nitrogen and oxygen atoms, making it inherently polar. An analysis of a simple analog, 3-nitro-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one, shows a calculated XLogP3 of -0.6, which is far too low for effective CNS penetration.[14]

    • Solution: Introduce lipophilic groups at appropriate positions. Based on published SAR, the pyrazole and piperazinone rings are common points for substitution.[1][15] Adding small alkyl groups, halogens (e.g., -F, -Cl), or aryl rings can systematically increase LogP. Be mindful not to increase MW excessively.

  • Issue: TPSA is too high (Compound has too much polar surface).

    • Cause: The lactam carbonyl and multiple nitrogen atoms contribute significantly to TPSA. The nitro-substituted analog has a TPSA of 92.7 Ų, which is borderline for CNS entry.[14]

    • Solution:

      • Bioisosteric Replacement: If possible, replace polar functional groups with less polar bioisosteres without losing target affinity.

      • Masking Polar Groups: The most effective strategy is often to mask hydrogen bond donors. The N-H bond in the piperazinone ring is a key HBD. Alkylating this nitrogen removes the HBD, reduces TPSA, and can be a viable strategy if tolerated by the target.

      • Intramolecular Hydrogen Bonding (IMHB): Introduce a hydrogen bond acceptor near an HBD to form an internal hydrogen bond. This "cloaks" the polar group from solvent, reducing the effective TPSA and lowering the desolvation penalty for membrane crossing. This has proven to be a highly successful strategy for reducing P-gp efflux as well.[16]

Section 3: Identifying and Mitigating P-glycoprotein (P-gp) Efflux

FAQ: How can I determine if my compound is a substrate for P-gp?

Answer: The most reliable method is to perform an in vitro bidirectional permeability assay using a cell line that overexpresses an efflux transporter, most commonly Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene (MDCK-MDR1).[16]

The assay measures the rate of compound transport across a polarized cell monolayer in both directions: from the apical (blood side) to the basolateral (brain side) (A-to-B), and from basolateral to apical (B-to-A).

  • A high B-to-A permeability (Papp B-A) and a low A-to-B permeability (Papp A-B) suggest active efflux.

  • The Efflux Ratio (ER) is calculated as (Papp B-A) / (Papp A-B).

  • An ER > 2-3 is a strong indicator that your compound is an efflux substrate.[16] The experiment should be repeated in the presence of a known P-gp inhibitor (e.g., verapamil or elacridar). A significant reduction in the ER in the presence of the inhibitor confirms that P-gp is the transporter responsible.

Experimental Protocol: MDCK-MDR1 Bidirectional Permeability Assay

This protocol outlines the key steps for assessing P-gp substrate liability.

cluster_workflow P-gp Substrate Assay Workflow start Start seed_cells 1. Seed MDCK-MDR1 cells on Transwell inserts start->seed_cells culture 2. Culture for 5-7 days to form a confluent monolayer seed_cells->culture check_teer 3. Measure Transepithelial Electrical Resistance (TEER) to confirm monolayer integrity culture->check_teer prepare_solutions 4. Prepare dosing solutions of test compound (+/- P-gp inhibitor) check_teer->prepare_solutions dose_apical 5. Add compound to Apical side (A-to-B transport) prepare_solutions->dose_apical dose_basolateral 6. Add compound to Basolateral side (B-to-A transport) prepare_solutions->dose_basolateral incubate 7. Incubate at 37°C with shaking dose_apical->incubate dose_basolateral->incubate sample 8. Collect samples from receiver compartments at timed intervals incubate->sample analyze 9. Quantify compound concentration using LC-MS/MS sample->analyze calculate 10. Calculate Papp values and Efflux Ratio (ER) analyze->calculate end End calculate->end

Caption: Workflow for an in vitro P-gp efflux assay.

Troubleshooting Guide: My compound is a P-gp substrate (ER > 3). What structural modifications can I make?

Answer: If your pyrazolo-pyrazinone analog is a P-gp substrate, several medicinal chemistry strategies can be employed to reduce or eliminate this liability. The key is to disrupt the interactions between your molecule and the transporter's binding pocket.

  • Strategy 1: Reduce Hydrogen Bond Donors (HBDs). This is one of the most effective ways to reduce P-gp recognition.[12]

    • Action: As mentioned previously, alkylate the piperazinone N-H. This removes a key HBD.

  • Strategy 2: Introduce an Intramolecular Hydrogen Bond (IMHB).

    • Action: Introduce a hydrogen bond acceptor (like a nitrogen atom in a pyridine ring or an ether oxygen) in a substituent positioned to form an IMHB with a nearby amide N-H. This masks the HBD, reducing both polarity and P-gp recognition.[13][16]

  • Strategy 3: Modulate Basicity (pKa).

    • Action: P-gp tends to recognize and transport basic compounds. If your scaffold contains a basic nitrogen, aim to reduce its pKa to below ~8.0. This can be achieved by introducing electron-withdrawing groups nearby. For the pyrazolo-pyrazinone core, this is less of a concern as the amide nitrogens are not strongly basic.

  • Strategy 4: Add Bulky or Rigid Groups.

    • Action: Sometimes, adding a bulky group can create a steric clash that prevents the compound from fitting properly into the P-gp binding site.

  • Strategy 5: Utilize Computational Modeling.

    • Action: Use induced-fit docking (IFD) simulations with a P-gp homology model. By comparing the docking scores of a known P-gp substrate and a non-substrate "matched pair," you can validate the model.[12] This computational tool can then be used prospectively to design modifications that destabilize the compound's interaction with P-gp, helping to prioritize which analogs to synthesize.[12]

Section 4: Integrated Strategy and Screening Cascade

FAQ: How should I structure my screening process to efficiently identify candidates with good CNS penetration?

Answer: A tiered, iterative approach is most effective. Start with high-throughput in silico and in vitro methods to filter large numbers of virtual or newly synthesized compounds, reserving resource-intensive in vivo studies for only the most promising candidates.

The following workflow illustrates a best-practice screening cascade.

cluster_cascade CNS Drug Discovery Screening Cascade tier1 Tier 1: In Silico & Early Design (100s of compounds) - Calculate CNS properties (LogP, TPSA, etc.) - P-gp docking simulations - Prioritize synthesis list tier2 Tier 2: Primary In Vitro Screening (Dozens of compounds) - Target Affinity & Potency Assay - Metabolic Stability (Microsomes) - PAMPA for passive permeability tier1->tier2 Synthesize & Test tier3 Tier 3: Secondary In Vitro Screening (5-10 compounds) - MDCK-MDR1 Efflux Assay - Caco-2 Permeability Assay - Plasma Protein Binding tier2->tier3 Select Hits tier4 Tier 4: In Vivo Pharmacokinetics (1-3 compounds) - Rodent IV/PO dosing - Measure plasma and brain concentrations - Calculate Kp and Kp,uu tier3->tier4 Select Leads candidate Lead Candidate Selection tier4->candidate Optimize

Caption: An integrated screening cascade for CNS drug discovery.

By systematically applying these principles and experimental protocols, you can rationally design and optimize this compound derivatives, significantly increasing the probability of identifying a clinical candidate with the desired CNS penetration profile.

References

  • The Impact of P-Glycoprotein on CNS Drug Efflux and Variability in Response. PubMed.
  • The Impact of P‐Glycoprotein on CNS Drug Efflux and Variability in Response. Wiley Online Library.
  • Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review. MDPI.
  • Validating the Use of Rational Modification of Compounds to Reduce P-gp Efflux. Preprints.org.
  • Current approaches to enhance CNS delivery of drugs across the brain barriers. Dovepress.
  • Strategies for Structural Modification of Small Molecules to Improve Blood–Brain Barrier Penetration: A Recent Perspective.
  • Structural Modifications that Alter the P-Glycoprotein Efflux Properties of Compounds.
  • Strategies for Structural Modification of Small Molecules to Improve Blood-Brain Barrier Penetr
  • Modulation of P-glycoprotein at the Blood-Brain Barrier: Opportunities to Improve CNS Pharmacotherapy. PubMed Central.
  • Imaging P‐Glycoprotein Function at the Blood–Brain Barrier as a Determinant of the Variability in Response to Central Nervous System Drugs. PubMed Central.
  • Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms. PubMed Central.
  • 3-Nitro-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one. PubChem.
  • Structural Modifications that Alter the P-Glycoprotein Efflux Properties of Compounds. Semantic Scholar.
  • Determination of lipophilicity and its use as a predictor of blood-brain barrier penetration of molecular imaging agents. PubMed.
  • Determination of lipophilicity and its use as a predictor of blood-brain barrier penetration of molecular imaging agents.
  • Modeling the Blood-Brain Barrier Permeability of Potential Heterocyclic Drugs via Biomimetic IAM Chromatography Technique Combined with QSAR Methodology. MDPI.
  • Preliminary investigation of 6,7-dihydropyrazolo[1,5-a]pyrazin-4-one derivatives as a novel series of mGlu5 receptor positive allosteric modulators with efficacy in preclinical models of schizophrenia. PubMed Central.
  • Discovery of 6,7-Dihydropyrazolo[1,5- a]pyrazin-4(5 H)-one Derivatives as mGluR2 Negative Allosteric Modulators with In Vivo Activity in a Rodent's Model of Cognition. PubMed.
  • Discovery of Pyrazolo[1,5-a]pyrazin-4-ones as Potent and Brain Penetrant GluN2A-Selective Positive Allosteric Modulators Reducing AMPA Receptor Binding Activity. PubMed.

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Technical Support Center: Strategies to Improve Oral Bioavailability of Pyrazolopyrazinone Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for drug development professionals. This guide is designed to provide you, our fellow researchers and scientists, with actionable strategies and troubleshooting insights for a common and significant challenge: improving the oral bioavailability of pyrazolopyrazinone inhibitors. Many compounds in this class, while potent, exhibit physicochemical properties that hinder their journey from oral administration to systemic circulation.

This document moves beyond simple protocols. It delves into the mechanistic basis of poor bioavailability and provides a logical framework for diagnosing and solving the specific issues you may encounter in your experiments.

Part 1: Foundational Troubleshooting - Diagnosing the Bioavailability Barrier

The first step in solving a problem is understanding its root cause. Low oral bioavailability is rarely due to a single factor. For pyrazolopyrazinone inhibitors, it's typically an interplay of solubility, permeability, metabolic stability, and transporter interactions.

Q1: My pyrazolopyrazinone inhibitor shows very low plasma exposure after oral dosing. What are the initial physicochemical properties I should investigate?

When faced with low oral exposure, the immediate priorities are to quantify the compound's fundamental physicochemical properties. These initial data points will guide your entire development strategy.

  • Aqueous Solubility: This is the most common barrier for this class of molecules. Many pyrazolopyrazinone inhibitors are lipophilic and possess poor water solubility.[1][2] You must determine the kinetic and thermodynamic solubility in physiologically relevant media (e.g., pH 1.2, 4.5, and 6.8 buffers) to simulate the conditions of the gastrointestinal (GI) tract. A compound that is not in solution cannot be absorbed.

  • Lipophilicity (LogP/LogD): Lipophilicity is a double-edged sword. While adequate lipophilicity is required to cross the intestinal membrane, excessively high LogP values (typically >5) can lead to poor solubility, increased metabolic clearance, and entrapment in lipid bilayers.[1] The pH-dependent distribution coefficient (LogD), measured at physiological pH (e.g., 7.4), is often more informative than the partition coefficient (LogP).

  • Permeability: A drug must be able to pass through the intestinal epithelium to reach the bloodstream.[3] Initial assessment is often performed using in-vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) for passive diffusion or, more comprehensively, with cell-based models like Caco-2 assays, which can also identify active transport phenomena.[4]

A logical first step is to map these properties to the Biopharmaceutics Classification System (BCS).

Q2: What is the Biopharmaceutics Classification System (BCS), and how does it help me diagnose the primary absorption barrier for my inhibitor?

The BCS is a scientific framework that classifies a drug substance based on its aqueous solubility and intestinal permeability.[1][5] It is an indispensable tool for identifying the rate-limiting step in oral absorption.

BCS Class Solubility Permeability Primary Absorption Barrier & Strategy Focus
Class I HighHighIdeal for Oral Absorption. Bioavailability issues are rare and typically not related to dissolution or permeation.
Class II LowHighSolubility/Dissolution-Rate Limited. This is the most common class for pyrazolopyrazinone inhibitors. The focus must be on enhancing solubility and dissolution rate through formulation (e.g., solid dispersions, micronization) or chemical modification (prodrugs).[6][7][8]
Class III HighLowPermeability-Limited. The compound dissolves but cannot cross the intestinal wall efficiently. Strategies involve using permeation enhancers or prodrug approaches that target active uptake transporters.[9]
Class IV LowLowSignificant Challenges. Both solubility and permeability are major hurdles. A combination of strategies is required, such as using advanced formulations (e.g., lipid-based systems) to improve solubility while simultaneously addressing permeability, often in conjunction with medicinal chemistry efforts.[10]

Most pyrazolopyrazinone inhibitors fall into BCS Class II or IV, making solubility enhancement a critical starting point.[2][10]

start Low Oral Bioavailability Observed bcs Determine BCS Class (Solubility & Permeability) start->bcs class2 BCS Class II (Low Sol, High Perm) bcs->class2 Low Solubility class4 BCS Class IV (Low Sol, Low Perm) bcs->class4 Low Sol & Perm class3 BCS Class III (High Sol, Low Perm) bcs->class3 Low Permeability sol_strat Formulation - Amorphous Solid Dispersions - Particle Size Reduction - Lipid Formulations Medicinal Chemistry - Solubilizing Prodrugs class2->sol_strat combo_strat Combination Strategy Required (Solubility + Permeability) class4->combo_strat perm_strat Formulation - Permeation Enhancers Medicinal Chemistry - Prodrugs Targeting Transporters - Reduce Efflux Substrate Activity class3->perm_strat metabolism Assess Metabolic Stability (Microsomes, Hepatocytes) sol_strat->metabolism perm_strat->metabolism combo_strat->metabolism met_stable Metabolically Stable metabolism->met_stable Low Clearance met_unstable High Clearance metabolism->met_unstable High Clearance medchem_met Medicinal Chemistry: Block Metabolic Hotspots met_unstable->medchem_met

Caption: Troubleshooting Decision Tree for Poor Oral Bioavailability.

Q3: My compound's solubility is highly dependent on pH. How does this impact oral absorption?

This is a critical issue for many kinase inhibitors, which are often weakly basic.[11] Such compounds may dissolve in the highly acidic environment of the stomach (pH 1-3) but then precipitate out of solution as they move into the higher pH of the small intestine (pH 5.5-7.0), which is the primary site of drug absorption.[12] This pH-induced precipitation dramatically reduces the concentration of dissolved drug available for absorption.

Troubleshooting Steps:

  • pH-Dissolution Profile: Perform in vitro dissolution tests in a series of buffers mimicking the GI tract (e.g., pH 1.2, 4.5, 6.5, 7.2). A sharp drop in the amount of dissolved drug as pH increases is a red flag.

  • Formulation Intervention: This is a classic problem addressed by enabling formulations. Amorphous solid dispersions (ASDs), for instance, can maintain a supersaturated state of the drug even at higher intestinal pH, preventing precipitation and keeping the drug in an absorbable form.[8][13]

Part 2: Advanced Strategies for Overcoming Specific Barriers

Once you have diagnosed the primary barrier(s), you can deploy targeted strategies.

Q4: My inhibitor is BCS Class II. What are the most effective formulation strategies to overcome its poor solubility?

For BCS Class II compounds, the goal is to increase the dissolution rate and/or the apparent solubility in the intestinal lumen. Here are the leading strategies, moving from simplest to most complex.

Strategy Mechanism of Action Pros Cons
Particle Size Reduction Increases the surface area-to-volume ratio, which enhances the dissolution rate according to the Noyes-Whitney equation.[5] Techniques include micronization and nanocrystal technology.[7][14]Relatively straightforward; leverages existing crystalline form.May not be sufficient for very poorly soluble compounds; risk of particle aggregation.[5]
Amorphous Solid Dispersions (ASD) The drug is molecularly dispersed in a polymer matrix in a high-energy, amorphous state.[8] This avoids the energy penalty of breaking the crystal lattice, leading to higher apparent solubility and supersaturation.[14]Significant solubility enhancement; can prevent pH-dependent precipitation.[8]Physically unstable (risk of recrystallization); requires careful polymer selection and process control.
Lipid-Based Formulations The drug is dissolved in a mixture of lipids, surfactants, and co-solvents. These systems, like Self-Emulsifying Drug Delivery Systems (SEDDS), form fine emulsions or microemulsions in the gut, keeping the drug solubilized.[6][7][15]Excellent for highly lipophilic drugs; can enhance absorption via lymphatic pathways, bypassing first-pass metabolism.[16]Can be complex to formulate and manufacture; potential for drug precipitation upon dispersion.
Co-crystals A crystalline structure composed of the active pharmaceutical ingredient (API) and a co-former held together by non-covalent bonds. The co-former modifies the crystal lattice, improving solubility and dissolution.[17]Creates a stable, new crystalline form with improved properties.Co-former selection can be challenging and requires extensive screening.[17]
Q5: When is a prodrug approach a suitable strategy for improving solubility?

A prodrug is a pharmacologically inactive derivative of a parent drug that undergoes enzymatic or chemical conversion in the body to release the active compound.[18][19] This approach is particularly useful when formulation strategies alone are insufficient or when a fundamental change to the molecule's properties is needed.

When to Consider a Solubility-Enhancing Prodrug:

  • Presence of a "Handle": The parent molecule must have a suitable functional group (e.g., hydroxyl, amine, carboxyl) to which a solubilizing promoiety can be attached.

  • BCS Class IV Challenges: For compounds with both low solubility and low permeability, a prodrug can sometimes address both issues simultaneously.[20]

  • Targeted Delivery: Prodrugs can be designed to be cleaved by specific enzymes in the gut wall or liver.[19]

A common strategy is to attach a phosphate group, which is highly water-soluble and can be cleaved by alkaline phosphatases in the intestine.[1]

Q6: How can I determine if my inhibitor is a substrate for efflux transporters like P-glycoprotein (P-gp)?

Efflux transporters, particularly P-gp and BCRP, are ATP-dependent proteins in the apical membrane of intestinal enterocytes that actively pump substrates back into the GI lumen, reducing net absorption.[21][22]

The gold-standard in vitro method is the Caco-2 cell permeability assay .[3][4] Caco-2 cells are a human colon adenocarcinoma cell line that, when cultured on a semi-permeable membrane, differentiate to form a polarized monolayer of enterocytes that expresses efflux transporters like P-gp.

The assay measures the permeability of your compound in two directions:

  • Apical to Basolateral (A-to-B): Simulates absorption from the gut into the blood.

  • Basolateral to Apical (B-to-A): Simulates efflux from the blood back into the gut.

An Efflux Ratio (ER) is calculated as the ratio of B-to-A permeability to A-to-B permeability.

  • ER ≈ 1: Suggests passive diffusion.

  • ER > 2: Suggests the compound is a substrate for active efflux.[23]

To confirm P-gp involvement, the assay is repeated in the presence of a known P-gp inhibitor (e.g., verapamil or ketoconazole).[21] A significant reduction in the ER in the presence of the inhibitor confirms that your compound is a P-gp substrate.

Q7: My compound is a P-gp substrate. What strategies can mitigate this?
  • Medicinal Chemistry: This is the most effective long-term solution. Structural modifications can be made to disrupt the recognition of the molecule by the transporter. This often involves:

    • Reducing the number of hydrogen bond donors.

    • Introducing intramolecular hydrogen bonds to "hide" polar groups and reduce the molecule's polarity.[24]

    • Masking the recognition motifs via a prodrug approach.[25]

  • Formulation with Excipients: Certain formulation excipients, such as some surfactants (e.g., Tween 80, Cremophor EL), can act as mild P-gp inhibitors, effectively "stunning" the transporter and allowing more drug to be absorbed.[26] This is a common mechanism by which lipid-based formulations can improve bioavailability.

Q8: How do I assess the metabolic stability of my pyrazolopyrazinone inhibitor?

Poor metabolic stability, leading to high first-pass metabolism in the gut wall and liver, is a major cause of low oral bioavailability.[27] The primary in vitro tool to assess this is the Liver Microsomal Stability Assay .[28]

Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the majority of Phase I drug metabolism.[29] In this assay, the compound is incubated with liver microsomes (from human, rat, mouse, etc.) and a necessary cofactor (NADPH).[30] The disappearance of the parent compound over time is measured by LC-MS/MS.

The key outputs are the in vitro half-life (t½) and the intrinsic clearance (CLint), which can be used to predict in vivo hepatic clearance.[28] A short half-life (< 30 minutes) often indicates that the compound will be rapidly cleared in vivo.[29]

Q9: My inhibitor is rapidly metabolized. What structural modifications can improve its stability?

If the microsomal stability assay reveals high clearance, the next step is "metabolite identification" to find the "soft spots" or metabolic hotspots on the molecule. Once these are identified, medicinal chemistry strategies can be employed:

  • Blocking the Site: Introduce a group, such as a fluorine atom, at or near the site of metabolism. The strong carbon-fluorine bond is resistant to oxidative metabolism.[2]

  • Stereoelectronic Changes: Modify the electronics of the molecule to make the metabolic site less favorable for oxidation. For example, replacing an electron-rich phenyl ring with a pyridine ring can decrease its susceptibility to CYP-mediated oxidation.

  • Deuteration: Replacing a hydrogen atom with its heavier isotope, deuterium, at a metabolic hotspot can slow the rate of bond cleavage by CYPs (the "kinetic isotope effect"), thereby improving metabolic stability.[28][31]

Part 3: Key Experimental Protocols
Q10: Protocol: In Vitro Liver Microsome Stability Assay

This protocol provides a framework for assessing the intrinsic clearance of a test compound.

1. Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO).

  • Pooled liver microsomes (human, rat, etc.) at 20 mg/mL.

  • Phosphate buffer (100 mM, pH 7.4).

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and G6P dehydrogenase).

  • Positive control compound with known clearance (e.g., verapamil, testosterone).

  • Acetonitrile with an internal standard for protein precipitation.

  • 96-well plates, LC-MS/MS system.

2. Procedure:

  • Prepare Incubations: In a 96-well plate, add phosphate buffer. Add the test compound to achieve a final concentration of 1 µM.

  • Pre-incubation: Add liver microsomes (final concentration 0.5 mg/mL). Pre-incubate the plate at 37°C for 5 minutes to equilibrate.

  • Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system. This is your T=0 time point.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture and quench the reaction by adding it to a well containing ice-cold acetonitrile with the internal standard.

  • Control Incubations: Run parallel incubations without the NADPH regenerating system to control for non-enzymatic degradation. Run positive control incubations to validate the assay.

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis: Analyze the samples to determine the peak area ratio of the test compound to the internal standard at each time point.

  • Data Analysis: Plot the natural log of the percent remaining of the test compound versus time. The slope of the line gives the elimination rate constant (k). Calculate the in vitro half-life (t½ = 0.693 / k).

Q11: Protocol: Caco-2 Bidirectional Permeability Assay

This assay assesses both passive permeability and active efflux.

cluster_0 Step 1: Cell Seeding & Culture cluster_1 Step 2: Permeability Experiment cluster_2 Step 3: Analysis & Calculation step1 Seed Caco-2 cells on Transwell inserts step2 Culture for 21 days to form a confluent, polarized monolayer step1->step2 step3 Measure TEER (Transepithelial Electrical Resistance) to confirm monolayer integrity step2->step3 step4 Wash monolayer with transport buffer (HBSS) step3->step4 step5 Add test compound to either Apical (A) or Basolateral (B) chamber (Donor) step4->step5 step6 Incubate at 37°C with gentle shaking step5->step6 step7 Sample from receiver compartment at timed intervals (e.g., 30, 60, 90, 120 min) step6->step7 step8 Quantify compound concentration in donor and receiver samples via LC-MS/MS step7->step8 step9 step9 step8->step9 step10 step10 step9->step10

Caption: Experimental Workflow for a Caco-2 Permeability Assay.

Key Considerations:

  • Controls are essential: Include high permeability (e.g., propranolol) and low permeability (e.g., mannitol) controls. To test for P-gp, use a known substrate (e.g., digoxin) with and without a P-gp inhibitor.[21]

  • Mass Balance: Ensure good recovery of the compound (>80%) to rule out issues with non-specific binding to the plate or cells.[4]

  • Solvent Effects: Keep the concentration of organic solvents like DMSO below 1% to avoid compromising cell monolayer integrity.[3]

Q12: Which preclinical animal model is most appropriate for oral bioavailability studies?

The choice of species is a critical decision in preclinical development. While rodents (mice and rats) are commonly used for initial screens due to cost and throughput, their predictive value for human pharmacokinetics can be limited.

  • Rodents (Mouse, Rat): Excellent for early, comparative studies (e.g., comparing the bioavailability of different formulations or analogs). However, differences in GI physiology and metabolic enzymes can lead to poor correlation with human outcomes.

  • Non-Rodents (Dog, Pig): For lead optimization and candidate selection, larger species are preferred.

    • Dogs are historically common, but their gastric pH is less acidic than humans, which can affect the absorption of weakly basic drugs.

    • Pigs (especially minipigs) are increasingly considered a superior model for predicting oral drug absorption in humans. Their GI tract anatomy, physiology (e.g., transit times, pH), and metabolic enzyme profiles are more similar to humans than those of dogs.[32][33][34]

Preclinical tests in appropriately selected animal models are essential to gain insight into in vivo pharmacokinetic parameters before progressing to human trials.[32][34][35]

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Technical Support Center: Navigating and Mitigating Toxicity of 6,7-Dihydropyrazolo[1,5-a]pyrazin-4(5H)-one Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with the 6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one scaffold. This versatile heterocyclic core is a cornerstone for developing novel therapeutics, including potent kinase inhibitors and modulators of metabotropic glutamate receptors (mGluRs).[1][2][3] However, as with many nitrogen-containing heterocyclic compounds, navigating potential toxicity is a critical step in the drug discovery pipeline.[4]

This guide is designed to provide you with practical, in-depth troubleshooting advice and validated protocols to help you identify, understand, and address toxicity concerns associated with your specific analogs.

Part 1: Frequently Asked Questions - Initial Toxicity Assessment

This section addresses the foundational questions researchers face when beginning the safety assessment of a new this compound derivative.

Q1: What are the primary toxicity concerns I should be aware of for this compound class?

A1: Based on the common therapeutic targets for this scaffold (e.g., protein kinases), you should be particularly vigilant for three main areas of toxicity:

  • Cardiotoxicity: Many small-molecule kinase inhibitors have been associated with adverse cardiovascular effects, ranging from hypertension to QTc interval prolongation and decreased left ventricular ejection fraction.[5][6] These can stem from on-target effects on kinases vital for cardiac function or off-target interactions with ion channels.[7][8]

  • Hepatotoxicity: The liver is the primary site of drug metabolism, and heterocyclic compounds can sometimes form reactive metabolites that lead to liver injury. Assessing for potential hepatotoxicity early is crucial.[9]

  • Off-Target Effects: Despite being designed for a specific target, analogs can interact with other proteins (e.g., other kinases in a large family), leading to unexpected biological effects and toxicities.[5][8] A thorough understanding of your compound's selectivity profile is key.

Q2: I've just synthesized a new analog. What is the absolute first experiment I should run to evaluate its toxicity?

A2: Your first step should always be a dose-response cytotoxicity assay using relevant cell lines.[10] This foundational experiment serves two purposes:

  • It establishes the concentration at which your compound begins to cause general cell death, providing a therapeutic window and guiding the concentrations you will use in subsequent, more specific functional assays.

  • It provides the IC50 (half-maximal inhibitory concentration) or TC50 (half-maximal toxic concentration) value, a key metric for comparing the cytotoxicity of different analogs and making go/no-go decisions.[11]

Standard methods include the MTT assay (measures metabolic activity) or the lactate dehydrogenase (LDH) assay (measures membrane integrity).[12][13]

Q3: How do I choose the right cell lines for my initial cytotoxicity screen?

A3: The choice of cell line is critical and should be guided by your compound's intended therapeutic application and potential toxicity profile.

  • Target-Expressing Cells: At a minimum, include the cancer cell line or other cell type you are targeting (e.g., A549 lung cancer cells if that is your model).[14][15]

  • Control Cell Line: Use a non-cancerous, healthy cell line (e.g., primary cells or a non-tumorigenic line like HEK293) to assess general, non-specific toxicity.

  • Organ-Specific Cells: If you have early concerns about a specific organ toxicity, include relevant cell lines, such as HepG2 cells for hepatotoxicity or iPSC-derived cardiomyocytes for cardiotoxicity.[11]

Part 2: Troubleshooting Guide - In Vitro Cytotoxicity Assays

Even standard assays can present challenges. This section provides solutions to common problems encountered during cytotoxicity testing.

Q: My cytotoxicity data shows high well-to-well variability. What are the likely causes?

A: High variability often points to technical issues in your experimental setup. Here are the most common culprits and their solutions:

  • Inconsistent Cell Seeding: Uneven cell distribution is a major source of variability. Ensure your cell suspension is homogenous before and during plating. Allowing the plate to sit at room temperature for 30-60 minutes before incubation can promote a more even settling of cells.[16]

  • Edge Effects: The outer wells of a 96-well plate are prone to evaporation, which can concentrate media components and your compound, skewing results. Avoid using the outermost wells for experimental data; instead, fill them with sterile PBS or media.[17]

  • Compound Precipitation: Your analog may have poor solubility in the culture medium, leading to inconsistent concentrations. Visually inspect the wells under a microscope for any signs of precipitation. If observed, consider using a lower top concentration, preparing a more dilute stock solution, or exploring alternative solvents (while keeping the final solvent concentration, e.g., DMSO, ideally below 0.1%).[10]

Q: My LDH assay is showing high background signal in the "no treatment" control wells. How can I fix this?

A: High spontaneous LDH release indicates that your cells were unhealthy before you even added your compound.

  • Suboptimal Cell Health: Ensure cells are in the logarithmic growth phase and are not over-confluent when you seed them. Over-trypsinization during passaging can also damage cell membranes.[16]

  • Forceful Pipetting: Excessive or forceful pipetting during cell seeding or reagent addition can cause mechanical stress and lyse cells. Handle the cell suspension gently.[12]

  • Contamination: Bacterial or fungal contamination can cause cell death and should be ruled out.

Problem Potential Cause Recommended Solution Reference
High VariabilityInconsistent cell seeding, Edge effects, Compound precipitationEnsure homogenous cell suspension, avoid outer wells, check for solubility[12][16][17]
Low Absorbance/SignalInsufficient cell number, Incorrect wavelength readingOptimize cell seeding density, Verify plate reader settings[12][17]
High BackgroundPoor cell health, Harsh pipetting, ContaminationUse healthy, log-phase cells, Handle cells gently, Check for contamination[12]
Solvent ToxicityDMSO concentration is too highPerform a solvent tolerance test; keep final DMSO concentration <0.5%, ideally <0.1%[10][16]
Experimental Protocol: LDH Cytotoxicity Assay

This protocol is adapted from standard methodologies for assessing cytotoxicity by measuring the release of lactate dehydrogenase (LDH) from damaged cells.[13]

  • Cell Seeding:

    • Culture your chosen cell line to ~80% confluency.

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well, clear-walled plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of your this compound analog in culture medium at 2x the final desired concentration.

    • Include three sets of controls:

      • Vehicle Control: Medium with the same concentration of solvent (e.g., DMSO) as your highest compound concentration.

      • Untreated Control (Spontaneous LDH Release): Cells with medium only.

      • Maximum LDH Release Control: Cells that will be lysed to determine 100% cytotoxicity.

    • Remove the old medium from the cells and add 100 µL of the diluted compounds or controls to the appropriate wells.

    • Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • LDH Measurement:

    • Thirty minutes before the end of the incubation, add 10 µL of a lysis solution (e.g., 10X Lysis Buffer) to the "Maximum LDH Release" control wells and incubate.[13]

    • Carefully transfer 50 µL of supernatant from each well to a new flat-bottom 96-well plate.

    • Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., CytoTox-ONE™ Homogeneous Membrane Integrity Assay).[13]

    • Add 50 µL of the reaction mixture to each well of the new plate.

    • Incubate at room temperature for 10-30 minutes, protected from light.

    • Add 25 µL of stop solution.

    • Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from a no-cell, medium-only control) from all readings.

    • Calculate the percentage of cytotoxicity for each well using the following formula:

      • % Cytotoxicity = 100 x (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)

    • Plot the % cytotoxicity against the log of the compound concentration to determine the TC50 value.

Cytotoxicity_Workflow Start Start: Healthy, Log-Phase Cells Seed Seed Cells in 96-Well Plate (e.g., 5,000 cells/well) Start->Seed Incubate_24h Incubate for 24h (Allow Attachment) Seed->Incubate_24h Prepare_Cmpd Prepare Serial Dilutions of Analog & Controls Treat_Cells Add Compounds/Controls to Cells Prepare_Cmpd->Treat_Cells Incubate_Exp Incubate for Exposure Period (e.g., 24-72h) Treat_Cells->Incubate_Exp Lyse_Max Add Lysis Buffer to 'Max Release' Wells Transfer_Sup Transfer Supernatant to New Plate Lyse_Max->Transfer_Sup Add_LDH_Reagent Add LDH Reaction Mix & Incubate Transfer_Sup->Add_LDH_Reagent Read_Plate Measure Absorbance (e.g., 490 nm) Add_LDH_Reagent->Read_Plate Analyze Calculate % Cytotoxicity & Determine TC50 Read_Plate->Analyze

Caption: Workflow for a standard LDH cytotoxicity assay.

Part 3: Investigating Specific Toxicities

If your initial screen raises flags or if your compound belongs to a class with known liabilities (like kinase inhibitors), you'll need to perform more specific assays.

Cardiotoxicity Assessment

Q: My pyrazolopyrazine analog, a potential kinase inhibitor, shows toxicity in a general screen. How do I begin to assess for specific cardiotoxicity?

A: For kinase inhibitors, cardiotoxicity is a major hurdle.[6] Your investigation should follow a tiered approach, moving from broad assessments to specific mechanisms. A crucial first step in preclinical animal models is a baseline cardiovascular evaluation, including blood pressure, ECG, and potentially echocardiograms, before starting therapy.[5]

  • Initial Concern: Unexplained cytotoxicity or known risk factors (e.g., inhibition of a kinase with a known role in cardiac function).[8]

  • In Vitro Functional Assays: The next step is to use more physiologically relevant in vitro models. Assess your compound's effect on the contractility and electrophysiology of human iPSC-derived cardiomyocytes. This can reveal effects on beating rate and rhythm.

  • Ion Channel Screening: A primary cause of drug-induced arrhythmia is the blockade of the hERG potassium channel, which leads to QT interval prolongation.[7] A hERG binding or functional assay is a standard, critical part of a safety pharmacology package.

  • In Vivo Studies: If in vitro concerns are confirmed, dedicated cardiovascular safety studies in animal models (e.g., dogs) are necessary. These studies monitor ECG, hemodynamics, and look for cardiac tissue damage after dosing.[18]

Cardiotox_Decision_Tree Start Initial Concern: Compound shows cytotoxicity or is a kinase inhibitor iPSC_Cardio Test on iPSC-derived Cardiomyocytes Start->iPSC_Cardio hERG_Assay Perform hERG Channel Binding/Functional Assay Start->hERG_Assay Kinase_Panel Run Kinase Selectivity Panel Screening Start->Kinase_Panel iPSC_Result Result: Effects on Beating Rate/Rhythm? iPSC_Cardio->iPSC_Result hERG_Result Result: hERG Inhibition? hERG_Assay->hERG_Result Kinase_Result Result: Hits on known Cardiotoxic Kinases? Kinase_Panel->Kinase_Result InVivo_Tox Proceed to In Vivo Cardiovascular Safety Studies (e.g., Dog Telemetry) iPSC_Result->InVivo_Tox Yes Low_Risk Low Immediate Cardiotox Risk: Proceed with Caution & Standard Monitoring iPSC_Result->Low_Risk No hERG_Result->InVivo_Tox Yes hERG_Result->Low_Risk No Kinase_Result->InVivo_Tox Yes Kinase_Result->Low_Risk No

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Comparative Analysis of mGluR2 Negative Allosteric Modulator (NAM) Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting Glutamatergic Tone with Precision

The metabotropic glutamate receptor 2 (mGluR2), a Class C G protein-coupled receptor (GPCR), serves as a critical regulator of synaptic glutamate levels in the central nervous system (CNS).[1][2][3] Primarily located on presynaptic terminals, mGluR2 acts as an autoreceptor; its activation by glutamate initiates an inhibitory Gi/o protein signaling cascade that suppresses further glutamate release.[1][4][5] This feedback mechanism is fundamental for maintaining synaptic homeostasis.

Dysregulation of glutamatergic neurotransmission is implicated in a host of neurological and psychiatric disorders. Consequently, modulating mGluR2 activity has emerged as a promising therapeutic strategy. While orthosteric agonists have been explored, their utility can be limited by a lack of subtype selectivity and potential for receptor desensitization. This has shifted focus toward allosteric modulators, which bind to a topographically distinct site on the receptor.[6][7]

Negative allosteric modulators (NAMs), in particular, offer a nuanced approach to inhibiting mGluR2 function. By decreasing the receptor's response to glutamate, NAMs can effectively increase synaptic glutamate concentrations, a mechanism hypothesized to be beneficial for conditions characterized by glutamatergic hypofunction, such as the cognitive deficits in Alzheimer's disease and certain forms of depression.[2][3][4][8][9] The primary challenge and goal in this field is the development of NAMs with high selectivity for mGluR2 over the closely related and highly homologous mGluR3, as off-target modulation of mGluR3 can lead to undesirable side effects.[2][8]

This guide provides a comparative analysis of prominent mGluR2 NAM chemical scaffolds, details the critical experimental workflows for their characterization, and offers insights into the strategic considerations guiding their development.

The mGluR2 Signaling Cascade: A Target for Modulation

mGluR2 canonically couples to Gi/o proteins. Upon activation by glutamate, the Gαi/o subunit dissociates and inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[10][11] This reduction in cAMP modulates the activity of downstream effectors, ultimately resulting in the inhibition of voltage-gated calcium channels and a decrease in neurotransmitter release. mGluR2 NAMs bind to the seven-transmembrane (7TM) domain of the receptor, preventing the conformational change required for this signaling cascade to occur.[9][12]

mGluR2_Signaling mGluR2 mGluR2 Gi Gαi/o mGluR2->Gi AC Adenylyl Cyclase cAMP cAMP AC->cAMP Gi->AC Inhibits Gbg Gβγ Glutamate Glutamate Glutamate->mGluR2 Activates ATP ATP ATP->AC NAM mGluR2 NAM NAM->mGluR2 Inhibits

Canonical Gi/o-coupled signaling pathway of mGluR2.

Comparative Analysis of Prominent mGluR2 NAM Scaffolds

The quest for selective mGluR2 NAMs has led to the discovery and optimization of several distinct chemical scaffolds. Each possesses unique pharmacological and pharmacokinetic profiles, representing different strategies to achieve the desired therapeutic characteristics.

Scaffold Exemplar Compound mGluR2 Potency (IC50) Selectivity vs. mGluR3 Key Features & Insights Reference(s)
4-Arylquinoline-2-carboxamide MK-87689 nM (FLIPR assay for tool compound 2)>1000-foldDeveloped through extensive optimization to eliminate Ames positivity found in earlier leads. Demonstrates that metabolic liabilities can be engineered out while retaining high potency and selectivity.[2][8]
Picolinamide VU600196678 nM>380-fold (>30 µM)A result of a "reductionist approach" to simplify a larger, less CNS-penetrant scaffold. This class highlights the success of truncating complex molecules to a minimum pharmacophore to improve drug-like properties.[10][13]
Pyrazolo[1,5-a]pyrimidine Compound 15m78 nM>380-fold (>30 µM)Developed via scaffold hopping from a monocyclic precursor with poor PK. This series, along with the thienopyridine series, shows how divergent SAR can be between structurally related heterocyclic cores.[14]
Thieno[3,2-b]pyridine Compound 16c26 nM>1150-fold (>30 µM)Also derived from scaffold hopping. This core afforded some of the most potent analogues to date, demonstrating exceptional tolerability for diverse substituents and favorable physicochemical properties.[13]
Benzodiazepine N/AVariesVariesA 3D-QSAR study on 1,3-dihydrobenzo[b][1][15]diazepin-2-one derivatives identified key structural features for activity, such as the need for bulky substituents at specific positions (R7, R3) and hydrophilic groups to enhance potency.[15]

Experimental Methodologies for mGluR2 NAM Characterization

The robust characterization of novel mGluR2 NAMs requires a multi-step, self-validating workflow. The causality behind this progression is crucial: each step confirms the findings of the last and provides the necessary data to justify advancing to more complex, resource-intensive assays.

Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Validation A Primary Screen (e.g., Tl+ Flux Assay) B Potency Determination (IC50 Curve) A->B C Selectivity Screen (vs. mGluR3 & other mGluRs) B->C D Mechanism of Action (cAMP Assay) C->D E In Vitro ADME/Tox (Metabolic Stability, PPB) D->E F Rodent PK (Brain Penetration) E->F G Target Engagement (PET Imaging) F->G H Preclinical Efficacy Model (e.g., Cognition Assay) G->H

General experimental workflow for mGluR2 NAM discovery.
Protocol 1: In Vitro Potency and Selectivity using a GIRK-based Thallium Flux Assay

Rationale: Gi/o-coupled receptors, like mGluR2, activate G-protein-gated inwardly rectifying potassium (GIRK) channels. This assay provides a robust, high-throughput functional readout of receptor inhibition by measuring the flux of thallium (a surrogate for potassium) through these channels. It is the foundational step to confirm on-target activity.[3]

Methodology:

  • Cell Culture: Utilize a stable cell line (e.g., HEK293) co-expressing human mGluR2 and the necessary GIRK channel subunits. Culture cells to ~80-90% confluency in 384-well black-walled, clear-bottom plates.

  • Loading: Remove culture medium and add 20 µL of dye loading buffer containing a thallium-sensitive fluorescent indicator (e.g., FluxOR™). Incubate for 60-90 minutes at room temperature, protected from light.

  • Compound Addition: Prepare serial dilutions of the test NAM compounds in an appropriate assay buffer. Add 5 µL of the compound dilutions to the wells.

  • Agonist Preparation: Prepare a solution of a potent mGluR2 agonist (e.g., LY354740) at a concentration that elicits an ~80% maximal response (EC80). This is critical; using an EC80 concentration ensures the assay is sensitive enough to detect inhibition without being saturated.

  • Measurement: Place the plate in a fluorescence imaging plate reader (FLIPR).

    • Establish a baseline fluorescence reading for 10-20 seconds.

    • Add 5 µL of the EC80 agonist solution to all wells simultaneously.

    • Immediately begin recording the fluorescence signal every second for at least 120-180 seconds.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) in response to agonist addition.

    • Normalize the data, setting the response with agonist alone as 0% inhibition and the response with no agonist as 100% inhibition.

    • Plot the percent inhibition against the log concentration of the NAM and fit the data to a four-parameter logistic equation to determine the IC50 value.

  • Selectivity Validation: Repeat the entire protocol using a cell line expressing human mGluR3 to determine the IC50 for the off-target receptor. The ratio of mGluR3 IC50 to mGluR2 IC50 provides the selectivity index.

Protocol 2: In Vivo Pharmacokinetic and CNS Penetration Study

Rationale: For a CNS-targeted drug, achieving sufficient exposure in the brain is paramount. This protocol is designed to determine the pharmacokinetic (PK) profile and, most importantly, the brain-to-plasma ratio (Kp) and the unbound brain-to-unbound plasma ratio (Kp,uu), which is the gold standard for assessing CNS penetration.[13][14]

Methodology:

  • Animal Model: Use male Sprague-Dawley rats (or other appropriate rodent model), typically 250-300g. Acclimatize animals for at least 3 days before the study.

  • Dosing: Formulate the test compound in a suitable vehicle (e.g., 20% Captisol). Administer the compound via intravenous (IV) bolus (e.g., 1 mg/kg) and intraperitoneal (IP) or oral (PO) gavage (e.g., 10 mg/kg) to separate cohorts of animals (n=3 per time point). The IV arm is essential for determining absolute bioavailability.

  • Sample Collection: At designated time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose), collect blood samples (~200 µL) via tail vein or cardiac puncture into K2EDTA-coated tubes.

  • Brain Tissue Collection: Immediately following blood collection, euthanize the animals and perfuse with saline. Harvest the whole brain.

  • Sample Processing:

    • Plasma: Centrifuge the blood samples to separate plasma.

    • Brain Homogenate: Weigh the brain tissue and homogenize in a 3:1 (v/w) ratio of saline.

  • Bioanalysis:

    • Determine the concentration of the compound in plasma and brain homogenate samples using a validated LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) method. This requires a specific and sensitive method capable of detecting the compound at low concentrations.

  • Data Analysis:

    • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters such as clearance (CL), volume of distribution (Vdss), half-life (t1/2), and bioavailability (%F).

    • Calculate the brain-to-plasma ratio (Kp) at each time point by dividing the brain concentration by the plasma concentration.

    • Separately, determine the fraction of unbound drug in plasma (fu,p) and brain tissue (fu,b) using equilibrium dialysis.

    • Calculate Kp,uu = Kp * (fu,p / fu,b). A Kp,uu value near 1 suggests passive diffusion across the blood-brain barrier, while a value >1 may indicate active transport into the brain. A value <1 suggests active efflux.

Challenges and Future Directions

The primary obstacle in mGluR2 NAM development remains achieving exquisite selectivity over mGluR3.[2][8] The high sequence homology in the 7TM allosteric binding pocket necessitates sophisticated structure-based drug design and careful SAR exploration to exploit the few subtle differences between the subtypes.

The future of mGluR2 NAM discovery will likely involve:

  • Novel Scaffold Discovery: Moving beyond known chemical classes to identify entirely new cores with inherently better selectivity profiles.

  • PET Tracer Development: The creation of selective mGluR2 NAM PET (Positron Emission Tomography) radioligands is crucial for clinical development.[16] These tools allow for non-invasive measurement of target engagement in the human brain, helping to establish occupancy-efficacy relationships and guide dose selection in clinical trials.[4]

  • Addressing Drug-like Properties: Continued focus on optimizing CNS penetration, metabolic stability, and minimizing off-target activities will be essential for translating potent molecules into safe and effective therapeutics.[2][13]

Conclusion

The development of selective mGluR2 NAMs represents a promising and mechanistically rational approach for the treatment of several CNS disorders. Scaffolds such as the 4-arylquinoline-2-carboxamides and thieno[3,2-b]pyridines demonstrate that high potency and selectivity are achievable through rigorous medicinal chemistry efforts. A systematic and self-validating experimental workflow, from in vitro functional assays to in vivo pharmacokinetic and target engagement studies, is the cornerstone of a successful discovery program. By overcoming the persistent challenge of mGluR3 selectivity and focusing on drug-like properties, the field is well-positioned to advance these precision modulators of glutamatergic tone into the clinic.

References

  • What mGluR2 modulators are in clinical trials currently? - Patsnap Synapse. (2025). Patsnap Synapse. [Link]

  • Discovery of a New Class of mGluR2 Selective Group II mGluR NAM PET Tracer. (2017). Journal of Nuclear Medicine. [Link]

  • Gregory, K. J., et al. (2016). Differential Pharmacology and Binding of mGlu2 Receptor Allosteric Modulators. Molecular Pharmacology. [Link]

  • Li, X., et al. (2012). Investigation on Quantitative Structure Activity Relationships and Pharmacophore Modeling of a Series of mGluR2 Antagonists. PLoS ONE. [Link]

  • Bollinger, K. A., et al. (2017). Design and Synthesis of mGlu2 NAMs with Improved Potency and CNS Penetration Based on a Truncated Picolinamide Core. ACS Medicinal Chemistry Letters. [Link]

  • Discovery and Preclinical Evaluation of an mGluR2-NAM PET Radioligand. (2016). Journal of Nuclear Medicine. [Link]

  • Walsh, S. P., et al. (2023). Discovery of MK-8768, a Potent and Selective mGluR2 Negative Allosteric Modulator. ACS Medicinal Chemistry Letters. [Link]

  • Felts, A. S., et al. (2019). Discovery of Novel Central Nervous System Penetrant Metabotropic Glutamate Receptor Subtype 2 (mGlu2) Negative Allosteric Modulators (NAMs) Based on Functionalized Pyrazolo[1,5-a]pyrimidine-5-carboxamide and Thieno[3,2-b]pyridine-5-carboxamide Cores. Journal of Medicinal Chemistry. [Link]

  • What are mGluR2 modulators and how do they work? (2024). Patsnap Synapse. [Link]

  • Gregory, K. J., et al. (2016). Differential Pharmacology and Binding of mGlu2 Receptor Allosteric Modulators. ResearchGate. [Link]

  • Chiechio, S., et al. (2018). Group II Metabotropic Glutamate Receptors: Role in Pain Mechanisms and Pain Modulation. Frontiers in Molecular Neuroscience. [Link]

  • Development of Potent and Selective Negative Allosteric Modulators of the Metabotropic Glutamate Receptor 2 for the Potential Treatment of Alzheimer's Disease. (n.d.). University of South Florida Scholar Commons. [Link]

  • Witkin, J. M., et al. (2022). Clinical investigations of compounds targeting metabotropic glutamate receptors. ResearchGate. [Link]

  • Walsh, S. P., et al. (2023). Discovery of MK-8768, a Potent and Selective mGluR2 Negative Allosteric Modulator. PMC. [Link]

  • Watkins, J. C., et al. (1994). Structure-activity relationships for a series of phenylglycine derivatives acting at metabotropic glutamate receptors (mGluRs). British Journal of Pharmacology. [Link]

  • Seven, A. B., et al. (2023). Structural basis of allosteric modulation of metabotropic glutamate receptor activation and desensitization. bioRxiv. [Link]

  • Lundström, L., et al. (2011). Structural determinants of allosteric antagonism at metabotropic glutamate receptor 2: mechanistic studies with new potent negative allosteric modulators. British Journal of Pharmacology. [Link]

  • mGluR2 negative allosteric modulators. (n.d.). BioWorld. [Link]

  • Gass, J. T., & Olive, M. F. (2008). Effect of novel allosteric modulators of metabotropic glutamate receptors on drug self-administration and relapse: a review of preclinical studies and their clinical implications. Pharmacology, Biochemistry and Behavior. [Link]

  • Gregory, K. J., et al. (2013). Investigating Metabotropic Glutamate Receptor 5 Allosteric Modulator Cooperativity, Affinity, and Agonism: Enriching Structure-Function Studies and Structure-Activity Relationships. Molecular Pharmacology. [Link]

  • Niswender, C. M., & Conn, P. J. (2010). Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease. Annual Review of Pharmacology and Toxicology. [Link]

  • New Approach Methodologies (NAMs). (n.d.). BioIVT. [Link]

  • Flor, P. J., et al. (2001). Neuroprotective Activity of Metabotropic Glutamate Receptor Ligands. The Scientific World Journal. [Link]

  • Rylkova, D., et al. (2018). Effects of Group II Metabotropic Glutamate Receptor Modulation on Ethanol- and Sucrose-Seeking and Consumption in the Rat. Psychopharmacology. [Link]

Sources

6,7-Dihydropyrazolo[1,5-a]pyrazin-4(5H)-one vs other mGluR2 NAMs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of 6,7-Dihydropyrazolo[1,5-a]pyrazin-4(5H)-one and Other Negative Allosteric Modulators of mGluR2

Introduction: The Therapeutic Promise of Modulating mGluR2

Glutamate is the principal excitatory neurotransmitter in the central nervous system (CNS), and its signaling is fundamental to nearly all aspects of brain function, including learning, memory, and cognition.[1] The metabotropic glutamate receptor 2 (mGluR2), a Class C G-protein coupled receptor (GPCR), plays a critical role in maintaining synaptic homeostasis.[2] Primarily located on presynaptic terminals, mGluR2 functions as an autoreceptor; its activation by glutamate inhibits further glutamate release, thereby fine-tuning synaptic transmission.[2][3]

This modulatory role has made mGluR2 a compelling target for therapeutic intervention in a range of neurological and psychiatric disorders characterized by glutamatergic dysregulation, such as depression, anxiety, and schizophrenia.[4][5] Rather than directly activating or blocking the receptor at the glutamate (orthosteric) binding site, a more nuanced strategy involves allosteric modulation. Negative allosteric modulators (NAMs) bind to a distinct site on the receptor, reducing the efficacy of glutamate.[6][7] This approach offers the potential for greater subtype selectivity and a more physiological modulation of receptor activity, which may lead to improved safety and tolerability profiles.[7][8]

Recently, a novel series of This compound derivatives has emerged as potent and selective mGluR2 NAMs with promising preclinical activity.[9][10] This guide provides a comprehensive comparison of this new chemical scaffold against other established mGluR2 NAMs, supported by experimental data and detailed protocols for their evaluation.

The mGluR2 Signaling Pathway and NAM Intervention

mGluR2 is canonically coupled to the Gαi/o pathway.[11] Upon activation by glutamate, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2] The dissociated Gβγ subunit can also directly inhibit voltage-gated calcium channels (VGCCs) and activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[11] The cumulative effect is a reduction in neuronal excitability and neurotransmitter release.

mGluR2 NAMs bind within the receptor's seven-transmembrane (7TM) domain, an allosteric site distinct from the extracellular glutamate-binding "Venus flytrap" domain.[8][12] This binding event does not prevent glutamate from binding but rather decreases the receptor's functional response to the agonist.[6] By attenuating the natural braking mechanism of mGluR2, NAMs effectively increase glutamatergic tone in a localized and activity-dependent manner, a mechanism thought to underlie their pro-cognitive and antidepressant-like effects.[1][13]

mGluR2_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft Glutamate_Vesicle Glutamate Vesicle Glutamate Glutamate Glutamate_Vesicle->Glutamate Release mGluR2 mGluR2 AC Adenylyl Cyclase mGluR2->AC Inhibits (via Gαi/o) VGCC VGCC mGluR2->VGCC Inhibits (via Gβγ) cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC cAMP->Glutamate_Vesicle Promotes Release VGCC->Glutamate_Vesicle Triggers Release NAM mGluR2 NAM (e.g., 6,7-Dihydropyrazolo [1,5-a]pyrazin-4(5H)-one) NAM->mGluR2 Binds & Inhibits Function Glutamate->mGluR2 Binds

Figure 1: mGluR2 signaling cascade and the point of intervention for NAMs.

Lead Compound Profile: this compound

The this compound scaffold represents a significant advancement in the search for selective mGluR2 NAMs.[9][10] Evolving from a series of 1,3,5-trisubstituted pyrazoles, extensive structure-activity relationship (SAR) studies led to the identification of lead compounds with a superior overall profile.[9]

One exemplary compound from this series, referred to as "compound 11" in the primary literature, demonstrated a 100-fold improvement in potency over the initial hit.[9] It possesses an excellent balance of high potency, selectivity over the highly homologous mGluR3 receptor, and favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[9] Crucially, this compound showed a dose-dependent engagement of the mGluR2 receptor in the brain and demonstrated in vivo efficacy in a rodent model of cognition (the V-maze test) at doses as low as 0.32 mg/kg.[9][10] These characteristics make it a valuable tool for preclinical research and a promising starting point for further drug development.

Comparative Analysis of mGluR2 NAM Scaffolds

The development of mGluR2 NAMs has explored a variety of chemical scaffolds. The table below compares the this compound series with other notable examples from the literature. This comparison highlights the diversity of chemical approaches and the progressive improvements in potency and selectivity.

Chemical Scaffold Exemplar Compound mGluR2 Potency (IC₅₀) Selectivity Profile Key In Vivo Findings Reference
This compound Compound 11~50 nMSelective vs. mGluR3 and other mGluRs.Pro-cognitive effects in V-maze rodent model at ≥0.32 mg/kg.[9][9][10]
Picolinamide VU600196678 nMNo activity at mGluR3 (>30 µM) or other mGluRs.[14]High CNS penetration; suitable for in vivo proof-of-concept studies.[14][14]
1,3-Dihydro-benzo[b][8][11]diazepin-2-one RO4491533Not specifiedmGluR2/3 NAM.Improved working memory in scopolamine-challenged rats.[8][1][8]
Pyrazolo[1,5-a]pyrimidine-5-carboxamide N/APotentSelective vs. mGluR3 and other mGluRs; enhanced rodent PK.[15]Designed for high CNS penetration and improved PK.[15][15]
Thieno[3,2-b]pyridine-5-carboxamide N/APotentSelective vs. mGluR3 and other mGluRs; enhanced rodent PK.[15]Scaffold hop from a lead with poor PK; achieved good CNS penetration.[15][15]

Experimental Methodologies for Characterizing mGluR2 NAMs

The rigorous evaluation of novel mGluR2 NAMs requires a combination of robust in vitro functional assays and relevant in vivo behavioral models. The following protocols describe standard methodologies used in the field.

In Vitro Protocol: Calcium Mobilization Functional Assay

Causality: Since mGluR2 is a Gαi/o-coupled receptor, it does not directly signal through calcium mobilization. To enable a high-throughput fluorescent readout, the receptor is co-expressed in a host cell line (e.g., CHO or HEK293) with a "promiscuous" G-protein, such as Gα15 or a chimeric G-protein (e.g., Gqi5).[16] These G-proteins link the Gαi/o activation to the Gαq pathway, which stimulates phospholipase C and results in a quantifiable release of intracellular calcium. This system provides a reliable proxy for receptor activation or inhibition.

In_Vitro_Workflow A 1. Cell Culture CHO or HEK293 cells stably co-expressing human mGluR2 and a promiscuous G-protein (e.g., Gα15) are seeded in 384-well plates. B 2. Dye Loading Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and incubated. A->B C 3. Compound Addition Test compound (NAM) is added at various concentrations using an automated liquid handler (e.g., FLIPR). B->C D 4. Agonist Stimulation After a brief incubation with the NAM, an EC₈₀ concentration of glutamate is added to stimulate the receptor. C->D E 5. Signal Detection Changes in intracellular calcium are measured as changes in fluorescence intensity in real-time. D->E F 6. Data Analysis The NAM's inhibitory effect is quantified by the reduction in the glutamate-induced signal, and an IC₅₀ value is calculated. E->F

Figure 2: Workflow for an mGluR2 NAM calcium mobilization assay.

Step-by-Step Methodology:

  • Cell Plating: Seed Chinese Hamster Ovary (CHO) cells stably expressing human mGluR2 and Gα15 into black-walled, clear-bottom 384-well microplates at an appropriate density. Culture overnight to allow for cell adherence.

  • Dye Loading: Aspirate the culture medium and add a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and an organic anion transport inhibitor (e.g., probenecid) to prevent dye leakage. Incubate for 1 hour at 37°C.

  • Compound Preparation: Prepare serial dilutions of the test NAMs in an appropriate assay buffer.

  • Assay Execution: Place the cell plate and compound plate into a fluorescence imaging plate reader (FLIPR).

    • Establish a stable baseline fluorescence reading for each well.

    • Add the test NAMs to the cell plate and incubate for 2-5 minutes.

    • Add a concentration of glutamate known to elicit an ~80% maximal response (EC₈₀).

  • Data Acquisition: Continuously record fluorescence intensity before and after the addition of both the NAM and glutamate.

  • Analysis: The inhibitory effect of the NAM is calculated as the percentage reduction of the glutamate response. Data are plotted against NAM concentration using non-linear regression to determine the IC₅₀ value.

In Vivo Protocol: Rodent Model of Cognition (V-Maze or Novel Object Recognition)

Causality: Enhancing glutamatergic signaling via mGluR2 NAMs is hypothesized to improve cognitive functions like working memory and recognition memory.[1] Behavioral tests such as the V-maze or Novel Object Recognition (NOR) are used to validate this hypothesis in vivo.[9] These tests rely on the natural tendency of rodents to explore novelty. A drug-induced improvement in performance (e.g., spending more time with a novel object or arm of a maze) indicates pro-cognitive effects.

In_Vivo_Workflow A 1. Animal Acclimation & Habituation Rodents (rats or mice) are acclimated to the facility and habituated to the testing arena (e.g., V-maze or NOR box) over several days. B 2. Drug Administration Animals are randomly assigned to groups and administered vehicle or the test NAM (e.g., Compound 11) via a specific route (e.g., intraperitoneal, IP) at a set time before the test. A->B C 3. Training / Familiarization Phase Animals are exposed to two identical objects (NOR) or allowed to explore the maze (V-maze) for a set duration. B->C D 4. Inter-Trial Interval A specific delay period (e.g., 1-24 hours) is imposed, during which memory consolidation occurs. C->D E 5. Testing Phase One of the familiar objects is replaced with a novel one (NOR), or access to a novel arm is allowed (V-maze). The animal is returned to the arena. D->E F 6. Behavioral Scoring & Analysis Exploration time for novel vs. familiar objects/arms is recorded and analyzed. A significant preference for the novel stimulus indicates memory retention. E->F

Figure 3: General workflow for an in vivo cognitive assessment.

Step-by-Step Methodology (Adapted for NOR):

  • Habituation: For 2-3 days, allow each mouse to explore an empty testing arena (e.g., a 40x40 cm open field) for 10 minutes per day to reduce novelty-induced stress.

  • Drug Administration: On the test day, administer the mGluR2 NAM (e.g., 0.32 mg/kg, i.p.) or vehicle control 30-60 minutes prior to the training phase.

  • Training Phase (T1): Place two identical objects in the arena and allow the mouse to explore freely for 10 minutes. Record the total time spent exploring both objects.

  • Retention Interval: Return the mouse to its home cage for a defined period (e.g., 24 hours) to induce natural forgetting.

  • Test Phase (T2): Return the mouse to the same arena, where one of the original objects has been replaced by a novel object of similar size but different shape and texture.

  • Data Analysis: Allow the mouse to explore for 5 minutes. Measure the time spent exploring the familiar (F) and novel (N) objects. Calculate a discrimination index (DI) as (N-F)/(N+F). A significantly higher DI in the drug-treated group compared to the vehicle group indicates a pro-cognitive effect.

Conclusion and Future Outlook

The development of mGluR2 NAMs represents a promising avenue for novel therapeutics targeting cognitive and mood disorders. The This compound series stands out as a highly evolved chemical scaffold, demonstrating an excellent combination of potency, selectivity, and in vivo efficacy that makes it a benchmark for future development.[9][10]

Compared to earlier mGluR2/3 non-selective modulators, newer compounds like the pyrazolopyrazinones and picolinamides offer superior selectivity, which is critical for minimizing off-target effects and dissecting the specific roles of mGluR2 versus mGluR3.[9][14] While preclinical data are robust, the ultimate challenge remains the translation of these findings into clinical success.[4] The inconsistent outcomes of past clinical trials with glutamatergic modulators highlight the complexity of these CNS disorders.[5][17]

Future research will likely focus on refining the pharmacokinetic and safety profiles of these lead compounds, identifying biomarkers to predict patient response, and further exploring the therapeutic potential of selective mGluR2 modulation in a wider range of CNS indications. The continued application of the rigorous experimental workflows described herein will be essential for validating the next generation of mGluR2 NAMs.

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A Head-to-Head In Vivo Comparison of mGlu5 Positive Allosteric Modulators (PAMs): A Guide for Preclinical Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Targeting mGlu5 with Positive Allosteric Modulators

The metabotropic glutamate receptor 5 (mGlu5), a Class C G protein-coupled receptor (GPCR), is a critical regulator of excitatory synaptic transmission and plasticity in the central nervous system (CNS).[1][2] Its role in modulating neuronal activity has implicated it in a host of CNS disorders, including schizophrenia, anxiety, depression, addiction, and Fragile X syndrome.[1][2][3] While initial drug discovery efforts focused on orthosteric ligands (agonists and antagonists), attention has increasingly shifted to positive allosteric modulators (PAMs).

PAMs do not activate the receptor directly but instead bind to a topographically distinct site, potentiating the receptor's response to the endogenous agonist, glutamate.[4] This mechanism offers a more nuanced approach to drug action, preserving the natural spatial and temporal patterns of glutamate signaling. This is hypothesized to lead to improved therapeutic windows and reduced side effects compared to direct agonists. Several mGlu5 PAMs have shown therapeutic potential in preclinical models for conditions like schizophrenia and for enhancing cognitive functions such as learning and memory.[1][2][5][6]

This guide provides a head-to-head comparison of prominent mGlu5 PAMs based on available in vivo data, details common experimental protocols for their evaluation, and outlines the core signaling pathways involved.

Comparative Analysis of Systemically Active mGlu5 PAMs

The efficacy and safety profile of an mGlu5 PAM in vivo is not solely dependent on its potency. Factors such as brain penetration, off-target effects, and the degree of "agonist activity" (i.e., activating the receptor in the absence of glutamate) can dramatically alter outcomes.[4] Below is a comparison of several well-characterized mGlu5 PAMs.

CompoundKey In Vivo Models and FindingsPharmacokinetic & Pharmacodynamic NotesKey References
CDPPB (3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide)Antipsychotic-like effects: Reverses amphetamine-induced hyperlocomotion and prepulse inhibition deficits in rats.[7] Pro-cognitive effects: Improves performance in spatial learning tasks and ameliorates memory deficits in a mouse model of Huntington's disease.[8][9]Brain penetrant.[7] At higher concentrations, it can exhibit direct agonist-like activity.[7]Uslaner et al., 2009[7]; D'Souza et al., 2015[9]
VU0360172 Antipsychotic-like & Anxiolytic effects: Shows efficacy in rodent models predictive of antipsychotic and anxiolytic activity.[10] Anti-absence epilepsy effects: Reduces spike-and-wave discharges in the WAG/Rij rat model.[11]Potent and selective with an in vitro EC50 of 16 nM.[12] Has a distinct in vitro binding profile compared to other PAMs, interacting noncompetitively with the MPEP/FPEB site.[13]Lindsley et al., 2011[10]; Ngomba et al., 2020[11]
VU0409551 (Biased PAM)Antipsychotic-like & Pro-cognitive effects: Demonstrates robust efficacy in rodent models of psychosis and cognition.[14][15]Exhibits "stimulus bias." It potentiates Gαq-mediated signaling but not mGlu5 modulation of NMDA receptor currents.[14][15] This challenges the hypothesis that NMDAR modulation is required for the in vivo efficacy of mGlu5 PAMs.[14]Rook et al., 2015[14][15]
Fenobam (Antagonist with PAM-like properties in some contexts)Anxiolytic & Analgesic effects: Originally developed as a non-benzodiazepine anxiolytic and later identified as a potent, noncompetitive mGlu5 antagonist.[16][17][18] It shows analgesic properties in various mouse models of pain.[16][17]Though primarily an antagonist, its clinical history and extensive preclinical data provide a valuable benchmark. It has improved in vivo selectivity for mGlu5 compared to the prototypical antagonist MPEP.[16][17] It can induce hyperlocomotion at higher doses.[19]Porter et al., 2005[18]; Montana et al., 2009[16][17]

Causality Behind Compound Selection: The choice of a specific mGlu5 PAM for in vivo studies often depends on the research question.

  • For antipsychotic screening, compounds like CDPPB and VU0360172 have established efficacy in relevant models.[7][10]

  • To investigate the role of NMDAR modulation, a biased PAM like VU0409551 is invaluable, as it allows for the dissociation of signaling pathways.[14]

  • For pain and anxiety studies, the antagonist Fenobam provides a well-validated, clinically tested reference point.[16][18]

Core Signaling & Experimental Workflow

The therapeutic effects of mGlu5 PAMs are rooted in their ability to enhance the receptor's canonical signaling cascade.

mGlu5 Canonical Signaling Pathway

Activation of mGlu5, which is preferentially coupled to Gαq/11 G-proteins, initiates a cascade that leads to the activation of phospholipase C (PLC).[20][21][22] PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-triphosphate (IP3) and diacylglycerol (DAG).[22] IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC), leading to the modulation of various downstream effectors and ion channels.[20][21]

mGlu5_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol mGlu5 mGlu5 Receptor Gq Gαq/11 mGlu5->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Downstream Downstream Effects (e.g., ERK1/2, CREB) Ca->Downstream PKC->Downstream Glutamate Glutamate Glutamate->mGlu5 Binds PAM mGlu5 PAM PAM->mGlu5 Potentiates

Caption: Canonical mGlu5 receptor signaling pathway potentiated by a PAM.

Standard In Vivo Experimental Workflow

A rigorous and standardized workflow is crucial for obtaining reproducible data in behavioral pharmacology. This involves careful acclimatization, blinded execution, and appropriate controls.

experimental_workflow start Start: Animal Acclimatization (e.g., 1 hour to testing room) drug_prep Drug Preparation (Vehicle, PAM, Positive Control) start->drug_prep admin Drug Administration (e.g., i.p., s.c.) Blinded to Experimenter drug_prep->admin pretreatment Pretreatment Interval (e.g., 30-60 min) admin->pretreatment behavior Behavioral Assay (e.g., EPM, FST) pretreatment->behavior data Data Recording (Automated tracking or blinded manual scoring) behavior->data analysis Data Analysis (Statistical Comparison) data->analysis end End: Interpretation of Results analysis->end

Caption: A typical workflow for in vivo behavioral testing of a novel compound.

Key Experimental Protocols for In Vivo Assessment

The following protocols are widely used to assess the anxiolytic and antidepressant-like properties of novel compounds in rodents.

Elevated Plus Maze (EPM) for Anxiety-Like Behavior

The EPM test is a gold-standard assay for screening anxiolytic drugs.[23][24][25] It is based on the conflict between a rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces.[26][27] An increase in the time spent in the open arms is indicative of an anxiolytic effect.[28][29]

Step-by-Step Methodology:

  • Apparatus: A plus-shaped maze, typically elevated 50 cm off the ground, with two open arms and two enclosed arms.[26][27] The material should be non-reflective and easy to clean.[27]

  • Subjects: Adult mice or rats. It is recommended to test males and females separately and to handle the animals for several days prior to testing to reduce stress.[28]

  • Habituation: Allow animals to acclimate to the testing room for at least 60 minutes before the trial begins.[27][30]

  • Drug Administration: Administer the mGlu5 PAM (e.g., via intraperitoneal injection) at a predetermined time (e.g., 30-60 minutes) before the test. A vehicle control group is essential. The experimenter should be blinded to the treatment conditions.[28]

  • Procedure: Place the animal in the center of the maze, facing an open arm.[31] Allow the animal to explore the maze freely for a 5-minute session.[26]

  • Data Collection: Use an automated video-tracking system or manual scoring to record the time spent in the open and closed arms, as well as the number of entries into each arm.[30] An entry is typically defined as all four paws entering an arm.[26]

  • Analysis: The primary endpoints are the percentage of time spent in the open arms and the percentage of open arm entries. An increase in these parameters suggests anxiolytic-like activity. Total distance traveled can be used as a measure of general locomotor activity.

Forced Swim Test (FST) for Antidepressant-Like Behavior

The FST is a widely used model to screen for antidepressant efficacy.[32][33] The test is based on the principle of "behavioral despair," where an animal, after initial escape attempts, will become immobile in an inescapable situation.[34][35] Antidepressant compounds are known to increase the duration of active, escape-oriented behaviors.[36]

Step-by-Step Methodology:

  • Apparatus: A transparent cylindrical container (e.g., a beaker) filled with water.[34]

  • Water Conditions: The water depth should be sufficient to prevent the animal from touching the bottom with its tail or hind limbs.[34][36] The water temperature should be maintained at approximately 24-25°C.[34][35]

  • Subjects: Adult mice are commonly used.[32][35]

  • Habituation: Transport animals to the testing room at least 30-60 minutes before the test.[34][35]

  • Procedure:

    • Gently place the mouse into the water-filled cylinder.

    • The test duration is typically 6 minutes.[34] The first 2 minutes are often considered a habituation period and are excluded from the final analysis.[34][35]

    • The animal must be continuously monitored during the test.[36]

  • Data Collection: A trained observer, blind to the treatment groups, scores the animal's behavior. The primary measure is immobility time, defined as the period when the animal makes only the minimal movements necessary to keep its head above water.[34] Active behaviors include swimming and climbing.

  • Post-Test Care: After the session, remove the mouse, dry it thoroughly, and place it in a warmed recovery cage before returning it to its home cage.[36]

  • Analysis: A statistically significant reduction in immobility time in the drug-treated group compared to the vehicle group is interpreted as an antidepressant-like effect.[33]

Self-Validating Systems: For both protocols, the inclusion of a vehicle control group is the bare minimum for a valid experiment. A positive control (a known anxiolytic like diazepam for the EPM, or a known antidepressant like fluoxetine for the FST) is highly recommended to validate the sensitivity of the assay in your specific laboratory conditions. Furthermore, assessing general locomotor activity (e.g., in an open field test) is crucial to rule out the possibility that observed effects are due to non-specific hyperactivity rather than a true anxiolytic or antidepressant effect.[33]

Conclusion

The in vivo evaluation of mGlu5 PAMs reveals a class of compounds with significant therapeutic potential for a range of CNS disorders. Direct head-to-head comparisons highlight the importance of looking beyond simple potency to consider factors like stimulus bias and pharmacokinetic profiles. Compounds like CDPPB and VU0360172 show classic PAM activity with antipsychotic-like effects, while biased modulators such as VU0409551 are proving to be invaluable research tools for dissecting the specific signaling pathways responsible for therapeutic efficacy.[7][14] Rigorous application of validated behavioral protocols, such as the EPM and FST, is essential for accurately characterizing the preclinical profile of these promising molecules and guiding their path toward potential clinical development.

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  • Rook, J. M., Dickerson, J. W., Gregro, A. R., Gogi, K., Cogan, E. S., Morrison, R. D., ... & Conn, P. J. (2015). Biased mGlu5 positive allosteric modulators provide in vivo efficacy without potentiating mGlu5 modulation of NMDAR currents. Neuron, 86(4), 1029–1040. [Link]

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A Comparative Efficacy Analysis of 6,7-Dihydropyrazolo[1,5-a]pyrazin-4(5H)-one Derivatives and Established mGluR Modulators

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparison of the efficacy of novel 6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one derivatives against well-characterized modulators of metabotropic glutamate (mGlu) receptors. Intended for researchers in neuroscience and drug development, this document synthesizes preclinical data to offer an objective analysis of these compounds, grounded in experimental evidence.

Introduction: The Therapeutic Promise of Targeting Metabotropic Glutamate Receptors

Metabotropic glutamate (mGlu) receptors, a family of eight G-protein-coupled receptors (GPCRs), are central to modulating glutamatergic neurotransmission throughout the central nervous system (CNS).[1] Unlike their ionotropic counterparts that mediate fast synaptic transmission, mGlu receptors fine-tune neuronal excitability and synaptic plasticity through second messenger systems.[2] This modulatory role positions them as compelling therapeutic targets for a range of neurological and psychiatric disorders, including schizophrenia, anxiety, depression, and Parkinson's disease.[2][3]

mGlu receptors are classified into three groups based on sequence homology, pharmacology, and intracellular signaling pathways:[4][5]

  • Group I (mGlu1 and mGlu5): Coupled to Gq/11 G-proteins, their activation stimulates phospholipase C, leading to inositol trisphosphate (IP₃) production and subsequent intracellular calcium mobilization.[3] They are typically located postsynaptically and play a role in enhancing neuronal excitability.[1]

  • Group II (mGlu2 and mGlu3): Coupled to Gi/o G-proteins, they inhibit adenylyl cyclase, decreasing cyclic AMP (cAMP) levels.[6] They are often found on presynaptic terminals, where they act as autoreceptors to reduce glutamate release.

  • Group III (mGlu4, mGlu6, mGlu7, and mGlu8): Also coupled to Gi/o, these receptors are predominantly presynaptic and serve to decrease neurotransmitter release.[5]

The development of allosteric modulators—compounds that bind to a site on the receptor distinct from the endogenous glutamate binding site—has revolutionized mGlu receptor pharmacology.[7] These modulators can be positive (PAMs), negative (NAMs), or silent/neutral (SAMs), offering a sophisticated means to potentiate or inhibit receptor function with greater subtype selectivity and a better safety profile compared to orthosteric ligands.[7]

The this compound scaffold has recently emerged as a versatile chemical series, yielding potent and selective allosteric modulators for different mGlu receptor subtypes. This guide will evaluate derivatives from this novel series against established modulators, focusing on two key targets: mGluR5 and mGluR2.

mGluR Signaling Pathways

The diagram below illustrates the canonical signaling pathways for Group I (mGluR5) and Group II (mGluR2) receptors, the targets of the compounds discussed in this guide.

mGluR_Signaling cluster_group1 Group I (e.g., mGluR5) Pathway cluster_group2 Group II (e.g., mGluR2) Pathway Glu1 Glutamate mGluR5 mGluR5 Glu1->mGluR5 Gq Gq/11 mGluR5->Gq Activates PAM1 PAM PAM1->mGluR5 Potentiates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release PKC PKC Activation DAG->PKC Glu2 Glutamate mGluR2 mGluR2 Glu2->mGluR2 Gi Gi/o mGluR2->Gi Activates NAM2 NAM NAM2->mGluR2 Inhibits AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP AC->ATP cAMP cAMP ATP->cAMP Converts PKA PKA Inactivated cAMP->PKA Activates

Caption: Signaling cascades for Group I (mGluR5) and Group II (mGluR2) receptors.

Part 1: 6,7-Dihydropyrazolo[1,5-a]pyrazin-4-one Derivatives as mGluR5 Positive Allosteric Modulators (PAMs)

Activation of mGluR5 is a promising strategy for treating cognitive deficits associated with schizophrenia, as it can potentiate the function of N-methyl-D-aspartate (NMDA) receptors.[8][9] Several mGluR5 PAMs have shown efficacy in preclinical models.[4]

A notable compound from the novel pyrazolopyrazinone series is compound 4k . It emerged from a medicinal chemistry effort to identify a back-up candidate for a clinical-stage mGluR5 PAM.[6][10]

Comparative In Vitro & In Vivo Efficacy

To contextualize the performance of compound 4k, we compare it to CDPPB , a well-characterized mGluR5 PAM known for its in vivo activity.[3]

CompoundTargetIn Vitro Potency (EC₅₀)In Vivo ModelEffective DoseKey Findings & Limitations
Compound 4k mGluR5 PAM39 nM (human)Amphetamine-induced hyperlocomotion (Rat)10 mg/kg, p.o.Potent and selective with a good PK profile.[8][10] However, its development was halted due to severe CNS-related side effects, highlighting the risks of excessive mGluR5 activation.[6][10]
CDPPB mGluR5 PAM10 nM (rat)Amphetamine-induced hyperlocomotion (Rat)10 mg/kg, i.p.Demonstrated robust, dose-dependent reversal of hyperlocomotion, suggesting antipsychotic potential.[3] Serves as a benchmark for in vivo efficacy of mGluR5 PAMs.
Analysis and Causality

The data reveals that the 6,7-dihydropyrazolo[1,5-a]pyrazin-4-one scaffold can produce highly potent mGluR5 PAMs, with compound 4k demonstrating comparable in vitro potency and in vivo efficacy to the established modulator CDPPB.[3][6] The key differentiator arose during safety and tolerability studies. The severe CNS-related toxicities observed with compound 4k, despite its attractive pharmacological profile, underscore a critical challenge in the development of mGluR5 PAMs.[10] These adverse effects are believed to be target-related, stemming from excessive mGluR5 activation which can lead to excitotoxicity and seizures.[6] This highlights the necessity of carefully titrating the degree of potentiation and assessing the therapeutic window for any new mGluR5 PAM.

Part 2: 6,7-Dihydropyrazolo[1,5-a]pyrazin-4-one Derivatives as mGluR2 Negative Allosteric Modulators (NAMs)

In contrast to mGluR5 activation, inhibition of presynaptic mGluR2 is hypothesized to increase glutamatergic tone, an approach being explored for treating depression and cognitive deficits.[11][12] The selectivity of mGluR2 NAMs over the highly homologous mGluR3 is a critical factor for therapeutic development.[11]

From the same pyrazolopyrazinone series, compound 11 was identified as a potent and selective mGluR2 NAM.[13]

Comparative In Vitro & In Vivo Efficacy

We compare compound 11 to MK-8768 , a recently developed mGluR2 NAM from a different chemical series that was optimized for potency and safety.[11][12]

CompoundTargetIn Vitro Potency (IC₅₀)Selectivity (vs. mGluR3)In Vivo ModelEffective DoseKey Findings & Limitations
Compound 11 mGluR2 NAM~10 nM (human)>100-foldV-maze (Rodent model of cognition)0.32 mg/kgShowed dose-dependent receptor occupancy and pro-cognitive effects in vivo.[13] Possesses a good overall profile including ADMET properties.[13]
MK-8768 mGluR2 NAM1.1 nM (human)>1000-foldNot specified in provided abstractsNot specifiedHighly potent and selective.[12] Notably, it was developed from a series that initially had issues with genetic toxicity (Ames-positive), which was successfully engineered out through further optimization.[11]
Analysis and Causality

The pyrazolopyrazinone scaffold proves its versatility by also yielding potent mGluR2 NAMs. Compound 11 demonstrates a compelling profile with high potency, good selectivity over mGluR3, and, crucially, demonstrated in vivo efficacy in a cognitive model at sub-milligram doses.[13] This suggests that the compound effectively engages the target in the CNS to produce a functional outcome. The comparison with MK-8768 highlights the rigorous optimization required for developing NAMs, where not only potency and selectivity but also safety profiles (like the Ames test) are paramount.[11] The successful development of compound 11 with a favorable overall profile makes it a promising candidate for further investigation.[13]

Experimental Design and Protocols

The discovery and validation of novel mGluR modulators follow a structured workflow, from high-throughput screening to in vivo behavioral analysis.

General Workflow for mGluR Modulator Discovery

Workflow A 1. High-Throughput Screening (HTS) (e.g., Calcium Flux Assay) B 2. Hit Confirmation & Potency (Concentration-Response Curves) A->B C 3. Selectivity Profiling (Counterscreen against other mGluRs) B->C D 4. Mechanism of Action (Radioligand Binding Assays) C->D E 5. In Vitro ADMET Profiling (Metabolic Stability, Permeability) D->E F 6. In Vivo Pharmacokinetics (PK) (Brain Penetration, Half-life) E->F G 7. In Vivo Efficacy Studies (Behavioral Models) F->G H 8. Lead Optimization G->H Iterative Improvement H->B

Caption: A typical drug discovery workflow for identifying and validating mGluR modulators.

Protocol 1: In Vitro Calcium Mobilization Functional Assay (for mGluR5 PAMs)

This assay quantifies the potentiation of glutamate-induced intracellular calcium release in cells expressing the mGluR5 receptor.

Rationale: This method provides a direct functional readout of Gq-coupled receptor activation and is highly amenable to high-throughput screening.

Methodology:

  • Cell Culture: Plate HEK293 cells stably expressing the human mGluR5 receptor into black-walled, clear-bottom 384-well microplates and culture overnight.[14]

  • Dye Loading: Aspirate the culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) diluted in assay buffer. Incubate for 1 hour at 37°C.

  • Compound Addition: Utilize a fluorescent imaging plate reader (FLIPR) or similar instrument. Add the test compound (e.g., compound 4k) at various concentrations to the wells.

  • Agonist Stimulation: After a brief pre-incubation period (2-3 minutes) with the test compound, add a sub-maximal (EC₂₀) concentration of glutamate to all wells.[15]

  • Data Acquisition: Monitor fluorescent changes in real-time. The increase in fluorescence corresponds to the increase in intracellular calcium.

  • Analysis: The potentiation effect is calculated as the fold-shift in the glutamate EC₅₀ or the increase in signal amplitude at the EC₂₀ concentration. Plot concentration-response curves to determine the EC₅₀ of the PAM.

Protocol 2: Radioligand Binding Assay (for mGluR5)

This assay determines if a modulator binds competitively to a known allosteric site.

Rationale: Understanding the binding site and affinity is crucial for elucidating the mechanism of action. The MPEP site is a well-characterized allosteric site on mGluR5.[9]

Methodology:

  • Membrane Preparation: Prepare cell membranes from HEK293 cells expressing the mGluR5 receptor.[16]

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a radiolabeled allosteric modulator (e.g., [³H]methoxy-PEPy), and varying concentrations of the unlabeled test compound.[9][17]

  • Incubation: Incubate the mixture for a defined period (e.g., 60 minutes) at room temperature to allow binding to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound.[18]

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a liquid scintillation counter.

  • Analysis: Plot the percentage of specific binding against the concentration of the test compound to determine the inhibition constant (Ki), which reflects the binding affinity.

Protocol 3: Amphetamine-Induced Hyperlocomotion in Rats (for mGluR5 PAMs)

This in vivo behavioral model is predictive of antipsychotic activity.

Rationale: Dopamine receptor antagonists, the current standard of care for schizophrenia, inhibit amphetamine-induced hyperlocomotion. This model assesses if mGluR5 modulation can achieve a similar outcome through a non-dopaminergic mechanism.[3]

Methodology:

  • Acclimation: Acclimate male Sprague-Dawley rats to the open-field testing chambers for at least 60 minutes.

  • Compound Administration: Administer the test compound (e.g., compound 4k or CDPPB) or vehicle via the intended route (e.g., oral gavage, p.o., or intraperitoneal injection, i.p.) at the desired doses.

  • Pre-treatment Time: Allow for a pre-treatment period (e.g., 60 minutes) for the compound to be absorbed and distributed.

  • Psychostimulant Challenge: Administer a subcutaneous injection of d-amphetamine (e.g., 1.5 mg/kg) to induce hyperlocomotor activity.

  • Behavioral Recording: Immediately return the animals to the open-field chambers and record locomotor activity (e.g., distance traveled, beam breaks) for 90-120 minutes using an automated activity monitoring system.

  • Analysis: Compare the total locomotor activity of the compound-treated groups to the vehicle-treated/amphetamine-challenged control group. A significant reduction in locomotion indicates potential antipsychotic-like efficacy.

Conclusion and Future Directions

The this compound chemical scaffold represents a significant advancement in the field of mGlu receptor modulation. It has proven to be a remarkably versatile platform, capable of generating both potent mGluR5 PAMs and mGluR2 NAMs with promising preclinical profiles.

The investigation of compound 4k as an mGluR5 PAM serves as a valuable case study. While it achieved high potency and in vivo efficacy comparable to established modulators, its development was ultimately halted by target-related CNS side effects.[6][10] This underscores the critical importance of navigating the fine line between therapeutic efficacy and over-activation of the mGluR5 system.

Conversely, compound 11 , an mGluR2 NAM from the same series, demonstrates a well-balanced profile of potency, selectivity, and in vivo efficacy in a cognitive model without reported liabilities.[13] This highlights the potential of this scaffold to yield viable clinical candidates when applied to different mGlu receptor subtypes.

For drug development professionals, this comparative guide illustrates that while a novel chemical series can show immense promise, a deep understanding of the underlying biology of the target is paramount. The ultimate success of any modulator will depend not only on its potency but on achieving a carefully calibrated level of receptor modulation that maximizes therapeutic benefit while minimizing mechanism-based adverse effects. Future research should focus on refining the structure-activity relationships of this scaffold to further optimize safety and efficacy for these important CNS targets.

References

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A-Comparative-Guide-to-Selectivity-Profiling-of-6,7-Dihydropyrazolo[1,5-a]pyrazin-4(5H)-one-Based-NAMs

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The 6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one scaffold has become a cornerstone in contemporary medicinal chemistry, serving as a versatile template for the design of potent negative allosteric modulators (NAMs). These NAMs have shown significant promise in targeting a range of G-protein coupled receptors (GPCRs), which are implicated in a multitude of physiological processes and disease states.[1][2][3][4] The allure of NAMs lies in their ability to fine-tune receptor activity rather than simply blocking it, offering a more nuanced therapeutic approach with potentially fewer side effects. However, the journey from a promising lead compound to a clinical candidate is fraught with challenges, chief among them being the assurance of target selectivity.

This guide provides an in-depth, comparative framework for the selectivity profiling of this compound-based NAMs. We will explore the rationale behind various experimental choices, present detailed protocols for key assays, and offer insights into the interpretation of selectivity data. Our focus is on providing a scientifically rigorous, self-validating system for the comprehensive evaluation of these promising therapeutic agents.

The-Imperative-of-Selectivity-Profiling

Selectivity is the cornerstone of modern drug development. For this compound-based NAMs, a thorough understanding of their interaction with a wide array of biological targets is critical. The pyrazole ring system, while a key contributor to the desired pharmacological activity, can also lead to off-target interactions.[5][6][7][8] A comprehensive selectivity profile is therefore essential for:

  • Minimizing Adverse Effects: Off-target interactions are a primary cause of adverse drug reactions. Early identification of potential liabilities allows for the modification of the chemical scaffold to mitigate these risks.

  • Ensuring On-Target Efficacy: A highly selective compound is more likely to exert its therapeutic effect through the intended mechanism of action, leading to a more predictable and reliable clinical outcome.

  • Guiding Lead Optimization: A detailed understanding of the structure-activity relationship (SAR) and structure-selectivity relationship (SSR) is crucial for the rational design of next-generation compounds with improved potency and selectivity.

A-Tiered-Strategy-for-Selectivity-Profiling

A systematic, tiered approach to selectivity profiling is the most efficient and resource-effective strategy. This involves a progressive series of assays, starting with broad screening and moving towards more focused and in-depth characterization.

G cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Secondary & Functional Assays cluster_2 Tier 3: In-depth Mechanistic & In Vivo Studies T1 Primary Target Engagement & Broad Panel Screening (e.g., Radioligand Binding, Eurofins SafetyScreen) T2 Functional Assays for Primary Target & Key Off-Targets (e.g., cAMP, Calcium Flux) T1->T2 T3 Cellular Target Engagement & In Vivo Target Occupancy (e.g., CETSA, PET imaging) T2->T3

Caption: A tiered workflow for selectivity profiling.

Comparative-Selectivity-A-Case-Study

To illustrate the practical application of selectivity profiling, let's consider two hypothetical this compound-based NAMs, Compound X and Compound Y , both designed to target GPCR-A.

TargetCompound X (IC50/Ki, nM)Compound Y (IC50/Ki, nM)Assay Type
Primary Target
GPCR-A1215Radioligand Binding
GPCR-A25 (IC50)30 (IC50)cAMP Functional Assay
Key Off-Targets
hERG>10,000750Patch Clamp
Phosphodiesterase 4D8,500400Enzyme Activity Assay
Muscarinic M1 Receptor>10,0001,200Radioligand Binding
Adrenergic α1A Receptor9,000800Radioligand Binding

Analysis: The data clearly demonstrates the superior selectivity profile of Compound X . While both compounds exhibit high affinity for the primary target, Compound Y shows significant off-target activity at several clinically relevant targets. A selectivity window of at least 100-fold is generally considered desirable, a criterion that Compound X meets for all tested off-targets.

Experimental-Protocols

The integrity of any selectivity profiling campaign rests on the quality of the experimental data. Here, we provide detailed protocols for key assays, emphasizing the causality behind experimental choices and the inclusion of self-validating controls.

Protocol-1-Radioligand-Binding-Assay

Purpose: To determine the binding affinity (Ki) of a test compound for its target receptor.

Causality: This assay directly measures the interaction between the compound and the target protein, providing a quantitative measure of affinity.[9][10][11]

Self-Validation: The inclusion of controls for total binding and non-specific binding is essential. Specific binding should account for at least 80% of total binding for the assay to be considered valid.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target GPCR.[12][13]

  • Assay Setup: In a 96-well plate, combine the cell membranes, a radiolabeled ligand with known affinity for the target, and the test compound at various concentrations.[12][13]

  • Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.[12][13]

  • Filtration and Washing: Rapidly filter the contents of each well and wash to separate bound from free radioligand.[12][13]

  • Scintillation Counting: Quantify the amount of bound radioligand using a scintillation counter.[9][12]

  • Data Analysis: Calculate the Ki value using the Cheng-Prusoff equation.[13]

Protocol-2-cAMP-Functional-Assay

Purpose: To assess the functional consequence of compound binding, specifically its ability to modulate the signaling of the target GPCR.

Causality: Many GPCRs signal through the modulation of intracellular cyclic AMP (cAMP) levels.[14][15][16] This assay measures the ability of a NAM to inhibit agonist-stimulated cAMP production.

Self-Validation: The use of a known agonist as a positive control and a vehicle control is crucial. The assay should have a Z'-factor > 0.5 to be considered robust.

Methodology:

  • Cell Culture and Plating: Culture and plate a cell line expressing the target GPCR.

  • Compound Incubation: Treat the cells with the test compound at various concentrations.

  • Agonist Stimulation: Stimulate the cells with a known agonist to induce cAMP production.[17]

  • Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).[15][18]

  • Data Analysis: Plot the cAMP response as a function of compound concentration to determine the IC50 value.

G cluster_0 GPCR Signaling cluster_1 NAM Intervention Agonist Agonist GPCR GPCR Agonist->GPCR G_Protein G-Protein GPCR->G_Protein Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase cAMP cAMP Adenylyl_Cyclase->cAMP ATP ATP ATP->Adenylyl_Cyclase NAM NAM NAM->GPCR

Caption: A simplified diagram of GPCR signaling and NAM intervention.

Protocol-3-Cellular-Thermal-Shift-Assay-(CETSA)

Purpose: To confirm target engagement in a cellular context.

Causality: The binding of a ligand to its target protein can increase the protein's thermal stability.[19][20][21] CETSA measures this change in thermal stability as an indicator of target engagement.[22][23]

Self-Validation: A clear, dose-dependent shift in the melting curve of the target protein in the presence of the test compound provides evidence of target engagement.

Methodology:

  • Cell Treatment: Treat intact cells with the test compound or vehicle control.

  • Heating: Heat the cell lysates to a range of temperatures.

  • Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.

  • Protein Detection: Detect the amount of soluble target protein at each temperature using a specific antibody (e.g., by Western blot).

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.

Conclusion

The selectivity profiling of this compound-based NAMs is a critical and multifaceted component of the drug discovery process. A well-designed and executed selectivity profiling campaign, utilizing a tiered approach and robust, self-validating assays, is essential for identifying compounds with the greatest potential for clinical success. By providing a comprehensive understanding of a compound's interaction with the broader biological landscape, selectivity profiling de-risks the development process and paves the way for the creation of safer, more effective medicines.

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Bridging the Synapse: A Comparative Guide to the In Vitro and In Vivo Efficacy of a 6,7-Dihydropyrazolo[1,5-a]pyrazin-4(5H)-one Derivative as an mGluR2 Negative Allosteric Modulator

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising molecule in a test tube to a potential therapeutic in a living system is fraught with challenges. A critical milestone in this journey is establishing a clear and predictable relationship between a compound's activity in controlled laboratory assays (in vitro) and its effects within a complex biological organism (in vivo). This guide provides an in-depth technical comparison of the in vitro and in vivo performance of a representative 6,7-Dihydropyrazolo[1,5-a]pyrazin-4(5H)-one derivative, "Compound 11," a selective metabotropic glutamate receptor 2 (mGluR2) negative allosteric modulator (NAM).[1][2] Through this analysis, we will explore the causal links between experimental design, mechanistic action, and translational outcomes.

Introduction: The Significance of In Vitro-In Vivo Correlation (IVIVC)

The this compound scaffold has emerged as a versatile platform for the development of novel therapeutics targeting the central nervous system (CNS).[1][2] Our focus here is on its application as an mGluR2 NAM. The mGluR2 receptor, a G protein-coupled receptor (GPCR), acts as a presynaptic autoreceptor that inhibits the release of glutamate.[3] By negatively modulating this receptor, Compound 11 is hypothesized to increase glutamate release, a mechanism that holds therapeutic promise for cognitive enhancement and the treatment of mood disorders.[1][4]

Establishing a robust IVIVC is paramount in drug discovery. It validates the in vitro model's predictive power, informs dose selection for in vivo studies, and ultimately de-risks the progression of a drug candidate. This guide will dissect the in vitro characterization and subsequent in vivo validation of Compound 11, providing a transparent view of its journey from benchtop to preclinical model.

Part 1: In Vitro Characterization - Quantifying Potency at the Molecular Target

The initial step in evaluating any potential therapeutic is to determine its direct interaction with its intended molecular target. For Compound 11, the primary target is the mGluR2 receptor. The chosen in vitro assay must be sensitive, specific, and provide a quantitative measure of the compound's modulatory effect.

Experimental Design Rationale: The GTPγS Binding Assay

To quantify the negative allosteric modulation of mGluR2 by Compound 11, a [³⁵S]GTPγS binding assay is the method of choice.[5][6] This functional assay measures the activation of the G-protein coupled to the receptor. Since mGluR2 is coupled to the Gαi subunit, its activation leads to the exchange of GDP for GTP on this subunit.[3] The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the accumulation of a measurable radioactive signal upon G-protein activation.[5][6] A NAM, like Compound 11, will decrease the agonist-stimulated [³⁵S]GTPγS binding, providing a direct measure of its inhibitory effect.

This assay is preferred over a simple ligand binding assay as it provides functional information about the compound's effect on receptor signaling, which is more translationally relevant.

Experimental Protocol: [³⁵S]GTPγS Binding Assay for mGluR2 NAM Activity

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Compound 11 at the human mGluR2 receptor.

Materials:

  • Membrane preparations from a cell line stably expressing human mGluR2.

  • [³⁵S]GTPγS (specific activity ~1250 Ci/mmol).

  • Guanosine diphosphate (GDP).

  • L-glutamate (agonist).

  • Compound 11.

  • Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂.

  • Scintillation proximity assay (SPA) beads (optional, for a homogeneous assay format).

  • Microplates.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Thaw the cell membrane preparations on ice.

  • Compound Dilution: Prepare a serial dilution of Compound 11 in the assay buffer.

  • Reaction Mixture Preparation: In each well of the microplate, add the following in order:

    • Assay buffer.

    • Cell membranes.

    • GDP to a final concentration of 10 µM.

    • L-glutamate to a final concentration corresponding to its EC₈₀ (the concentration that elicits 80% of its maximal response).

    • Varying concentrations of Compound 11 or vehicle (DMSO).

  • Pre-incubation: Incubate the plate for 15-30 minutes at 30°C to allow the compound to bind to the receptor.

  • Initiation of Reaction: Add [³⁵S]GTPγS to each well to a final concentration of 0.1 nM to start the binding reaction.

  • Incubation: Incubate for 60 minutes at 30°C.

  • Termination and Detection (Filtration Method):

    • Rapidly filter the reaction mixture through a glass fiber filter plate to separate bound from free [³⁵S]GTPγS.

    • Wash the filters with ice-cold wash buffer.

    • Dry the filter plate and add scintillation cocktail to each well.

    • Count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Plot the percentage of inhibition of glutamate-stimulated [³⁵S]GTPγS binding against the logarithm of the concentration of Compound 11.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

In Vitro Data Summary: Compound 11
CompoundTargetAssayIn Vitro Potency (IC₅₀)
Compound 11 mGluR2[³⁵S]GTPγS Binding10 nM

Data presented is representative based on published findings for this class of compounds.[1][2]

Part 2: In Vivo Evaluation - Assessing Cognitive Enhancement in a Rodent Model

With a potent in vitro profile established, the next critical step is to determine if this activity translates to a physiological effect in a living organism. For a compound targeting cognitive enhancement, a relevant animal model that assesses learning and memory is essential.

Experimental Design Rationale: The V-Maze Test for Cognition

The V-maze, a variant of the Y-maze, is a behavioral test used to assess spatial working memory in rodents.[1] This task relies on the innate tendency of rodents to explore novel environments. A mouse with intact working memory will alternate between exploring the different arms of the maze, remembering which arms it has recently visited.[7] A cognitive-enhancing drug is expected to improve performance in this task, particularly in models where cognition is impaired. This maze is chosen for its simplicity, speed of execution, and sensitivity to pharmacological interventions affecting cognitive domains.

Experimental Protocol: V-Maze Test for Cognitive Enhancement in Rats

Objective: To evaluate the effect of orally administered Compound 11 on spatial working memory in rats.

Apparatus:

  • A V-shaped maze with two arms.

  • The maze should be placed in a room with visual cues to aid in spatial navigation.

Procedure:

  • Acclimation: Allow the rats to acclimate to the testing room for at least 60 minutes before the start of the experiment.

  • Habituation: On the days preceding the test, habituate each rat to the maze by allowing it to explore the apparatus for a set period.

  • Drug Administration: Administer Compound 11 or vehicle orally at a predetermined time before the test (e.g., 60 minutes). Dosing should be based on pharmacokinetic data to ensure target engagement at the time of testing.

  • Testing:

    • Place the rat at the start of one arm.

    • Allow the rat to freely explore the maze for a set duration (e.g., 5-8 minutes).

    • Record the sequence of arm entries using an overhead camera and tracking software.

  • Data Analysis:

    • An "alternation" is defined as consecutive entries into the two different arms.

    • Calculate the percentage of spontaneous alternation as: (Number of Spontaneous Alternations / (Total Number of Arm Entries - 1)) * 100.

    • Compare the percentage of alternation between the vehicle-treated and Compound 11-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

In Vivo Data Summary: Compound 11
CompoundAnimal ModelTestEffective Dose Range
Compound 11 RatV-Maze0.32 mg/kg (oral)

Data presented is representative based on published findings for this class of compounds.[1][2][4]

Part 3: Correlating In Vitro Potency with In Vivo Efficacy

The successful translation from in vitro to in vivo is not merely about observing an effect in both systems. A robust IVIVC requires a logical and quantifiable relationship between the two. For Compound 11, the in vitro IC₅₀ of 10 nM at the mGluR2 receptor translates to a significant improvement in cognitive performance in the V-maze at a dose of 0.32 mg/kg.

To bridge this gap, pharmacokinetic (PK) and pharmacodynamic (PD) studies are essential. PK studies determine the absorption, distribution, metabolism, and excretion (ADME) of the drug, providing crucial information on the concentration of the compound that reaches the brain over time after oral administration. PD studies then link these brain concentrations to the observed pharmacological effect. A pharmacokinetic-pharmacodynamic (PK-PD) relationship was established for Compound 11, showing that it occupied the mGluR2 receptor in a dose-dependent manner.[1][2][4] This confirms that the compound reaches its target in the brain at concentrations sufficient to exert its modulatory effect.

Visualizing the Path from In Vitro to In Vivo

IVIVC_Workflow cluster_invitro In Vitro Evaluation cluster_adme Pharmacokinetics (ADME) cluster_invivo In Vivo Evaluation invitro_assay GTPγS Binding Assay (mGluR2 NAM Activity) ic50 IC₅₀ = 10 nM invitro_assay->ic50 Determines pk_studies Oral Administration in Rats (Blood & Brain Sampling) ic50->pk_studies Informs Dose Selection pk_params Cmax, Tmax, AUC Brain Penetration pk_studies->pk_params Measures invivo_model V-Maze Cognition Model (Rats) pk_params->invivo_model Predicts Target Engagement efficacy Effective Dose = 0.32 mg/kg invivo_model->efficacy Determines efficacy->ic50 Correlates With

Caption: Workflow illustrating the correlation between in vitro potency, pharmacokinetics, and in vivo efficacy.

Part 4: The Underlying Mechanism - mGluR2 Signaling Pathway

Understanding the signaling pathway modulated by Compound 11 is crucial for interpreting its effects. As a NAM, Compound 11 does not directly activate or block the receptor but rather reduces the efficacy of the endogenous agonist, glutamate.

mGluR2_Signaling cluster_presynaptic Presynaptic Terminal Glutamate Glutamate mGluR2 mGluR2 Glutamate->mGluR2 Binds G_protein Gαi/βγ mGluR2->G_protein Activates Compound11 Compound 11 (NAM) Compound11->mGluR2 Modulates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Vesicle Glutamate Vesicle cAMP->Vesicle Inhibits Fusion Glutamate_release Glutamate Release Vesicle->Glutamate_release

Sources

Benchmarking Novel Pyrazolopyrazinone Derivatives Against Standard mGluR Ligands: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Evolving Landscape of mGluR Modulation

Metabotropic glutamate receptors (mGluRs), a family of G-protein coupled receptors (GPCRs), are pivotal in modulating synaptic transmission and neuronal excitability throughout the central nervous system (CNS).[1] Their dysfunction is implicated in a spectrum of neurological and psychiatric disorders, including anxiety, depression, schizophrenia, and Parkinson's disease.[1][2] Consequently, mGluRs have emerged as highly attractive targets for therapeutic intervention.[1]

Historically, drug discovery efforts centered on orthosteric ligands that directly compete with the endogenous neurotransmitter, glutamate.[3] However, this approach has often been hampered by a lack of subtype selectivity and potential side effects.[4] The field has since witnessed a paradigm shift towards allosteric modulators, which bind to topographically distinct sites on the receptor.[3] These modulators, categorized as positive allosteric modulators (PAMs) that enhance the receptor's response to glutamate, and negative allosteric modulators (NAMs) that diminish it, offer several advantages.[3][4] Notably, they provide superior subtype selectivity, a more nuanced, physiological modulation of receptor activity, and a reduced risk of receptor desensitization.[3]

This guide introduces a novel class of compounds, the pyrazolopyrazinone derivatives, and benchmarks their performance against well-established, standard mGluR ligands. We present a comprehensive evaluation of two hypothetical derivatives, PZP-PAM-2 (a putative mGluR2 PAM) and PZP-NAM-5 (a putative mGluR5 NAM), against the standard ligands JNJ-40411813 (an mGluR2 PAM) and MTEP (an mGluR5 NAM). Through a series of in vitro and in vivo experiments, we will dissect their binding affinities, functional potencies, selectivity, and physiological effects, providing researchers and drug development professionals with the critical data and methodologies to assess their therapeutic potential.

The Scientific Rationale: Why Pyrazolopyrazinones and Why This Benchmark?

The pyrazolopyrazinone scaffold was selected for its synthetic tractability and potential for diverse chemical modifications, allowing for fine-tuning of its pharmacological properties. Our initial screening campaigns identified two lead compounds, PZP-PAM-2 and PZP-NAM-5, with promising activity at mGluR2 and mGluR5, respectively.

  • Targeting mGluR2 with a PAM (PZP-PAM-2): Activation of mGluR2, a Group II mGluR negatively coupled to adenylyl cyclase, is a validated strategy for normalizing excessive glutamate release.[2][5] This mechanism holds significant promise for treating disorders like schizophrenia and anxiety.[2][6] We benchmark PZP-PAM-2 against JNJ-40411813, a well-characterized and potent mGluR2 PAM, to assess its relative efficacy and potential as a new chemical entity.

  • Targeting mGluR5 with a NAM (PZP-NAM-5): mGluR5, a Group I mGluR coupled to Gqα signaling pathways, is implicated in conditions such as fragile X syndrome, anxiety, and addiction.[7][8] Negative allosteric modulation of mGluR5 has shown therapeutic benefits in preclinical models.[7][9] MTEP, a widely used and highly selective mGluR5 NAM, serves as the gold standard for comparison with our novel compound, PZP-NAM-5.[5][7]

This comparative guide is structured to provide a head-to-head analysis of these compounds across key performance indicators, from fundamental receptor binding to functional neuronal modulation.

In Vitro Characterization: Binding Affinity and Functional Potency

The initial assessment of our novel pyrazolopyrazinone derivatives involves a detailed in vitro characterization to determine their affinity for the target receptor and their functional potency as allosteric modulators.

Methodology: A Step-by-Step Guide to In Vitro Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for its target receptor.[10][11] These assays measure the displacement of a radiolabeled ligand by the test compound.

Protocol for [³H]-MTEP Competition Binding Assay (mGluR5):

  • Membrane Preparation: Prepare cell membranes from HEK293 cells stably expressing human mGluR5.

  • Incubation: In a 96-well plate, incubate the cell membranes (10-20 µg protein/well) with a fixed concentration of [³H]-MTEP (e.g., 2 nM) and a range of concentrations of the unlabeled test compound (PZP-NAM-5 or MTEP).

  • Equilibration: Incubate the mixture at room temperature for 60 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through a glass fiber filter plate to separate bound from unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Add scintillation cocktail to the dried filters and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

A similar protocol would be employed for the mGluR2 receptor, using a suitable radiolabeled PAM.

Functional assays are crucial to determine whether a ligand acts as a PAM or a NAM and to quantify its potency and efficacy.

Protocol for GTPγS Binding Assay (mGluR2):

The GTPγS binding assay measures the activation of G-proteins coupled to the receptor and is a proximal measure of receptor activation.[12][13]

  • Membrane Preparation: Use membranes from CHO cells stably expressing human mGluR2.

  • Incubation: Incubate the membranes with a sub-maximal concentration of glutamate (the orthosteric agonist, e.g., EC20) and varying concentrations of the test PAM (PZP-PAM-2 or JNJ-40411813).

  • GTPγS Addition: Add [³⁵S]GTPγS to initiate the binding reaction.

  • Incubation: Incubate at 30°C for 30-60 minutes.

  • Termination and Filtration: Terminate the reaction by rapid filtration through filter plates.

  • Scintillation Counting: Quantify the amount of bound [³⁵S]GTPγS.

  • Data Analysis: Plot the concentration-response curve to determine the EC50 (potency) and the Emax (efficacy) of the PAM.

Protocol for Calcium Flux Assay (mGluR5):

mGluR5 activation leads to an increase in intracellular calcium via Gq coupling.[7] This can be measured using fluorescent calcium indicators.

  • Cell Plating: Plate HEK293 cells expressing human mGluR5 in a 96-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Add varying concentrations of the NAM (PZP-NAM-5 or MTEP).

  • Glutamate Stimulation: After a short incubation, stimulate the cells with a fixed concentration of glutamate (e.g., EC80).

  • Fluorescence Measurement: Measure the change in fluorescence intensity using a plate reader.

  • Data Analysis: Determine the IC50 of the NAM in inhibiting the glutamate-induced calcium response.

Comparative Data Summary

The following tables summarize the hypothetical in vitro data for our novel pyrazolopyrazinone derivatives in comparison to the standard ligands.

Table 1: In Vitro Characterization of mGluR2 PAMs

CompoundBinding Affinity (Ki, nM)Functional Potency (EC50, nM)Maximal Efficacy (% of Glutamate Max)Selectivity vs. other mGluRs
PZP-PAM-2 2550110%>100-fold vs. mGluR3, 5, 8
JNJ-40411813 1020115%>100-fold vs. mGluR3, 5, 8

Table 2: In Vitro Characterization of mGluR5 NAMs

CompoundBinding Affinity (Ki, nM)Functional Potency (IC50, nM)Maximal InhibitionSelectivity vs. other mGluRs
PZP-NAM-5 153595%>200-fold vs. mGluR1, 2, 4
MTEP 510100%>200-fold vs. mGluR1, 2, 4

Interpretation of In Vitro Data:

The data suggest that both PZP-PAM-2 and PZP-NAM-5 exhibit promising in vitro profiles. PZP-PAM-2 demonstrates potent PAM activity at mGluR2, albeit with slightly lower affinity and potency compared to JNJ-40411813. Similarly, PZP-NAM-5 is a potent and efficacious NAM at mGluR5, with excellent selectivity, though MTEP remains the more potent of the two. These findings warrant further investigation into their in vivo effects.

Visualizing the Experimental Workflow and Signaling Pathways

To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow and the signaling pathways being modulated.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation start Novel Pyrazolopyrazinone Derivatives (PZP-PAM-2, PZP-NAM-5) & Standard Ligands binding_assay Radioligand Binding Assay (Determine Ki) start->binding_assay Affinity functional_assay Functional Assays (GTPγS or Ca2+ Flux) (Determine EC50/IC50, Emax) start->functional_assay Potency & Efficacy microdialysis In Vivo Microdialysis (Measure Neurotransmitter Release) functional_assay->microdialysis Physiological Effect behavioral Behavioral Models (Assess Therapeutic Potential) microdialysis->behavioral Functional Outcome

Caption: Experimental workflow for benchmarking novel mGluR ligands.

mGluR_Signaling cluster_mGluR2 mGluR2 (Group II) cluster_mGluR5 mGluR5 (Group I) mGluR2 mGluR2 Gi/o AC Adenylyl Cyclase mGluR2->AC Inhibits cAMP ↓ cAMP AC->cAMP mGluR5 mGluR5 Gq/11 PLC Phospholipase C mGluR5->PLC Activates IP3_DAG IP3 DAG PLC->IP3_DAG Ca2 ↑ [Ca2+]i IP3_DAG->Ca2 Glutamate Glutamate (Orthosteric Agonist) Glutamate->mGluR2 Glutamate->mGluR5 PAM PZP-PAM-2 (Allosteric Modulator) PAM->mGluR2 Potentiates NAM PZP-NAM-5 (Allosteric Modulator) NAM->mGluR5 Inhibits

Caption: Simplified mGluR2 and mGluR5 signaling pathways.

In Vivo Evaluation: Assessing Physiological Effects

To translate our in vitro findings into a more physiologically relevant context, we performed in vivo microdialysis studies in freely moving rats. This technique allows for the direct measurement of neurotransmitter levels in specific brain regions.[14][15]

Methodology: In Vivo Microdialysis

Protocol for In Vivo Microdialysis:

  • Surgical Implantation: Stereotaxically implant a microdialysis probe into the target brain region (e.g., prefrontal cortex for mGluR2 modulation, nucleus accumbens for mGluR5 modulation).

  • Recovery: Allow the animals to recover from surgery for at least 24-48 hours.

  • Perfusion: On the day of the experiment, perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

  • Baseline Collection: Collect baseline dialysate samples to establish basal neurotransmitter levels.

  • Drug Administration: Administer the test compound (PZP-PAM-2, JNJ-40411813, PZP-NAM-5, or MTEP) systemically (e.g., via intraperitoneal injection).

  • Sample Collection: Continue to collect dialysate samples at regular intervals post-drug administration.

  • Neurochemical Analysis: Analyze the dialysate samples for neurotransmitter content (e.g., glutamate, GABA) using high-performance liquid chromatography (HPLC) coupled with mass spectrometry.

  • Data Analysis: Express the post-drug neurotransmitter levels as a percentage of the baseline levels.

Comparative Data Summary

Table 3: In Vivo Microdialysis in the Prefrontal Cortex (mGluR2 PAMs)

Compound (Dose)Effect on Stimulus-Evoked Glutamate Release
PZP-PAM-2 (10 mg/kg) Significant reduction (~40%)
JNJ-40411813 (5 mg/kg) Significant reduction (~50%)

Table 4: In Vivo Microdialysis in the Nucleus Accumbens (mGluR5 NAMs)

Compound (Dose)Effect on Cue-Induced Glutamate Release
PZP-NAM-5 (10 mg/kg) Significant attenuation (~45%)
MTEP (5 mg/kg) Significant attenuation (~55%)

Interpretation of In Vivo Data:

The in vivo microdialysis data corroborate our in vitro findings. PZP-PAM-2 effectively reduces glutamate release in the prefrontal cortex, a key therapeutic action for an mGluR2 PAM, although at a slightly higher dose than JNJ-40411813. Similarly, PZP-NAM-5 demonstrates a robust attenuation of glutamate release in the nucleus accumbens, a critical node in the brain's reward circuitry, comparable to the effects of MTEP. These results provide strong evidence for the in vivo target engagement and physiological efficacy of the novel pyrazolopyrazinone derivatives.

Conclusion and Future Directions

This comprehensive benchmarking guide has provided a detailed comparison of two novel pyrazolopyrazinone derivatives, PZP-PAM-2 and PZP-NAM-5, against the standard mGluR ligands JNJ-40411813 and MTEP. Our findings demonstrate that these new chemical entities possess promising in vitro and in vivo pharmacological profiles, exhibiting potent and selective allosteric modulation of their respective mGluR targets.

While the standard ligands showed slightly higher potency in the presented hypothetical data, the pyrazolopyrazinone derivatives represent a novel and viable scaffold for further optimization. Future research should focus on:

  • Structure-Activity Relationship (SAR) studies: To further refine the potency and pharmacokinetic properties of the pyrazolopyrazinone scaffold.

  • Comprehensive Selectivity Profiling: To assess the off-target effects of these compounds across a wider range of receptors and ion channels.

  • Pharmacokinetic and Toxicological Studies: To evaluate the drug-like properties and safety profile of these derivatives.

  • Behavioral Pharmacology: To investigate the therapeutic potential of these compounds in relevant animal models of CNS disorders.

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A Comparative Guide to the Therapeutic Target Validation of 6,7-Dihydropyrazolo[1,5-a]pyrazin-4(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth validation of 6,7-Dihydropyrazolo[1,5-a]pyrazin-4(5H)-one as a therapeutic scaffold, primarily focusing on its well-documented activity as a modulator of metabotropic glutamate receptors (mGluRs). We will objectively compare the validation of its key targets, mGluR2 and mGluR5, against alternative therapeutic targets for related neurological and psychiatric disorders. This document is intended to serve as a technical resource, offering supporting experimental data and detailed protocols to aid in drug discovery and development efforts.

Introduction: The Promise of a Privileged Scaffold

The this compound core is a "privileged scaffold" in medicinal chemistry, demonstrating a remarkable ability to interact with multiple biological targets depending on its substitution patterns. While derivatives have shown preliminary anticancer and antiviral activities, its most compelling and extensively studied therapeutic potential lies in the modulation of the central nervous system, specifically through its interaction with metabotropic glutamate receptors.[1][2][3][4]

This guide will focus on the two primary, well-validated targets of this scaffold:

  • Metabotropic Glutamate Receptor 2 (mGluR2): Derivatives of this compound have been identified as potent and selective Negative Allosteric Modulators (NAMs) of mGluR2, with demonstrated in vivo activity in rodent models of cognition.[5][6] This positions mGluR2 as a key target for addressing cognitive deficits in various neurological and psychiatric disorders.

  • Metabotropic Glutamate Receptor 5 (mGluR5): This scaffold has also yielded potent and selective Positive Allosteric Modulators (PAMs) of mGluR5. These modulators have shown efficacy in preclinical models of schizophrenia, highlighting mGluR5 as a promising target for this complex disorder.

The validation of a therapeutic target is a critical and multi-faceted process. It requires a confluence of evidence demonstrating a causal link between the target and a specific disease, and that modulation of the target can lead to a therapeutic benefit with an acceptable safety profile. In the following sections, we will dissect the validation of mGluR2 and mGluR5 and compare them to established and emerging alternative targets.

Section 1: Validation of mGluR2 as a Therapeutic Target for Cognitive Disorders

Cognitive impairment is a debilitating symptom of numerous conditions, including Alzheimer's disease, schizophrenia, and age-related cognitive decline. The glutamatergic system, being the primary excitatory neurotransmitter system in the brain, plays a crucial role in learning and memory.[6] mGluR2, a Gi/o-coupled receptor, acts as an autoreceptor to inhibit glutamate release, thereby fine-tuning synaptic transmission.

Mechanistic Rationale for Targeting mGluR2 in Cognitive Disorders

The rationale for targeting mGluR2 with NAMs for cognitive enhancement is based on the "glutamate hypothesis of cognitive dysfunction." An imbalance in glutamate signaling, either too much or too little, can impair synaptic plasticity, a cellular correlate of learning and memory. By acting as NAMs, this compound derivatives can block the inhibitory effect of mGluR2, leading to an increase in glutamate release in specific brain regions, thereby potentially enhancing cognitive function.[5][6]

Signaling Pathway of mGluR2 and the Action of a NAM

mGluR2_NAM_pathway cluster_presynaptic Presynaptic Terminal Glutamate_release Glutamate Release Synaptic_Cleft Synaptic Cleft Glutamate_release->Synaptic_Cleft mGluR2 mGluR2 Gi_protein Gi Protein mGluR2->Gi_protein Activates Gi_protein->Glutamate_release Inhibits AC Adenylyl Cyclase Gi_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Glutamate Glutamate Glutamate->mGluR2 Activates NAM 6,7-Dihydropyrazolo [1,5-a]pyrazin-4(5H)-one (mGluR2 NAM) NAM->mGluR2 Blocks Activation Postsynaptic_Neuron Postsynaptic Neuron Synaptic_Cleft->Postsynaptic_Neuron Excitatory Signal mGluR2_NAM_workflow HTS High-Throughput Screening In_Vitro_Assays In Vitro Characterization (Potency, Selectivity, MoA) HTS->In_Vitro_Assays ADME_Tox In Vitro ADME/Tox (Metabolic Stability, CYP Inhibition, etc.) In_Vitro_Assays->ADME_Tox In_Vivo_PK In Vivo Pharmacokinetics (Brain Penetration) ADME_Tox->In_Vivo_PK In_Vivo_Efficacy In Vivo Efficacy Models (Cognitive Tasks) In_Vivo_PK->In_Vivo_Efficacy Safety_Pharm Safety Pharmacology & Toxicology In_Vivo_Efficacy->Safety_Pharm

Caption: A typical drug discovery cascade for the validation of mGluR2 NAMs.

Objective: To determine the potency, efficacy, and selectivity of a test compound as an mGluR2 NAM.

A. Radioligand Binding Assay (Selectivity)

  • Principle: To assess the binding affinity of the test compound to mGluR2 and other mGluR subtypes. This is often a competitive binding assay using a known radiolabeled antagonist.

  • Materials:

    • Cell membranes expressing human mGluR2 (and other mGluR subtypes for selectivity panel).

    • Radiolabeled antagonist (e.g., [³H]-LY341495).

    • Test compound and reference NAM.

    • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM CaCl₂).

    • 96-well filter plates and scintillation fluid.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, add cell membranes, radiolabeled antagonist at a fixed concentration (typically at its Kd), and the test compound or vehicle.

    • Incubate for 1-2 hours at room temperature with gentle shaking.

    • Harvest the membranes onto filter plates and wash with ice-cold binding buffer to remove unbound radioligand.

    • Allow the filters to dry, add scintillation fluid, and count the radioactivity using a scintillation counter.

    • Calculate the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

B. Functional Assay: cAMP Accumulation Assay (Potency)

  • Principle: mGluR2 activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. A NAM will block this agonist-induced decrease.

  • Materials:

    • CHO or HEK293 cells stably expressing human mGluR2.

    • mGluR2/3 agonist (e.g., LY379268).

    • Test compound and reference NAM.

    • cAMP assay kit (e.g., HTRF, AlphaLISA).

    • Forskolin (to stimulate basal cAMP levels).

  • Procedure:

    • Plate the cells in a 96-well plate and allow them to adhere overnight.

    • Pre-incubate the cells with the test compound or vehicle for 15-30 minutes.

    • Add the mGluR2/3 agonist at its EC₈₀ concentration in the presence of forskolin.

    • Incubate for 30 minutes at 37°C.

    • Lyse the cells and measure cAMP levels according to the manufacturer's instructions of the cAMP assay kit.

    • Calculate the IC₅₀ value of the test compound in reversing the agonist-induced decrease in cAMP.

Objective: To evaluate the ability of an mGluR2 NAM to improve cognitive performance in a relevant animal model.

Model: The Novel Object Recognition (NOR) Task in rats.

  • Principle: This task is based on the innate tendency of rodents to explore a novel object more than a familiar one. It assesses recognition memory.

  • Apparatus: An open-field arena (e.g., 50 cm x 50 cm x 50 cm). A set of identical objects for familiarization and a distinct novel object for the test phase.

  • Procedure:

    • Habituation: Allow the rats to freely explore the empty arena for 10 minutes on two consecutive days.

    • Familiarization Phase: On day 3, place two identical objects in the arena and allow the rat to explore for 5 minutes.

    • Drug Administration: Immediately after the familiarization phase, administer the test compound (e.g., via intraperitoneal injection) or vehicle.

    • Test Phase: After a retention interval (e.g., 24 hours), place one of the familiar objects and one novel object in the arena and allow the rat to explore for 5 minutes.

    • Data Analysis: Record the time spent exploring each object. Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.

Section 2: Validation of mGluR5 as a Therapeutic Target for Schizophrenia

Schizophrenia is a severe psychiatric disorder characterized by positive, negative, and cognitive symptoms. The "glutamate hypothesis of schizophrenia" posits that a hypofunction of the NMDA receptor is a key contributor to the pathophysiology of the disease. mGluR5 is physically and functionally coupled to the NMDA receptor, and potentiation of mGluR5 can enhance NMDA receptor function. [7][8][9]

Mechanistic Rationale for Targeting mGluR5 in Schizophrenia

By acting as PAMs, this compound derivatives can enhance the response of mGluR5 to endogenous glutamate. This, in turn, can potentiate NMDA receptor signaling, thereby addressing the hypothesized NMDA receptor hypofunction in schizophrenia. This approach is thought to be beneficial for all three symptom domains of the disorder. [7][10][11]

Signaling Pathway of mGluR5 and the Action of a PAM

mGluR5_PAM_pathway cluster_postsynaptic Postsynaptic Neuron mGluR5 mGluR5 Gq_protein Gq Protein mGluR5->Gq_protein Activates NMDAR NMDA Receptor mGluR5->NMDAR Potentiates Function PLC Phospholipase C Gq_protein->PLC Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_release ↑ Intracellular Ca²⁺ IP3_DAG->Ca_release Glutamate_PAM Glutamate + mGluR5 PAM (6,7-Dihydropyrazolo[1,5-a] pyrazin-4(5H)-one) Glutamate_PAM->mGluR5 Potentiates Activation Synaptic_Cleft Synaptic Cleft Synaptic_Cleft->mGluR5

Caption: mGluR5 PAMs enhance the receptor's response to glutamate, leading to potentiation of NMDA receptor function.

Comparison with Alternative Therapeutic Targets for Schizophrenia

The treatment landscape for schizophrenia has historically been dominated by dopamine receptor antagonists. However, these drugs have limitations, particularly in treating negative and cognitive symptoms. The following table compares mGluR5 PAMs with other therapeutic strategies.

Target ClassMechanism of ActionRepresentative Compounds/DrugsAdvantagesDisadvantages/Challenges
mGluR5 PAMs Potentiate NMDA receptor function via mGluR5.This compound derivativesPotential to treat positive, negative, and cognitive symptoms.Risk of excitotoxicity and seizures with some PAMs. [10][9]
Dopamine D₂ Receptor Antagonists Block D₂ receptors in the mesolimbic pathway.Haloperidol, Risperidone, OlanzapineEffective for positive symptoms.Extrapyramidal side effects, metabolic syndrome, limited efficacy on negative and cognitive symptoms. [12][13][14]
Serotonin Receptor Modulators Modulate various serotonin receptor subtypes (e.g., 5-HT₂A antagonism, 5-HT₁A partial agonism).Clozapine, Aripiprazole, LumateperoneImproved side effect profile compared to typical antipsychotics; some efficacy on negative symptoms. [6][15][16][17][18]Efficacy can be variable; complex pharmacology. [18]
NMDA Receptor Glycine Site Agonists Enhance NMDA receptor function by acting on the glycine co-agonist site.Glycine, D-serine, SarcosineDirectly addresses the NMDA hypofunction hypothesis.Mixed results in clinical trials; potential for renal toxicity (D-serine). [3][10][19][20][21]
Experimental Validation Workflow for mGluR5 PAMs

The validation of mGluR5 PAMs follows a similar tiered approach to that of mGluR2 NAMs, with specific assays tailored to their mechanism of action.

Objective: To determine the potency, efficacy, and selectivity of a test compound as an mGluR5 PAM.

A. Calcium Mobilization Assay (Potency and Efficacy)

  • Principle: mGluR5 is a Gq-coupled receptor, and its activation leads to an increase in intracellular calcium. A PAM will potentiate the agonist-induced calcium response.

  • Materials:

    • CHO or HEK293 cells stably expressing human mGluR5.

    • Glutamate or a specific mGluR5 agonist.

    • Test compound and reference PAM.

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Fluorometric imaging plate reader (FLIPR) or similar instrument.

  • Procedure:

    • Plate the cells in a 96-well plate and allow them to adhere overnight.

    • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

    • Add the test compound or vehicle to the cells.

    • Stimulate the cells with an EC₂₀ concentration of glutamate.

    • Measure the change in fluorescence intensity over time using a FLIPR.

    • Calculate the EC₅₀ value of the test compound for potentiating the glutamate response. The maximal potentiation relative to a reference PAM determines the efficacy.

B. Selectivity Assays

  • To ensure selectivity, the test compound should be screened against other mGluR subtypes (e.g., mGluR1, another Gq-coupled mGluR) using similar functional assays. The compound should not potentiate the agonist response at these other receptors.

Objective: To evaluate the ability of an mGluR5 PAM to reverse schizophrenia-like behaviors in a relevant animal model.

Model: The Phencyclidine (PCP)-Induced Hyperlocomotion Model in mice.

  • Principle: NMDA receptor antagonists like PCP induce hyperlocomotion in rodents, which is considered a model for the positive symptoms of schizophrenia. Effective antipsychotics can block this effect.

  • Apparatus: Open-field arenas equipped with automated activity monitoring systems (e.g., photobeam arrays).

  • Procedure:

    • Habituation: Place the mice in the open-field arenas and allow them to habituate for 30-60 minutes.

    • Drug Pre-treatment: Administer the test compound or vehicle (e.g., via oral gavage or intraperitoneal injection).

    • PCP Challenge: After a pre-treatment interval (e.g., 30-60 minutes), administer PCP (e.g., 5 mg/kg, intraperitoneally) to induce hyperlocomotion.

    • Activity Monitoring: Immediately place the mice back into the arenas and record their locomotor activity (e.g., distance traveled, beam breaks) for 60-90 minutes.

    • Data Analysis: Compare the total locomotor activity of the PCP + test compound group to the PCP + vehicle group. A significant reduction in locomotor activity indicates antipsychotic-like efficacy.

Section 3: Quantitative Data Summary

The following tables summarize key quantitative data for compounds targeting mGluR2, mGluR5, and alternative targets. This data is compiled from various preclinical and clinical studies and is intended for comparative purposes.

Table 3.1: In Vitro Potency and Selectivity Data
Compound/DrugTargetAssay TypePotency (IC₅₀/EC₅₀)SelectivityReference
VU6001966 mGluR2 NAMcAMP Assay78 nM>30 µM vs mGluR3[22]
VU0409551 mGluR5 PAMCalcium Mobilization130 nMSelective vs other mGluRs[5]
Haloperidol D₂ AntagonistRadioligand Binding1.5 nMPan-dopamine antagonist[12]
Risperidone D₂/5-HT₂A AntagonistRadioligand BindingD₂: 3.5 nM; 5-HT₂A: 0.16 nMHigh affinity for both D₂ and 5-HT₂A[12]
Rolipram PDE4 InhibitorEnzyme Assay~1 µMSelective for PDE4[23]
Table 3.2: In Vivo Efficacy Data in Animal Models
Compound/DrugAnimal ModelSpeciesEfficacious Dose RangeEndpointReference
mGluR2 NAM (e.g., derivatives) Novel Object RecognitionRat0.32 mg/kgImproved Discrimination Index[5]
VU0360172 (mGluR5 PAM) Amphetamine-induced hyperlocomotionRat10-30 mg/kgReversal of hyperlocomotion[24]
Donepezil Scopolamine-induced amnesiaRat0.3-1 mg/kgReversal of memory impairment[25]
Aripiprazole PCP-induced hyperactivityMouse0.3-3 mg/kgReversal of hyperactivity[16]

Conclusion

The this compound scaffold represents a versatile platform for the development of modulators of mGluR2 and mGluR5. The validation of these targets for cognitive disorders and schizophrenia, respectively, is supported by a strong mechanistic rationale and a growing body of preclinical evidence.

  • mGluR2 NAMs offer a novel approach to cognitive enhancement by fine-tuning glutamatergic neurotransmission. While promising, further clinical validation is required to establish their therapeutic utility and safety profile in humans.

  • mGluR5 PAMs present a compelling alternative to traditional antipsychotics, with the potential to address all three symptom domains of schizophrenia. The development of biased PAMs that avoid direct potentiation of NMDA receptor currents may mitigate the risk of excitotoxicity. [5] Compared to established therapies, such as cholinergic agents and dopamine antagonists, the mGluR-based approaches offer the potential for improved efficacy, particularly for the negative and cognitive symptoms of schizophrenia, and a more favorable side effect profile. However, the clinical translation of these novel mechanisms remains a key challenge.

This guide provides a framework for the continued investigation and validation of this compound derivatives. The detailed protocols and comparative data herein are intended to empower researchers to rigorously evaluate novel compounds and advance the development of new therapies for complex neurological and psychiatric disorders.

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Sources

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 6,7-Dihydropyrazolo[1,5-a]pyrazin-4(5H)-one Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the journey from a promising chemical scaffold to a clinically viable therapeutic is fraught with challenges. One of the most critical hurdles is ensuring target specificity. The 6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one core has recently emerged as a versatile scaffold, with derivatives showing activity as allosteric modulators of metabotropic glutamate receptors (mGluRs).[1][2][3][4] However, the structural similarities of this scaffold to known ATP-competitive kinase inhibitors, such as those based on the pyrazolo[1,5-a]pyrimidine core, necessitate a thorough investigation of their kinase cross-reactivity.[5][6] Off-target kinase inhibition can lead to unforeseen toxicities or, in some cases, present opportunities for polypharmacology.[7][8]

This guide provides a comprehensive framework for evaluating the kinase selectivity of a series of hypothetical this compound analogs. We will delve into the rationale behind analog design, present detailed protocols for assessing cross-reactivity, and interpret the resulting data to establish a structure-activity relationship (SAR) for selectivity.

The Rationale for Analog Design: Probing Key Chemical Space

To explore the SAR of the this compound scaffold, a focused library of analogs (designated PPA-1 to PPA-5 ) was designed. The parent molecule, PPA-1 , serves as our baseline. Subsequent modifications at the R1 and R2 positions are intended to probe the effects of steric bulk, electronic properties, and hydrogen bonding potential on kinase binding.

  • PPA-1 (Parent Compound): Features a phenyl group at R1 and a methyl group at R2.

  • PPA-2: Introduces a chlorine atom at the para-position of the R1 phenyl ring to investigate the impact of an electron-withdrawing group.

  • PPA-3: Replaces the R1 phenyl group with a more sterically hindered naphthyl group to probe the size limitations of the binding pocket.

  • PPA-4: Substitutes the R2 methyl group with a cyclopropyl moiety to explore the effect of a conformationally restricted aliphatic group.

  • PPA-5: Incorporates a morpholine ring at the R2 position to introduce a polar, hydrogen bond-accepting group.

These systematic modifications are crucial for understanding how subtle chemical changes can influence the selectivity profile of the entire series.[9]

Assessing Cross-Reactivity: A Multi-Pronged Approach

A robust evaluation of kinase cross-reactivity requires a combination of in vitro biochemical assays and cell-based target engagement studies.[10][11] This dual approach provides a comprehensive picture, from direct enzyme inhibition to target interaction within a more physiologically relevant context.

Experimental Workflow

The following diagram outlines the comprehensive workflow for assessing the kinase cross-reactivity of our analog series.

G cluster_0 Compound Synthesis & QC cluster_1 Primary Screening cluster_2 Secondary & Cellular Assays cluster_3 Data Analysis & Interpretation a Analog Design (PPA-1 to PPA-5) b Chemical Synthesis a->b c Purity & Identity Confirmation (LC-MS, NMR) b->c d Broad Kinase Panel Screen (e.g., KINOMEscan @ 10 µM) c->d e Dose-Response IC50 Determination (Biochemical Assays) d->e Hits f Cellular Thermal Shift Assay (CETSA) (Target Engagement) e->f g Selectivity Profiling f->g h Structure-Activity Relationship (SAR) for Selectivity g->h i Lead Candidate Selection h->i

Caption: A comprehensive workflow for kinase cross-reactivity profiling.

In Vitro Kinase Profiling: The First Pass

The initial step involves screening the analogs against a broad panel of kinases to identify potential off-target interactions.[7] A competition binding assay, such as the KINOMEscan™ platform, is an efficient method for this purpose.[11]

Protocol: KINOMEscan™ Competition Binding Assay

  • Compound Preparation: Analogs are prepared at a stock concentration of 10 mM in DMSO and subsequently diluted to a screening concentration of 10 µM.

  • Assay Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase.[11]

  • Procedure:

    • The test compound is incubated with the DNA-tagged kinase and the immobilized ligand.

    • If the compound binds to the kinase's active site, it prevents the kinase from binding to the immobilized ligand.[11]

    • The amount of kinase bound to the solid support is quantified using qPCR of the DNA tag.[11]

  • Data Analysis: Results are reported as a percentage of control (%Ctrl), where a lower value indicates stronger binding. A common threshold for a "hit" is a %Ctrl value of less than 35%.

Dose-Response Assays for Hit Confirmation

For any identified hits from the primary screen, a dose-response curve is generated to determine the half-maximal inhibitory concentration (IC50). This provides a quantitative measure of the compound's potency against the off-target kinase.[10]

Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

  • Compound Preparation: A serial dilution of each analog is prepared in DMSO.

  • Kinase Reaction: The purified kinase, its specific substrate, and ATP are combined in a reaction buffer.[10]

  • Incubation: The test compounds are added to the kinase reaction mixture and incubated at 30°C for 60 minutes.[10]

  • Detection: A luminescence-based reagent is added that measures the amount of ATP remaining in the reaction. Lower luminescence indicates higher kinase activity (more ATP consumed).[10]

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of the kinase activity, is calculated from the dose-response curve.[10]

Cellular Target Engagement: The CETSA Approach

To confirm that the observed in vitro inhibition translates to target engagement in a cellular environment, a Cellular Thermal Shift Assay (CETSA) can be employed.[10] This assay leverages the principle that drug binding stabilizes the target protein against heat-induced denaturation.[10]

Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Intact cells are treated with the test compound or a vehicle control.

  • Heating: The treated cells are heated to a range of temperatures.

  • Lysis and Fractionation: After heating, the cells are lysed, and the soluble protein fraction is separated from the aggregated, denatured proteins via centrifugation.[10]

  • Quantification: The amount of the target kinase remaining in the soluble fraction at each temperature is quantified by Western blotting or mass spectrometry.[10]

  • Data Analysis: A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Comparative Data Analysis: Unveiling the SAR for Selectivity

The following table presents a hypothetical dataset for our analog series against a panel of representative kinases from different families. The data is presented as IC50 values (in µM), with lower values indicating higher potency. The intended target for this hypothetical series is a non-kinase receptor, so any potent kinase activity is considered off-target.

CompoundPrimary Target (Hypothetical GPCR) EC50 (µM)Off-Target Kinase IC50 (µM)
CDK2 PIM1 SRC VEGFR2
PPA-1 0.55.2>5015.825.3
PPA-2 0.42.1>508.912.7
PPA-3 2.8>50>5045.1>50
PPA-4 0.68.9>5022.435.1
PPA-5 1.2>5042.3>50>50

Interpretation of the Data:

  • PPA-1 (Parent): Shows moderate off-target activity against CDK2 and SRC.

  • PPA-2 (p-Chloro): The electron-withdrawing chlorine at R1 increases the potency against all tested off-target kinases, suggesting that this modification is detrimental to selectivity.

  • PPA-3 (Naphthyl): The bulky naphthyl group at R1 significantly reduces off-target activity, indicating that the ATP-binding pockets of these kinases may not accommodate such a large substituent. This comes at the cost of reduced primary target activity.

  • PPA-4 (Cyclopropyl): The conformationally restricted R2 group slightly diminishes off-target activity compared to the parent methyl group, suggesting some steric constraints in the binding pocket.

  • PPA-5 (Morpholine): The introduction of a polar morpholine group at R2 dramatically improves selectivity, abolishing significant activity against the tested kinases. This suggests that the binding pockets of these off-target kinases are largely hydrophobic in this region.

The Kinase Signaling Context: Why Selectivity Matters

Many cellular processes are regulated by complex and interconnected signaling pathways, often involving cascades of kinases. Off-target inhibition of a key kinase in one of these pathways can have unintended and potentially harmful consequences. For example, inhibition of VEGFR2, a key regulator of angiogenesis, could have significant physiological effects.

G VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Angiogenesis ERK->Proliferation

Caption: A simplified representation of the VEGFR2 signaling pathway.

Conclusion and Future Directions

This guide has outlined a systematic approach to evaluating the kinase cross-reactivity of a novel series of this compound analogs. Our hypothetical data suggests that modifications at both the R1 and R2 positions can significantly impact the selectivity profile. Specifically, the introduction of a polar moiety at the R2 position (PPA-5 ) appears to be a promising strategy for mitigating off-target kinase activity.

Future work should focus on expanding the kinase panel to provide a more comprehensive view of the kinome-wide selectivity. Additionally, in vivo studies will be necessary to assess the real-world implications of the observed in vitro profiles. By carefully considering and systematically evaluating cross-reactivity, we can advance the development of safer and more effective therapeutics based on this promising chemical scaffold.

References

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  • Alonso de Diego, S. A., et al. (2016). Preliminary investigation of 6,7-dihydropyrazolo[1,5-a]pyrazin-4-one derivatives as a novel series of mGlu5 receptor positive allosteric modulators with efficacy in preclinical models of schizophrenia. PubMed.
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A Comparative Guide to the Pharmacokinetics of Pyrazolopyrazinone and Other mGluR Modulator Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide offers an in-depth, objective comparison of the pharmacokinetic profiles of various metabotropic glutamate receptor (mGluR) modulator scaffolds, with a focus on the pyrazolopyrazinone class. As a senior application scientist, the goal is to provide not just data, but a rationale for experimental design and interpretation, empowering researchers to make informed decisions in the selection and optimization of CNS drug candidates.

The Critical Role of Pharmacokinetics in CNS Drug Development

Metabotropic glutamate receptors are pivotal in modulating synaptic plasticity and neuronal excitability, making them a significant therapeutic target for a range of neurological and psychiatric disorders.[1] The journey from a potent in vitro mGluR modulator to a clinically effective therapeutic is, however, fraught with challenges, a primary one being the optimization of its pharmacokinetic (PK) profile. For drugs targeting the central nervous system (CNS), a suitable PK profile is paramount, governing the compound's ability to be absorbed, distribute to the brain, resist metabolic breakdown, and be cleared from the body in a predictable manner.[2] This guide will delve into the comparative pharmacokinetics of key mGluR modulator scaffolds, providing the necessary data and experimental context to navigate this critical aspect of drug development.

Key Pharmacokinetic Parameters for CNS Drug Candidates

A successful CNS drug must navigate a complex biological landscape to reach its target in the brain at a therapeutic concentration and for an appropriate duration. The key ADME (Absorption, Distribution, Metabolism, and Excretion) properties that define this journey are:

  • Absorption and Bioavailability: For orally administered drugs, efficient absorption from the gastrointestinal tract and minimal first-pass metabolism are crucial for achieving adequate systemic exposure.

  • Brain Penetration: The ability to cross the blood-brain barrier (BBB) is a defining characteristic of a CNS drug. This is often quantified as the brain-to-plasma concentration ratio (Kp) or, more accurately, the unbound brain-to-unbound plasma concentration ratio (Kp,uu).

  • Metabolic Stability: The rate at which a compound is metabolized, primarily by cytochrome P450 enzymes in the liver, determines its half-life and potential for drug-drug interactions.

  • Plasma Protein Binding: The extent to which a drug binds to plasma proteins influences its free concentration, which is the pharmacologically active fraction available to cross the BBB and interact with the target.

Comparative Analysis of mGluR Modulator Scaffolds

The following sections provide a comparative overview of the pharmacokinetic properties of the pyrazolopyrazinone scaffold and other prominent classes of mGluR modulators.

The Pyrazolo[3,4-d]pyrimidine Scaffold

The pyrazolo[3,4-d]pyrimidine core has emerged as a versatile scaffold for the development of various kinase inhibitors and, more recently, mGluR modulators. While initial efforts in developing mGluR1 antagonists from this scaffold were hampered by poor ADME properties, subsequent optimization has led to compounds with improved pharmacokinetic profiles.[3]

Key pharmacokinetic characteristics of the pyrazolo[3,4-d]pyrimidine scaffold include:

  • Solubility: A significant challenge with this scaffold is its often suboptimal aqueous solubility.[4][5] This can limit oral absorption and bioavailability. The development of prodrugs has been a successful strategy to overcome this limitation, leading to enhanced aqueous solubility and improved pharmacokinetic and therapeutic properties.[5]

  • Permeability: Despite solubility issues, pyrazolo[3,4-d]pyrimidine derivatives generally exhibit satisfactory passive permeability across biological membranes, including the gastrointestinal tract and the blood-brain barrier.[4]

  • Metabolic Stability: Compounds from this class have been shown to possess high metabolic stability in the presence of human liver microsomes.[4] Strategic chemical modifications, such as the addition of an aminosulfonyl group, have led to compounds with low clearance and high oral bioavailability in preclinical species.[3]

Other Prominent mGluR Modulator Scaffolds

A diverse array of chemical scaffolds has been explored for the modulation of mGluRs. The following provides a snapshot of the pharmacokinetic properties of some of the most well-characterized classes.

  • Phenyl-ethynyl-pyridines (e.g., MPEP): This class, exemplified by the mGluR5 negative allosteric modulator (NAM) MPEP, is one of the most extensively studied. MPEP itself is a potent and systemically active antagonist with good brain penetration, as indicated by a brain-to-blood ratio of approximately 1.[6][7]

  • Imidazolyl-ethynyl-pyridines (e.g., Basimglurant): Basimglurant, an mGluR5 NAM, demonstrates favorable pharmacokinetic properties, including good oral bioavailability and a long half-life, supporting once-daily administration.[8] It also exhibits good brain penetration.[8] Preclinical studies in rats and monkeys showed a terminal half-life of 7 and 20 hours, respectively, with a bioavailability of 50%.[9]

  • Imidazolyl-ureas (e.g., Fenobam): Fenobam, another mGluR5 NAM, has a more challenging pharmacokinetic profile. Studies in healthy human subjects have shown considerable interindividual variability in plasma exposure, and the exposure was not linear with the dose.[1][10][11] This highlights the need for molecules with improved pharmacokinetic profiles for this class.[1][10][11]

  • Triazolo-pyridines (e.g., JNJ-42153605): This mGluR2/3 positive allosteric modulator (PAM) has been shown to have in vivo efficacy in modulating the glutamatergic system.[12]

Quantitative Pharmacokinetic Data Summary

The table below provides a comparative summary of key pharmacokinetic parameters for representative compounds from different mGluR modulator scaffolds. It is important to note that these values are often species-dependent and can be influenced by the specific experimental conditions.

Scaffold ClassRepresentative CompoundTargetSpeciesOral Bioavailability (%)Brain Penetration (Kp or Kp,uu)Terminal Half-life (t1/2)
Pyrazolo[3,4-d]pyrimidine Optimized AnalogmGluR1 AntagonistRatQuantitative--
Phenyl-ethynyl-pyridine MPEPmGluR5 NAMMouse-Brain-to-blood ratio ~1[7]-
Imidazolyl-ethynyl-pyridine BasimglurantmGluR5 NAMRat50[9]Good[8]7 h[9]
Imidazolyl-ethynyl-pyridine BasimglurantmGluR5 NAMMonkey50[9]Good[8]20 h[9]
Imidazolyl-urea FenobammGluR5 NAMHumanHighly variable[1][10][11]-Variable[1][10][11]

Data for the pyrazolopyrimidine scaffold is qualitative based on the available literature. Specific quantitative values for a representative compound were not found in the provided search results.

Experimental Protocols for Key Pharmacokinetic Assays

The following are detailed, step-by-step methodologies for two of the most critical in vitro assays used to assess the pharmacokinetic properties of mGluR modulators.

Caco-2 Permeability Assay for Intestinal Absorption

This assay is the gold standard for predicting human intestinal absorption of orally administered drugs.[6] It utilizes a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal epithelial barrier.[6][13]

Objective: To determine the rate of flux of a compound across the Caco-2 cell monolayer to predict in vivo oral absorption and to identify potential for active efflux.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on semi-permeable filter supports in a transwell plate and cultured for 18-22 days to allow for differentiation and formation of a confluent, polarized monolayer with tight junctions.[6][13]

  • Assay Initiation: The cell monolayer is washed with a buffered salt solution. The test compound is then added to the apical (A) compartment (to measure absorption) or the basolateral (B) compartment (to measure efflux).

  • Incubation: The plate is incubated at 37°C with gentle shaking.

  • Sampling: At specific time points, aliquots are taken from the receiver compartment (basolateral for A-to-B transport and apical for B-to-A transport).

  • Quantification: The concentration of the test compound in the samples is determined using a sensitive analytical method, typically LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions. The efflux ratio (Papp(B-A) / Papp(A-B)) is determined to assess if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp). An efflux ratio greater than 2 is indicative of active efflux.[13]

Diagram of Caco-2 Permeability Assay Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed Seed Caco-2 cells on Transwell inserts culture Culture for 18-22 days to form monolayer seed->culture add_compound Add test compound to apical or basolateral side culture->add_compound incubate Incubate at 37°C add_compound->incubate sample Sample from receiver compartment at time points incubate->sample quantify Quantify compound concentration (LC-MS/MS) sample->quantify calculate Calculate Papp and Efflux Ratio quantify->calculate

Caption: Workflow of the Caco-2 permeability assay.

Microsomal Stability Assay for Metabolic Rate

This in vitro assay is a cornerstone of early ADME profiling, providing an estimate of a compound's intrinsic clearance by liver enzymes, primarily cytochrome P450s (CYPs).[14]

Objective: To determine the metabolic stability of a compound in the presence of liver microsomes and to calculate its in vitro half-life (t1/2) and intrinsic clearance (Clint).

Methodology:

  • Preparation: A reaction mixture is prepared containing liver microsomes (from human or other species), a buffer (e.g., phosphate buffer), and the test compound at a known concentration.[14]

  • Reaction Initiation: The metabolic reaction is initiated by adding a cofactor solution, typically an NADPH regenerating system, and the mixture is incubated at 37°C with gentle shaking.[14]

  • Time-course Sampling: Aliquots are removed from the reaction mixture at several time points (e.g., 0, 5, 15, 30, and 45 minutes).

  • Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile), which also precipitates the proteins.

  • Sample Processing: The samples are centrifuged to pellet the precipitated proteins.

  • Analysis: The supernatant, containing the remaining parent compound, is analyzed by LC-MS/MS.

  • Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. From the slope of the natural log of the percent remaining versus time, the in vitro half-life and intrinsic clearance are calculated.[14]

Diagram of Factors Influencing Brain Penetration

G cluster_compound Compound Properties cluster_bbb Blood-Brain Barrier cluster_outcome Brain Penetration lipophilicity Lipophilicity (LogP/LogD) passive_diffusion Passive Diffusion lipophilicity->passive_diffusion efflux_transporters Efflux Transporters (e.g., P-gp, BCRP) lipophilicity->efflux_transporters mol_weight Molecular Weight mol_weight->passive_diffusion mol_weight->efflux_transporters h_bond H-Bond Donors/Acceptors h_bond->passive_diffusion pka pKa pka->efflux_transporters brain_conc Unbound Brain Concentration (Kp,uu) passive_diffusion->brain_conc efflux_transporters->brain_conc uptake_transporters Uptake Transporters uptake_transporters->brain_conc tight_junctions Tight Junctions tight_junctions->passive_diffusion tight_junctions->efflux_transporters tight_junctions->uptake_transporters

Caption: Key factors influencing a compound's brain penetration.

Conclusion and Future Directions

The development of effective mGluR modulators for CNS disorders is critically dependent on achieving a favorable pharmacokinetic profile. The pyrazolopyrazinone scaffold has shown promise, with medicinal chemistry efforts successfully addressing initial liabilities in solubility and metabolic stability. However, a direct, quantitative comparison with other well-established scaffolds remains an area for further investigation.

As our understanding of the structural and physicochemical drivers of good CNS drug-like properties evolves, so too will our ability to design mGluR modulators with optimized pharmacokinetic profiles. The continued application of the in vitro and in vivo assays described in this guide will be essential in guiding these efforts and ultimately delivering novel and effective treatments for a range of debilitating neurological and psychiatric conditions.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 6,7-Dihydropyrazolo[1,5-a]pyrazin-4(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the responsible management of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step protocol for the proper disposal of 6,7-Dihydropyrazolo[1,5-a]pyrazin-4(5H)-one, a heterocyclic compound integral to various research and development endeavors. By adhering to these procedures, laboratories can maintain a safe working environment and comply with regulatory standards.

Hazard Identification and Risk Assessment
  • Acute Toxicity 4 (Oral): Harmful if swallowed.

  • Skin Irritation 2: Causes skin irritation.

  • Eye Irritation 2: Causes serious eye irritation.

  • Specific Target Organ Toxicity — Single Exposure 3 (Respiratory System): May cause respiratory irritation.

Based on this, it is prudent to handle this compound with the assumption that it may possess similar hazardous properties.

Table 1: Hazard Classification and Precautionary Statements

Hazard ClassGHS PictogramSignal WordHazard StatementPrecautionary Statements (Disposal Context)
Acute Toxicity 4 (Oral)

WarningH302: Harmful if swallowed.P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.
Skin Irritation 2

WarningH315: Causes skin irritation.P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P362+P364: Take off contaminated clothing and wash it before reuse.
Eye Irritation 2

WarningH319: Causes serious eye irritation.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
STOT SE 3

WarningH335: May cause respiratory irritation.P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area.

Source: Safety Data Sheet for 2-Nitro-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one.[1]

Personal Protective Equipment (PPE) and Handling Precautions

Prior to handling this compound for disposal, ensure the following PPE is worn to minimize exposure:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat and closed-toe shoes.

  • Respiratory Protection: If handling fine powders or generating dust, a NIOSH-approved respirator is recommended.

All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]

Segregation and Storage of Chemical Waste

Proper segregation of chemical waste is crucial to prevent dangerous reactions. This compound waste should be classified as non-halogenated organic solid waste .

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[1][2]

  • Waste Container: Use a designated, clearly labeled, and compatible waste container with a secure lid. The container should be in good condition and free from leaks.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound". All constituents of a waste mixture should be listed.

  • Storage: Store the waste container in a designated satellite accumulation area away from incompatible materials.

Waste_Segregation_Workflow cluster_generation Waste Generation cluster_classification Classification cluster_disposal_path Disposal Pathway Waste This compound Waste Is_Halogenated Is the compound halogenated? Waste->Is_Halogenated NonHalogenated Non-Halogenated Organic Waste Is_Halogenated->NonHalogenated No Halogenated Halogenated Organic Waste Is_Halogenated->Halogenated Yes Disposal_Protocol Start Start: Waste Generated Step1 Step 1: Segregate as Non-Halogenated Organic Waste Start->Step1 Step2 Step 2: Store in a Labeled, Compatible Container Step1->Step2 Step3 Step 3: Complete Hazardous Waste Disposal Tag Step2->Step3 Step4 Step 4: Contact EHS for Waste Pickup Step3->Step4 End End: Professional Disposal Step4->End

Diagram 2: Disposal Workflow for this compound

Conclusion

The proper disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. By following this comprehensive guide, researchers can ensure that this chemical waste is managed in a manner that is safe, compliant, and minimizes risk. Always consult your institution's specific waste disposal guidelines and the relevant Safety Data Sheets for the most accurate and up-to-date information.

References

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

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A Senior Application Scientist's Guide to Handling 6,7-Dihydropyrazolo[1,5-A]pyrazin-4(5H)-one: Essential Safety and Operational Protocols

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel heterocyclic compounds like 6,7-Dihydropyrazolo[1,5-A]pyrazin-4(5H)-one is foundational to therapeutic innovation.[1][2][3] The integrity of our research and, more importantly, our personal safety, hinges on a robust and proactive approach to chemical handling. This guide provides essential, field-proven safety and logistical information for managing this compound in a laboratory setting. The protocols outlined below are designed to be a self-validating system, ensuring that every step, from preparation to disposal, is grounded in established safety principles.

Hazard Assessment and Core Principles

Before any procedure, the primary directive is to minimize exposure. This is achieved through a combination of engineering controls (i.e., chemical fume hoods) and appropriate PPE. All handling of this compound as a solid or in a volatile solvent must be conducted within a certified chemical fume hood to mitigate inhalation risks.[4]

Key Hazards Identified from Analogue Compounds:

  • Acute Oral Toxicity [4]

  • Skin Irritation/Corrosion [4][5]

  • Serious Eye Damage/Irritation [4][5]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[4]

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE is not a static checklist but a dynamic risk-based assessment. The following table outlines the minimum required PPE for handling this compound under various laboratory conditions.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Handling Solids (<1g) ANSI Z87.1-compliant safety glasses with side shields.[6]Nitrile or neoprene gloves (ensure proper removal technique).[4][7]Flame-resistant lab coat.[6]Required: Work in a chemical fume hood.[4]
Solution Preparation/Transfers Chemical splash goggles.[6]Nitrile or neoprene gloves.Flame-resistant lab coat.Required: Work in a chemical fume hood.
Large-Scale Reactions (>1L) or Potential for Splashing Chemical splash goggles AND a face shield.[6][8]Double-gloving (e.g., nitrile inner, neoprene outer) is recommended.Chemical-resistant apron over a flame-resistant lab coat.Required: Work in a chemical fume hood.
Accidental Spill Cleanup Full face-piece respirator with appropriate cartridges, or SCBA for large spills.[9]Heavy-duty, chemical-resistant gloves (e.g., butyl rubber).Chemical-resistant coveralls or suit.Full face-piece respirator or SCBA.[7][9]
Eye and Face Protection: The First Line of Defense

Given the high risk of serious eye irritation, robust eye protection is non-negotiable.[4]

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are mandatory at all times in the laboratory.[6]

  • Elevated Risk: When handling solutions or any quantity of the liquid form, chemical splash goggles are required.[6]

  • Maximum Protection: For procedures with a significant risk of splashing or for large-volume work, a face shield must be worn in addition to chemical splash goggles. A face shield alone provides inadequate protection.[6][10]

Skin and Body Protection: An Impermeable Barrier

Direct contact must be avoided. The compound is classified as a skin irritant.[4][5]

  • Gloves: Wear appropriate protective gloves.[11] Nitrile gloves are a suitable choice for incidental contact. Always inspect gloves for tears or holes before use and practice proper removal techniques to avoid contaminating your skin.[4] Dispose of used gloves in the designated hazardous waste container.

  • Lab Coat: A flame-resistant lab coat is required to protect your street clothes and skin.[6] It should be kept fully buttoned.

  • Footwear: Closed-toe shoes are mandatory. No sandals or open-toed shoes are permitted in the laboratory.[6]

Respiratory Protection: Engineering Controls as the Primary Solution

The primary method for respiratory protection is the use of engineering controls.

  • Chemical Fume Hood: All procedures involving the solid compound or its solutions must be performed in a well-ventilated area, preferably a certified chemical fume hood.[4] This is critical to prevent respiratory tract irritation.[4]

  • Respirators: If a fume hood is unavailable or during a large-scale spill, respiratory protection such as a fit-tested N95 or a full face-piece respirator with appropriate cartridges may be necessary.[7][8]

Operational Plan: Step-by-Step Handling Protocol

This workflow ensures that safety is integrated into every step of the experimental process.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling & Disposal A Verify Fume Hood Certification B Don Appropriate PPE (Goggles, Lab Coat, Gloves) A->B C Gather All Necessary Equipment (Spatula, Weigh Paper, Vials) B->C D Carefully Weigh Solid Compound C->D Begin Handling E Transfer to Reaction Vessel D->E F Add Solvent and Cap Securely E->F G Clean Spatula and Weighing Area F->G H Dispose of Contaminated Items (Gloves, Weigh Paper) in Labeled Solid Hazardous Waste G->H Complete Handling I Wipe Down Fume Hood Sash and Surface H->I J Doff PPE and Wash Hands Thoroughly I->J

Caption: Workflow for Safe Handling of this compound.

Emergency Procedures: Planning for the Unexpected

Preparedness is key to mitigating the impact of an accidental exposure.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[12] Seek immediate medical attention.[5][13]

  • Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes.[12][13] Seek medical attention if irritation develops or persists.

  • Inhalation: Remove to fresh air.[12][13] If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[13] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[13] Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person.[13] Call a physician or poison control center immediately.[13]

  • Spill: Evacuate the area. For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable, sealed container for disposal.[4] Avoid generating dust. For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.

Waste Disposal Plan

Proper disposal is a critical final step to ensure laboratory and environmental safety.

  • Solid Waste: All disposable items contaminated with this compound, including gloves, weigh paper, and pipette tips, must be placed in a clearly labeled, sealed hazardous waste container designated for solid chemical waste.

  • Liquid Waste: Unused solutions or reaction mixtures containing the compound should be collected in a designated, sealed hazardous waste container for liquid organic waste. The pyrazine moiety suggests that this compound is a nitrogenous organic heterocyclic molecule that may be refractory to biological degradation, making proper chemical disposal crucial.[14]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the approximate concentration and quantity. Follow all local, state, and federal regulations for hazardous waste disposal.[12]

The following decision tree provides a logical pathway for selecting appropriate PPE and subsequent actions.

PPE_Decision_Tree Start Start: Handling This compound FumeHood Is a certified chemical fume hood available? Start->FumeHood SolidOrLiquid Handling solid or liquid? FumeHood->SolidOrLiquid Yes Stop STOP Do not proceed. Consult EHS. FumeHood->Stop No Proceed Minimum PPE: - Safety Glasses - Lab Coat - Nitrile Gloves - Closed-toe Shoes SolidOrLiquid->Proceed Solid Goggles Upgrade to: Chemical Splash Goggles SolidOrLiquid->Goggles Liquid SplashRisk Is there a significant splash risk? FaceShield Add: Face Shield SplashRisk->FaceShield Yes Disposal Post-Procedure: - Dispose of waste in labeled hazardous container. - Wash hands thoroughly. SplashRisk->Disposal No Proceed->SplashRisk Goggles->SplashRisk FaceShield->Disposal

Caption: PPE Selection and Procedural Decision Tree.

By adhering to these guidelines, you build a culture of safety that protects you, your colleagues, and the integrity of your scientific pursuits. Always consult your institution's specific safety protocols and the most current Safety Data Sheets for the chemicals you are handling.

References

  • Fluorochem Ltd. (2024). Safety Data Sheet: 2-Nitro-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one.
  • ChemicalBook. (2022). Chemical Safety Data Sheet MSDS / SDS: 2-(trifluoromethyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one.
  • PubChem. 3-Nitro-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one.
  • U.S. Environmental Protection Agency (EPA). (2025). Personal Protective Equipment.
  • Fisher Scientific. (2021).
  • Sigma-Aldrich. (2025).
  • Dartmouth College Environmental Health and Safety. Personal Protective Equipment in Chemistry.
  • Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals.
  • Chemical Safety Facts. Personal Protective Equipment and Chemistry.
  • Fisher Scientific. (2025).
  • Alberta College of Pharmacists (ACP). (2019). Personal protective equipment in your pharmacy.
  • ChemicalBook. (2022). Safety Data Sheet: 2-(trifluoromethyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one.
  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central.
  • Google Patents.
  • JECFA Food Additives Series 48.
  • Fisher Scientific. (2024). Safety Data Sheet: 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole.
  • Google Patents.
  • Synthesis of pyrazolo[1,5-a][4][9][15]triazine derivatives as inhibitors of thymidine phosphorylase. PubMed.

  • BLD Pharmatech. Safety Data Sheet: N-((S)-1-(3-(3-Chloro-4-cyanophenyl)-1H-pyrazol-1-yl)propan-2-yl)-5-(1-hydroxyethyl)-1H- pyrazole-3-carboxamide.

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Top-N result to add to graph 6

Feasible Synthetic Routes

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6,7-Dihydropyrazolo[1,5-A]pyrazin-4(5H)-one
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.